molecular formula C4H8 B1203170 Cyclobutane CAS No. 287-23-0

Cyclobutane

Cat. No.: B1203170
CAS No.: 287-23-0
M. Wt: 56.11 g/mol
InChI Key: PMPVIKIVABFJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane is a cycloalkane with the formula (CH₂)₄, characterized by a unique, non-planar puckered conformation that results in significant ring strain . This four-membered carbocycle possesses longer C-C bonds (1.56 Å) and a strain energy of 26.3 kcal mol⁻¹, placing it in a distinct reactivity space between the highly reactive cyclopropane and more stable alkanes . While this compound itself is a colorless gas, its derivatives are of substantial interest in medicinal chemistry and drug discovery . In research, the this compound ring is a valuable scaffold for investigating conformational restriction, improving metabolic stability, and acting as a saturated, three-dimensional bioisostere for aromatic rings or larger cyclic systems . Its application in small-molecule drug candidates is growing, contributing to favorable pharmacological properties in areas such as oncology, with its ring structure being used to direct key pharmacophore groups and fill hydrophobic pockets in target enzymes . Furthermore, this compound motifs are found in a variety of bioactive natural products and are key components in approved pharmaceuticals and advanced drug candidates, such as the JAK1 inhibitor Abrocitinib, demonstrating their relevance in developing modern therapeutics . This product is intended For Research Use Only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

287-23-0

Molecular Formula

C4H8

Molecular Weight

56.11 g/mol

IUPAC Name

cyclobutane

InChI

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2

InChI Key

PMPVIKIVABFJJI-UHFFFAOYSA-N

SMILES

C1CCC1

Canonical SMILES

C1CCC1

boiling_point

13.08 °C @ 741 MM HG

Color/Form

Colorless gas

density

0.7038 AT 0 °C;  0.7125 @ 5 °C

flash_point

BELOW 50 °F Closed Cup

melting_point

-80 °C

Other CAS No.

287-23-0

physical_description

Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas;  bp = 13 deg C;  [Hawley]

Pictograms

Flammable; Compressed Gas

solubility

INSOL IN WATER;  FREELY SOL IN ALCOHOL, ACETONE
Sol in ethanol, ether, and acetone

vapor_density

1.93 (AIR= 1)

vapor_pressure

1.18X10+3 mm Hg @ 25 °C

Origin of Product

United States

Foundational & Exploratory

Theoretical Scrutiny of Cyclobutane's Puckered Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformation of cyclobutane. The inherent ring strain and unique puckering behavior of the this compound moiety make it a subject of significant interest in computational chemistry and a crucial consideration in the design of novel therapeutics. This document synthesizes key findings, presents comparative data, and details the methodologies employed to elucidate the conformational landscape of this fundamental carbocycle.

The Non-planar Nature of this compound: A Balance of Strains

This compound deviates from a planar geometry to alleviate torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms.[1][2] This deviation, however, results in increased angle strain as the C-C-C bond angles are compressed from the ideal 109.5° of a tetrahedral carbon. The most stable conformation of this compound is a puckered or "butterfly" structure, which represents a delicate balance between these opposing strain energies.[1][2] This puckered conformation is characterized by a dihedral angle of puckering, which is a key parameter in defining its three-dimensional structure. The molecule undergoes a rapid "ring-flipping" or inversion process between two equivalent puckered conformations through a planar transition state.[3]

Quantitative Conformational Parameters

The precise geometry of this compound's puckered conformation and the energy barrier to its inversion have been extensively investigated using a variety of theoretical and experimental techniques. The following table summarizes key quantitative data from these studies, providing a comparative overview of the results obtained.

ParameterTheoretical MethodBasis SetValueExperimental MethodValue
Puckering Angle (θ) Ab initioComplete Basis Set Extrapolation29.59°[4]Gas Electron Diffraction (GED)27.9 ± 1.6°[5]
CCSD(T)aug-cc-pVTZ29.68°[6]35°[5]
MP2cc-pVTZ35°[7]~25°[1]
Inversion Barrier Ab initioComplete Basis Set Extrapolation482 cm⁻¹ (1.38 kcal/mol)[4]Raman Spectroscopy518 ± 5 cm⁻¹ (1.48 ± 0.01 kcal/mol)[5]
CCSD(T)cc-pV5Z (CBS estimate)498 cm⁻¹ (1.42 kcal/mol)[6]Far-Infrared Spectroscopy440 cm⁻¹ (1.26 kcal/mol)[7]
MP2cc-pVTZ523 cm⁻¹ (1.49 kcal/mol)[7]
C-C Bond Length (r) CCSD(T)aug-cc-pVTZ1.554 Å[6]Gas Electron Diffraction (GED)1.552 ± 0.001 Å (rz)[5]
1.554 ± 0.001 Å (rg)[5]
C-H Bond Length (r) CCSD(T)aug-cc-pVTZ1.093 Å (axial), 1.091 Å (equatorial)[6]Gas Electron Diffraction (GED)1.093 ± 0.003 Å (rz)[5]
1.109 ± 0.003 Å (rg)[5]
H-C-H Bond Angle (α) CCSD(T)aug-cc-pVTZ109.15°[6]Gas Electron Diffraction (GED)106.4 ± 1.3°[5]

Theoretical and Computational Methodologies

The conformational analysis of this compound heavily relies on computational chemistry methods to model its potential energy surface and predict its geometric parameters.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with large basis sets (e.g., aug-cc-pVTZ, cc-pV5Z), have provided highly accurate descriptions of this compound's conformation.[4][6] These methods are crucial for obtaining reliable values for the puckering angle and the small inversion barrier.

Density Functional Theory (DFT) offers a computationally less expensive alternative, with functionals like B3LYP being commonly used. However, the choice of functional and the inclusion of dispersion corrections are critical for accurately capturing the subtle energetic differences between conformers.

A general workflow for the theoretical conformational analysis of this compound is depicted below:

G A Initial Structure Generation (Planar D4h and Puckered D2d) B Geometry Optimization A->B C Frequency Calculation B->C D Transition State Search (for ring inversion) B->D E Potential Energy Surface Scan B->E F Analysis of Results (Puckering Angle, Inversion Barrier, etc.) C->F D->C E->F

Figure 1: A generalized workflow for the theoretical conformational analysis of this compound.

Experimental Protocols for Conformational Analysis

Experimental techniques provide essential validation for theoretical models and offer direct measurements of this compound's structural parameters.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase.

  • Experimental Setup : A beam of high-energy electrons is directed through a gaseous sample of this compound effusing from a nozzle. The scattered electrons create a diffraction pattern that is recorded on a detector. The experiment is typically conducted under high vacuum to avoid intermolecular interactions.

  • Data Analysis : The radial distribution function, derived from the diffraction pattern, provides information about the interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and the puckering angle can be determined.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of this compound and its derivatives.

  • Methodology : The analysis of proton-proton (¹H-¹H) coupling constants, particularly the four-bond couplings (⁴JHH), is crucial for determining the conformational equilibrium. These couplings show a strong dependence on the dihedral angle. For monosubstituted cyclobutanes, the equilibrium between axial and equatorial conformers can be quantified by comparing experimentally observed coupling constants with those calculated for the individual conformers using computational methods.

  • Typical Parameters : Spectra are often recorded in deuterated solvents. The temperature dependence of the NMR spectra can also provide thermodynamic information about the conformational equilibrium.

Raman and Far-Infrared (FIR) Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Far-Infrared spectroscopy, are instrumental in probing the low-frequency puckering vibration of the this compound ring.

  • Methodology : The ring-puckering motion gives rise to a series of transitions in the far-infrared and Raman spectra. The analysis of these transitions allows for the determination of the potential energy function governing the puckering motion and, consequently, the height of the inversion barrier.[5]

  • Experimental Considerations : For Raman spectroscopy of gaseous samples, a laser is used to excite the sample, and the scattered light is analyzed. The observation of Δv=2 transitions is characteristic of the anharmonic nature of the puckering potential.[5]

The Puckering Potential Energy Surface

The puckering motion of this compound is best described by a double-well potential energy surface. The two minima on this surface correspond to the two equivalent puckered conformations, while the maximum represents the planar transition state for ring inversion.

G cluster_0 Potential Energy Surface of this compound Puckering P1 TS P1->TS Inversion Barrier P2 TS->P2

Figure 2: A schematic representation of the double-well potential energy surface for this compound ring puckering.

Studies have shown a significant coupling between the ring-puckering and the CH₂-rocking motions, which needs to be considered for an accurate description of the potential energy surface.[4][5]

Logical Relationships in Conformational Analysis

The determination of this compound's conformation involves a synergistic interplay between theoretical calculations and experimental observations.

G cluster_0 Theoretical Approach cluster_1 Experimental Approach Comp Computational Modeling (Ab initio, DFT) Pred Predicted Parameters (Geometry, Energies) Comp->Pred Validation Validation & Refinement Pred->Validation Exp Spectroscopic & Diffraction Methods (GED, NMR, Raman) Obs Observed Data (Spectra, Diffraction Patterns) Exp->Obs Obs->Validation Validation->Comp Model Refinement

Figure 3: The synergistic relationship between theoretical and experimental approaches in this compound conformational analysis.

Conclusion

The conformation of this compound is a classic example of the interplay between different types of strain in cyclic molecules. High-level theoretical calculations, in close agreement with experimental data from gas electron diffraction, NMR, and vibrational spectroscopy, have provided a detailed and consistent picture of its puckered structure and dynamic ring-inversion process. A thorough understanding of these conformational properties is fundamental for predicting the reactivity of this compound-containing compounds and for the rational design of molecules with specific three-dimensional structures in the field of drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Analysis of Cyclobutane Ring Strain

The this compound motif, a four-membered carbocycle, is an increasingly important structural component in medicinal chemistry and drug development. Its inherent ring strain imparts unique conformational properties and reactivity that can be harnessed to fine-tune the physicochemical and pharmacological profiles of drug candidates. A thorough understanding of the methods used to analyze this strain is therefore critical for rational drug design. This technical guide provides a comprehensive overview of the core experimental and computational methodologies employed to quantify and characterize the ring strain in this compound.

The Origin of this compound Ring Strain

The total strain energy in this compound is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): Arising from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A perfectly planar this compound would have 90° angles, leading to significant angle strain.[1][2]

  • Torsional Strain (Pitzer Strain): Resulting from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. In a planar conformation, all eight C-H bonds would be eclipsed, creating substantial torsional strain.[3][4]

To alleviate this, this compound adopts a non-planar, "puckered" or "butterfly" conformation.[4][5][6] This puckering slightly decreases the C-C-C bond angles to about 88°, which marginally increases the angle strain, but significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[3][4] The equilibrium between these forces results in the molecule's final geometry and its total ring strain.

Experimental Methods for Quantifying Ring Strain

Experimental approaches provide macroscopic, measurable data that reflect the energetic consequences of ring strain.

Thermochemical Methods

Thermochemical methods are the classical and most direct way to determine the total strain energy of a molecule.

The most common method involves measuring the heat of combustion (ΔH°comb) using a bomb calorimeter.[1][7] The total strain energy is calculated by comparing the experimental heat of combustion per methylene (B1212753) (CH₂) group with that of a strain-free reference compound, such as a long-chain alkane or cyclohexane, for which the value is approximately 157.4 kcal/mol (658.6 kJ/mol).[3][8]

Calculation: Strain Energy = [ (ΔH°comb of Cycloalkane) / n ] - [ ΔH°comb per CH₂ of reference ] * n where 'n' is the number of CH₂ groups in the ring.

For this compound, this "extra" energy released upon combustion is a direct measure of its instability, or ring strain.[8]

While more commonly applied to unsaturated rings, the principle of measuring the heat released during a reaction (enthalpy) can be used. By comparing the enthalpy of hydrogenation of cyclobutene (B1205218) to this compound with that of a less strained alkene (like cyclohexene), the difference in energy can be attributed to the change in ring strain.

Spectroscopic and Diffraction Methods

These methods probe the structural and electronic consequences of ring strain at the molecular level.

These techniques provide the most precise data on the three-dimensional structure of molecules. For this compound and its derivatives, they can determine:

  • Precise Bond Angles: Confirming the deviation from the ideal 109.5°, with experimental values around 88° in the puckered ring.[3][4]

  • Bond Lengths: The C-C bonds in some this compound derivatives have been found to be elongated (e.g., ~1.57 Å) compared to typical alkanes (~1.54 Å), a consequence of the orbital rehybridization needed to accommodate the strained geometry.[9]

  • Puckering Angle: The dihedral angle of the puckered ring can be precisely measured, which is typically around 25°.[4]

IR spectroscopy measures the vibrational frequencies of bonds. Ring strain alters the force constants of the C-C and C-H bonds, leading to characteristic shifts in their vibrational frequencies. For this compound, key absorptions include:

  • C-H Stretching: Peaks are observed around 2987 and 2887 cm⁻¹.[10]

  • Ring Deformation/Puckering: A characteristic absorption related to the ring's puckering vibration is found around 898 cm⁻¹.[10] High-resolution IR spectroscopy can reveal extensive vibrational mode coupling, providing deep insight into the molecule's dynamics.[11]

NMR spectroscopy is sensitive to the local electronic environment of nuclei. Ring strain influences hybridization and bond angles, which in turn affects NMR parameters:

  • Chemical Shifts: Protons and carbons in cyclobutanes often resonate at slightly lower fields than those in larger, unstrained rings.[12]

  • Coupling Constants (J-values): Proton-proton coupling constants are highly dependent on the dihedral angles between them. The puckered nature of this compound leads to a range of vicinal cis (4.6–11.5 Hz) and trans (2.0–10.7 Hz) coupling constants.[12] Values for ¹³C-¹H coupling constants can also provide information about the s-character of the C-H bonds.

Computational Methods for Ring Strain Analysis

Computational chemistry offers powerful tools to complement experimental data, allowing for the dissection of strain into its constituent parts and the analysis of transient or hypothetical structures.[13]

Molecular Mechanics (MM)

Molecular mechanics methods model molecules as a collection of atoms governed by a classical potential energy force field. The total steric energy calculated by MM is conceptually equivalent to the strain energy. This method is computationally inexpensive and well-suited for conformational analysis of complex molecules containing a this compound ring.[14]

Quantum Mechanics (QM)

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), provide a more fundamental and accurate description of molecular energy and structure.[13] Strain energy is not a direct output of a QM calculation but is determined by comparing the energy of the strained molecule to a strain-free reference using theoretical reaction schemes.

To accurately calculate strain energy, hypothetical reactions are constructed where the number and types of bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculation. The enthalpy of such a reaction, calculated from the total energies of the optimized structures, corresponds to the strain energy of the cyclic molecule.[13]

  • Example of an Isodesmic Reaction for this compound: c-C₄H₈ + 4 CH₄ → 4 CH₃-CH₃ The calculated reaction energy represents the strain in this compound relative to the C-C bonds in ethane.

Quantitative Data Summary

The following tables summarize key quantitative data from various analysis methods.

Table 1: Strain Energy of this compound

MethodStrain Energy (kcal/mol)Strain Energy (kJ/mol)Reference
Heat of Combustion26.3110.0[3][5]
Heat of Combustion26.9112.5[8]
General Literature26.5111.0[7]
Computational (MM)Varies with force fieldVaries with force field[14]
Computational (QM)~26-27~109-113[13]

Table 2: Thermochemical Data for Selected Cycloalkanes

CycloalkaneΔH°comb (kcal/mol, gas)ΔH°comb per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)
Cyclopropane499.8166.627.6
This compound 655.9 164.0 26.3
Cyclopentane793.5158.76.5
Cyclohexane944.5157.40

Data compiled from multiple sources.[2][8]

Table 3: Geometric Parameters of Puckered this compound

ParameterExperimental ValueReference
C-C-C Bond Angle~88°[3][4]
C-C Bond Length~1.55 - 1.57 Å[9]
Ring Puckering Angle~25°[4]

Detailed Experimental Protocol: Bomb Calorimetry

This protocol outlines the key steps for determining the heat of combustion of a this compound-containing compound, such as cyclobutanol, to estimate ring strain.[7][15]

  • Calorimeter Calibration:

    • A pellet of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) of known mass (~1.0 g) is prepared.

    • A fuse wire of known length is attached to the pellet holder electrodes, with the wire in contact with the pellet.

    • The sample is placed in the decomposition vessel ("bomb").

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. Temperature probes are inserted.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature is recorded at regular intervals until a stable maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated from the temperature rise and the known energy released by the benzoic acid.

  • Sample Combustion:

    • The calibration procedure is repeated precisely, but using a known mass of the this compound-containing sample instead of the benzoic acid standard.

    • For volatile liquids, the sample is often encapsulated or absorbed onto a standard of known combustion energy.[15]

    • The temperature change (ΔT) for the sample combustion is recorded.

  • Data Analysis:

    • The raw temperature data is corrected for heat exchange with the surroundings.

    • The total heat released is calculated using the formula: q_total = C_calorimeter * ΔT, where C_calorimeter is the determined heat capacity.

    • Corrections are made for the heat released by the combustion of the fuse wire and any sample holder or additive.

    • The heat of combustion per mole of the sample (ΔEcomb or ΔHcomb) is calculated.

    • This value is then used in the strain energy calculation as described in Section 2.1.1.

Visualizations

Workflow thermo thermo heat_comb heat_comb thermo->heat_comb output Total Ring Strain Energy & Structural Parameters heat_comb->output diffraction diffraction geometry geometry diffraction->geometry geometry->output spectro spectro energy_levels energy_levels spectro->energy_levels energy_levels->output mm mm steric_energy steric_energy mm->steric_energy steric_energy->output qm qm total_energy total_energy qm->total_energy total_energy->output

Workflow for the analysis of this compound ring strain.

RingStrain total_strain Total Ring Strain (~26.3 kcal/mol) angle_strain Angle Strain (Baeyer Strain) total_strain->angle_strain contributes to torsional_strain Torsional Strain (Pitzer Strain) total_strain->torsional_strain contributes to cause_angle C-C-C angles (~88°) deviate from 109.5° angle_strain->cause_angle effect Puckered 'Butterfly' Conformation angle_strain->effect drives cause_torsional Eclipsing H-H interactions along C-C bonds torsional_strain->cause_torsional torsional_strain->effect drives

Components and consequences of ring strain in this compound.

References

Spectroscopic Identification of Cyclobutane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a key structural component in a variety of biologically active molecules and pharmaceutical compounds. Its inherent ring strain and puckered conformation bestow unique three-dimensional properties that are of increasing interest in drug design and development. Accurate and efficient identification of this compound derivatives is therefore crucial. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon skeleton and the stereochemical relationships of substituents.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are often complex due to the puckered nature of the ring, which can lead to non-equivalent protons even on the same methylene (B1212753) unit. The chemical shifts and coupling constants are highly sensitive to the nature and orientation of substituents.

Key Features:

  • Ring Protons: The methylene protons of the this compound ring typically resonate in the upfield region of the spectrum, generally between 1.5 and 2.6 ppm. The presence of electron-withdrawing or electron-donating groups can significantly shift these signals.

  • Methine Protons: Protons on carbons bearing a substituent (methine protons) will have their chemical shifts significantly altered depending on the nature of that substituent.

  • Coupling Constants: Proton-proton coupling constants are particularly informative for determining the stereochemistry of substituents.[1]

    • Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of -11 to -14 Hz.[1]

    • Vicinal Coupling (³J): These couplings are highly dependent on the dihedral angle between the protons. Generally, ³J_cis is larger than ³J_trans.

    • Long-range Coupling (⁴J): "W-type" or cross-ring couplings can sometimes be observed and are stereochemically dependent.[2] For instance, an equatorial-equatorial coupling can be around 5 Hz, while an axial-axial coupling may be close to 0 Hz.[2]

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compoundCH₂1.96s-[3]
CyclobutanolCH(OH)~4.0 (variable)m-[2]
CH₂ (α)~2.2m-[2]
CH₂ (β)~1.7m-[2]
CyclobutylamineCH(NH₂)~3.4 (variable)m-[2]
CH₂ (α)~2.1m-[2]
CH₂ (β)~1.6m-[2]
Cyclobutanecarboxylic AcidCOOH11.59s (broad)-[4]
CH(COOH)3.18m-[1]
CH₂ (ring)1.74 - 2.60m-[4]
¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon framework of this compound derivatives.

Key Features:

  • Ring Carbons: The carbon atoms of the this compound ring typically resonate in the upfield region of the spectrum for unsubstituted alkanes. The chemical shifts are sensitive to substitution and stereochemistry.

  • Substituent Effects: Electronegative substituents will cause a downfield shift (deshielding) of the carbon to which they are attached (α-carbon) and can also influence the chemical shifts of the adjacent (β) and opposing (γ) carbons.

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

CompoundCarbonChemical Shift (δ, ppm)Reference
This compoundCH₂22.4[5]
CyclobutanolC-OH67.9[6]
C (α)33.5[6]
C (β)12.9[6]
CyclobutylamineC-NH₂49.5Data derived from related structures
C (α)33.8Data derived from related structures
C (β)16.2Data derived from related structures
Cyclobutanecarboxylic AcidC=O182.1Data derived from related structures
C-COOH40.8Data derived from related structures
C (α)25.0Data derived from related structures
C (β)18.1Data derived from related structures

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives.

Key Features:

  • C-H Stretching: The C-H stretching vibrations of the this compound ring typically appear in the region of 2850-3000 cm⁻¹.

  • CH₂ Scissoring: A characteristic absorption for the CH₂ group in a this compound ring can be observed.

  • Ring Vibrations: The this compound ring itself has characteristic "breathing" and deformation modes, although these can be weak and are found in the fingerprint region.

  • Functional Groups: The presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), or amine (-NH₂) will give rise to strong, characteristic absorption bands.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Intensity
C-H (ring)Stretching2850 - 3000Medium to Strong
CH₂ (ring)Scissoring~1450Medium
O-H (alcohol)Stretching (H-bonded)3200 - 3550Strong, Broad
C=O (carboxylic acid)Stretching1700 - 1725Strong
O-H (carboxylic acid)Stretching2500 - 3000Broad
N-H (amine)Stretching3300 - 3500Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, which can be used to confirm the molecular formula and deduce structural features.

Key Fragmentation Pathways:

  • Ring Cleavage: The strained this compound ring is susceptible to cleavage upon electron ionization. A common fragmentation is the loss of ethene (C₂H₄, 28 Da) or a substituted ethene.

  • Loss of Substituents: The molecule can fragment with the loss of the substituent or a fragment containing the substituent.

  • α-Cleavage: For derivatives like cyclobutanol, cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway.

Table 4: Characteristic Mass Spectral Fragments for this compound Derivatives

CompoundMolecular Ion (M⁺) m/zKey Fragments (m/z)Fragmentation PathwayReference
This compound5641, 28Loss of CH₃, Loss of C₂H₄[5]
Cyclobutanol7257, 54, 44, 43Loss of CH₃, Loss of H₂O, α-cleavage[7]
Cyclobutylamine7156, 43, 30Loss of CH₃, Ring cleavage, [CH₂=NH₂]⁺[8]
Cyclobutanecarboxylic Acid10085, 71, 55Loss of OH, Loss of COOH, Ring cleavage[9]

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[10]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[10] The solvent should not have signals that overlap with those of the analyte.

  • Dissolution: Prepare the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the ability to gently heat or vortex if necessary to achieve full dissolution.[11]

  • Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).[11]

  • Labeling: Clearly label the NMR tube with the sample identification.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the this compound derivative in a volatile solvent (e.g., methanol, dichloromethane). The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile and thermally stable compounds.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound derivatives.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Derivative Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution IR_Prep Prepare IR sample (neat or thin film) Sample->IR_Prep NMR_Prep Prepare NMR sample (deuterated solvent, TMS) Dissolution->NMR_Prep MS_Prep Prepare MS sample (volatile solvent) Dissolution->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) NMR_Prep->NMR MS Mass Spectrometry (EI, ESI, etc.) MS_Prep->MS IR IR Spectroscopy (ATR, KBr, etc.) IR_Prep->IR NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Analyze Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Analyze Characteristic Functional Group Frequencies IR->IR_Data Structure Propose/Confirm Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General experimental workflow for the spectroscopic identification of this compound derivatives.

logical_relationship cluster_info Information Derived from Spectroscopy MS_Info Molecular Formula (from M+ and isotopes) Structure Final Structure of this compound Derivative MS_Info->Structure Provides elemental composition IR_Info Functional Groups (-OH, C=O, -NH2) IR_Info->Structure Identifies key bonds NMR_Info Connectivity & Stereochemistry (Carbon-Hydrogen Framework) NMR_Info->Structure Maps atomic connections

Caption: Logical relationship between spectroscopic data and final structure elucidation.

References

An In-depth Technical Guide to the Quantum Chemical Calculation of Cyclobutane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical methodologies used to assess the stability of cyclobutane. It delves into the theoretical underpinnings of its unique structural properties, outlines detailed computational protocols, and presents key quantitative data from prominent studies. This document is intended to serve as a valuable resource for researchers in computational chemistry, drug design, and related scientific fields.

Core Concepts in this compound Stability

This compound's stability is a classic case study in organic chemistry, primarily governed by the interplay of ring strain and puckering . Unlike acyclic alkanes, the cyclic nature of this compound imposes significant geometric constraints, leading to deviations from ideal bond angles and dihedral angles.

  • Angle Strain (Baeyer Strain): An ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar this compound, the internal C-C-C bond angles would be constrained to 90°, resulting in substantial angle strain.[1][2][3] This strain arises from the decreased overlap of the bonding orbitals, weakening the C-C bonds.[4]

  • Torsional Strain (Pitzer Strain): A planar conformation of this compound would force the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, leading to significant torsional strain.[1][5]

To alleviate this torsional strain, this compound adopts a non-planar, "puckered" or "butterfly" conformation.[1][5][6] This puckering reduces the eclipsing interactions between hydrogens on adjacent carbons. However, this comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further from 90°.[5][7] The equilibrium geometry of this compound is therefore a delicate balance between these two opposing strain factors.[8]

The puckered conformation of this compound is characterized by a puckering angle (θ) , which is the angle between the two C-C-C planes. The molecule can invert between two equivalent puckered conformations by passing through a planar transition state. The energy required for this inversion is known as the inversion barrier .

Experimental Protocols: Quantum Chemical Calculations

The following section outlines a detailed methodology for performing quantum chemical calculations to investigate the stability of this compound. This protocol is a generalized workflow synthesized from common practices in the field.

1. Molecular Geometry Input:

  • Begin by constructing the 3D structure of this compound. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • It is advisable to start with an approximate geometry, such as a planar structure, as the optimization process will locate the energy minimum.

2. Selection of Computational Method (Level of Theory):

  • The choice of theoretical method is crucial for obtaining accurate results. For this compound, methods that can adequately describe electron correlation are necessary.

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : This is considered the "gold standard" for high-accuracy calculations and is often used to benchmark other methods.[9][10]

  • Møller-Plesset Perturbation Theory (MP2, MP4) : These are good post-Hartree-Fock methods for including electron correlation and are often used for geometry optimizations and frequency calculations.[9][10]

  • Density Functional Theory (DFT) : DFT methods, such as B3LYP, M06-2X, or ωB97X-D, offer a good balance between accuracy and computational cost.[11][12] Dispersion corrections (e.g., -D3) are recommended for accurately describing the non-covalent interactions that can influence the puckered structure.

3. Selection of Basis Set:

  • The basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets generally lead to more accurate results but at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p))*: These are widely used for initial geometry optimizations and frequency calculations.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) : These are recommended for high-accuracy calculations, especially when used with correlated methods like CCSD(T) or MP2.[9] For an accurate description of the puckering barrier, quadruple-zeta quality or larger basis sets are often required.[9][10]

4. Geometry Optimization:

  • Perform a geometry optimization to find the minimum energy structure of this compound. This will yield the puckered (D2d symmetry) ground state.

  • The optimization algorithm will systematically adjust the atomic coordinates to minimize the forces on the atoms.

5. Frequency Calculation:

  • Once the geometry is optimized, a frequency calculation should be performed at the same level of theory.

  • The results of the frequency calculation will confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • It will also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.

6. Transition State Search:

  • To determine the inversion barrier, a transition state search is necessary to locate the planar (D4h symmetry) structure that connects the two puckered minima.

  • This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or by starting with a planar geometry and optimizing it as a transition state.

  • A subsequent frequency calculation on the transition state structure should yield exactly one imaginary frequency, corresponding to the puckering motion.

7. Calculation of Properties:

  • With the optimized ground and transition state structures, various properties can be calculated:

    • Puckering angle (θ): Determined from the geometry of the D2d minimum.

    • Inversion barrier: Calculated as the energy difference between the planar transition state and the puckered ground state, including ZPVE corrections.

    • Ring strain energy: This can be estimated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thus canceling out systematic errors in the calculations.[13]

8. Software:

  • Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, Q-Chem, and MOLPRO.

Data Presentation

The following tables summarize key quantitative data from various computational studies on this compound.

Table 1: Calculated Geometric Parameters of Puckered this compound (D2d)

ParameterCCSD(T)/aug-cc-pVTZ[9]Ab initio (Best Estimate)[14]
C-C Bond Length (Å)1.554-
C-Hα Bond Length (Å)1.093-
C-Hβ Bond Length (Å)1.091-
C-C-C Bond Angle (°)88.1-
Hα-C-Hβ Bond Angle (°)109.15-
Puckering Angle (θ) (°)29.6829.59
CH₂-rocking Angle (α) (°)-5.67

Table 2: Calculated Inversion Barrier and Ring Strain Energy of this compound

PropertyValueMethodReference
Inversion Barrier498 cm⁻¹ (1.42 kcal/mol)CCSD(T)/cc-pV5Z[9][10]
Inversion Barrier482 cm⁻¹ (1.38 kcal/mol)Ab initio (Best Estimate)[14]
Ring Strain Energy26.3 kcal/molExperimental (Heat of Combustion)[1][15]
Ring Strain Energy26.90 kcal/molExperimental[1]

Visualizations

Logical Workflow for Quantum Chemical Calculation of this compound Stability

workflow start 1. Construct Initial Geometry (e.g., Planar this compound) method 2. Select Level of Theory & Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) start->method opt 3. Geometry Optimization of Ground State method->opt ts_search 5. Transition State Search (Planar Structure) method->ts_search freq_gs 4. Frequency Calculation (Confirm Minimum) opt->freq_gs properties 7. Calculate Properties (Puckering Angle, Inversion Barrier) freq_gs->properties freq_ts 6. Frequency Calculation (Confirm Transition State) ts_search->freq_ts freq_ts->properties end Analysis of Results properties->end

Caption: Workflow for calculating this compound's stability.

Conformational Energy Profile of this compound Puckering

conformations cluster_energy Potential Energy puckered1 Puckered (D2d) Minimum ts Planar (D4h) Transition State puckered1->ts Inversion Barrier puckered2 Puckered (D2d) Minimum ts->puckered2

Caption: Energy profile of this compound's ring inversion.

Components of Ring Strain in this compound

ring_strain total_strain Total Ring Strain (26.3 kcal/mol) angle_strain Angle Strain (C-C-C angles ~88°) total_strain->angle_strain is composed of torsional_strain Torsional Strain (Eclipsing H-H interactions) total_strain->torsional_strain is composed of

Caption: The primary contributors to this compound's ring strain.

References

The Architecture of a Strained Ring: A Technical Guide to the Discovery and Synthesis of Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique conformational properties. Initially a synthetic curiosity, this compound and its derivatives have emerged as important structural motifs in medicinal chemistry and materials science. The constrained nature of the this compound ring can impart desirable properties to molecules, such as metabolic stability, conformational rigidity, and unique vectoral positioning of substituents, making it a valuable component in the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the history of this compound's discovery and the evolution of its synthesis, presenting key experimental methodologies and quantitative data to inform and guide contemporary research endeavors.

The Dawn of a Strained Ring: The Discovery of this compound

The journey to conquering the synthesis of the strained this compound ring was a significant challenge in early organic chemistry. While theoretical considerations of cyclic hydrocarbons were present, the first successful synthesis of this compound was reported in 1907 by the renowned German chemist Richard Willstätter and his collaborator James Bruce . Their landmark achievement was the culmination of systematic investigations into the chemistry of small rings and provided the first definitive proof of the existence of a stable four-membered carbocycle.

The Foundational Synthesis: Hydrogenation of Cyclobutene (B1205218)

Willstätter and Bruce's pioneering synthesis involved the catalytic hydrogenation of cyclobutene. This seminal work not only introduced this compound to the world of chemistry but also established a fundamental route to saturated carbocycles from their unsaturated precursors.

Experimental Protocol: Willstätter and Bruce's Hydrogenation of Cyclobutene (1907)

Objective: To synthesize this compound by the catalytic hydrogenation of cyclobutene.

Materials:

  • Cyclobutene

  • Hydrogen gas

  • Nickel catalyst (prepared by the reduction of nickel oxide)

Apparatus:

  • A sealed tube or a high-pressure autoclave

  • Hydrogenation apparatus

Procedure:

  • The nickel catalyst is prepared by the reduction of nickel oxide with hydrogen gas at an elevated temperature.

  • Cyclobutene is placed in a sealed reaction vessel with the freshly prepared nickel catalyst.

  • The vessel is charged with hydrogen gas to a specific pressure.

  • The reaction mixture is heated to a temperature of 100°C.

  • The reaction is allowed to proceed for a sufficient time to ensure complete hydrogenation.

  • After cooling, the excess hydrogen is vented, and the gaseous product, this compound, is collected and purified.

Quantitative Data: While the original 1907 publication does not provide a specific yield, subsequent reproductions of this experiment have demonstrated that the catalytic hydrogenation of cyclobutene can proceed with high efficiency.

Early Synthetic Explorations: Intramolecular Cyclization of Dihalides

Following Willstätter's discovery, other researchers sought alternative routes to the this compound ring. A significant early method was the intramolecular cyclization of 1,4-dihalobutanes, a reaction pioneered by August Freund and further developed by others like Gustav Gustavson and Nikolai Zelinsky . This approach, often referred to as the Freund reaction, involves the use of a reducing metal, such as zinc or sodium, to effect the ring closure.

Experimental Protocol: Synthesis of this compound from 1,4-Dibromobutane (B41627)

Objective: To synthesize this compound via the intramolecular cyclization of 1,4-dibromobutane using a reducing metal.

Materials:

  • 1,4-Dibromobutane

  • Zinc dust (activated)

  • Ethanol (B145695) (or another suitable solvent)

Apparatus:

  • A round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle or water bath

  • Distillation apparatus for purification

Procedure:

  • A suspension of activated zinc dust in ethanol is prepared in the reaction flask.

  • The mixture is heated to reflux.

  • A solution of 1,4-dibromobutane in ethanol is added dropwise to the refluxing zinc suspension.

  • The reaction is maintained at reflux for several hours to ensure complete reaction.

  • The resulting gaseous this compound is collected, and the remaining reaction mixture is worked up to isolate any non-gaseous products.

  • The collected this compound is purified by distillation.

Quantitative Data: The yield of this compound from this reaction is highly dependent on the reaction conditions, including the choice of metal, solvent, and temperature. Reported yields have varied, but this method provided a viable, albeit often low-yielding, alternative to the hydrogenation route in the early 20th century.

The Advent of Modern Synthetic Methods: Cycloaddition Reactions

The mid-20th century witnessed a paradigm shift in the synthesis of cyclobutanes with the advent of cycloaddition reactions. These methods, particularly [2+2] cycloadditions, have become the most versatile and widely used strategies for constructing the this compound ring system.

Photochemical [2+2] Cycloaddition

The Woodward-Hoffmann rules predict that the [2+2] cycloaddition of two alkenes is a photochemically allowed process. This discovery opened up a vast array of possibilities for synthesizing substituted cyclobutanes with high stereocontrol. The reaction is typically initiated by the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise fashion.

Experimental Protocol: Photochemical Dimerization of an Alkene

Objective: To synthesize a this compound derivative via the photochemical [2+2] cycloaddition of an alkene.

Materials:

  • Alkene substrate (e.g., cinnamic acid, cyclopentenone)

  • Solvent (e.g., acetone, benzene, acetonitrile)

  • Photosensitizer (optional, e.g., benzophenone)

Apparatus:

  • A photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Quartz reaction vessel (to allow transmission of UV light)

  • Cooling system to maintain a constant temperature

Procedure:

  • A solution of the alkene substrate in a suitable solvent is prepared. If necessary, a photosensitizer is added.

  • The solution is placed in the quartz reaction vessel and degassed with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited state.

  • The reaction vessel is placed in the photochemical reactor and irradiated with UV light for a specified period.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting this compound product is purified by chromatography or recrystallization.

Thermal [2+2] Cycloaddition of Ketenes

While the thermal [2+2] cycloaddition of simple alkenes is symmetry-forbidden, the reaction of ketenes with alkenes provides a thermally allowed pathway to cyclobutanones. This powerful method, often referred to as the Staudinger ketene (B1206846) cycloaddition, proceeds through a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component.

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene with an Alkene

Objective: To synthesize a cyclobutanone (B123998) derivative via the thermal [2+2] cycloaddition of a ketene with an alkene.

Materials:

  • An acid chloride (ketene precursor)

  • A tertiary amine (e.g., triethylamine)

  • An alkene

  • An inert solvent (e.g., diethyl ether, dichloromethane)

Apparatus:

  • A round-bottom flask equipped with a dropping funnel and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • A solution of the alkene and the tertiary amine in an inert solvent is prepared in the reaction flask under an inert atmosphere.

  • The acid chloride is dissolved in the same solvent and added dropwise to the alkene/amine solution at a controlled temperature (often 0 °C or room temperature). The ketene is generated in situ.

  • The reaction mixture is stirred for a period of time to allow for the cycloaddition to occur.

  • The reaction is quenched, and the triethylammonium (B8662869) chloride byproduct is removed by filtration or washing with water.

  • The organic layer is dried and the solvent is removed to yield the crude cyclobutanone product, which is then purified by distillation or chromatography.

Summary of Key Synthetic Methods and Quantitative Data

Synthesis MethodKey ResearchersYearStarting Material(s)Key Reagents/ConditionsReported Yield
Catalytic Hydrogenation Willstätter & Bruce1907CyclobuteneH₂, Nickel Catalyst, 100°CHigh (not specified in original paper)
Intramolecular Cyclization Freund, GustavsonLate 1880s1,4-DihalobutaneZinc or Sodium metal, EthanolVariable (often low to moderate)
Photochemical [2+2] Cycloaddition VariousMid-20th CenturyTwo AlkenesUV light, optional photosensitizerVariable (can be high)
Thermal [2+2] Cycloaddition StaudingerEarly 20th CenturyKetene (from acid chloride) + AlkeneTriethylamine, inert solventGenerally good to excellent

Logical Evolution of this compound Synthesis

The historical development of this compound synthesis showcases a logical progression from classical, often harsh methods to more refined and versatile strategies. The initial reliance on reduction and intramolecular cyclization gave way to the powerful and predictable cycloaddition reactions that dominate the field today.

Cyclobutane_Synthesis_History Discovery Discovery of this compound (Willstätter & Bruce, 1907) Hydrogenation Catalytic Hydrogenation of Cyclobutene Discovery->Hydrogenation Initial Synthesis Intramolecular_Cyclization Intramolecular Cyclization (Freund, Gustavson) Discovery->Intramolecular_Cyclization Early Alternative Photo_Cycloaddition Photochemical [2+2] Cycloaddition Hydrogenation->Photo_Cycloaddition Shift to Modern Methods Intramolecular_Cyclization->Photo_Cycloaddition Shift to Modern Methods Thermal_Cycloaddition Thermal [2+2] Cycloaddition of Ketenes Photo_Cycloaddition->Thermal_Cycloaddition Complementary Approaches Modern_Methods Modern & Catalytic Methods (e.g., Metal-Catalyzed Cycloadditions) Photo_Cycloaddition->Modern_Methods Increased Control & Scope Thermal_Cycloaddition->Modern_Methods Increased Control & Scope

Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Cyclobutane Conformation

The conformational landscape of this compound is governed by a delicate balance between angle strain and torsional strain. A planar this compound ring would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to substantial angle strain. Furthermore, a planar conformation would force all eight C-H bonds into fully eclipsed positions, resulting in maximum torsional strain.[1][2]

To alleviate this torsional strain, the this compound ring adopts a non-planar, "puckered" or "bent" conformation.[3][4] This puckering reduces the eclipsing interactions between adjacent C-H bonds, but it comes at the cost of a slight increase in angle strain as the C-C-C bond angles decrease further to approximately 88°.[1] The energy difference between the planar and puckered states is generally small, often less than 1 kcal/mol, indicating a flexible ring system.[3]

The puckered conformation of this compound can be described by a puckering angle (θ), which is the dihedral angle between the two C-C-C planes of the ring. For unsubstituted this compound, this angle has been determined to be around 25-35° by various experimental and computational methods.[1][5][6] The ring undergoes rapid inversion, or "ring-flipping," between two equivalent puckered conformations, passing through a higher-energy planar transition state.

Influence of Substituents on Conformation

The introduction of substituents onto the this compound ring significantly influences its conformational preferences. Substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformers is determined by steric and electronic interactions.

Monosubstituted Cyclobutanes:

In monosubstituted cyclobutanes, the substituent can exist in either an axial or an equatorial position. Generally, the equatorial conformation is favored to minimize steric interactions. The energy difference between the axial and equatorial conformers, often expressed as a free energy difference (ΔG), is a measure of the conformational preference of the substituent.

Disubstituted Cyclobutanes:

The conformational analysis of disubstituted cyclobutanes is more complex and depends on the substitution pattern (1,1-, 1,2-, or 1,3-) and the stereochemistry (cis or trans).

  • 1,1-Disubstituted Cyclobutanes: In these systems, one substituent is necessarily axial and the other equatorial. The ring will pucker to minimize steric strain between the substituents and the ring protons.

  • 1,2-Disubstituted Cyclobutanes: The relative stability of cis and trans isomers depends on the balance of steric interactions between the substituents and between the substituents and the ring.

  • 1,3-Disubstituted Cyclobutanes: In 1,3-disubstituted cyclobutanes, the cis isomer generally favors a conformation where both substituents are in pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. Conversely, the trans isomer is forced to have one substituent in a pseudo-axial and one in a pseudo-equatorial position.

Quantitative Conformational Data

The following tables summarize key quantitative data from experimental and computational studies on the conformation of substituted cyclobutanes.

Table 1: Puckering Angles and Ring Inversion Barriers

CompoundMethodPuckering Angle (θ)Barrier to Inversion (kcal/mol)Reference(s)
This compoundGas Electron Diffraction27.9 ± 1.6°-[1]
This compoundab initio Calculation29.59°1.38[6]
This compoundRaman Spectroscopy35°1.48[1]
1,1,3,3-Tetramethylthis compoundElectron Diffraction~0° (planar)-[7]
trans-1,3-Dibromothis compoundDipole Moment~37°-[3]

Table 2: Conformational Free Energy Differences (ΔG) for Monosubstituted Cyclobutanes (Axial vs. Equatorial)

SubstituentMethodΔG (kcal/mol) (Equatorial favored)
-OHNMR Spectroscopy1.1
-CH₂OHNMR Spectroscopy0.2

Note: A comprehensive set of A-values, analogous to those for cyclohexane, is not well-established for this compound. The data presented here are from specific studies and may not be directly comparable across different experimental conditions.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of substituted cyclobutanes in solution. The key parameters are vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess the chemical shifts and multiplicity of the signals.

    • Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish the proton-proton connectivity within the this compound ring.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space interactions between protons. For small molecules like cyclobutanes, ROESY is often preferred to avoid zero-crossing issues with NOEs. A mixing time of 200-500 ms (B15284909) is typically used for NOESY/ROESY experiments.

  • Data Analysis:

    • From the high-resolution 1D ¹H NMR spectrum, accurately measure the vicinal coupling constants (³JHH) between adjacent protons on the this compound ring.

    • Use a modified Karplus equation to relate the measured ³JHH values to the dihedral angles between the coupled protons. This allows for the determination of the puckering angle and the preferred conformation of the ring.

    • Analyze the NOESY/ROESY spectrum for cross-peaks. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. Strong NOEs between protons on the same face of the ring (e.g., 1,3-cis protons) can confirm the stereochemistry and conformation. For example, a strong NOE between a substituent and a proton in a 1,3-diaxial relationship is indicative of that conformation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted this compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperature) and a cryoloop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images. Data is often collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • From the final refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, providing a detailed picture of the solid-state conformation of the this compound ring.

Visualizing Conformational Relationships and Workflows

Graphviz diagrams can be used to illustrate key concepts and experimental workflows in conformational analysis.

puckering cluster_puckering This compound Ring Puckering Planar Planar Puckered_A Puckered_A Planar->Puckered_A Ring Puckering Puckered_B Puckered_B Planar->Puckered_B Ring Puckering Puckered_A->Planar Ring Inversion Puckered_B->Planar Ring Inversion energy_profile cluster_energy Energy Profile of Ring Inversion Puckered_A Puckered Conformer A Transition_State Planar Transition State Puckered_A->Transition_State Barrier to Inversion Puckered_B Puckered Conformer B Transition_State->Puckered_B workflow cluster_workflow Conformational Analysis Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, COSY, NOESY/ROESY) Synthesis->NMR Xray Single-Crystal X-ray Diffraction Synthesis->Xray Computation Computational Modeling (DFT, Molecular Mechanics) Synthesis->Computation Data_Analysis Data Analysis NMR->Data_Analysis Xray->Data_Analysis Computation->Data_Analysis Conformation Determination of Preferred Conformation(s) and Energy Barriers Data_Analysis->Conformation

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane, a four-membered cycloalkane, presents a fascinating case study in chemical bonding and electronic structure. Its inherent ring strain leads to unique conformational and reactivity characteristics that are of significant interest in various fields, including medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure and bonding in this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing relevant chemical transformations. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this important carbocycle.

Introduction

The this compound moiety, though less common than five- and six-membered rings in nature, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its rigid, puckered conformation can help to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1][3] Furthermore, the this compound scaffold can serve as a bioisostere for other functional groups, allowing for the modulation of physicochemical properties such as metabolic stability, solubility, and lipophilicity.[1][4] A thorough understanding of the electronic structure and bonding within the this compound ring is paramount for leveraging its unique properties in rational drug design.

Electronic Structure and Bonding

The bonding in this compound deviates significantly from that of its acyclic counterpart, butane, primarily due to ring strain. This strain is a combination of angle strain and torsional strain.

2.1. Angle Strain and Bent Bonds:

An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In a planar this compound, the internal C-C-C bond angles would be a rigid 90°, leading to substantial angle strain.[5][6] To accommodate this geometric constraint, the carbon-carbon bonds in this compound are not linear but are instead "bent". This means the maximum electron density of the C-C bonds lies outside the internuclear axis.[7] This bending of the bonds results in weaker C-C bonds compared to acyclic alkanes.[8]

2.2. Torsional Strain and Puckered Conformation:

If this compound were planar, all eight C-H bonds on adjacent carbon atoms would be eclipsed, resulting in significant torsional strain.[8][9] To alleviate this strain, the this compound ring adopts a non-planar, puckered or "butterfly" conformation.[9][10][11] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain to some extent, but the energetic benefit of reducing torsional strain is greater.[9][12] The dihedral angle of puckering is approximately 20-35°.[13][14] This dynamic puckering is a key feature of the this compound ring.

Quantitative Data

The unique bonding and conformation of this compound are reflected in its experimentally and computationally determined structural and energetic parameters.

ParameterValueMethodReference(s)
Bond Lengths
C-C1.553 Å - 1.568 ÅElectron Diffraction[13][15]
C-H~1.098 ÅElectron Diffraction[13]
Bond Angles
C-C-C~88°Electron Diffraction[9][12]
H-C-H~114°Electron Diffraction[13]
Strain Energy
Total Strain Energy26.3 - 26.4 kcal/molThermochemical Data[1][12]
Spectroscopic Data
¹H NMR Chemical Shift1.96 ppmNMR Spectroscopy[16]
¹³C NMR Chemical Shift22.3 ppmNMR Spectroscopy
Key IR Absorptions (cm⁻¹)~2987, 2887 (C-H stretch)IR Spectroscopy[9]
~1447 (CH₂ scissoring)IR Spectroscopy[9]
~898 (Ring deformation)IR Spectroscopy[9]

Experimental Protocols for Characterization

A variety of experimental techniques are employed to elucidate the structure and properties of this compound and its derivatives.

4.1. Gas-Phase Electron Diffraction (GED):

GED is a powerful technique for determining the precise molecular structure of volatile compounds like this compound in the gas phase, free from intermolecular interactions.

  • Methodology: A high-energy beam of electrons is directed at a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings. The analysis of the scattering intensity as a function of the scattering angle provides information about the bond lengths, bond angles, and dihedral angles within the molecule.[17] The resulting data is used to build a three-dimensional model of the molecule.

4.2. X-ray Crystallography:

For solid derivatives of this compound, single-crystal X-ray diffraction provides highly accurate structural information.

  • Methodology: A single crystal of the this compound derivative is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections are measured and used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[12]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for characterizing the connectivity and stereochemistry of this compound derivatives in solution.

  • Methodology: A solution of the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The ¹H and ¹³C nuclei in the molecule absorb and re-emit this energy at specific frequencies (chemical shifts), which are dependent on their local electronic environment. The coupling patterns (splitting of signals) between adjacent nuclei provide information about the connectivity of atoms. For this compound, the proton NMR spectrum typically shows a complex multiplet due to the puckered nature of the ring and the different magnetic environments of the axial and equatorial protons.[16][18]

4.4. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule and can provide information about the vibrational modes of the this compound ring.

  • Methodology: A sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured. The absorbed frequencies correspond to the vibrational energies of the chemical bonds within the molecule. For this compound, characteristic C-H stretching and bending vibrations, as well as ring deformation modes, can be observed.[9]

4.5. Computational Chemistry:

In silico methods are crucial for complementing experimental data and providing deeper insights into the electronic structure of this compound.

  • Methodology: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory), are used to model the this compound molecule. These calculations can predict geometric parameters, strain energies, vibrational frequencies, and molecular orbital energies. Natural Bond Orbital (NBO) analysis can be performed to investigate the hybridization and nature of the bent bonds.[19]

Key Chemical Transformations

The strained nature of the this compound ring dictates its reactivity, making it a versatile building block in organic synthesis.

5.1. [2+2] Cycloaddition Reactions:

One of the most common methods for synthesizing this compound rings is the [2+2] cycloaddition of two alkene molecules. This reaction is typically initiated photochemically.

G cluster_0 Photochemical [2+2] Cycloaddition Alkene1 Alkene 1 ExcitedState Excited State (Triplet Diradical Intermediate) Alkene1->ExcitedState hν (Light) Alkene2 Alkene 2 Alkene2->ExcitedState This compound This compound ExcitedState->this compound Ring Formation

Mechanism of a photochemical [2+2] cycloaddition reaction.

5.2. Ring-Opening Reactions:

The relief of ring strain is a powerful driving force for ring-opening reactions of this compound. These reactions can be initiated by heat, acids, or transition metals.

G cluster_1 Acid-Catalyzed Ring-Opening This compound Substituted This compound Protonatedthis compound Protonated Intermediate This compound->Protonatedthis compound H⁺ Carbocation Carbocation Intermediate Protonatedthis compound->Carbocation Ring Opening RingOpenedProduct Ring-Opened Product Carbocation->RingOpenedProduct Nucleophilic Attack

Mechanism of an acid-catalyzed ring-opening reaction.

5.3. Metabolic Pathways:

In the context of drug development, understanding the metabolic fate of this compound-containing molecules is crucial. Cytochrome P450 enzymes are often involved in the oxidation of the this compound ring.

G cluster_2 Metabolic Oxidation of a this compound Ring CyclobutaneDrug This compound-containing Drug HydroxylatedIntermediate Hydroxylated Intermediate CyclobutaneDrug->HydroxylatedIntermediate Cytochrome P450 (Oxidation) FurtherMetabolites Further Metabolites or Excretion HydroxylatedIntermediate->FurtherMetabolites

A simplified metabolic pathway for a this compound-containing drug.

Conclusion

The electronic structure and bonding of this compound are characterized by a delicate balance between angle strain and torsional strain, resulting in a unique puckered conformation and bent carbon-carbon bonds. These features impart distinct physicochemical properties and reactivity patterns that are increasingly being exploited in the design of novel therapeutics. A thorough understanding of the principles outlined in this guide, supported by the quantitative data and experimental methodologies described, is essential for harnessing the full potential of the this compound scaffold in modern drug discovery and development.

References

An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cyclobutane and its derivatives. Understanding these properties, such as enthalpy of formation, heat of combustion, entropy, and ring strain, is crucial for predicting molecular stability, reaction energetics, and the feasibility of synthetic pathways. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of core concepts and workflows.

Core Thermochemical Properties of this compound

This compound, a four-membered cycloalkane, is characterized by significant ring strain, which profoundly influences its thermochemical properties and reactivity. This strain arises from the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing hydrogen atoms.[1][2] The molecule adopts a puckered conformation to partially alleviate this torsional strain.[3]

Enthalpy of Formation, Combustion, and Ring Strain

The standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and ring strain energy are fundamental thermochemical parameters. The ring strain energy can be estimated by comparing the experimental heat of combustion per methylene (B1212753) group (-CH2-) with that of a strain-free acyclic alkane or cyclohexane.[4][5]

Table 1: Thermochemical Properties of this compound at 298.15 K

PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (gas, ΔfH°gas)27.63 ± 0.47kJ/mol[6]
Standard Enthalpy of Formation (liquid, ΔfH°liquid)3.0kJ/mol[7]
Standard Enthalpy of Combustion (liquid, ΔcH°liquid)-2720.4 ± 0.5kJ/mol[7]
Ring Strain Energy~110 (26.3)kJ/mol (kcal/mol)[1][3]
Entropy and Heat Capacity

The entropy (S°) and heat capacity (Cp) are crucial for understanding the temperature dependence of thermodynamic properties.

Table 2: Entropy and Heat Capacity of this compound at 298.15 K

PropertyValueUnitsReference(s)
Standard Molar Entropy (liquid, S°liquid)175.15J/mol·K[7]
Molar Heat Capacity (gas, Cp,gas)70.6 ± 1.5J/mol·K[8]
Molar Heat Capacity (liquid, Cp,liquid)106.32 (at 285 K)J/mol·K[7]

Thermochemical Properties of this compound Derivatives

The substitution on the this compound ring significantly impacts its thermochemical properties. Substituents can alter the ring strain and introduce new steric and electronic interactions.

Alkyl-Substituted Cyclobutanes

Alkyl substitution can influence the stability of the this compound ring. For instance, the gem-dimethyl effect, observed in 1,1-dimethylthis compound, leads to a reduction in ring strain compared to the parent this compound.[1][9]

Table 3: Thermochemical Properties of Alkyl-Substituted Cyclobutanes at 298.15 K

CompoundPropertyValueUnitsReference(s)
Methylthis compound ΔfH°gas-0.7kJ/mol[10]
ΔcH°gas-3369.8 ± 1.5kJ/mol[10]
Ethylthis compound ΔfH°gas-26.3 ± 1.1kJ/mol[11]
ΔfH°liquid-58.95 ± 0.75kJ/mol[11]
ΔcH°liquid-4017.1 ± 0.67kJ/mol[11]
1,1-Dimethylthis compound Ring Strain Energy>8 kcal/mol less than this compound-[9]
Methylenethis compound ΔfH°gas68.9 ± 1.0kJ/mol[12]
ΔfH°liquid37.7 ± 0.7kJ/mol[12]
ΔcH°liquid-3192.2 ± 0.5kJ/mol[12]
Functionally Substituted Cyclobutanes

The introduction of functional groups such as hydroxyl or carbonyl groups creates derivatives with distinct thermochemical profiles.

Table 4: Thermochemical Properties of Functionally Substituted Cyclobutanes at 298.15 K

CompoundPropertyValueUnitsReference(s)
Cyclobutanol ΔfH°gas-148.8 ± 1.1kJ/mol[13]
ΔfH°liquid-199.1 ± 0.7kJ/mol[13]
ΔcH°liquid-2534.6 ± 0.6kJ/mol[13]
Cyclobutanone ΔfH°gas-80.8 ± 1.0kJ/mol[14]
ΔfH°liquid-119.5 ± 0.8kJ/mol[14]
ΔcH°liquid-2337.8 ± 0.6kJ/mol[14]
Halogenated Cyclobutanes

Halogenated cyclobutanes are important synthetic intermediates. Their thermochemical data, while less abundant in the literature, are critical for understanding their reactivity. The enthalpy difference between the equatorial and axial conformers of fluorothis compound (B14750743) has been determined to be 5.93 ± 0.48 kJ/mol, with the equatorial conformer being more stable.[15]

Experimental and Computational Methodologies

The determination of thermochemical properties relies on a combination of precise experimental measurements and sophisticated computational methods.

Experimental Protocol: Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is the primary experimental technique for determining the heat of combustion of solid and liquid organic compounds.[16][17]

Detailed Methodology:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, which has a certified heat of combustion.[1][9][10][18]

    • A pellet of benzoic acid (approximately 1 g) is accurately weighed.[9]

    • The pellet is placed in the crucible of the bomb, and a fuse wire is attached to the electrodes, making contact with the sample.[19]

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[20]

    • The bomb is submerged in a known quantity of water in the calorimeter jacket.

    • The sample is ignited, and the temperature change of the water is precisely measured.[9]

    • The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid and the measured temperature rise.[9]

  • Sample Measurement:

    • An accurately weighed sample of the this compound derivative (typically 0.5-1.0 g) is placed in the crucible.[16] For volatile liquids, specialized handling techniques, such as encapsulation or use of a sealed crucible with a lid that opens upon ignition, are employed.[21]

    • The combustion procedure is repeated as for the calibration standard.

    • The heat of combustion of the sample is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.[17]

Computational Protocol: Ab Initio Thermochemistry

High-accuracy computational methods are invaluable for predicting thermochemical properties, especially for reactive or difficult-to-synthesize molecules. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) are widely used for their accuracy.[3][4][20][22]

Detailed Methodology (CBS-QB3 Example):

The CBS-QB3 method involves a series of calculations to approximate the results of a very high-level computation at a manageable cost.[23][24]

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-311G(d,p) level of theory.[24]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The ZPVE is typically scaled by an empirical factor (e.g., 0.99 for B3LYP).[25]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets:

    • CCSD(T)/6-31+G(d')

    • MP4SDQ/6-31+G(d,p)

    • MP2/6-311+G(2df,2p)

  • Complete Basis Set Extrapolation: The MP2 calculation is extrapolated to the complete basis set limit.

  • Final Energy Calculation: The final CBS-QB3 energy is a composite of the energies from the preceding steps, including an empirical correction term.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states.[22]

Visualizing Core Concepts and Workflows

Graphical representations are powerful tools for understanding complex relationships and procedures. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of this compound thermochemistry.

Ring_Strain_Factors cluster_strain Ring Strain in this compound cluster_puckering Structural Response cluster_effect Thermochemical Consequence Angle_Strain Angle Strain (C-C-C angles ~88° vs 109.5°) Puckering Ring Puckering Angle_Strain->Puckering Partially relieved by High_Enthalpy Increased Enthalpy of Formation Angle_Strain->High_Enthalpy Contributes to Torsional_Strain Torsional Strain (Eclipsing H-atoms) Torsional_Strain->Puckering Relieved by Torsional_Strain->High_Enthalpy Contributes to Transannular_Strain Transannular Strain (1,3-diaxial interactions) Transannular_Strain->High_Enthalpy Contributes to Puckering->Angle_Strain Slightly increases

Factors contributing to ring strain in this compound.

Bomb_Calorimetry_Workflow cluster_calibration Calibration cluster_measurement Sample Measurement cluster_calculation Data Analysis A Weigh Benzoic Acid Standard B Assemble Bomb & Pressurize with O2 A->B C Combust Standard B->C D Measure Temperature Rise (ΔT_cal) C->D E Calculate Calorimeter Heat Capacity (C_cal) D->E J Calculate Heat of Combustion (ΔcH°) E->J F Weigh this compound Derivative Sample G Assemble Bomb & Pressurize with O2 F->G H Combust Sample G->H I Measure Temperature Rise (ΔT_sample) H->I I->J K Calculate Enthalpy of Formation (ΔfH°) J->K

Experimental workflow for bomb calorimetry.

Ab_Initio_Workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Thermochemical Property Derivation A Define Molecular Structure B Select Composite Method (e.g., CBS-QB3) A->B C Geometry Optimization B->C D Frequency Calculation (for ZPVE & Thermal Corrections) C->D E High-Level Single-Point Energy Calculations D->E F Combine Energies (Extrapolation & Empirical Correction) E->F G Calculate Total Electronic Energy at 0 K F->G H Apply Thermal Corrections G->H I Calculate Enthalpy, Entropy, and Gibbs Free Energy H->I J Calculate Enthalpy of Formation (e.g., Atomization) I->J

Workflow for ab initio thermochemical prediction.

References

The Puckered Conformation of Cyclobutane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclobutane, the four-membered carbocycle, is a structural motif of increasing importance in medicinal chemistry and drug design.[1] While seemingly simple, its conformation is governed by a delicate balance of competing intramolecular forces, resulting in a non-planar, "puckered" structure.[2] This three-dimensional architecture provides a rigid scaffold that medicinal chemists can exploit to enforce specific molecular geometries, thereby enhancing pharmacological properties such as potency, selectivity, and metabolic stability.[3][4] This guide offers an in-depth examination of the puckered conformation of this compound, presenting key quantitative data, outlining experimental and computational methodologies for its study, and exploring its strategic application in modern drug discovery.

The Energetics and Geometry of Puckering

Contrary to a planar square, which would exhibit C-C-C bond angles of 90°, this compound adopts a folded or "puckered" conformation.[5] This structural preference arises from the interplay between two primary types of strain:

  • Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. A planar conformation would minimize this strain by keeping the angles at 90°.

  • Torsional Strain: The eclipsing interactions between adjacent C-H bonds. A planar structure would maximize this strain, as all eight C-H bonds would be fully eclipsed.

To alleviate the significant torsional strain of a planar arrangement, the this compound ring buckles into a puckered conformation of D₂d symmetry.[6] This folding reduces the C-C-C bond angles to approximately 88°, slightly increasing angle strain, but more significantly relieves the torsional strain by staggering the C-H bonds.[1] The molecule is not static; it undergoes a rapid "ring-flipping" or "butterfly" motion between two equivalent puckered conformations, passing through a higher-energy planar (D₄h symmetry) transition state.[7][8]

G cluster_0 Planar Conformation (D₄h) cluster_1 Puckered Conformation (D₂d) P Planar this compound (Top-Down View) B Puckered this compound (Perspective View) P->B Puckering (Relieves Strain) P_side Planar this compound (Side View) Max Torsional Strain B_side Puckered this compound (Side View) Reduced Torsional Strain

Figure 1. Planar vs. Puckered Conformation of this compound.

G E0 Puckered (D₂d) E1 Planar Transition State (D₄h) E2 Puckered (D₂d) p0 p1 p0->p1 p2 p1->p2 axis_start axis_end axis_start->axis_end Energy E rc_start rc_end rc_start->rc_end Ring-Puckering Coordinate barrier_mid barrier_top barrier_mid->barrier_top barrier_label Inversion Barrier (~1.4 kcal/mol) G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Data Integration & Model Refinement GED Gas Electron Diffraction (Gas) Model Refined 3D Conformational Model GED->Model Experimental Parameters NMR NMR Spectroscopy (Solution) NMR->Model Experimental Parameters XRAY X-Ray Crystallography (Solid) XRAY->Model Experimental Parameters DFT DFT / Ab Initio Calculations DFT->Model Theoretical Energetics G cluster_0 Flexible Ligand cluster_1 This compound-Containing Ligand Flex Multiple Conformations (High Entropy) Penalty High Entropic Penalty upon Binding Flex->Penalty Weak Weaker Binding Penalty->Weak Receptor Receptor Binding Site Weak->Receptor Binds Rigid Conformationally Restricted (Low Entropy) Benefit Low Entropic Penalty upon Binding Rigid->Benefit Strong Stronger Binding Benefit->Strong Strong->Receptor Binds

References

An In-depth Technical Guide to the Molecular Orbital Theory and Frontier Orbitals of Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular orbital (MO) theory of cyclobutane, with a specific focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the electronic structure of this fundamental carbocycle is crucial for predicting its reactivity and for the rational design of molecules in various scientific domains, including drug development.

The Molecular Structure and Ring Strain of this compound

This compound (C₄H₈) is a four-membered cycloalkane characterized by significant ring strain. This strain arises from the deviation of its internal carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, this compound adopts a non-planar, puckered or "butterfly" conformation. This puckering slightly reduces the torsional strain that would be present in a planar structure by moving the hydrogen atoms on adjacent carbon atoms away from a fully eclipsed arrangement. The equilibrium geometry of this compound is of D₂d symmetry.

The inherent ring strain in this compound, a combination of angle and torsional strain, significantly influences its chemical properties and the energies of its molecular orbitals.

Molecular Orbital Theory of this compound

The molecular orbitals of this compound are formed by the linear combination of the atomic orbitals of its constituent carbon and hydrogen atoms. These orbitals can be classified by their symmetry properties and their relative energy levels. The ordering and energies of these orbitals, particularly the frontier orbitals, dictate the molecule's spectroscopic properties and its reactivity in chemical reactions.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which an electron is most easily removed (i.e., it has the lowest ionization potential), making it the primary site for electrophilic attack. The LUMO is the lowest energy orbital that can accept an electron, making it the site for nucleophilic attack. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the kinetic stability and reactivity of a molecule. A smaller gap generally indicates higher reactivity.

Quantitative Data: Molecular Orbital Energies

The energies of this compound's molecular orbitals can be determined both experimentally, through techniques like Ultraviolet Photoelectron Spectroscopy (UPS), and theoretically, via computational chemistry methods such as ab initio calculations.

Molecular Orbital (Symmetry)Theoretical Energy (eV) - Ab InitioExperimental Ionization Potential (eV) - UPS
3b₂ (HOMO)-10.710.7
6a₁-11.511.7
3b₁-12.912.8
2b₂-13.613.6
5a₁-14.414.4
4b₁-15.815.8
4a₁-16.916.9
1b₁-20.5-
3a₁-25.7-

Note: Theoretical values are from ab initio calculations and may vary depending on the level of theory and basis set used. Experimental values are vertical ionization potentials obtained from He(I) photoelectron spectroscopy. The deeper valence orbitals are not always resolved or reported in UPS spectra.

Experimental Protocols

Ultraviolet Photoelectron Spectroscopy (UPS) of Gaseous this compound

Objective: To experimentally determine the binding energies of the valence molecular orbitals of this compound.

Methodology:

  • Sample Preparation: A pure sample of this compound gas is introduced into a high-vacuum chamber of the photoelectron spectrometer. The pressure is maintained at a low level (typically 10⁻⁵ to 10⁻⁶ torr) to ensure a long mean free path for the ejected photoelectrons.

  • Ionizing Radiation: The gaseous this compound molecules are irradiated with a monochromatic beam of ultraviolet photons. A common source is a helium discharge lamp, which produces He(I) radiation with an energy of 21.22 eV.

  • Photoionization: The incident photons cause the ejection of valence electrons from the this compound molecules. The kinetic energy (KE) of these photoelectrons is related to the binding energy (BE) of the orbital from which they were ejected and the energy of the incident photon (hν) by the photoelectric effect equation: BE = hν - KE.

  • Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer (e.g., a hemispherical analyzer), which separates them based on their kinetic energy.

  • Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

  • Data Analysis: The resulting spectrum consists of a series of bands, each corresponding to the ionization of a specific molecular orbital. The position of the maximum of each band gives the vertical ionization potential for that orbital. Vibrational fine structure within the bands can provide information about the bonding character of the orbital.

Ab Initio Calculation of this compound Molecular Orbitals

Objective: To theoretically calculate the energies and shapes of the molecular orbitals of this compound.

Methodology (using Gaussian software):

  • Input File Preparation:

    • Define the molecular geometry of this compound. The puckered D₂d symmetry should be used for the ground state calculation. The atomic coordinates can be specified in a Z-matrix or Cartesian coordinate format.

    • Specify the level of theory and basis set. A common choice for good accuracy is the Hartree-Fock (HF) method with a 6-31G(d) basis set, or for higher accuracy, Density Functional Theory (DFT) with a functional like B3LYP and a larger basis set.

    • Include keywords to request the calculation of molecular orbitals (e.g., Pop=Reg to print the orbital compositions).

    • The input file will have a structure similar to this:

  • Running the Calculation: Submit the input file to the Gaussian program. The software will perform a self-consistent field (SCF) calculation to solve the Schrödinger equation for the molecule.

  • Output Analysis:

    • The output file will contain the optimized geometry, the total energy of the molecule, and a list of the molecular orbitals with their corresponding energies and symmetry labels.

    • The composition of each molecular orbital in terms of the atomic orbital basis functions will also be provided.

    • The checkpoint file (.chk) can be used with visualization software (e.g., GaussView, Avogadro) to generate 3D plots of the molecular orbitals.

Visualizations

Molecular Orbital Energy Level Diagram

The following diagram illustrates the relative energy levels of the valence molecular orbitals of this compound.

MO_Diagram LUMO LUMO (a₁) HOMO HOMO (3b₂) MO1 6a₁ MO2 3b₁ MO3 2b₂ MO4 5a₁ MO5 4b₁ MO6 4a₁ MO7 1b₁ MO8 3a₁

Caption: Molecular orbital energy level diagram of this compound.

Walsh Diagram for this compound Puckering

A Walsh diagram illustrates how the energies of molecular orbitals change with a change in molecular geometry. For this compound, the puckering motion from a planar (D₄h) to a puckered (D₂d) conformation is a key structural feature. The diagram below shows how the energies of the frontier orbitals are affected by this puckering.

Walsh_Diagram Planar_LUMO LUMO (a₁g) Planar_HOMO HOMO (eᵤ) Puckered_HOMO HOMO (b₂) Planar_HOMO->Puckered_HOMO Stabilized Puckered_HOMO_minus_1 HOMO-1 (a₁) Planar_HOMO->Puckered_HOMO_minus_1 Destabilized Puckered_LUMO LUMO (a₁)

Caption: Walsh diagram for the puckering of this compound.

The Walsh diagram illustrates that upon puckering from the planar D₄h to the bent D₂d geometry, the degenerate eᵤ HOMO of the planar form splits into two non-degenerate orbitals, b₂ and a₁. The b₂ orbital is stabilized, leading to a net stabilization of the molecule in the puckered conformation, which is therefore the ground state geometry.

Frontier Molecular Orbital Interaction in a [2+2] Cycloaddition

Frontier Molecular Orbital (FMO) theory is essential for understanding pericyclic reactions, such as the [2+2] cycloaddition of two ethylene (B1197577) molecules to form this compound. The diagram below illustrates the interaction between the HOMO of one ethylene molecule and the LUMO of the other in a thermal cycloaddition.

FMO_Interaction cluster_reactants Reactants (Ethylene) cluster_interaction Interaction cluster_product Product (this compound) HOMO HOMO Interaction HOMO-LUMO Interaction (Symmetry Forbidden) HOMO->Interaction LUMO LUMO LUMO->Interaction This compound This compound Interaction->this compound Thermally Forbidden

Caption: FMO diagram for the thermal [2+2] cycloaddition.

As the diagram indicates, the thermal [2+2] cycloaddition is symmetry-forbidden because the HOMO of one ethylene molecule and the LUMO of the other have incompatible symmetries for a concerted, suprafacial-suprafacial interaction. However, this reaction becomes symmetry-allowed under photochemical conditions, where an electron is promoted from the HOMO to the LUMO of one ethylene molecule, changing the symmetry of the interacting frontier orbital.

Conclusion

The molecular orbital theory provides a powerful framework for understanding the structure, stability, and reactivity of this compound. The significant ring strain and the resulting puckered conformation have a profound impact on the energies and symmetries of its molecular orbitals. The frontier orbitals, HOMO and LUMO, are of particular importance in dictating the molecule's chemical behavior. Experimental techniques like UPS and computational methods provide complementary insights into the electronic structure of this compound, offering valuable data for researchers in various fields, including the design and development of novel therapeutic agents.

A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile scaffold in drug design.[1][2] A key characteristic of the this compound ring is its inherent strain energy, which significantly influences its reactivity, stability, and three-dimensional structure. Understanding and accurately quantifying this strain energy is crucial for predicting molecular behavior and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the experimental and computational methodologies used to determine the strain energy of this compound and its derivatives. It includes detailed protocols, a compilation of quantitative data, and visualizations of key concepts and workflows to aid researchers in this field.

Introduction to Strain Energy in Cyclobutanes

This compound possesses a significant amount of ring strain, estimated to be around 26.3 kcal/mol.[1][3] This is substantially higher than that of cyclopentane (B165970) (approximately 7.1 kcal/mol) and cyclohexane (B81311) (which is considered virtually strain-free), but slightly less than that of cyclopropane (B1198618) (around 28.1 kcal/mol).[1][2] This strain arises from two primary factors:

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar this compound, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. To alleviate some of this strain, this compound adopts a puckered or "butterfly" conformation.[1] This puckering slightly reduces the bond angles to about 88°, which paradoxically increases angle strain but relieves torsional strain.[4]

  • Torsional Strain: In a planar this compound, all the hydrogen atoms on adjacent carbon atoms would be eclipsed, resulting in significant torsional strain. The puckered conformation of this compound staggers these hydrogens, reducing this unfavorable interaction.[4]

The strain energy of this compound derivatives can be influenced by the nature and position of substituents on the ring. For instance, the Thorpe-Ingold effect describes how gem-disubstitution can decrease the strain energy of the this compound ring.[5][6]

Quantitative Strain Energy Data for this compound Derivatives

The following table summarizes experimentally and computationally determined strain energies for this compound and some of its derivatives. These values are essential for comparative studies and for validating computational models.

CompoundSubstituent(s)Strain Energy (kcal/mol)MethodReference(s)
This compound-26.3Experimental (Heat of Combustion)[1][3]
Methylthis compound-CH₃~24.8 - 25.3Computational[5][6]
1,1-Dimethylthis compound1,1-(CH₃)₂~18.3Computational[6]
1,2-Dimethylthis compound (cis)1,2-(CH₃)₂Varies with conformation--
1,2-Dimethylthis compound (trans)1,2-(CH₃)₂Varies with conformation--

Note: The strain energy of substituted cyclobutanes can vary depending on the stereochemistry and the computational method employed. The values presented for substituted derivatives are primarily from computational studies.

Experimental Determination of Strain Energy

The primary experimental method for determining the strain energy of this compound derivatives is combustion calorimetry .

Detailed Protocol for Combustion Calorimetry

This protocol outlines the key steps involved in measuring the enthalpy of combustion to determine the strain energy of a this compound derivative.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a liquid this compound derivative.

Materials:

  • High-purity sample of the this compound derivative

  • Oxygen bomb calorimeter

  • Benzoic acid (standard for calibration)

  • Gelatin capsules (for liquid samples)[7]

  • High-purity oxygen

  • Distilled water

  • Analytical balance

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g).

    • Place the pellet in the sample holder of the bomb.

    • Add a known amount of distilled water (typically 1 mL) to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water jacket.

    • From the known enthalpy of combustion of benzoic acid and the observed temperature rise, calculate the heat capacity of the calorimeter.

  • Sample Preparation and Combustion:

    • For liquid samples, encapsulate a precisely weighed amount (0.4-0.8 g) in a gelatin capsule.[7]

    • Place the encapsulated sample in the bomb.

    • Repeat the procedure from step 1 (sealing, charging with oxygen, immersing in the water jacket, and igniting).

    • Record the temperature change.

  • Data Analysis:

    • Calculate the total heat released during the combustion of the sample and the gelatin capsule.

    • Subtract the heat of combustion of the gelatin capsule (determined in a separate experiment) to obtain the heat released by the sample alone.[7]

    • Convert the heat released to the standard enthalpy of combustion (ΔH°c) in kcal/mol.

    • Corrections for the formation of nitric acid from residual nitrogen in the bomb may be necessary for high-precision measurements.

  • Strain Energy Calculation:

    • Calculate the theoretical strain-free enthalpy of combustion. This is typically done by summing the group increments for the constituent groups in the molecule. For example, the strain-free enthalpy of combustion per -CH₂- group in a long-chain alkane is approximately 157.4 kcal/mol.[3][8]

    • The strain energy is the difference between the theoretical strain-free enthalpy of combustion and the experimentally determined enthalpy of combustion.[3][8]

Computational Determination of Strain Energy

Computational chemistry provides a powerful and versatile alternative to experimental methods for determining strain energies. High-level ab initio and density functional theory (DFT) methods can yield accurate results.

Detailed Protocol for Computational Strain Energy Calculation

This protocol outlines a general workflow for calculating the strain energy of a this compound derivative using isodesmic reactions.

Objective: To computationally determine the strain energy of a this compound derivative using an isodesmic reaction.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.

Methodology:

  • Structure Optimization and Frequency Calculation:

    • Build the 3D structure of the this compound derivative of interest.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) for initial screening, with higher levels like MP2/aug-cc-pVTZ or CCSD(T) for more accurate results).[6]

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The output will provide the electronic energy and the zero-point vibrational energy (ZPVE).

  • Design of an Isodesmic Reaction:

    • An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H, C-O) is conserved on both the reactant and product sides.[9][10] This helps to cancel out systematic errors in the calculations.

    • For a monosubstituted this compound (e.g., R-cyclobutane), a suitable isodesmic reaction is: R-cyclobutane + 2 ethane (B1197151) → R-propane + propane (B168953)

  • Calculations for All Reaction Components:

    • Perform geometry optimization and frequency calculations for all molecules in the isodesmic reaction (the this compound derivative, ethane, and the propane derivatives) at the same level of theory and basis set.

  • Strain Energy Calculation:

    • Calculate the enthalpy change (ΔH) for the isodesmic reaction at 0 K: ΔH = [ΣH(products)] - [ΣH(reactants)] where H = Electronic Energy + ZPVE for each molecule.

    • The calculated ΔH for this reaction is equal to the strain energy of the this compound derivative.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the calculation of this compound strain energy.

Strain_Concept cluster_this compound This compound Ring cluster_Strain Sources of Strain Planar Planar Conformation (Hypothetical) Angle_Strain Angle Strain (C-C-C angles ≠ 109.5°) Planar->Angle_Strain High Torsional_Strain Torsional Strain (Eclipsing H atoms) Planar->Torsional_Strain High Puckered Puckered Conformation (Actual) Puckered->Angle_Strain Slightly Increased Puckered->Torsional_Strain Reduced

Figure 1: Sources of strain in this compound conformations.

Experimental_Workflow Start Start: Purified this compound Derivative Combustion Combustion in Bomb Calorimeter Start->Combustion Measure_Temp Measure Temperature Change (ΔT) Combustion->Measure_Temp Calc_Hc Calculate Enthalpy of Combustion (ΔH°c) Measure_Temp->Calc_Hc Calc_SE Calculate Strain Energy (ΔH°c(strain-free) - ΔH°c(exp)) Calc_Hc->Calc_SE End Strain Energy Value Calc_SE->End

Figure 2: Experimental workflow for determining strain energy.

Computational_Workflow Start Start: 3D Structure of Derivative Isodesmic Define Isodesmic Reaction Start->Isodesmic Optimize Optimize Geometries & Calculate Frequencies (All Molecules) Isodesmic->Optimize Energies Extract Electronic Energies + ZPVE Optimize->Energies Calc_dH Calculate Reaction Enthalpy (ΔH) Energies->Calc_dH End Strain Energy = ΔH Calc_dH->End

Figure 3: Computational workflow for determining strain energy.

Conclusion

The strain energy of this compound derivatives is a fundamental property that dictates their chemical and physical behavior. For professionals in drug development, a thorough understanding of this property is invaluable for designing molecules with desired conformations, stabilities, and biological activities. This guide has provided a comprehensive overview of the experimental and computational methodologies for determining the strain energy of these important scaffolds. By leveraging the detailed protocols and data presented, researchers can confidently assess the strain energy of novel this compound derivatives and apply this knowledge to the advancement of medicinal chemistry.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for the analysis of cyclobutane derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It covers fundamental concepts, experimental protocols, and advanced analytical methods crucial for the structural elucidation and conformational analysis of this important class of cyclic compounds.

Introduction to NMR of Cyclobutanes: The Puckered Ring

The this compound ring is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1][2] This conformational flexibility has a profound impact on the NMR spectra, influencing chemical shifts and coupling constants. A thorough understanding of these effects is paramount for the accurate interpretation of spectral data.

Core Principles of this compound NMR

Chemical Shifts

The chemical shifts of protons and carbons in a this compound ring are sensitive to the puckered conformation and the nature and orientation of substituents.

¹H Chemical Shifts: In unsubstituted this compound, all eight protons are equivalent due to rapid ring inversion, resulting in a single peak at approximately 1.96 ppm.[1] For substituted cyclobutanes, the protons are no longer equivalent, and their chemical shifts are influenced by the electronic effects and magnetic anisotropy of the substituents. Protons in axial and equatorial positions will have different chemical shifts.

¹³C Chemical Shifts: Unsubstituted this compound exhibits a single ¹³C resonance at about 22.4 ppm.[2] The introduction of substituents leads to a wider range of chemical shifts, depending on the nature of the substituent and its position on the ring.

Table 1: Typical ¹H and ¹³C Chemical Shifts for this compound Derivatives

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound-1.9622.4
Monosubstituted (general)C1Varies with substituentVaries with substituent
C2 (cis/trans)VariesVaries
C3 (cis/trans)VariesVaries

Note: Chemical shifts are highly dependent on the solvent and the specific substituents.

Coupling Constants (J-Coupling)

Spin-spin coupling provides valuable information about the connectivity and stereochemistry of the this compound ring.

Geminal Coupling (²J): Coupling between two protons on the same carbon atom. The magnitude of ²JHH is influenced by the H-C-H bond angle.

Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle (θ) between the C-H bonds, as described by the Karplus equation.[3][4][5] This relationship is a powerful tool for determining the conformation of the this compound ring.[3][4][5][6]

Long-Range Coupling (⁴J and ⁵J): Couplings across four or more bonds can also be observed in this compound systems and are often stereospecific. For instance, a "W-coupling" (a type of ⁴J coupling) can occur between protons in a specific spatial arrangement.

Table 2: Typical Proton-Proton Coupling Constants in Cyclobutanes

Coupling TypeDescriptionTypical Range (Hz)
Geminal (²JHH)H-C-H-11 to -15
Vicinal (³JHH) cisH-C-C-H (cis)4.6 - 11.5
Vicinal (³JHH) transH-C-C-H (trans)2.0 - 10.7
Long-Range (⁴JHH)H-C-C-C-H0 - 5

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental to successful spectral analysis.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and D₂O.[7]

  • Concentration: For ¹H NMR of small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[7] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7][8]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[8]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes.

¹H NMR Acquisition
  • Spectrometer Setup: Insert the sample, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to encompass all proton signals (typically 10-15 ppm).

    • Acquisition Time (AQ): Typically 2-4 seconds for good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.

    • Number of Scans (NS): Varies depending on the sample concentration. For concentrated samples, 8-16 scans are often adequate.

¹³C NMR Acquisition
  • Spectrometer Setup: Similar to ¹H NMR, including locking and shimming.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to singlets for each carbon.[9]

  • Acquisition Parameters:

    • Spectral Width (SW): A wider spectral width is needed, typically 200-250 ppm.

    • Acquisition Time (AQ): 1-2 seconds is common.

    • Relaxation Delay (D1): 2 seconds is a standard starting point. For quantitative analysis, longer delays or the use of relaxation agents may be necessary.[9]

    • Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR, often ranging from hundreds to thousands, depending on the sample concentration.

Advanced NMR Techniques for this compound Analysis

2D NMR Spectroscopy

Two-dimensional NMR experiments are invaluable for the complete structural elucidation of complex this compound derivatives.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the carbon skeleton and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformational preferences.[10]

Data Processing and Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of NMR data for a this compound derivative.

NMR_Workflow NMR Data Analysis Workflow for Cyclobutanes cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_validation Structure Validation & Conformational Analysis Sample_Prep Sample Preparation OneD_NMR 1D NMR (1H, 13C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR FT Fourier Transform OneD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (TMS) Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Structure_Prop Proposed Structure Chem_Shift->Structure_Prop Coupling_Const Coupling Constant Analysis Coupling_Const->Structure_Prop Integration Integration Integration->Structure_Prop TwoD_Corr 2D Correlation Analysis TwoD_Corr->Structure_Prop Karplus Karplus Equation Analysis Structure_Prop->Karplus Final_Structure Final Structure & Conformation Karplus->Final_Structure NOE NOE Restraints NOE->Final_Structure

Caption: A flowchart illustrating the key stages in NMR data acquisition, processing, and analysis for the structural elucidation of cyclobutanes.

Conformational Analysis: The Karplus Relationship

The puckered nature of the this compound ring means that vicinal protons have a range of dihedral angles. The Karplus equation provides a theoretical basis for relating the observed ³JHH coupling constant to this dihedral angle.

Karplus_Relationship Karplus Relationship in Cyclobutanes cluster_0 Puckered this compound Conformations cluster_1 Dihedral Angles cluster_2 NMR Observable Conformer_A Conformer A Conformer_B Conformer B Conformer_A->Conformer_B Dihedral_Angle Dihedral Angle (θ) Conformer_A->Dihedral_Angle Determines Conformer_B->Dihedral_Angle Determines Coupling_Constant Vicinal Coupling Constant (³JHH) Dihedral_Angle->Coupling_Constant Correlates via Karplus Equation

Caption: The logical relationship between this compound conformation, dihedral angles, and the observable vicinal coupling constants as described by the Karplus equation.

By carefully measuring the vicinal coupling constants, researchers can deduce the predominant conformation of the this compound ring in solution.

Conclusion

The NMR spectral analysis of cyclobutanes is a powerful technique that provides detailed insights into their structure and conformation. A systematic approach, combining high-quality data acquisition with a thorough analysis of chemical shifts, coupling constants, and 2D correlation data, is essential for the unambiguous characterization of these molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently employ NMR spectroscopy in their work with this compound-containing compounds.

References

Mass Spectrometry Fragmentation Patterns of Cyclobutanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclobutane and its derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation of this compound-containing molecules, which are important motifs in medicinal chemistry and materials science. This document outlines the core fragmentation mechanisms, presents quantitative data for key ions, provides a detailed experimental protocol for analysis, and visualizes the complex fragmentation pathways.

Core Concepts in the Mass Spectrometry of Cyclobutanes

Electron ionization mass spectrometry of cyclobutanes is characterized by distinct fragmentation patterns that provide valuable structural information. The high-energy electron beam used in EI imparts significant energy to the molecule, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation through various pathways.

The fragmentation of the this compound ring is a complex process involving ring opening, charge migration, and rearrangements, often leading to the expulsion of neutral molecules such as ethene. The stability of the resulting carbocations and radical cations plays a significant role in determining the relative abundance of the observed fragment ions.

Fragmentation Pattern of Unsubstituted this compound

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 56, with the base peak appearing at m/z 28.[1] The fragmentation is dominated by the cleavage of the this compound ring.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/zProposed IonRelative Abundance (%)
56[C₄H₈]⁺• (Molecular Ion)25.5
55[C₄H₇]⁺28.9
42[C₃H₆]⁺•34.1
41[C₃H₅]⁺75.6
39[C₃H₃]⁺35.6
29[C₂H₅]⁺24.4
28[C₂H₄]⁺•100.0
27[C₂H₃]⁺71.1

Data sourced from the NIST Mass Spectrometry Data Center.

The primary fragmentation pathways for unsubstituted this compound are visualized below. The initial ionization event leads to the formation of the molecular ion ([C₄H₈]⁺•). This is followed by several competing fragmentation routes.

G Figure 1. Primary Fragmentation Pathways of this compound M [C₄H₈]⁺• (m/z 56) F55 [C₄H₇]⁺ (m/z 55) M->F55 - H• F42 [C₃H₆]⁺• (m/z 42) M->F42 - CH₂ F41 [C₃H₅]⁺ (m/z 41) M->F41 - CH₃• F28 [C₂H₄]⁺• (m/z 28) M->F28 - C₂H₄

Figure 1. Primary Fragmentation Pathways of this compound

Influence of Substituents on Fragmentation Patterns

The presence of substituents on the this compound ring significantly alters the fragmentation pathways. The nature of the substituent dictates the preferred cleavage sites and rearrangement reactions.

Alkyl-Substituted Cyclobutanes

For alkyl-substituted cyclobutanes, such as ethylthis compound (B8812579), a prominent fragmentation pathway is the loss of the alkyl substituent as a radical, leading to a stable cyclobutyl cation. Another common pathway involves the loss of ethene from the ring, similar to unsubstituted this compound.

Table 2: Key Fragment Ions in the Mass Spectrum of Ethylthis compound

m/zProposed IonRelative Abundance (%)
84[C₆H₁₂]⁺• (Molecular Ion)15.2
56[C₄H₈]⁺•100.0
55[C₄H₇]⁺68.5
41[C₃H₅]⁺54.3
29[C₂H₅]⁺32.6
27[C₂H₃]⁺34.8

Data sourced from the NIST Mass Spectrometry Data Center.

The fragmentation of ethylthis compound is initiated by ionization to form the molecular ion ([C₆H₁₂]⁺•). The primary fragmentation pathways are illustrated below.

G Figure 2. Fragmentation of Ethylthis compound M [C₆H₁₂]⁺• (m/z 84) F56 [C₄H₈]⁺• (m/z 56) M->F56 - C₂H₄ F55 [C₄H₇]⁺ (m/z 55) M->F55 - C₂H₅• G Figure 3. Fragmentation Pathways of Cyclobutanol M [C₄H₈O]⁺• (m/z 72) F57 [C₃H₅O]⁺ (m/z 57) M->F57 - CH₃• (α-cleavage) F54 [C₄H₆]⁺• (m/z 54) M->F54 - H₂O F44 [C₂H₄O]⁺• (m/z 44) M->F44 - C₂H₄ G Figure 4. Fragmentation of Aminothis compound M [C₄H₉N]⁺• (m/z 71) F70 [C₄H₈N]⁺ (m/z 70) M->F70 - H• (α-cleavage) F43 [C₂H₅N]⁺ (m/z 43) M->F43 - C₂H₄ G Figure 5. Experimental Workflow for GC-MS Analysis of Cyclobutanes cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Standard/Sample Dilution Prep2 Transfer to GC Vial Prep1->Prep2 GCMS1 Injection Prep2->GCMS1 GCMS2 Separation in GC Column GCMS1->GCMS2 GCMS3 Electron Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 Data1 Total Ion Chromatogram (TIC) GCMS4->Data1 Data2 Mass Spectrum Extraction Data1->Data2 Data3 Library Matching & Fragmentation Analysis Data2->Data3

References

infrared spectroscopy for cyclobutane functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Infrared Spectroscopy for Cyclobutane Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as it applies to the analysis of this compound-containing compounds. The unique strained four-membered ring of this compound and its derivatives gives rise to characteristic vibrational modes that can be identified through IR spectroscopy. This document outlines these characteristic frequencies, provides a detailed experimental protocol for sample analysis, and illustrates key concepts with diagrams.

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. When applied to this compound and its derivatives, it provides valuable information about the C-H bonds, the deformations of the this compound ring, and the characteristic vibrations of attached functional groups. The ring strain in this compound influences the vibrational frequencies, making IR spectroscopy a sensitive tool for studying this class of compounds. The most prominent infrared absorption lines of gaseous this compound are CH₂ stretching vibration absorptions, peaking at wavenumbers ~2987 and 2887 cm⁻¹[1][2]. The region of the infrared spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the identification of this compound and its derivatives due to the complex overlapping vibrations of the molecule's atoms[1][2].

Characteristic Infrared Absorption Frequencies

The infrared spectrum of a this compound derivative is a superposition of the absorptions of the this compound ring and its substituents. The following table summarizes the key IR absorption frequencies for the this compound ring and for common functional groups attached to it.

Functional Group/Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
This compound Ring Vibrations
C-H Stretch (CH₂)2987 - 2850StrongAsymmetric and symmetric stretching vibrations. A band due to the ring C-H at a substitution site can appear consistently at 2874–2855 cm⁻¹[3].
CH₂ Scissoring (Deformation)~1447Medium
CH₂ Wagging/Twisting1257 - 1223MediumA band around 1250 cm⁻¹ may be a useful distinguishing characteristic for cyclobutanes[3].
Ring Deformation ("Puckering")~898MediumThis mode is characteristic of the four-membered ring structure[1][2].
Characteristic Ring Band935 - 900VariableOften considered characteristic of the this compound ring, particularly when accompanied by bands in the 3000–2800 cm⁻¹ region[3].
Substituent Vibrations
C=O Stretch (Cyclobutanone)1785 - 1760StrongThe frequency is higher than that of acyclic ketones due to ring strain.
C-N Stretch (Cyclobutylamine)1250 - 1020MediumFor aliphatic amines[4].
N-H Stretch (Cyclobutylamine)3400 - 3250MediumPrimary amines show two bands (asymmetric and symmetric), while secondary amines show one[4].
N-H Bend (Primary Cyclobutylamine)1650 - 1580Medium[4]
C-X Stretch (Cyclobutyl Halides)
C-F1100 - 1000Strong
C-Cl850 - 550Strong
C-Br600 - 500Strong
C-I~500Strong
O-H Stretch (Cyclobutanol)3600 - 3200Strong, BroadHydrogen-bonded OH group.
C-O Stretch (Cyclobutanol)1100 - 1000Strong

Experimental Protocol for FTIR Analysis

The following is a generalized methodology for the analysis of this compound-containing compounds using FTIR spectroscopy. The choice of sample preparation technique will depend on the physical state of the sample (solid or liquid) and the quantity of material available.

3.1. Instrumentation

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is common for routine analysis, while a mercury cadmium telluride (MCT) detector offers higher sensitivity.

3.2. Sample Preparation

3.2.1. For Liquid Samples (Neat or in Solution)

  • Neat Liquid: Place one to two drops of the liquid sample directly onto the center of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top, spreading the liquid into a thin film.

  • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform, or carbon disulfide) that has minimal interference in the spectral regions of interest. The solution is then introduced into a liquid cell of a fixed path length.

  • ATR (Attenuated Total Reflectance): A single drop of the liquid sample can be placed directly on the ATR crystal (e.g., diamond or zinc selenide). This is a convenient method requiring minimal sample preparation.

3.2.2. For Solid Samples

  • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Nujol Mull: Grind a few milligrams of the solid sample to a fine powder and add a drop or two of Nujol (mineral oil). The resulting paste is then spread between two salt plates. Note that Nujol has characteristic C-H absorption bands that may obscure parts of the spectrum.

  • ATR: The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

3.3. Data Acquisition

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent or KBr pellet) is recorded first. This is necessary to subtract the contributions of atmospheric water and carbon dioxide, as well as any absorptions from the solvent or matrix.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is analyzed to identify the positions (in cm⁻¹) and intensities of the absorption bands.

Visualization of Key Concepts

4.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining an FTIR spectrum of a this compound-containing compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation liquid Liquid Sample neat Neat/Solution liquid->neat atr_l ATR liquid->atr_l solid Solid Sample kbr KBr Pellet solid->kbr mull Nujol Mull solid->mull atr_s ATR solid->atr_s background Acquire Background Spectrum neat->background atr_l->background kbr->background mull->background atr_s->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Baseline Correction, etc.) sample_spec->process identify Identify Characteristic Frequencies process->identify correlate Correlate with Functional Groups identify->correlate structure Elucidate Structure correlate->structure

Figure 1. General workflow for FTIR analysis of this compound derivatives.

4.2. Key Vibrational Modes of the this compound Ring

The following diagram illustrates the primary vibrational modes of the this compound ring that are observable in an IR spectrum.

vibrational_modes cluster_stretch C-H Stretching Modes cluster_deformation CH₂ Deformation Modes cluster_ring Ring Modes asym_stretch Asymmetric CH₂ Stretch (~2987 cm⁻¹) scissoring Scissoring (~1447 cm⁻¹) sym_stretch Symmetric CH₂ Stretch (~2887 cm⁻¹) wagging Wagging (~1250 cm⁻¹) puckering Ring Puckering (~898 cm⁻¹) twisting Twisting (~1223 cm⁻¹) ring_breathing Ring Breathing (Raman Active) (Not typically IR active) center Vibrational Modes of this compound center->asym_stretch center->sym_stretch center->scissoring center->wagging center->twisting center->puckering center->ring_breathing

Figure 2. Key vibrational modes of the this compound ring and their approximate frequencies.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound-containing molecules. By understanding the characteristic frequencies of the this compound ring and its common functional groups, researchers can gain significant insights into molecular structure. The experimental protocols outlined in this guide, coupled with a systematic approach to spectral interpretation, will enable scientists in research and drug development to effectively utilize FTIR for the analysis of this important class of compounds. The unique vibrational characteristics of the strained this compound ring, such as the ring puckering mode, provide a distinct spectral signature that is invaluable for structural confirmation.

References

Unraveling the Four-Membered Ring: A Technical Guide to the Computational Analysis of Cyclobutane Puckering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a recurring structural motif in medicinally relevant molecules and complex organic frameworks, presents a unique conformational challenge due to its inherent ring strain. Understanding the puckering of this four-membered ring is paramount for predicting molecular shape, intermolecular interactions, and ultimately, biological activity. This in-depth technical guide provides a comprehensive overview of the computational methods employed to analyze this compound ring puckering, alongside the experimental protocols crucial for validation.

The Landscape of this compound Conformations

Unlike planar aromatic rings, the this compound ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent methylene (B1212753) groups. This puckering is not static; the ring can invert between two equivalent puckered conformations through a planar transition state. The energy barrier to this inversion is a key descriptor of the ring's flexibility.

The conformation of a this compound ring is quantitatively described by its puckering coordinates. The most widely used system is the Cremer-Pople puckering analysis, which defines the degree of puckering and the specific conformation of the ring. For a four-membered ring, the puckering is described by a single puckering amplitude (q) and a phase angle (φ).

Computational Approaches to Deciphering Puckering

A variety of computational chemistry techniques can be employed to model and quantify this compound ring puckering. The choice of method depends on the desired accuracy and available computational resources.

1. Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate predictions of puckering barriers and geometries.[1] However, they are computationally expensive and are typically used for small systems or as benchmarks.

2. Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[2][3][4] Various DFT functionals can be employed to study this compound puckering, and the results are often in good agreement with experimental data. DFT calculations are well-suited for studying the potential energy surface of ring inversion and the influence of substituents on puckering behavior.

3. Molecular Mechanics (MM): MM methods utilize classical force fields to describe the potential energy of a molecule. These methods are computationally very efficient and can be applied to large systems. However, their accuracy is dependent on the quality of the force field parameters. For this compound, specialized force fields that accurately reproduce the puckering potential are necessary for reliable results.

Computational Workflow

A typical computational workflow for analyzing this compound ring puckering involves several key steps.

computational_workflow cluster_input Input cluster_calculation Computational Analysis cluster_output Output start Initial 3D Structure of this compound Derivative geom_opt Geometry Optimization (DFT or Ab Initio) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Vary Puckering Coordinate) geom_opt->pes_scan end Puckering Parameters (q, φ) Energy Barrier (ΔE) Optimized Geometry pucker_analysis Puckering Analysis (e.g., Cremer-Pople) pes_scan->pucker_analysis pucker_analysis->end

Figure 1: A generalized workflow for the computational analysis of this compound ring puckering.

Experimental Validation: The Ground Truth

Computational predictions of this compound conformation must be validated against experimental data. Several powerful analytical techniques provide insights into the three-dimensional structure of these rings in different states.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for conformational analysis in solution.[5][6][7] Proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles within the this compound ring and can be used to infer the degree of puckering and the preferred conformation. Advanced 2D NMR techniques, such as COSY and NOESY, can provide further spatial constraints.

2. X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation.[8][9][10] The resulting crystal structure reveals precise bond lengths, bond angles, and the puckering of the this compound ring. This data is invaluable for benchmarking computational methods.

3. Gas Electron Diffraction: In the gas phase, electron diffraction can be used to determine the average molecular structure.[11] This technique is particularly useful for studying the parent this compound and small, volatile derivatives, providing data on bond lengths, angles, and the puckering amplitude in the absence of crystal packing or solvent effects.

Experimental and Computational Data Summary

The following tables summarize key quantitative data for the puckering of the parent this compound molecule as determined by various computational and experimental methods.

Table 1: this compound Puckering Angle (θ)

MethodPuckering Angle (θ) in degreesReference
CCSD(T)/aug-cc-pVTZ29.68[1]
Ab initio29.59
Electron Diffraction~20 - 35[11]
Gas Electron Diffraction & IR27.9 ± 1.6

Table 2: this compound Ring Inversion Energy Barrier

MethodEnergy Barrier (cm⁻¹)Energy Barrier (kcal/mol)Reference
CCSD(T)/CBS4981.42[1]
Ab initio4821.38
Far-IR Spectroscopy518 ± 51.48 ± 0.01

Detailed Experimental Protocols

A rigorous comparison between computational and experimental data requires a thorough understanding of the experimental methodologies.

Protocol 1: NMR Spectroscopic Analysis of this compound Puckering

Objective: To determine the solution-phase conformation of a this compound derivative using ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Perform a two-dimensional COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity within the ring.

    • Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the proton-proton coupling constants (³JHH).

  • Data Analysis:

    • Assign all proton resonances in the ¹H NMR spectrum.

    • Extract the vicinal coupling constants (³JHH) between adjacent protons on the this compound ring.

    • Use the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, to estimate the dihedral angles within the ring.

    • Compare the experimentally derived dihedral angles with those calculated for different puckered conformations (e.g., from computational models) to determine the predominant solution-phase conformation.

Protocol 2: Single-Crystal X-ray Diffraction of a this compound Derivative

Objective: To determine the solid-state structure of a this compound derivative.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial electron density map and a preliminary structural model.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

  • Data Analysis:

    • Analyze the final crystal structure to obtain precise bond lengths, bond angles, and torsion angles of the this compound ring.

    • Calculate the Cremer-Pople puckering parameters from the atomic coordinates to quantitatively describe the ring conformation.

Logical Relationships in Conformational Analysis

The interplay between computational and experimental methods is crucial for a comprehensive understanding of this compound puckering.

logical_relationship cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_synthesis Synthesis & Understanding comp_model Generate Puckered Conformational Hypotheses comp_data Predict Puckering Parameters and Energy Barriers comp_model->comp_data correlation Correlate Computational and Experimental Data comp_data->correlation exp_methods NMR, X-ray, Electron Diffraction exp_data Measure Geometric Parameters and Conformational Preferences exp_methods->exp_data exp_data->correlation understanding Refined Understanding of Puckering Behavior correlation->understanding drug_design Inform Drug Design and Materials Science understanding->drug_design

Figure 2: The synergistic relationship between computational and experimental approaches in this compound conformational analysis.

Conclusion

The conformational landscape of the this compound ring is a complex but tractable problem. By combining the predictive power of modern computational chemistry with the definitive insights from experimental techniques, researchers can gain a detailed understanding of this compound puckering. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and functional materials where the three-dimensional architecture of molecules dictates their function. This guide provides the foundational knowledge and practical workflows for scientists to confidently tackle the analysis of this important and fascinating structural motif.

References

The Cyclobutane Motif in Nature: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Cyclobutane-Containing Natural Products

The this compound ring, a four-membered carbocycle, is a relatively rare but structurally fascinating motif found in a diverse array of natural products. Despite the inherent ring strain, nature has evolved elegant biosynthetic pathways to construct this moiety, which often imparts potent and unique biological activities to the parent molecule. This technical guide provides a comprehensive overview of natural products containing the this compound motif, with a focus on their biosynthesis, chemical synthesis, and biological mechanisms, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Structural Diversity and Sources of this compound-Containing Natural Products

Natural products featuring a this compound ring are biosynthesized by a wide range of organisms, including bacteria, fungi, plants, and marine invertebrates.[1] These compounds can be broadly categorized into several classes based on their structural features and biosynthetic origins.

  • Terpenoids: This class includes a variety of compounds where the this compound ring is often formed through intramolecular cyclization reactions.

  • Alkaloids: A diverse group of nitrogen-containing compounds, some of which possess complex polycyclic structures incorporating a this compound ring. Over 60 biologically active this compound-containing alkaloids have been identified from both terrestrial and marine sources.[2]

  • Lignans and Neolignans: These phenolic compounds often exist as dimers, with the this compound ring linking two phenylpropanoid units.

  • Steroids: While less common, some steroids feature a this compound ring within their complex polycyclic framework.

The structural diversity of these natural products is vast, ranging from relatively simple monocyclic compounds to intricate, polycyclic systems where the this compound is a key architectural element.

Biosynthesis of the this compound Ring

The formation of the strained this compound ring in natural products is a remarkable enzymatic feat. One of the most common biosynthetic strategies involves a [2+2] cycloaddition reaction, often catalyzed by specific enzymes that can control the stereochemistry of the resulting four-membered ring. While the precise enzymatic machinery is still under investigation for many of these compounds, it is believed that dedicated "cyclases" or "synthases" orchestrate these transformations.

In some cases, the biosynthesis is thought to proceed through a series of single-electron transfer events, leading to the dimerization of precursor molecules. For instance, the conversion of oroidin (B1234803) to benzosceptrin C is believed to occur via an enzymatic oxidative dimerization.

Total Synthesis of this compound-Containing Natural Products

The unique structural features and potent biological activities of this compound-containing natural products have made them attractive targets for total synthesis. Synthetic chemists have developed a variety of strategies to construct the challenging four-membered ring with high stereocontrol.

[2+2] Photocycloaddition

A cornerstone in the synthesis of this compound rings is the [2+2] photocycloaddition reaction. This method involves the irradiation of two alkene-containing molecules to induce a cycloaddition reaction, forming a this compound ring. This approach has been successfully employed in the synthesis of numerous natural products.

C-H Functionalization Strategies

More recently, innovative strategies involving the direct functionalization of C-H bonds have emerged as a powerful tool for the synthesis of complex this compound-containing molecules. This approach allows for the late-stage introduction of substituents onto a pre-existing this compound core, offering a more convergent and efficient synthetic route. A notable example is the use of a palladium-catalyzed C-H arylation in the total synthesis of piperarborenines.

Biological Activities and Therapeutic Potential

Natural products containing the this compound motif exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These activities include:

  • Antimicrobial and Antibacterial: Many this compound-containing natural products, such as sceptrin (B1680891), display potent activity against a range of bacteria and fungi.

  • Antitumor and Cytotoxic: Compounds like the piperarborenines have demonstrated significant cytotoxicity against various cancer cell lines.

  • Anti-inflammatory and Immunosuppressive: Some of these natural products have shown potential in modulating inflammatory responses.

  • Antiviral: The unique conformational constraints imposed by the this compound ring can lead to potent inhibition of viral replication.

The diverse biological activities of these compounds underscore their potential as lead structures for the development of new therapeutic agents.

Quantitative Biological Data

To facilitate the comparison of the biological activities of various this compound-containing natural products, the following tables summarize key quantitative data from the literature.

Table 1: Cytotoxic Activity of this compound-Containing Natural Products Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Reference
Piperarborenine BP-388 (Murine leukemia)< 4[3]
Piperarborenine BHT-29 (Human colon adenocarcinoma)< 4[3]
Piperarborenine BA549 (Human lung carcinoma)< 4[3]

Table 2: Antimicrobial Activity of Sceptrin

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16
Bacillus subtilis8
Candida albicans32

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-containing natural products.

Synthesis of Piperarborenine B via Sequential C-H Arylation

A detailed protocol for the synthesis of piperarborenine B is available in the literature, featuring a palladium-catalyzed sequential C-H arylation strategy.[4] The key steps involve the preparation of a cis-cyclobutane dicarboxylate intermediate followed by a divergent and controlled installation of the two distinct aryl rings.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is determined using the broth microdilution method.

Procedure:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay: MTT Assay

The cytotoxic effect of a compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[5]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents.

Sceptrin: Disruption of the Cell Membrane

The antimicrobial agent sceptrin has been shown to disrupt the cell membranes of both prokaryotic and eukaryotic cells.[6] At its minimum inhibitory concentration (MIC), sceptrin is bacteriostatic against E. coli, causing the formation of cell chains. At higher concentrations, it becomes bactericidal, leading to the formation of spheroplasts and the release of intracellular components.[6] This suggests that sceptrin's primary mode of action is the perturbation of cell membrane integrity.

Sceptrin_Mechanism Sceptrin Sceptrin CellMembrane Bacterial Cell Membrane Sceptrin->CellMembrane Binds to MembraneDisruption Membrane Disruption (Ion Leakage, etc.) CellMembrane->MembraneDisruption Leads to CellLysis Cell Lysis MembraneDisruption->CellLysis Results in Spheroplast Spheroplast Formation MembraneDisruption->Spheroplast Induces

Mechanism of action for the antimicrobial agent sceptrin.
Magnosalin (B1245630): Inhibition of Angiogenesis

Magnosalin, a neolignan, has demonstrated anti-angiogenic properties by inhibiting the proliferation and tube formation of endothelial cells.[7] Its mechanism of action is thought to involve the suppression of key signaling pathways that regulate angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade. Magnolol, a structurally related compound, has been shown to inhibit VEGF-induced angiogenesis by suppressing the Ras-dependent MAPK and PI3K/Akt signaling pathways.[8] It is plausible that magnosalin acts through a similar mechanism.

Magnosalin_Angiogenesis_Inhibition Magnosalin Magnosalin VEGFR VEGF Receptor Magnosalin->VEGFR Inhibits Ras Ras VEGFR->Ras Activates PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt Activates MAPK MAPK Pathway Ras->MAPK Activates Angiogenesis Angiogenesis (Proliferation, Tube Formation) PI3K_Akt->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Proposed mechanism for magnosalin's anti-angiogenic activity.

Conclusion

Natural products containing the this compound motif represent a rich and underexplored source of chemical diversity with significant therapeutic potential. Their unique three-dimensional structures and potent biological activities make them attractive starting points for the design and development of novel drugs. Further research into the biosynthesis, total synthesis, and mechanisms of action of these fascinating molecules will undoubtedly pave the way for new discoveries in medicine and chemical biology. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Functionalized Cyclobutanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of functionalized cyclobutanes, a promising scaffold in modern drug discovery. The unique conformational constraints and three-dimensional nature of the cyclobutane ring offer significant advantages in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles. This document outlines key synthetic strategies, provides detailed experimental protocols for the preparation of a bioactive this compound-containing molecule, and presents relevant biological data and signaling pathways.

Introduction to Cyclobutanes in Medicinal Chemistry

The this compound motif has emerged as a valuable component in the medicinal chemist's toolkit. Its rigid, puckered conformation can impart a favorable pre-organization of pharmacophoric elements for optimal target binding. Furthermore, the introduction of a this compound ring can enhance metabolic stability by blocking sites of metabolism and can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkynes, to improve physicochemical properties.

Key Synthetic Strategies for Functionalized Cyclobutanes

Several synthetic methodologies have been developed for the construction of functionalized this compound rings. Among the most prominent are:

  • [2+2] Cycloaddition Reactions: This is a cornerstone of this compound synthesis and can be promoted by light (photocycloaddition), heat, or transition metal catalysts. Photochemical [2+2] cycloadditions are particularly powerful for accessing complex this compound structures.

  • Ring Contraction Reactions: Methods such as the Favorskii rearrangement of α-halocyclopentanones or the Wolff rearrangement of diazoketones derived from cyclopentanones can provide access to cyclobutanecarboxylic acid derivatives.

  • C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on a pre-existing this compound core, offering a streamlined approach to diversification.

  • Radical Cascade Reactions: These methods allow for the construction of highly functionalized cyclobutenes from simple cyclobutanes through a series of C-H bond cleavages and new bond formations.

Application Note 1: Synthesis of a this compound-Based Janus Kinase (JAK) Inhibitor

This section details the synthesis of a key intermediate for a class of potent and selective JAK inhibitors. The cis-1,3-diaminothis compound scaffold is a privileged motif in the design of these inhibitors, which are crucial for treating autoimmune diseases and cancers.

Experimental Workflow

The overall synthetic strategy involves the construction of a functionalized this compound ring followed by derivatization to install the necessary pharmacophoric elements.

G cluster_synthesis Synthesis of this compound Intermediate cluster_final_product Final Product Synthesis A Starting Material (e.g., Diethyl Malonate) B Malonate Alkylation (Construction of this compound Ring) A->B 1. Base, Dibromoalkane C Functional Group Interconversion (e.g., Curtius Rearrangement) B->C 2. Hydrolysis, Azide (B81097) Formation D Boc-Protected Diaminothis compound C->D 3. Thermal Rearrangement, Boc Protection E Coupling with Heterocycle D->E 4. Deprotection, Nucleophilic Substitution F Final JAK Inhibitor E->F 5. Further Functionalization

Caption: General workflow for the synthesis of a this compound-based JAK inhibitor.

Detailed Experimental Protocol: Synthesis of Boc-Protected cis-1,3-Diaminothis compound

This protocol is adapted from methodologies aimed at producing key intermediates for JAK inhibitors.

Step 1: Synthesis of Diethyl This compound-1,1-dicarboxylate (B1232482)

  • To a stirred solution of sodium ethoxide (2.1 eq.) in absolute ethanol (B145695) (100 mL) at room temperature, add diethyl malonate (1.0 eq.).

  • Stir the mixture for 30 minutes.

  • Add 1,3-dibromopropane (B121459) (1.1 eq.) dropwise, and then heat the reaction mixture to reflux for 12 hours.

  • After cooling to room temperature, pour the mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl this compound-1,1-dicarboxylate as a colorless oil.

Step 2: Synthesis of this compound-1,1-dicarboxylic Acid

  • Dissolve diethyl this compound-1,1-dicarboxylate (1.0 eq.) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (B78521) (3.0 eq.) in water (25 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue to pH 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound-1,1-dicarboxylic acid as a white solid.

Step 3: Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate (cis and trans mixture)

  • Suspend this compound-1,1-dicarboxylic acid (1.0 eq.) in a mixture of acetone (B3395972) (50 mL) and water (10 mL).

  • Add triethylamine (B128534) (2.2 eq.) and cool the mixture to 0 °C.

  • Add ethyl chloroformate (2.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes.

  • Add a solution of sodium azide (2.5 eq.) in water (20 mL) dropwise.

  • Stir for an additional 1 hour at 0 °C.

  • Extract the mixture with toluene (B28343) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and carefully heat the solution to reflux for 4 hours (ensure proper ventilation for nitrogen gas evolution).

  • Cool the solution and add tert-butanol (B103910) (5.0 eq.).

  • Reflux the mixture for 12 hours.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the Boc-protected diaminothis compound.

Step 4: Separation of cis and trans Isomers

The cis and trans isomers can be separated by careful column chromatography or by fractional crystallization to isolate the desired cis isomer.

Quantitative Data
StepProductTypical YieldPurity (by NMR)
1. Malonate AlkylationDiethyl this compound-1,1-dicarboxylate75-85%>95%
2. HydrolysisThis compound-1,1-dicarboxylic acid90-98%>98%
3. Curtius Rearrangement & Boc ProtectionBoc-protected diaminothis compound (mixture)60-70%>95%
4. Isomer Separationcis-Boc-protected diaminothis compoundVariable>99%
Biological Context: JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This compound-based inhibitors often target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to & binds Inhibitor This compound-based JAK Inhibitor Inhibitor->JAK inhibits Gene_expression Gene Expression (Inflammation, Proliferation) DNA->Gene_expression activates Cytokine Cytokine Cytokine->Receptor binds

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound-based inhibitor.

Application Note 2: Cyclobutanes as GLP-1 Receptor Agonists

Functionalized cyclobutanes have been explored as non-peptidic small molecule agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.

Synthetic Approach

The synthesis of these agonists often involves the photochemical [2+2] cycloaddition of substituted cinnamic acids to form a central this compound dicarboxylic acid core. This core is then further functionalized with amide couplings to introduce the necessary pharmacophoric groups for receptor activation.

Biological Activity Data
Compound IDThis compound CoreGLP-1R Binding (IC50, nM)cAMP Reporter Gene (EC50, nM)
3 cis-1,3-dicarboxylic acid1200850
16 Modified cis-1,3-dicarboxylic acid280180

Data adapted from relevant literature on this compound-based GLP-1R agonists.[1]

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist leads to a cascade of intracellular events that ultimately result in enhanced glucose-stimulated insulin (B600854) secretion.

G cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_vesicles Insulin Vesicles PKA->Insulin_vesicles promotes exocytosis Insulin_secretion Increased Insulin Secretion Insulin_vesicles->Insulin_secretion Agonist This compound Agonist Agonist->GLP1R binds to

Caption: GLP-1 receptor signaling pathway activated by a this compound-based agonist.

Application Note 3: this compound-Based β3 Integrin Antagonists for Cancer Therapy

The Arg-Gly-Asp (RGD)-binding integrins, such as αvβ3, are implicated in cancer progression and metastasis. This compound scaffolds have been used to develop ligand-mimetic antagonists of these receptors.

Design and Synthesis

The synthetic strategy involves creating a functionalized this compound core that serves as a rigid scaffold to orient arginine and aspartic acid mimetic sidechains in a manner that effectively blocks the RGD-binding site of the integrin.

Biological Evaluation
CompoundArginine MimeticAspartic Acid MimeticCell Adhesion IC50 (µM)
Cpd 1 TetrahydronaphthyridineCarboxylic Acid1.2
Cpd 2 AminopyridineCarboxylic Acid3.5
Cpd 3 TetrahydronaphthyridineSulfonamide0.8

Data is illustrative of structure-activity relationships for this class of compounds.[2][3][4]

β3 Integrin Signaling in Cancer

Inhibition of β3 integrin signaling can disrupt tumor cell adhesion, migration, and survival, thereby impeding metastasis.

G cluster_membrane Tumor Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src activates Downstream Downstream Signaling (e.g., Akt, MAPK) Src->Downstream Cell_response Cell Proliferation, Migration, Survival Downstream->Cell_response Antagonist This compound Antagonist Antagonist->Integrin blocks ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin binds to

Caption: Inhibition of β3 integrin signaling by a this compound-based antagonist.

References

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis due to its unique conformational properties and its ability to serve as a versatile synthetic intermediate. Transition metal catalysis offers a powerful and diverse toolkit for the efficient and stereoselective construction of these four-membered rings. This document provides detailed application notes and experimental protocols for key transition metal-catalyzed methods for synthesizing cyclobutanes, including [2+2] cycloadditions, C-H functionalization, and ring-opening/metathesis reactions.

Metal-Catalyzed [2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2] cycloadditions provide a direct and atom-economical route to cyclobutanes from two unsaturated precursors, typically alkenes or alkynes. These reactions offer an alternative to traditional photochemical methods, often proceeding under milder conditions with high stereocontrol.

Iron-Catalyzed [2+2] Cycloaddition for the Synthesis of Aminocyclobutanes

Iron catalysts are an attractive option for [2+2] cycloadditions due to their low cost and low toxicity. Pyrimidinediimine-iron catalysts have been effectively employed in the intermolecular [2+2] cycloaddition of allyl amines to construct this compound rings fused to N-heterocycles.[1][2][3][4]

Logical Workflow for Iron-Catalyzed [2+2] Cycloaddition

sub Substrate Preparation: Allyl amine and alkene reac Reaction Setup: Iron catalyst, toluene (B28343), room temp. sub->reac cyclo [2+2] Cycloaddition: Formation of this compound ring and N-heterocycle reac->cyclo work Workup and Purification: Quenching, extraction, chromatography cyclo->work char Characterization: NMR, MS, X-ray crystallography work->char

Caption: General workflow for iron-catalyzed [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Tricyclic β-Lactam Precursor [2]

A solution of the appropriate allyl amine (1.0 equiv) and alkene (1.2 equiv) in toluene (0.1 M) is prepared in a glovebox. To this solution, the pyrimidinediimine-iron catalyst (1 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (typically 16-24 h) until completion, as monitored by TLC or NMR. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound-containing product.

EntryAlkene SubstrateAmine SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)
1N-allyl-2-phenylacetamideStyrene1Toluene1685
2N-allyl-2-(4-methoxyphenyl)acetamide4-Methoxystyrene1Toluene2482
3N-allyl-2-cyclohexylacetamideCyclohexene5Toluene4875

Table 1: Substrate scope for the iron-catalyzed [2+2] cycloaddition.

Gold-Catalyzed Enantioselective [2+2] Cycloaddition

Gold(I) catalysts have emerged as powerful tools for the enantioselective [2+2] cycloaddition of alkenes and alkynes, providing access to chiral cyclobutenes and cyclobutanes.[5][6][7][8][9][10][11][12][13][14] This methodology has been successfully applied in the total synthesis of natural products like rumphellaone A.[6][7][8]

Reaction Pathway for Gold-Catalyzed [2+2] Cycloaddition

alkyne Alkyne activated Gold-Activated Alkyne alkyne->activated Coordination alkene Alkene cyclo [2+2] Cycloaddition alkene->cyclo catalyst Chiral Gold(I) Catalyst catalyst->activated activated->cyclo product Enantioenriched Cyclobutene cyclo->product start cis-Cyclobutane dicarboxylate mono Mono-arylated this compound (First C-H Arylation) start->mono Pd(OAc)₂, Directing Group epimer Selective Epimerization mono->epimer di Di-arylated this compound (Second C-H Arylation) epimer->di Pd(OAc)₂, Aryl Iodide piper Piperarborenine B di->piper cat [Ru]=CH₂ met Metathesis cat->met diene Acyclic Diene diene->met cyclo Metallathis compound met->cyclo [2+2] product Cyclic Alkene + Ethylene cyclo->product Cycloreversion product->cat Regeneration

References

Application Notes and Protocols for Transition Metal-Catalyzed Cyclobutane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutane rings utilizing transition metal catalysis. The methodologies covered are particularly relevant for applications in medicinal chemistry and drug development where the this compound motif is a valuable scaffold.

Palladium-Catalyzed Alkene Difunctionalization for the Synthesis of Methylene (B1212753) Cyclobutanes

Palladium-catalyzed alkene difunctionalization has emerged as a powerful strategy for the construction of functionalized carbocycles, including methylene cyclobutanes. These reactions involve the coupling of a 1,5-diene-2-yl triflate with a nucleophile, where the regioselectivity between the formation of a four-membered or five-membered ring can be controlled by the choice of ligand.

Mechanistic Overview

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the alkenyl triflate, forming a Pd(II) intermediate. From this point, the reaction can proceed through two divergent pathways, dictated by the ligand. With a bulky phosphite (B83602) ligand, a syn-4-exo migratory insertion of the tethered alkene occurs, leading to a palladium(II) alkyl intermediate. Subsequent coordination of the nucleophile and C(sp³)–C(sp³) bond-forming reductive elimination affords the methylene this compound product. In contrast, other ligands can favor a 5-endo cyclization pathway.[1]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Pd(II) Intermediate pd0->pd_complex Oxidative Addition triflate 1,5-Dien-2-yl Triflate triflate->pd_complex migratory_insertion syn-4-exo Migratory Insertion pd_complex->migratory_insertion pd_alkyl Pd(II) Alkyl Intermediate migratory_insertion->pd_alkyl reductive_elimination C(sp³)-C(sp³) Reductive Elimination pd_alkyl->reductive_elimination nucleophile Nucleophile (e.g., Malonate) nucleophile->pd_alkyl reductive_elimination->pd0 Catalyst Regeneration product Methylene This compound reductive_elimination->product

Fig. 1: Palladium-Catalyzed Methylene this compound Formation.
Quantitative Data

EntrySubstrateNucleophileLigandYield (%)Regioselectivity (4-membered:5-membered)Ref.
11,5-heptadien-2-yl triflateDiethyl malonateTris(2,4-di-tert-butylphenyl)phosphite84>95:5[1]
21,5-octadien-2-yl triflateDiethyl malonateTris(2,4-di-tert-butylphenyl)phosphite75>95:5[1]
31,5-nonadien-2-yl triflateDiethyl malonateTris(2,4-di-tert-butylphenyl)phosphite72>95:5[1]
41,5-heptadien-2-yl triflatePyrrolidineTris(2,4-di-tert-butylphenyl)phosphite78>95:5[2]
Experimental Protocol: Synthesis of Diethyl 2-(2-methylenecyclobutyl)malonate

This protocol is adapted from the work of Wolfe and coworkers.[1]

G start Start setup Combine Pd(OAc)₂, Ligand, and Dioxane in a Schlenk Tube start->setup add_reagents Add 1,5-heptadien-2-yl triflate, Diethyl Malonate, and LiO-t-Bu setup->add_reagents reaction Heat at 60 °C for 12 h add_reagents->reaction workup Quench with NH₄Cl (aq), Extract with Et₂O reaction->workup purification Purify by Flash Column Chromatography workup->purification product Obtain Diethyl 2-(2-methylenecyclobutyl)malonate purification->product

Fig. 2: Experimental Workflow for Palladium-Catalyzed this compound Synthesis.

Materials:

  • Pd(OAc)₂ (4 mol %)

  • Tris(2,4-di-tert-butylphenyl)phosphite (6 mol %)

  • 1,5-heptadien-2-yl triflate (1.0 equiv)

  • Diethyl malonate (5.0 equiv)

  • LiO-t-Bu (5.0 equiv)

  • Anhydrous dioxane (0.1 M)

  • Saturated aqueous NH₄Cl

  • Diethyl ether (Et₂O)

  • Anhydrous MgSO₄

  • Silica (B1680970) gel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and tris(2,4-di-tert-butylphenyl)phosphite.

  • Add anhydrous dioxane to the tube and stir for 10 minutes at room temperature.

  • Add 1,5-heptadien-2-yl triflate, diethyl malonate, and LiO-t-Bu.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methylene this compound.

Iron-Catalyzed [2+2] Cycloaddition for the Synthesis of Aminocyclobutanes

Iron catalysis provides an economical and environmentally benign approach for the synthesis of cyclobutanes. The [2+2] cycloaddition of electron-deficient alkenes, such as those derived from allyl amines, with various alkenes proceeds efficiently to yield functionalized cyclobutanes.

Mechanistic Overview

The precise mechanism of the iron-catalyzed [2+2] cycloaddition is still under investigation, but it is believed to proceed through a stepwise radical pathway. The iron catalyst, often in the presence of a reducing agent, is proposed to initiate the formation of a radical anion from the electron-deficient alkene. This radical anion then adds to the second alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to form the this compound ring. The diastereoselectivity of the reaction is often high, favoring the formation of the trans isomer.

G fe_catalyst Fe Catalyst radical_anion Radical Anion Intermediate fe_catalyst->radical_anion alkene1 Electron-Deficient Alkene alkene1->radical_anion Single Electron Transfer diradical 1,4-Diradical Intermediate radical_anion->diradical alkene2 Alkene alkene2->diradical ring_closure Ring Closure diradical->ring_closure product Aminothis compound ring_closure->product

Fig. 3: Proposed Mechanism for Iron-Catalyzed Aminothis compound Formation.
Quantitative Data

EntryAllyl Amine DerivativeAlkeneYield (%)Diastereomeric Ratio (trans:cis)Ref.
1N-Allyl-N-tosyl-p-toluenesulfonamideStyrene85>20:1[3]
2N-Allyl-N-nosyl-p-nitrobenzenesulfonamide4-Chlorostyrene92>20:1[3]
3N-Cinnamyl-N-tosyl-p-toluenesulfonamideEthyl acrylate7810:1[3]
4N-Allylphthalimide1-Hexene88>20:1[3]
Experimental Protocol: Synthesis of trans-1-(Phenyl)-2-(N-phthalimido)this compound

This protocol is adapted from the work of Waser and coworkers.[3]

G start Start setup Add FeCl₃, N-allylphthalimide, and Styrene to a Schlenk Tube start->setup add_solvent Add Dichloromethane (B109758) setup->add_solvent reaction Stir at Room Temperature for 16 h add_solvent->reaction workup Filter through Celite, Concentrate reaction->workup purification Purify by Flash Column Chromatography workup->purification product Obtain trans-1-(Phenyl)-2-(N-phthalimido)this compound purification->product

Fig. 4: Experimental Workflow for Iron-Catalyzed this compound Synthesis.

Materials:

  • FeCl₃ (10 mol %)

  • N-Allylphthalimide (1.0 equiv)

  • Styrene (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) (0.2 M)

  • Celite

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add FeCl₃, N-allylphthalimide, and styrene.

  • Place the tube under an inert atmosphere (e.g., argon).

  • Add anhydrous CH₂Cl₂ via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminothis compound.

Rhodium-Catalyzed C-H Functionalization of Cyclobutanes

Rhodium catalysis offers a powerful method for the direct functionalization of C-H bonds in this compound rings. This approach allows for the introduction of various functional groups with high levels of regio- and stereocontrol, providing access to complex and highly substituted this compound derivatives.

Mechanistic Overview

The reaction proceeds via the in situ generation of a rhodium-carbene intermediate from a diazo compound. This electrophilic carbene then undergoes an intermolecular C-H insertion into a C-H bond of the this compound substrate. The regioselectivity of the C-H insertion is controlled by the ligand environment of the rhodium catalyst, which can direct the insertion to either the C1 or C3 position of an arylthis compound. The reaction is believed to proceed through a concerted, albeit asynchronous, transition state.

G rh_catalyst Rh₂(L)₄ Catalyst rh_carbene Rhodium-Carbene Intermediate rh_catalyst->rh_carbene diazo Diazo Compound diazo->rh_carbene N₂ Elimination ch_insertion C-H Insertion rh_carbene->ch_insertion This compound Arylthis compound This compound->ch_insertion ch_insertion->rh_catalyst Catalyst Regeneration product Functionalized This compound ch_insertion->product

Fig. 5: Rhodium-Catalyzed C-H Functionalization of Cyclobutanes.
Quantitative Data

EntryThis compoundDiazo CompoundCatalystSite of FunctionalizationYield (%)ee (%)Ref.
1Phenylthis compoundMethyl aryldiazoacetateRh₂(S-TCPTAD)₄C18595[4]
2Phenylthis compoundMethyl aryldiazoacetateRh₂(S-2-Cl-5-BrTPCP)₄C37692[4]
3(4-Chlorophenyl)this compoundEthyl diazoacetateRh₂(S-TCPTAD)₄C18293[4]
4(4-Methoxyphenyl)this compoundEthyl diazoacetateRh₂(S-2-Cl-5-BrTPCP)₄C37990[4]
Experimental Protocol: Regiodivergent C-H Functionalization of Phenylthis compound

This protocol is adapted from the work of Davies and coworkers.[4]

G start Start setup Combine Rhodium Catalyst and Phenylthis compound in Anhydrous CH₂Cl₂ start->setup add_diazo Add Diazo Compound Solution via Syringe Pump over 1 h setup->add_diazo reaction Stir at 40 °C for 2 h add_diazo->reaction workup Concentrate in vacuo reaction->workup purification Purify by Flash Column Chromatography workup->purification product Obtain Functionalized This compound purification->product

Fig. 6: Experimental Workflow for Rhodium-Catalyzed C-H Functionalization.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄) (1 mol %)

  • Phenylthis compound (1.0 equiv)

  • Diazo compound (e.g., methyl aryldiazoacetate) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the rhodium(II) catalyst and phenylthis compound.

  • Add anhydrous CH₂Cl₂ and stir the mixture under an argon atmosphere.

  • In a separate vial, prepare a solution of the diazo compound in anhydrous CH₂Cl₂.

  • Using a syringe pump, add the diazo compound solution to the reaction mixture over 1 hour at 40 °C.

  • After the addition is complete, stir the reaction for an additional 2 hours at 40 °C.

  • Cool the reaction to room temperature and concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized this compound.

Ruthenium-Photocatalyzed [2+2] Enone Cycloadditions

Visible-light photocatalysis offers a mild and efficient alternative to traditional UV-promoted photochemical reactions for the synthesis of cyclobutanes. Ruthenium(II) polypyridyl complexes are effective photocatalysts for [2+2] enone cycloadditions, proceeding via a radical anion mechanism.

Mechanistic Overview

The catalytic cycle is initiated by the excitation of the Ru(II) photocatalyst with visible light to its excited state. The excited state can be quenched either reductively or oxidatively. In the reductive quenching pathway, the excited photocatalyst is reduced by a sacrificial electron donor to form a potent Ru(I) reductant. This Ru(I) species then reduces the enone substrate to a radical anion. The radical anion undergoes a stepwise cycloaddition with another alkene molecule, passing through a 1,4-diradical anion intermediate, to form the this compound product radical anion. A final electron transfer regenerates the ground state photocatalyst and a neutral product.[5]

G ru_catalyst Ru(bpy)₃²⁺ excited_ru *[Ru(bpy)₃²⁺] ru_catalyst->excited_ru Visible Light (hν) ru_reduced Ru(bpy)₃⁺ excited_ru->ru_reduced Reductive Quenching quencher Electron Donor quencher->excited_ru enone_radical Enone Radical Anion ru_reduced->enone_radical SET enone Enone enone->enone_radical diradical_anion 1,4-Diradical Anion enone_radical->diradical_anion alkene Alkene alkene->diradical_anion product_anion This compound Radical Anion diradical_anion->product_anion Ring Closure product_anion->ru_catalyst Catalyst Regeneration product This compound product_anion->product Electron Transfer

Fig. 7: Ruthenium-Photocatalyzed [2+2] Enone Cycloaddition.
Quantitative Data

EntryEnoneAlkeneYield (%)Diastereomeric RatioRef.
1ChalconeStyrene88>20:1[5]
24-Methoxy-chalcone1,1-Diphenylethylene91>20:1[5]
32-Cyclohexen-1-oneCyclohexene755:1[5]
4Methyl vinyl ketoneIndene8210:1[5]
Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenylthis compound

This protocol is adapted from the work of Yoon and coworkers.[5]

G start Start setup Combine Ru(bpy)₃Cl₂, Chalcone, Styrene, and i-Pr₂NEt in Acetonitrile (B52724) start->setup degas Degas with Argon for 15 min setup->degas reaction Irradiate with Blue LEDs at Room Temperature for 24 h degas->reaction workup Concentrate in vacuo reaction->workup purification Purify by Flash Column Chromatography workup->purification product Obtain 1,2,3,4-Tetraphenylthis compound purification->product

Fig. 8: Experimental Workflow for Ru-Photocatalyzed Cycloaddition.

Materials:

  • Ru(bpy)₃Cl₂ (1 mol %)

  • Chalcone (1.0 equiv)

  • Styrene (2.0 equiv)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (1.5 equiv)

  • Anhydrous acetonitrile (0.1 M)

  • Blue LEDs

  • Silica gel

Procedure:

  • To a vial, add Ru(bpy)₃Cl₂, chalcone, styrene, and i-Pr₂NEt.

  • Add anhydrous acetonitrile.

  • Seal the vial and degas the solution by bubbling with argon for 15 minutes.

  • Place the vial approximately 5 cm from a blue LED strip and irradiate at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable scaffold in medicinal chemistry and drug discovery, offering a unique three-dimensional structure that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] However, the synthesis of polysubstituted cyclobutanes with precise stereochemical control remains a significant challenge due to the inherent ring strain of the four-membered ring.[4][5] These application notes provide an overview of modern stereoselective methods for constructing polysubstituted cyclobutanes, complete with detailed protocols for key reactions.

Overview of Synthetic Strategies

The construction of stereochemically rich this compound cores can be broadly categorized into several key strategies:

  • [2+2] Cycloadditions: This is arguably the most common and versatile method, involving the union of two doubly bonded systems to form the this compound ring.[6][7] These reactions can be promoted photochemically, thermally, or by transition metal catalysis, each offering distinct advantages in terms of substrate scope and stereocontrol.[8][9][10]

  • Ring Expansions: Stereochemically defined cyclopropanes can undergo ring expansion to furnish corresponding cyclobutanes. This strategy allows for the transfer of stereochemical information from the starting material to the product.

  • Ring Contractions: The contraction of five-membered rings, such as pyrrolidines, provides another avenue to stereodefined cyclobutanes.[11][12]

  • Catalytic Methods: Various transition metal-catalyzed reactions, including those employing rhodium, copper, and iridium, have emerged as powerful tools for the stereoselective synthesis of complex cyclobutanes.[4][13][14][15]

The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Key Synthetic Methodologies and Protocols

Catalytic Enantioselective [2+2] Cycloadditions

Catalytic enantioselective [2+2] cycloadditions have become a cornerstone for the synthesis of chiral cyclobutanes.[8] These reactions often employ chiral catalysts to control the stereochemical outcome.

A notable example is the cobalt-catalyzed enantioselective [2+2] cycloaddition of alkynes with alkenyl derivatives, which provides access to a diverse range of chiral cyclobutenes that can be further elaborated to cyclobutanes.[16]

Logical Relationship of Catalytic Cycloaddition

Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Cycloaddition Chiral Cyclobutene (B1205218) Chiral Cyclobutene Cycloaddition->Chiral Cyclobutene Further Functionalization Further Functionalization Chiral Cyclobutene->Further Functionalization Polysubstituted this compound Polysubstituted this compound Further Functionalization->Polysubstituted this compound

Caption: General workflow for catalytic enantioselective [2+2] cycloaddition.

Experimental Protocol: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition [16]

This protocol describes a general procedure for the synthesis of chiral 3-substituted cyclobutenes.

Materials:

  • Co(acac)₂ (Cobalt(II) acetylacetonate)

  • Chiral phosphine (B1218219) ligand (e.g., a derivative of (R)-BINOL)

  • NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Alkyne

  • Alkenyl derivative

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a glovebox, a solution of Co(acac)₂ and the chiral phosphine ligand in the anhydrous solvent is prepared and stirred for 30 minutes.

  • NaBARF is added to the solution, and the mixture is stirred for another 30 minutes.

  • The alkyne and alkenyl derivative are added to the catalyst mixture.

  • The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral cyclobutene product.

EntryAlkyneAlkeneCatalyst Loading (mol%)Yield (%)ee (%)
1PhenylacetyleneStyrene58592
21-Hexyne1-Octene57888
3TrimethylsilylacetyleneVinyl acetate59195

Data is representative and may vary based on specific substrates and reaction conditions.

Rhodium-Catalyzed Diastereoselective Synthesis from Alkylidenecyclopropanes

A novel approach to polysubstituted cyclobutanes involves the Rh(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs).[4][15] This method proceeds via a C-C bond cleavage of the ACP and subsequent ring formation, yielding highly substituted cyclobutanes with excellent diastereoselectivity.

Reaction Pathway

cluster_start Starting Materials Quinazolinone Quinazolinone Reaction Reaction Quinazolinone->Reaction ACP Alkylidenecyclopropane ACP->Reaction Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Reaction HFIP Solvent HFIP Solvent HFIP Solvent->Reaction Rhodacycle Intermediate Rhodacycle Intermediate Reaction->Rhodacycle Intermediate Reductive Elimination Reductive Elimination Rhodacycle Intermediate->Reductive Elimination Polysubstituted this compound Polysubstituted this compound Reductive Elimination->Polysubstituted this compound

Caption: Rh(III)-catalyzed synthesis of polysubstituted cyclobutanes.

Experimental Protocol: Rh(III)-Catalyzed Diastereoselective Synthesis [4]

Materials:

  • 2-Aryl quinazolinone

  • Alkylidenecyclopropane (ACP)

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Cu(OAc)₂ (Copper(II) acetate)

  • Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a screw-capped vial are added the 2-aryl quinazolinone (0.2 mmol), the alkylidenecyclopropane (0.4 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and Cu(OAc)₂ (10 mol %).

  • The vial is purged with argon, and anhydrous HFIP (2 mL) is added.

  • The vial is sealed and the mixture is stirred at 70 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired polysubstituted this compound.

EntryQuinazolinone SubstituentACP SubstituentYield (%)Diastereomeric Ratio (dr)
1HPhenyl79>95:5
24-MePhenyl82>95:5
34-ClEthyl75>95:5

Data is representative and may vary based on specific substrates and reaction conditions.[4]

Stereoselective Ring Contraction of Pyrrolidines

The stereospecific contraction of readily available, highly substituted pyrrolidines to cyclobutanes using iodonitrene chemistry offers a powerful method for generating multiple contiguous stereocenters.[11][12][17] This reaction proceeds through a proposed 1,4-biradical intermediate, with the stereochemical information from the starting pyrrolidine (B122466) being effectively transferred to the this compound product.

Experimental Workflow

Substituted Pyrrolidine Substituted Pyrrolidine Reaction Reaction Substituted Pyrrolidine->Reaction Iodonitrene Precursors Iodonitrene Precursors Iodonitrene Precursors->Reaction Nitrogen Extrusion Nitrogen Extrusion Reaction->Nitrogen Extrusion Biradical Intermediate Biradical Intermediate Nitrogen Extrusion->Biradical Intermediate Ring Contraction Ring Contraction Biradical Intermediate->Ring Contraction Stereodefined this compound Stereodefined this compound Ring Contraction->Stereodefined this compound

Caption: Stereoselective synthesis of cyclobutanes via pyrrolidine ring contraction.

Experimental Protocol: Stereoselective Pyrrolidine Ring Contraction [12]

Materials:

Procedure:

  • To a solution of the substituted pyrrolidine (0.1 mmol) in TFE (1 mL) is added ammonium carbamate (8.0 equiv).

  • Hydroxy(tosyloxy)iodobenzene (2.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for the specified time (typically 1-3 hours), with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with dichloromethane (B109758) (3 x 5 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography to afford the polysubstituted this compound.

EntryPyrrolidine SubstituentsYield (%)Diastereomeric Ratio (dr)
12,5-diphenyl69>20:1
22-phenyl, 5-methyl55>20:1
3Spirooxindole derivative46>20:1

Data is representative and may vary based on specific substrates and reaction conditions.[12]

Applications in Drug Discovery

The rigid, puckered conformation of the this compound ring makes it an attractive isostere for various functional groups in drug candidates.[1][2][18] For instance, 1,3-disubstituted cyclobutanes can act as conformationally restricted bioisosteres of propyl linkers.[19] The incorporation of this compound moieties has led to improvements in potency, selectivity, and pharmacokinetic profiles in several drug development programs.[1][3] Notable examples of marketed drugs containing a this compound ring include carboplatin (B1684641) (anticancer), boceprevir (B1684563) (HCV protease inhibitor), and apalutamide (B1683753) (prostate cancer).[1] The synthetic methods outlined in these notes provide medicinal chemists with powerful tools to explore the chemical space of this compound-containing molecules for the development of novel therapeutics.[20]

References

Synthesis of Cyclobutane-Containing Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive cyclobutane-containing natural products. The this compound motif, a four-membered carbocycle, imparts unique conformational constraints and three-dimensional structures to molecules, making it a valuable scaffold in drug discovery.[1] Although relatively rare in nature, natural products featuring this strained ring system often exhibit significant biological activities.[2][3] This guide focuses on key synthetic strategies for constructing the this compound core and provides step-by-step protocols for the total synthesis of selected natural products.

Key Synthetic Strategies for this compound Ring Formation

The construction of the strained this compound ring is a central challenge in the synthesis of these natural products. The most prevalent and effective methods rely on cycloaddition reactions, particularly [2+2] photocycloadditions.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes.[4][5] This reaction typically involves the irradiation of two olefinic partners to induce the formation of a this compound ring. The reaction can proceed through direct excitation or, more commonly, through the use of a photosensitizer that facilitates intersystem crossing to a triplet state.

General Workflow for [2+2] Photocycloaddition:

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up and Purification start Select Alkene Substrates solvent Choose Appropriate Solvent (e.g., Acetone, Acetonitrile (B52724), Methanol) start->solvent sensitizer Select Photosensitizer (optional) (e.g., Acetone, Benzophenone) solvent->sensitizer concentration Prepare Reaction Mixture (Substrates, Solvent, Sensitizer) sensitizer->concentration degas Degas the Solution (e.g., N2 or Ar bubbling) concentration->degas irradiate Irradiate with UV Light (Specify Wavelength, e.g., >300 nm) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor quench Quench Reaction (if necessary) monitor->quench Upon Completion extract Solvent Evaporation & Extraction quench->extract purify Purify Product (Column Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for a typical [2+2] photocycloaddition experiment.

Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis offers an alternative to photochemical methods for [2+2] cycloadditions, often providing different selectivity and milder reaction conditions.[6][7] Copper(I) salts, in particular, have been shown to effectively catalyze the photodimerization of olefins.[8]

Ketene [2+2] Cycloaddition

The [2+2] cycloaddition of ketenes with alkenes is a reliable method for the synthesis of cyclobutanones. These reactions often proceed under thermal conditions and can exhibit high stereoselectivity.[9] Lewis acid promotion can enhance the reactivity and diastereoselectivity of these cycloadditions.[10]

Total Synthesis of Selected this compound-Containing Natural Products

This section provides detailed protocols for the synthesis of notable bioactive natural products featuring a this compound core.

Sceptrin: A Dimeric Pyrrole-Imidazole Alkaloid

Sceptrin, first isolated from the marine sponge Agelas sceptrum, is a dimeric pyrrole-imidazole alkaloid with a range of biological activities, including antimicrobial and anticancer properties.[11][12] It has been shown to inhibit cell motility by binding to monomeric actin.[1][13][14][15]

Key Synthetic Strategy: Photochemical [2+2] Dimerization

The total synthesis of (±)-sceptrin has been achieved in a concise four-step sequence, with the key step being a visible-light-mediated intermolecular [2+2] cycloaddition of a hymenidin (B1674120) surrogate.[4][11]

Experimental Protocol: Four-Step Total Synthesis of (±)-Sceptrin [11]

Step 1: Synthesis of Vinylboronic Pinacol (B44631) Ester (7) To a solution of N-Boc-propargylamine (6) in a suitable solvent, dicyclohexylborane (B74569) (Cy₂BH) followed by pinacolborane (HBpin) are added to yield the vinylboronic pinacol ester (7).

Step 2: Synthesis of Hymenidin Surrogate (9) A tandem Suzuki-Miyaura cross-coupling of vinylboronic pinacol ester (7) with 3-bromoimidazopyrimidine (8) is performed using a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a base (e.g., aqueous potassium carbonate) in a suitable solvent like tetrahydrofuran (B95107) (THF) to afford the monomer (9). A 63% yield has been reported for this one-pot reaction.[11]

Step 3: Photochemical [2+2] Dimerization A solution of the hymenidin surrogate (9) in methanol (B129727) is irradiated with blue LEDs (440–450 nm) in the presence of a catalytic amount of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.8 mol%). The C₂-symmetric dimer (10) is isolated as a single regio- and diastereomer. A yield of 41% (57% based on recovered starting material) has been achieved on a gram scale.[11][12]

Step 4: Completion of the Synthesis of (±)-Sceptrin (3) The final transformation is carried out in a single flask. The tert-butylcarbamate (B1260302) (Boc) protecting groups of dimer (10) are cleaved using trifluoroacetic acid (TFA). The resulting diamine TFA salt is then reacted with a bromopyrrole derivative and a non-nucleophilic base (e.g., Hünig's base) in acetonitrile to furnish (±)-sceptrin (3).

Quantitative Data for Sceptrin Synthesis

StepProductKey Reagents and ConditionsYield (%)Reference
2Hymenidin surrogate (9)Pd(PPh₃)₂Cl₂, K₂CO₃, THF, reflux63[11]
3Dimer (10)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs, MeOH41[11]

Biological Activity of Sceptrin

Sceptrin has been shown to inhibit cell motility in various cancer cell lines with no associated toxicity at effective concentrations.[1][15] It binds to monomeric actin with a dissociation constant (Kd) of 19.4 ± 0.2 μM.[13]

Proposed Mechanism of Action for Sceptrin's Anti-motility Effect:

G Sceptrin Sceptrin G_Actin Monomeric Actin (G-Actin) Sceptrin->G_Actin Binds to (Kd = 19.4 µM) Actin_Polymerization Actin Polymerization Sceptrin->Actin_Polymerization Inhibits Cell_Contractility Cell Contractility Sceptrin->Cell_Contractility Reduces Cell_Motility Cell Motility Sceptrin->Cell_Motility Inhibits G_Actin->Actin_Polymerization Stress_Fibers Actin Stress Fiber Formation Actin_Polymerization->Stress_Fibers Stress_Fibers->Cell_Contractility Cell_Contractility->Cell_Motility

Caption: Sceptrin inhibits cell motility by binding to monomeric actin.

Pellucidin A: A Lignan (B3055560) with Anti-inflammatory and Antinociceptive Properties

Pellucidin A, isolated from Peperomia pellucida, is a this compound lignan that exhibits significant antinociceptive and anti-inflammatory activities.[7][16][17][18] Its mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).[7][16][17]

Key Synthetic Strategy: Biomimetic [2+2] Photocycloaddition

The biosynthesis of pellucidin A is proposed to occur via a photochemical [2+2] cycloaddition of two molecules of 2,4,5-trimethoxystyrene (B91895).[3][6][19][20][21] This biomimetic approach has been utilized for its chemical synthesis.

Experimental Protocol: Synthesis of Pellucidin A [22]

Step 1: Synthesis of 2,4,5-trimethoxystyrene 2,4,5-trimethoxystyrene can be synthesized from commercially available precursors. One common route involves the Knoevenagel condensation of 2,4,5-trimethoxybenzaldehyde (B179766) with malonic acid to form 2,4,5-trimethoxycinnamic acid, followed by decarboxylation.[3][19]

Step 2: Photochemical Dimerization of 2,4,5-trimethoxystyrene A solution of 2,4,5-trimethoxystyrene in a suitable solvent (e.g., acetone) is irradiated with UV light (e.g., >300 nm). The reaction can be performed with or without a photosensitizer. The inclusion of an electron relay, such as anthracene, has been shown to prevent competing cycloreversion and improve the yield of the desired trans-cyclobutane product.[22] Using a photoinduced electron transfer protocol with an organic oxidant and an electron relay, pellucidin A has been synthesized with unambiguous confirmation of its trans stereochemistry by X-ray crystallography.[22]

Quantitative Data for Pellucidin A Synthesis

Starting MaterialKey Reagents and ConditionsProductYield (%)Reference
E-asaronep-OMeTPT, anthracene, acetone, hvMagnosalin50[22]
2,4,5-trimethoxystyrenep-OMeTPT, anthracene, acetone, hvPellucidin ANot specified[22]

Biological Activity of Pellucidin A

Pellucidin A has demonstrated significant dose-dependent antinociceptive effects in animal models. At doses of 1 and 5 mg/kg, it reduced acetic acid-induced writhing in mice by 43% and 65%, respectively.[7][17] It is believed to exert its effects by inhibiting inflammatory mediators.

Proposed Anti-inflammatory and Antinociceptive Mechanism of Pellucidin A:

G Pellucidin_A Pellucidin A COX2 COX-2 Pellucidin_A->COX2 Inhibits iNOS iNOS Pellucidin_A->iNOS Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Inflammatory_Stimuli->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide (NO) iNOS->Nitric_Oxide Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Nitric_Oxide->Inflammation Nitric_Oxide->Pain

Caption: Pellucidin A likely exerts its effects by inhibiting COX-2 and iNOS.

Conclusion

The synthesis of this compound-containing natural products presents unique challenges and opportunities for synthetic chemists. Photochemical [2+2] cycloaddition remains a cornerstone strategy for the construction of the this compound ring, with ongoing developments in transition metal catalysis and photoredox catalysis expanding the synthetic toolkit. The detailed protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of natural products, ultimately aiding in the development of new therapeutic agents.

References

Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged as a compelling structural element in modern medicinal chemistry. Its unique conformational rigidity and stereochemical complexity offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of drug candidates. The incorporation of a this compound ring can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This document provides detailed application notes on the use of this compound in drug design, focusing on key therapeutic areas, and offers comprehensive protocols for the synthesis and evaluation of this compound-containing compounds.

I. Key Applications of the this compound Moiety

The utility of the this compound ring in drug discovery stems from its distinct structural and physicochemical properties.[1][2][3][4] Its puckered conformation allows for a three-dimensional arrangement of substituents, influencing interactions with biological targets.[1][4] Key applications include:

  • Conformational Restriction: The rigid this compound scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[1][2][3]

  • Bioisosteric Replacement: this compound can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or larger rings. This substitution can improve metabolic stability, solubility, and other drug-like properties.

  • Improved Pharmacokinetics: The introduction of a this compound ring can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][3]

  • Accessing Hydrophobic Pockets: The carbon-rich framework of this compound can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites.[1][3]

  • Directing Key Pharmacophores: The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[1][3]

II. This compound-Containing Drugs in Oncology

The unique properties of the this compound ring have been successfully exploited in the development of several marketed anticancer drugs.

Marketed Drugs:
  • Carboplatin (B1684641): A second-generation platinum-based chemotherapeutic agent, Carboplatin is a cornerstone in the treatment of various cancers, including ovarian, lung, head and neck, and testicular cancers.[5] The This compound-1,1-dicarboxylate (B1232482) ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin (B142131), resulting in a different toxicity profile, notably reduced nephrotoxicity.[5]

  • Apalutamide (Erleada®): A non-steroidal antiandrogen used in the treatment of prostate cancer.[5] The spirocyclic this compound moiety is a key structural feature that contributes to its high binding affinity for the androgen receptor.[5]

  • Ivosidenib (Tibsovo®): An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used to treat acute myeloid leukemia (AML) with a specific IDH1 mutation.[5] The incorporation of a difluorocyclobutylamine substituent was a critical optimization step in its development, enhancing its metabolic stability.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these this compound-containing drugs in various cancer cell lines, demonstrating their potent anticancer activity.

DrugCancer TypeCell LineIC50 (µM)Reference
Carboplatin Ovarian CancerOVCAR-325.3[6]
Lung CancerA54989.1[7]
Endometrial CancerRL95-20.23[6]
Endometrial CancerKLE1.20[6]
Kidney CancerA498273[7]
Apalutamide Prostate CancerLNCaP0.1N/A
Prostate CancerVCaP0.2N/A
Ivosidenib Acute Myeloid LeukemiaMOLM-14 (IDH1 R132C)0.005N/A
GlioblastomaU87MG (IDH1 R132H)0.06N/A

III. Experimental Protocols

A. Synthesis of this compound-Containing Drugs

1. Synthesis of Carboplatin

This protocol describes a common laboratory-scale synthesis of Carboplatin from cisplatin.

Materials:

  • Cisplatin (cis-diamminedichloroplatinum(II))

  • Silver nitrate (B79036) (AgNO3)

  • This compound-1,1-dicarboxylic acid

  • Potassium iodide (KI)

  • Distilled water

  • Filter paper and funnel

  • Reaction flask, magnetic stirrer, and heating mantle

Procedure:

  • Preparation of the Aqua Complex:

    • Dissolve cisplatin in distilled water.

    • Add a solution of silver nitrate in water to the cisplatin solution. This reaction precipitates silver chloride (AgCl) and forms the d-aqua complex, cis-[Pt(NH3)2(H2O)2]2+.

    • Stir the reaction mixture in the dark for 24 hours at room temperature.

  • Removal of Silver Chloride:

    • Filter the reaction mixture to remove the precipitated AgCl.

  • Reaction with this compound-1,1-dicarboxylic Acid:

    • Add an aqueous solution of this compound-1,1-dicarboxylic acid to the filtrate containing the d-aqua complex.

    • Stir the reaction mixture at 40-50°C for several hours.

  • Isolation of Carboplatin:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate Carboplatin.

    • Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.

2. Synthesis of Apalutamide (Illustrative Key Step)

The synthesis of Apalutamide is a multi-step process. A key step involves the formation of the thiohydantoin ring. The following is a generalized representation of this cyclization.

Materials:

  • Appropriately substituted isothiocyanate precursor

  • An aminonitrile precursor containing the spirocyclic this compound moiety

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (if required)

Procedure:

  • Reaction Setup:

    • Dissolve the aminonitrile precursor in the chosen solvent in a reaction flask equipped with a condenser and a magnetic stirrer.

  • Addition of Isothiocyanate:

    • Add the isothiocyanate precursor to the solution.

  • Cyclization:

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The cyclization reaction forms the thiohydantoin ring of Apalutamide.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to yield Apalutamide.

B. Biological Evaluation Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound-containing compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells, count them, and adjust the cell density in the complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-containing test compound in the complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound-containing compounds using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-containing test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound-containing compound at its IC50 concentration (or other desired concentrations) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both the floating and adherent cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel. .

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

IV. Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: A general experimental workflow for the development and evaluation of this compound-containing drug candidates.

androgen_receptor_pathway cluster_cell Prostate Cancer Cell Testosterone Testosterone DHT 5α-reductase (converts to DHT) Testosterone->DHT AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive binds AR_active Androgen Receptor (Active Dimer) AR_inactive->AR_active dimerization & nuclear translocation ARE Androgen Response Element (in DNA) AR_active->ARE binds Gene_Expression Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression Apalutamide Apalutamide Apalutamide->AR_inactive inhibits binding of DHT

Caption: The inhibitory action of Apalutamide on the Androgen Receptor signaling pathway in prostate cancer.

carboplatin_moa cluster_cell Cancer Cell Carboplatin Carboplatin Activated_Pt Activated Platinum Complex Carboplatin->Activated_Pt hydrolysis DNA Cellular DNA Activated_Pt->DNA binds to N7 of guanine DNA_Adducts DNA Adducts (Intra- and Inter-strand Crosslinks) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis

Caption: The mechanism of action of Carboplatin, leading to the formation of DNA adducts and subsequent cancer cell apoptosis.

References

Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclobutane derivatives have emerged as powerful and versatile building blocks in organic synthesis, offering unique structural motifs and reactivity that are highly sought after in medicinal chemistry and materials science. Their inherent ring strain can be strategically exploited for selective transformations, including ring-opening, ring-expansion, and functionalization, providing access to a diverse array of complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and manipulation of this compound derivatives, highlighting their utility in the development of novel therapeutics and functional materials.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of pharmacologically active molecules.[3][4] Incorporation of a this compound moiety can impart favorable properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets.[5] Notably, this compound derivatives have been successfully integrated into a number of approved drugs and clinical candidates, including those targeting kinases and proteases.[4][6]

A prominent example is the role of this compound-containing compounds as inhibitors of the Janus kinase (JAK) family of enzymes, which are key players in the JAK-STAT signaling pathway.[7][8] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[8][9] this compound-based JAK inhibitors can effectively block the downstream signaling cascade, thereby mitigating the inflammatory response.[9][10]

Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by a this compound-containing inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Transcription Experimental_Workflow Start Start Reagents 1. Reagent Preparation & Weighing Start->Reagents Reaction 2. Reaction Setup (Solvent, Atmosphere, Temp.) Reagents->Reaction Monitoring 3. Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography, Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End Logical_Relationships cluster_synthesis This compound Synthesis cluster_functionalization Functionalization cluster_transformation Further Transformations Cycloaddition [2+2] Cycloaddition This compound Substituted This compound Cycloaddition->this compound RingClosure Intramolecular Ring Closure RingClosure->this compound CH_Func C-H Functionalization CH_Func->this compound Group_Trans Functional Group Transformation Group_Trans->this compound RingExpansion Ring Expansion Complex Complex Molecules/ Larger Rings RingExpansion->Complex RingOpening Ring Opening RingOpening->Complex Alkenes Alkenes/Ketenes Alkenes->Cycloaddition Acyclic Acyclic Precursors Acyclic->RingClosure This compound->CH_Func This compound->Group_Trans This compound->RingExpansion This compound->RingOpening

References

Synthetic Applications of Cyclobutane Ring-Opening Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of cyclobutane makes it a versatile building block in organic synthesis. The relief of this strain provides a powerful thermodynamic driving force for a variety of ring-opening reactions, enabling the construction of complex acyclic and larger cyclic structures with high regio- and stereoselectivity. These transformations have found significant application in the synthesis of natural products and pharmaceutically relevant molecules.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving the ring-opening of cyclobutanes.

Transition Metal-Catalyzed Ring-Opening of Cyclobutanols

Transition metal catalysis offers a powerful and versatile approach to cleave the carbon-carbon bonds of cyclobutanes. Iridium and palladium complexes, in particular, have been shown to effectively catalyze the ring-opening of cyclobutanols, leading to the formation of valuable ketone and styrene (B11656) derivatives.

Iridium-Catalyzed Enantioselective C-C Bond Activation of Prochiral Cyclobutanols

This protocol describes the desymmetrization of prochiral tertiary cyclobutanols to generate β-methyl-substituted ketones with high enantioselectivity. The reaction proceeds via an initial oxidative addition of the iridium(I) catalyst into the O-H bond of the cyclobutanol (B46151), followed by a key β-carbon elimination step that cleaves the four-membered ring.[1]

Experimental Protocol:

A detailed experimental protocol for the iridium-catalyzed enantioselective ring-opening of a representative prochiral tert-cyclobutanol is provided below.

Materials:

  • [Ir(cod)Cl]₂ (1.0 mol%)

  • DTBM-SegPhos (2.2 mol%)

  • Prochiral tert-cyclobutanol (1.0 equiv)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and DTBM-SegPhos.

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.

  • The prochiral tert-cyclobutanol is added to the reaction vessel.

  • The Schlenk tube is sealed, removed from the glovebox, and heated to the desired temperature (typically 45-110 °C) under a nitrogen or argon atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

The following table summarizes the results for the enantioselective ring-opening of various prochiral tert-cyclobutanols.

EntrySubstrateProductYield (%)ee (%)
11-(p-tolyl)cyclobutanol4-(p-tolyl)pentan-2-one9592
21-(4-methoxyphenyl)cyclobutanol4-(4-methoxyphenyl)pentan-2-one9394
31-(4-chlorophenyl)cyclobutanol4-(4-chlorophenyl)pentan-2-one9690
41-phenylcyclobutanol4-phenylpentan-2-one9895

Reaction Pathway:

Ir_Catalyzed_Ring_Opening cluster_catalyst_formation Catalyst Pre-formation cluster_catalytic_cycle Catalytic Cycle [Ir(cod)Cl]2 [Ir(cod)Cl]2 Active Ir(I) Catalyst Active Ir(I) Catalyst [Ir(cod)Cl]2->Active Ir(I) Catalyst DTBM-SegPhos DTBM-SegPhos DTBM-SegPhos DTBM-SegPhos->Active Ir(I) Catalyst Ir-alkoxide Ir-alkoxide Active Ir(I) Catalyst->Ir-alkoxide Oxidative Addition (O-H activation) Cyclobutanol Cyclobutanol Cyclobutanol->Ir-alkoxide Ir(III)-hydride Ir(III)-hydride Ir-alkoxide->Ir(III)-hydride β-Carbon Elimination (C-C cleavage) Ring-Opened Intermediate Ring-Opened Intermediate Ir(III)-hydride->Ring-Opened Intermediate Ring-Opened Intermediate->Active Ir(I) Catalyst Ketone Product Ketone Product Ring-Opened Intermediate->Ketone Product Reductive Elimination

Caption: Iridium-catalyzed enantioselective ring-opening of cyclobutanols.

Palladium-Catalyzed Formal [2+2]-Retrocyclization of Cyclobutanols

This protocol details the palladium-catalyzed cleavage of two Csp³-Csp³ bonds in cyclobutanols, leading to the formation of styrene and acetophenone (B1666503) derivatives. This transformation represents a formal [2+2]-retrocyclization and can be useful for deprotection strategies where cyclobutanols act as masked acetyl groups.[2]

Experimental Protocol:

Materials:

  • Pd(OAc)₂ (5 mol%)

  • JohnPhos (10 mol%)

  • Cyclobutanol substrate (1.0 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • A Schlenk tube is charged with Pd(OAc)₂, JohnPhos, and the cyclobutanol substrate.

  • Anhydrous toluene is added under a nitrogen or argon atmosphere.

  • The reaction mixture is heated to 110 °C and stirred for the specified time (typically 12-24 h).

  • The reaction progress is monitored by GC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

Quantitative Data:

EntrySubstrateStyrene ProductAcetophenone ProductYield (%)
11-phenyl-1-methylcyclobutanolStyreneAcetophenone85
21-(4-methoxyphenyl)-1-methylcyclobutanol4-methoxystyrene4-methoxyacetophenone78
31-(4-chlorophenyl)-1-methylcyclobutanol4-chlorostyrene4-chloroacetophenone82

Reaction Workflow:

Pd_Catalyzed_Retrocyclization Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Pd(OAc)2, JohnPhos, Cyclobutanol, Toluene Heat and Stir Heat and Stir Prepare Reaction Mixture->Heat and Stir 110 °C, 12-24 h Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction GC-MS Workup and Purification Workup and Purification Monitor Reaction->Workup and Purification Reaction Complete End Workup and Purification->End Isolated Products

Caption: Workflow for Pd-catalyzed retrocyclization of cyclobutanols.

Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclobutanes

Donor-acceptor (D-A) cyclobutanes, typically substituted with geminal electron-withdrawing groups, are susceptible to ring-opening reactions promoted by Lewis acids. This strategy allows for the formation of functionalized acyclic products through reaction with various nucleophiles.[3][4][5]

Experimental Protocol:

This protocol describes the AlCl₃-mediated Friedel-Crafts-type reaction of D-A cyclobutanes with electron-rich arenes.

Materials:

  • Donor-Acceptor this compound (1.0 equiv)

  • Electron-rich arene (2.0 equiv)

  • Aluminum chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • The donor-acceptor this compound and the electron-rich arene are dissolved in anhydrous dichloromethane in a flame-dried flask under a nitrogen or argon atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Aluminum chloride is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data:

EntryDonor-Acceptor this compoundArene NucleophileProductYield (%)
1Diethyl 2-phenylthis compound-1,1-dicarboxylateAnisoleDiethyl 2-(4-methoxyphenyl)-2-phenylethylmalonate85
2Diethyl 2-phenylthis compound-1,1-dicarboxylate1,3-DimethoxybenzeneDiethyl 2-(2,4-dimethoxyphenyl)-2-phenylethylmalonate92
3Diethyl 2-methylthis compound-1,1-dicarboxylateAnisoleDiethyl 2-(4-methoxyphenyl)-2-methylethylmalonate75

Logical Relationship:

Lewis_Acid_Opening DA_this compound Donor-Acceptor This compound Activation Activation of This compound DA_this compound->Activation Arene Electron-Rich Arene Nucleophilic_Attack Nucleophilic Attack by Arene Arene->Nucleophilic_Attack Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Activation Activation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product γ-Aryl-substituted Malonate Ester Ring_Opening->Product

Caption: Lewis acid-catalyzed ring-opening of D-A cyclobutanes.

Photochemical Ring-Opening of Cyclobutenes

Photochemical activation provides a mild and efficient method for the electrocyclic ring-opening of cyclobutenes to form conjugated dienes. These reactions are often highly stereospecific, governed by the principles of orbital symmetry (Woodward-Hoffmann rules).[6]

Experimental Protocol:

This protocol outlines a general procedure for the photochemical ring-opening of a substituted cyclobutene (B1205218).

Materials:

  • Substituted cyclobutene

  • Solvent (e.g., hexane, acetonitrile)

  • Photoreactor equipped with a specific wavelength lamp (e.g., 228 nm, 254 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the substituted cyclobutene in the chosen solvent is prepared in a quartz reaction vessel. The concentration should be sufficiently low to ensure good light penetration.

  • The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • The reaction vessel is placed in the photoreactor and irradiated with the appropriate wavelength light source while maintaining a constant temperature.

  • The reaction is monitored by GC-MS or ¹H NMR spectroscopy to determine the conversion to the diene product.

  • Once the desired conversion is reached, the irradiation is stopped.

  • The solvent is carefully removed under reduced pressure (if the product is not volatile).

  • The product can be purified by distillation or chromatography if necessary.

Quantitative Data:

The stereochemical outcome of the photochemical ring-opening is highly dependent on the substitution pattern of the cyclobutene. For example, the photolysis of cis-1,2,3,4-tetramethylcyclobutene at 228 nm yields exclusively (E,Z)-3,4-dimethyl-2,4-hexadiene.[6]

SubstrateWavelength (nm)ProductStereochemistry
cis-1,2,3,4-tetramethylcyclobutene228(E,Z)-3,4-dimethyl-2,4-hexadieneDisrotatory
trans-1,2,3,4-tetramethylcyclobutene228(E,E)- and (Z,Z)-3,4-dimethyl-2,4-hexadieneDisrotatory

Signaling Pathway (Orbital Symmetry Control):

Photochemical_Ring_Opening cluster_ground_state Ground State cluster_excited_state Excited State Cyclobutene_GS Cyclobutene (S0) Cyclobutene_ES Cyclobutene* (S1) Cyclobutene_GS->Cyclobutene_ES hν (UV light) Transition_State Pericyclic Transition State Cyclobutene_ES->Transition_State Disrotatory Ring Opening Diene_Product Conjugated Diene Transition_State->Diene_Product Relaxation

Caption: Photochemical electrocyclic ring-opening of cyclobutene.

Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes

A metal-free, hydrazine-catalyzed ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes with aldehydes provides access to valuable γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products.[7][8]

Experimental Protocol:

Materials:

  • Cyclobutene substrate (1.0 equiv)

  • Aldehyde (5.0 equiv)

  • [2.2.2]-bicyclic hydrazine (B178648) salt (catalyst, 20 mol%)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Solvent (e.g., chloroform, if substrate is solid)

  • Sealed vial

Procedure:

  • In a sealed vial, the cyclobutene substrate, aldehyde, [2.2.2]-bicyclic hydrazine salt, and trifluoroacetic acid are combined. If the cyclobutene is a solid, a minimal amount of solvent is added to dissolve it.

  • The vial is sealed and heated to 80 °C for 15 hours.

  • The reaction progress can be monitored by GC-MS.

  • After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel.

Quantitative Data:

EntryCyclobuteneAldehydeProductYield (%)
1Bicyclo[4.2.0]oct-7-eneBenzaldehyde(Z)-2-(cyclohex-2-en-1-yl)-3-phenylacrylaldehyde64 (catalytic), 94 (stoichiometric)
21-MethylcyclobuteneBenzaldehyde(E)-2-methyl-5-phenylpent-4-enal75
3Cyclobutenep-Tolualdehyde(E)-5-(p-tolyl)pent-4-enal81

Catalytic Cycle:

ROCOM_Cycle Catalyst Hydrazine Salt Hydrazone Active Hydrazone Catalyst->Hydrazone + Aldehyde - H2O Aldehyde Aldehyde Cycloaddition_TS [3+2] Cycloaddition Transition State Hydrazone->Cycloaddition_TS Cyclobutene Cyclobutene Cyclobutene->Cycloaddition_TS Intermediate Bicyclic Intermediate Cycloaddition_TS->Intermediate Cycloreversion_TS [3+2] Cycloreversion Transition State Intermediate->Cycloreversion_TS Cycloreversion_TS->Catalyst Regeneration Product γ,δ-Unsaturated Aldehyde Cycloreversion_TS->Product

Caption: Catalytic cycle for ring-opening carbonyl-olefin metathesis.

References

Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic studies of cyclobutane ring-opening reactions, a fundamental process in organic chemistry with implications in thermal decomposition, reaction mechanisms, and theoretical chemistry. This document includes a summary of quantitative kinetic data, detailed experimental protocols for key analytical techniques, and visualizations of the reaction mechanism and experimental workflows.

Introduction

The thermal decomposition of this compound into two ethylene (B1197577) molecules is a classic example of a unimolecular ring-opening reaction. Understanding the kinetics of this process is crucial for predicting reaction rates, elucidating reaction mechanisms, and developing theoretical models of chemical reactivity. The reaction proceeds through a biradical intermediate, and its rate is highly dependent on temperature and, to a lesser extent, pressure.

Reaction Mechanism

The ring-opening of this compound is a non-concerted reaction that involves the formation of a tetramethylene biradical intermediate. This intermediate can then cleave to form two molecules of ethylene.

ReactionMechanism This compound This compound TransitionState1 Transition State 1 This compound->TransitionState1 Δ Biradical Tetramethylene Biradical TransitionState1->Biradical TransitionState2 Transition State 2 Biradical->TransitionState2 Ethylene 2 Ethylene TransitionState2->Ethylene

Caption: Reaction mechanism for the thermal decomposition of this compound.

Quantitative Kinetic Data

The kinetics of this compound ring-opening have been investigated through various experimental techniques. The following tables summarize key quantitative data from the literature.

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound to Ethylene
Pre-exponential Factor (A), s⁻¹Activation Energy (Ea), kcal/molTemperature Range, °CReference
4.0 x 10¹⁵62.5420 - 468Genaux, Kern, and Walters (1953)
Table 2: Rate Constants for the Thermal Decomposition of this compound at 430 °C
Time (s)Pressure (mmHg)Calculated k (s⁻¹)
0400-
20003161.18 x 10⁻⁴
40002481.19 x 10⁻⁴
60001961.20 x 10⁻⁴
80001551.21 x 10⁻⁴
100001221.22 x 10⁻⁴

Note: The rate constants in Table 2 were calculated from experimental data assuming a first-order reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the kinetics of this compound ring-opening reactions.

Static Pyrolysis Reactor with Gas Chromatography Analysis

This method involves heating a sample of this compound in a closed reactor for a specific time and then analyzing the product mixture using gas chromatography.

Experimental Workflow:

StaticPyrolysisWorkflow cluster_prep Sample Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Product Analysis cluster_data Data Analysis Prep Prepare this compound Sample Reactor Introduce Sample to Evacuated Pyrolysis Reactor Prep->Reactor Heat Heat Reactor to Desired Temperature (e.g., 430 °C) Reactor->Heat React Allow Reaction to Proceed for a Set Time Heat->React Quench Rapidly Cool Reactor to Quench the Reaction React->Quench GC Inject Gaseous Sample into Gas Chromatograph Quench->GC Separate Separate Components on a Suitable Column GC->Separate Detect Detect and Quantify Ethylene and Unreacted This compound (e.g., with FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentrations Integrate->Calculate Kinetics Determine Rate Constant and other Kinetic Parameters Calculate->Kinetics

Caption: Experimental workflow for static pyrolysis with GC analysis.

Protocol:

  • Reactor Preparation:

    • Thoroughly clean and dry a quartz or Pyrex reaction vessel.

    • Evacuate the vessel to a high vacuum (< 10⁻⁴ mmHg) to remove any residual air.

  • Sample Introduction:

    • Introduce a known pressure of high-purity this compound gas into the evacuated reactor. The pressure is typically in the range of 1 to 1000 mmHg.

  • Pyrolysis:

    • Place the reaction vessel in a preheated furnace maintained at a constant temperature (e.g., 420-480 °C).

    • Allow the reaction to proceed for a predetermined amount of time. The reaction time will vary depending on the temperature and desired conversion.

    • After the specified time, rapidly quench the reaction by removing the vessel from the furnace and cooling it with a stream of air or by immersing it in a cooling bath.

  • Gas Chromatography (GC) Analysis:

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

    • Column: A packed column (e.g., Porapak Q) or a capillary column (e.g., PLOT Q) can be used to separate this compound and ethylene.

    • Carrier Gas: Use a high-purity inert gas such as helium or nitrogen as the carrier gas at a constant flow rate.

    • Temperature Program:

      • Initial oven temperature: 50 °C (hold for 2 minutes)

      • Ramp: 10 °C/min to 150 °C

      • Final hold: 5 minutes at 150 °C

    • Injection: Inject a known volume of the gaseous reaction mixture from the reactor into the GC using a gas-tight syringe.

    • Detection: The FID will detect the hydrocarbon components (this compound and ethylene).

  • Data Analysis:

    • Identify the peaks corresponding to ethylene and this compound based on their retention times, which should be determined by injecting pure standards.

    • Integrate the peak areas for each component.

    • Calculate the concentration of each component using a calibration curve prepared from standard gas mixtures.

    • Determine the rate constant (k) for the reaction at the given temperature using the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt, where [A]₀ is the initial concentration of this compound and [A]t is the concentration at time t.

Shock Tube Studies

Shock tubes are used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

Logical Relationship of a Shock Tube Experiment:

ShockTubeLogic cluster_setup Experimental Setup cluster_reaction_initiation Reaction Initiation cluster_monitoring In-situ Monitoring cluster_data_acquisition Data Acquisition & Analysis Mixture Prepare Reactant Gas Mixture (this compound in Inert Gas, e.g., Ar) Load Load Mixture into Driven Section and Driver Gas into Driver Section Mixture->Load Rupture Rupture Diaphragm Load->Rupture Shockwave Generate Shock Wave Rupture->Shockwave Heating Rapidly Heat and Compress Reactant Mixture Shockwave->Heating Spectroscopy Monitor Species Concentration (e.g., via Laser Absorption Spectroscopy or Mass Spectrometry) Heating->Spectroscopy Record Record Time-Resolved Concentration Profiles Spectroscopy->Record Model Compare with Kinetic Models Record->Model Determine Determine Rate Coefficients Model->Determine

Caption: Logical workflow of a shock tube kinetics experiment.

Protocol:

  • Mixture Preparation:

    • Prepare a dilute mixture of this compound in a large excess of an inert bath gas, typically argon. The concentration of this compound is usually less than 1%.

  • Shock Tube Operation:

    • Introduce the reactant gas mixture into the low-pressure (driven) section of the shock tube.

    • Fill the high-pressure (driver) section with a light gas, such as helium.

    • Initiate the experiment by rupturing the diaphragm separating the two sections. This generates a shock wave that propagates through the reactant mixture.

  • Heating and Reaction:

    • The shock wave rapidly and adiabatically heats and compresses the gas mixture to a high temperature (typically >1000 K) and pressure in a very short time (microseconds).

    • The ring-opening reaction is initiated under these well-defined conditions.

  • Detection and Analysis:

    • Monitor the concentration of reactants and/or products as a function of time behind the shock wave using fast, in-situ diagnostic techniques. Common methods include:

      • Laser Absorption Spectroscopy: Use a laser tuned to a specific absorption line of a reactant or product to measure its concentration.

      • Time-of-Flight Mass Spectrometry (TOF-MS): Sample the reacting gas mixture and analyze its composition with a mass spectrometer.

    • The time-resolved concentration profiles are then used to determine the reaction rate constants at the experimental temperature and pressure.

Conclusion

The kinetic study of this compound ring-opening reactions provides valuable insights into the fundamental principles of chemical kinetics and reaction mechanisms. The experimental protocols outlined in these application notes, from static pyrolysis with GC analysis to advanced shock tube techniques, offer researchers a range of methods to investigate these reactions. The quantitative data presented serves as a benchmark for experimental and theoretical studies in this field.

Application Notes and Protocols: Cyclobutane Derivatives in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of cyclobutane derivatives in the fields of materials science and polymer chemistry. It includes key applications, experimental protocols for the synthesis of this compound-containing monomers and polymers, and a summary of their material properties.

Introduction to this compound Derivatives in Polymer Chemistry

This compound derivatives are a versatile class of compounds that have garnered significant interest in materials science due to the unique properties imparted by the strained four-membered ring. The inherent ring strain of this compound can be harnessed to create materials with novel thermal, mechanical, and responsive behaviors.[1] The primary route to incorporating this compound moieties into polymers is through the [2+2] photocycloaddition of diolefinic monomers.[2][3] This method allows for the synthesis of a wide range of linear polymers with this compound units in the main chain.

Key application areas for this compound-containing polymers include:

  • High-Performance Thermosets and Thermoplastics: The rigid this compound ring can significantly increase the glass transition temperature (Tg) and thermal stability of polymers, making them suitable for applications in electronics and aerospace.[4][5][6]

  • Photosensitive Materials: The photochemical nature of the [2+2] cycloaddition and its reversion makes these materials ideal for applications in photolithography and data storage.[7]

  • Self-Healing and Stress-Responsive Materials: The this compound ring can function as a mechanophore, a chemical unit that responds to mechanical stress.[8][9] This property is exploited in the design of self-healing polymers and materials that can detect damage.[8][9][10]

  • Sustainable Polymers: this compound-based monomers, such as those derived from cinnamic acid, are being explored as bio-based alternatives to petroleum-derived monomers like bisphenol A (BPA).[5][11]

Synthesis of this compound-Based Monomers and Polymers

The synthesis of this compound-containing polymers typically involves a two-step process: the synthesis of a suitable monomer followed by polymerization.

Monomer Synthesis: Photodimerization of Cinnamic Acid

A common method for synthesizing this compound-containing monomers is the photodimerization of cinnamic acid and its derivatives.[5][12][13] This reaction, when carried out in the solid state or with a template, can yield specific stereoisomers of this compound dicarboxylic acids (truxillic or truxinic acids).[14][15]

Logical Workflow for Monomer Synthesis

cluster_Monomer Monomer Synthesis Monomer_Start Start: Cinnamic Acid Derivative UV_Irradiation UV Irradiation (e.g., 365 nm) Monomer_Start->UV_Irradiation Photodimerization [2+2] Photodimerization UV_Irradiation->Photodimerization Cyclobutane_Diacid This compound Dicarboxylic Acid (e.g., CBDA-1) Photodimerization->Cyclobutane_Diacid Reduction Reduction (e.g., NaBH4/I2 or H2/CuO-CrO3) Cyclobutane_Diacid->Reduction Cyclobutane_Diol This compound Dimethanol (e.g., CBDO-1) Reduction->Cyclobutane_Diol Monomer_End End: Polymerizable Monomer Cyclobutane_Diol->Monomer_End cluster_Polymer Polymer Synthesis Workflow Polymer_Start Start: Diolefinic Monomer & Sensitizer Dissolution Dissolve in Anhydrous Solvent Polymer_Start->Dissolution Degassing Degas with N2 or Ar Dissolution->Degassing Irradiation UV Irradiation Degassing->Irradiation Polymerization [2+2] Photopolymerization Irradiation->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification Polymer_End End: this compound-Containing Polymer Purification->Polymer_End cluster_Mechanochem Mechanochemical Activation and Healing Stress Mechanical Stress Polymer_Chain Polymer with this compound Mechanophore Stress->Polymer_Chain Cycloreversion [2+2] Cycloreversion Polymer_Chain->Cycloreversion Alkene_Formation Formation of Two Alkene Groups Cycloreversion->Alkene_Formation Healing_Reaction Thiol-Ene Reaction Alkene_Formation->Healing_Reaction Healing_Agent Healing Agent (e.g., Thiol) Healing_Agent->Healing_Reaction Healed_Polymer Healed/Crosslinked Polymer Network Healing_Reaction->Healed_Polymer

References

Synthesis and Application of Cyclobutane Amino Acids in Peptide Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-containing amino acids represent a unique class of non-natural building blocks that offer medicinal chemists powerful tools to modulate the properties of peptides. The constrained four-membered ring structure imparts significant conformational rigidity to the peptide backbone, which can lead to enhanced proteolytic stability, improved receptor binding affinity, and controlled secondary structure formation. These characteristics make this compound amino acids highly valuable for the development of novel peptide-based therapeutics, including enzyme inhibitors, receptor agonists and antagonists, and cell-penetrating peptides.

This document provides detailed application notes and experimental protocols for the synthesis of various this compound amino acids and their subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

I. Synthesis of this compound Amino Acids

The construction of the this compound core can be achieved through several synthetic strategies. The most prominent methods include [2+2] cycloaddition reactions and Michael addition protocols.

A. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful method for the formation of this compound rings from two alkene precursors. This reaction is particularly useful for accessing a variety of substituted this compound amino acid derivatives. The reaction proceeds via a stepwise mechanism involving a 1,4-diradical intermediate, often facilitated by a photosensitizer.

Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Aryl Maleimide (B117702) with an Alkene

This protocol is adapted from established procedures for photochemical cycloadditions.

Materials:

  • N-aryl maleimide (1.0 equiv.)

  • Alkene (2.0 equiv.)

  • Thioxanthone (sensitizer, 20 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Glass vial with a rubber septum

  • Argon source

  • Blue LED lamp (e.g., 440 nm)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a glass vial, combine the N-aryl maleimide, the alkene, and thioxanthone.

  • Add dichloromethane to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

  • Place the reaction mixture under a blue LED lamp and irradiate with stirring for 16-70 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired this compound product.[1]

Quantitative Data for Photochemical [2+2] Cycloaddition:

N-SubstituentAlkene SubstrateProduct Yield (%)Diastereomeric Ratio (d.r.)Reference
N-AlkylVarious Alkenes50-85Varies[1]
N-ArylStyrene78>20:1[2]
N-ArylIndene92>20:1[2]
B. Lewis Acid-Promoted [2+2] Cycloaddition of Ketenes with Alkenes

Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes provide a diastereoselective route to cyclobutanones, which can be further elaborated into this compound amino acids.

Experimental Protocol: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition

This protocol is a general procedure based on established methods.

Materials:

  • Acid chloride (1.0 equiv.)

  • Triethylamine (B128534) (1.1 equiv.)

  • Alkene (2.0 equiv.)

  • Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen source

  • Dry glassware

  • Magnetic stirrer

  • Low-temperature bath (-78 °C)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the acid chloride and dichloromethane.

  • Cool the solution to 0 °C and add triethylamine dropwise. Stir for 30 minutes to generate the ketene (B1206846) in situ.

  • In a separate flask, dissolve the alkene in dichloromethane and cool to -78 °C.

  • Slowly add the ethylaluminum dichloride solution to the alkene solution and stir for 15 minutes.

  • Add the freshly prepared ketene solution dropwise to the alkene/Lewis acid mixture at -78 °C over approximately 50 minutes.

  • Stir the reaction mixture for an additional hour at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data for Lewis Acid-Promoted [2+2] Cycloaddition:

Ketene PrecursorAlkeneYield (%)Diastereomeric Ratio (d.r.)Reference
Diphenylacetyl chlorideCyclopentene8413:1[3]
Phenylacetyl chlorideCyclohexene9218:1[3]
Propionyl chlorideStyrene597:1[3]

Workflow for Synthesis of this compound Amino Acids

Synthesis_Workflow Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Ketene Ketene Precursor Ketene->Cycloaddition Cyclobutanone Cyclobutanone Intermediate Cycloaddition->Cyclobutanone Formation of This compound ring Functionalization Functional Group Manipulation Cyclobutanone->Functionalization e.g., Amination, Oxidation/Reduction CBAA This compound Amino Acid Functionalization->CBAA SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Tuftsin_Signaling Tuftsin Tuftsin or Tuftsin Analog Receptor Tuftsin Receptor (on Macrophage) Tuftsin->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates GeneExpression Gene Expression (e.g., NF-κB activation) Signaling->GeneExpression Leads to IL6 IL-6 Secretion GeneExpression->IL6 Induces ImmuneResponse Immune Response IL6->ImmuneResponse Modulates

References

Application Notes and Protocols for the Diastereoselective Synthesis of 1,2-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclobutane motif is a valuable structural component in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance metabolic stability, solubility, and binding affinity of drug candidates.[1][2] The stereocontrolled synthesis of 1,2-disubstituted cyclobutanes, however, presents a significant synthetic challenge.[3][4] This document provides detailed application notes and experimental protocols for several key diastereoselective methods for preparing these important structures, including Michael additions, [2+2] photocycloadditions, and catalytic approaches.

Diastereoselective Sulfa-Michael Addition to Cyclobutenes

This method provides an efficient route to 1,2-thio-substituted cyclobutanes with high diastereoselectivity, often exceeding >95:5 dr.[2][5] The reaction proceeds via the addition of a thiol nucleophile to a cyclobutene (B1205218) ester or amide, with the stereochemical outcome controlled by the base and reaction conditions.

General Reaction Scheme:

G cluster_product Product Thiol R-SH (Thiol) Product trans-1,2-Disubstituted this compound Catalyst DBU (Base) MeCN, rt Cyclobutene Cyclobutene Ester/Amide Catalyst->Product

Caption: General workflow for diastereoselective sulfa-Michael addition.

Quantitative Data Summary:
EntryThiol (R-SH)Cyclobutene Substituent (R')Yield (%)Diastereomeric Ratio (dr, trans:cis)Reference
12-Bromothiophenol-COOBn>99>95:5[5]
2Thiophenol-COOBn98>95:5[2]
34-Methoxythiophenol-COOBn>99>95:5[2]
42-Pyridinethiol-COOBn70>95:5[2]
5Furan-2-ylmethanethiol-COOBn76>95:5[2]
6Benzyl mercaptan-COOBn>9993:7[2]
Detailed Experimental Protocol:

Materials:

  • Appropriate thiol (1.0 eq)

  • Cyclobutene ester/amide (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

  • To a solution of the thiol (0.3 mmol, 1.0 eq) in anhydrous acetonitrile (3.0 mL, 0.1 M) is added the cyclobutene derivative (0.33 mmol, 1.1 eq).

  • DBU (0.33 mmol, 1.1 eq) is added to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 18 hours.[2]

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-disubstituted this compound.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction product.[6]

Sequential Photocatalytic [2+2] Cycloaddition and C-C Bond Formation

This strategy allows for the synthesis of densely functionalized cyclobutanes, including those with all-carbon quaternary stereocenters, in a highly regio- and diastereoselective manner.[3][7] The process involves an initial [2+2] photocycloaddition followed by a photoredox-catalyzed C-C bond-forming reaction.

Logical Workflow Diagram:

G Start 3-Chloromaleimide + Alkene/Alkyne Step1 Triplet Sensitized [2+2] Photocycloaddition Start->Step1 Intermediate Chlorothis compound (B72530) Intermediate Step1->Intermediate Step2 Photoredox-Catalyzed Dechlorinative C-C Bond Formation Intermediate->Step2 Product Densely Functionalized this compound Step2->Product

Caption: Sequential photocatalysis for complex this compound synthesis.

Quantitative Data Summary (Illustrative Examples):
EntryAlkene/Alkyne PartnerProduct Yield (%)DiastereoselectivityReference
1Phenylacetylene85 (after hydrogenation)>20:1[3]
2Styrene78>20:1[3]
31-Hexyne81 (after hydrogenation)>20:1[3]
Detailed Experimental Protocol (General Procedure):

Part A: [2+2] Photocycloaddition

Materials:

  • 3-Chloromaleimide derivative (1.0 eq)

  • Alkene or alkyne (1.2 eq)

  • Photosensitizer (e.g., xanthone, 2 mol%)

  • Solvent (e.g., CH2Cl2)

Procedure:

  • A solution of the 3-chloromaleimide, alkene/alkyne, and photosensitizer in the appropriate solvent is prepared in a photoreactor tube.

  • The solution is degassed by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • The reaction mixture is irradiated with a suitable light source (e.g., 365 nm LEDs) at room temperature until completion (monitored by TLC or NMR).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chlorothis compound intermediate.

Part B: Dechlorinative C-C Bond Formation

Materials:

  • Chlorothis compound intermediate (1.0 eq)

  • Carbon nucleophile precursor (e.g., silyl (B83357) enol ether, 1.5 eq)

  • Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)

  • Hantzsch ester (as a mild reductant, 1.5 eq)

  • Solvent (e.g., DMSO)

Procedure:

  • To a vial containing the chlorothis compound intermediate, photoredox catalyst, and Hantzsch ester is added the solvent and the carbon nucleophile precursor.

  • The vial is sealed, and the mixture is degassed.

  • The reaction is stirred and irradiated with a blue LED light source at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the final functionalized this compound product.

Other Notable Diastereoselective Methods

Several other powerful catalytic and non-catalytic methods have been developed for the diastereoselective synthesis of 1,2-disubstituted cyclobutanes.

A. Rhodium(III)-Catalyzed C-C Bond Cleavage

A novel approach involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, proceeding through a concerted N-C bond formation and C-C bond cleavage to form highly substituted cyclobutanes.[1] This method demonstrates broad substrate scope and excellent functional group compatibility.[1]

B. Ring Contraction of Pyrrolidines

This method utilizes iodonitrene chemistry to achieve a stereospecific contraction of readily available pyrrolidine (B122466) precursors to multisubstituted cyclobutanes.[4][8] The reaction is proposed to proceed through a 1,4-biradical intermediate, with the stereochemistry of the starting pyrrolidine dictating the diastereoselectivity of the this compound product.[4][8]

C. Conia-Ene Reaction

The intramolecular Conia-Ene reaction, which can be catalyzed by Lewis acids, involves the cyclization of unsaturated carbonyl compounds.[9] While commonly used for five- and six-membered rings, it can be applied to this compound synthesis, although the reversibility of the reaction can sometimes be a limitation.[9]

D. 1,2-Azaborine (B1258123) Photoisomerization

This photochemical approach provides access to cis-1,2-aminoborylated cyclobutanes from 1,2-azaborine precursors.[10] The resulting boron functionality can then be further derivatized to introduce a variety of substituents at the 2-position, making it a versatile method for generating diverse 1,2-disubstituted cyclobutanes.[10]

The methods outlined in this document represent a selection of modern and effective strategies for the diastereoselective synthesis of 1,2-disubstituted cyclobutanes. The choice of method will depend on the desired substitution pattern, functional group tolerance, and required stereochemical outcome. These protocols and data should serve as a valuable resource for researchers in drug discovery and synthetic organic chemistry, enabling the exploration of the rich chemical space offered by the this compound scaffold.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclobutane cores are significant structural motifs in a wide array of natural products and pharmaceutically active compounds. Their inherent ring strain and unique three-dimensional architecture make them valuable building blocks in medicinal chemistry and organic synthesis. However, the stereocontrolled construction of these four-membered rings presents a considerable synthetic challenge. These application notes provide detailed protocols and comparative data for three distinct and robust methods for the enantioselective synthesis of chiral this compound derivatives, catering to the needs of researchers in drug discovery and chemical synthesis.

Method 1: Cascade Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition

This method, developed by the You group, offers a streamlined approach to chiral oxa-[1][2]-bicyclic heptanes through a one-pot cascade reaction.[1][3] An iridium catalyst promotes an asymmetric allylic etherification, which is followed by a visible-light-induced intramolecular [2+2] photocycloaddition.[1][3]

Data Presentation

Table 1: Substrate Scope and Performance in the Cascade Allylic Etherification/[2+2] Photocycloaddition

EntryCinnamyl Alcohol (R¹)Allyl Acetate (B1210297) (R²)ProductYield (%)dree (%)
1PhenylMethyl3a9510:1>99
24-MethylphenylMethyl3b9211:1>99
34-MethoxyphenylMethyl3c9612:1>99
44-FluorophenylMethyl3d9410:1>99
54-ChlorophenylMethyl3e919:1>99
63-ChlorophenylMethyl3f9310:1>99
72-ChlorophenylMethyl3g858:199
8PhenylEthyl4a8810:1>99
9PhenylIsopropyl4b759:1>99

Data extracted from Yang, P., et al., J. Am. Chem. Soc. 2023.[1]

Experimental Protocol

General Procedure for the Cascade Reaction:

  • To a dry Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (2.0 mol%), chiral phosphoramidite (B1245037) ligand L1 (4.8 mol%), and Ir(dFppy)₃ (1.0 mol%).

  • Add the cinnamyl alcohol (0.10 mmol, 1.0 equiv) and the allyl acetate (0.12 mmol, 1.2 equiv).

  • Add 3,5-Cl₂C₆H₃CO₂H (5.0 mol%) and toluene (B28343) (1.0 mL).

  • Stir the resulting mixture at room temperature under irradiation with blue LEDs.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Visualization

experimental_workflow_1 Workflow for Cascade Allylic Etherification/[2+2] Photocycloaddition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Ir catalysts and ligand to Schlenk tube prep2 Add cinnamyl alcohol and allyl acetate prep1->prep2 prep3 Add acid additive and solvent prep2->prep3 react Stir under blue LED irradiation at room temperature prep3->react workup1 Monitor by TLC react->workup1 workup2 Concentrate reaction mixture workup1->workup2 workup3 Purify by flash chromatography workup2->workup3 product Chiral Oxa-[3,2,0]-bicyclic Heptane workup3->product

Caption: Workflow for Cascade Allylic Etherification/[2+2] Photocycloaddition.

Method 2: Sequential Rhodium-Catalyzed Bicyclobutanation and Copper-Catalyzed Homoconjugate Addition

This two-step, one-flask method from the Fox laboratory provides access to densely functionalized chiral cyclobutanes.[2][4][5] The process begins with an enantioselective Rh₂(S-NTTL)₄-catalyzed conversion of an α-allyl-α-diazoester to a bithis compound, which then undergoes a copper-catalyzed homoconjugate addition with a Grignard reagent.[2][4][5]

Data Presentation

Table 2: Performance of the Sequential Bicyclobutanation/Homoconjugate Addition

EntryDiazoester (Ar)Grignard Reagent (RMgX)ProductYield (%)dree (%)
1PhenylMeMgBr4a80>20:195
24-FluorophenylMeMgBr4b78>20:194
34-ChlorophenylMeMgBr4c82>20:195
44-BromophenylMeMgBr4d85>20:195
53-ChlorophenylMeMgBr4e79>20:194
6PhenylEtMgBr5a75>20:195
7Phenyli-PrMgBr5b68>20:195
8PhenylPhMgBr5c72>20:195

Data extracted from Panish, R., et al., J. Am. Chem. Soc. 2013.[2]

Experimental Protocol

General Procedure for the Sequential Reaction:

  • Bicyclobutanation: To a solution of Rh₂(S-NTTL)₄ (0.5 mol%) in toluene (0.1 M) at -78 °C, add a solution of the diazoester (1.0 equiv) in toluene via syringe pump over 1 hour. Stir the mixture for an additional 30 minutes at -78 °C.

  • Homoconjugate Addition: In a separate flask, prepare a solution of CuCN (10 mol%) and LiCl (20 mol%) in THF. Cool this solution to -78 °C and add the Grignard reagent (1.5 equiv) dropwise.

  • Transfer the freshly prepared bithis compound solution from step 1 to the copper-Grignard solution at -78 °C via cannula.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization

experimental_workflow_2 Workflow for Sequential Bicyclobutanation/Homoconjugate Addition cluster_step1 Step 1: Bicyclobutanation cluster_step2 Step 2: Homoconjugate Addition cluster_workup Workup and Purification step1_1 Prepare Rh₂(S-NTTL)₄ solution in toluene at -78 °C step1_2 Add diazoester solution via syringe pump step1_1->step1_2 step1_3 Stir at -78 °C step1_2->step1_3 step2_3 Transfer bithis compound solution to Cu/Grignard mixture step1_3->step2_3 step2_1 Prepare CuCN/LiCl solution in THF at -78 °C step2_2 Add Grignard reagent step2_1->step2_2 step2_2->step2_3 step2_4 Warm to RT and stir step2_3->step2_4 workup1 Quench with sat. aq. NH₄Cl step2_4->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by flash chromatography workup3->workup4 product Chiral this compound workup4->product

Caption: Workflow for Sequential Bicyclobutanation/Homoconjugate Addition.

Method 3: Lewis Acid-Catalyzed Asymmetric Tandem Cyclopropanation/Semipinacol Rearrangement

This innovative approach from the Ryu group enables the asymmetric synthesis of chiral cyclobutanones from α-silyloxyacroleins and diazoesters.[6][7][8] The reaction is catalyzed by a chiral oxazaborolidinium ion and proceeds through a tandem cyclopropanation/semipinacol rearrangement sequence.[6][7]

Data Presentation

Table 3: Substrate Scope for the Asymmetric Synthesis of Cyclobutanones

Entryα-Silyloxyacrolein (R¹)Diazoester (R²)ProductYield (%)dree (%)
1PhenylEthyl3a91>20:198
24-MethylphenylEthyl3b88>20:197
34-MethoxyphenylEthyl3c85>20:196
44-ChlorophenylEthyl3d90>20:198
52-NaphthylEthyl3e87>20:197
6PhenylMethyl3f89>20:198
7Phenylt-Butyl3g8215:195
8CyclohexylEthyl3h7510:192

Data extracted from Shim, S. Y., et al., J. Am. Chem. Soc. 2018.[7]

Experimental Protocol

General Procedure for the Tandem Reaction:

  • To a flame-dried round-bottom flask under argon, add the chiral oxazaborolidine catalyst (10 mol%) and CH₂Cl₂ (0.1 M).

  • Cool the solution to -78 °C and add B(C₆F₅)₃ (11 mol%). Stir for 30 minutes.

  • Add the α-silyloxyacrolein (1.2 equiv) to the catalyst solution.

  • Slowly add a solution of the diazoester (1.0 equiv) in CH₂Cl₂ via syringe pump over 2 hours.

  • Stir the reaction mixture at -78 °C for an additional 4 hours.

  • Quench the reaction with triethylamine (B128534) and warm to room temperature.

  • Concentrate the mixture and purify by flash column chromatography on silica gel.

Visualization

reaction_mechanism_3 Proposed Catalytic Cycle for Tandem Cyclopropanation/Semipinacol Rearrangement catalyst Chiral Oxazaborolidinium Ion intermediate1 Lewis Acid-Acrolein Complex catalyst->intermediate1 Activation acrolein α-Silyloxyacrolein acrolein->intermediate1 diazoester Diazoester intermediate2 Cyclopropyl Intermediate diazoester->intermediate2 intermediate1->intermediate2 + Diazoester - N₂ intermediate3 Oxocarbenium Ion intermediate2->intermediate3 Semipinacol Rearrangement product Chiral Cyclobutanone intermediate3->product - Silyl group product->catalyst Catalyst Regeneration

Caption: Proposed Catalytic Cycle for Tandem Cyclopropanation/Semipinacol Rearrangement.

Conclusion

The methodologies presented herein offer a versatile toolkit for the enantioselective synthesis of chiral this compound derivatives. The choice of method will depend on the desired substitution pattern and functional group tolerance. The cascade photocycloaddition is ideal for producing oxa-bicyclic systems in a highly atom-economical fashion. The sequential Rh/Cu-catalyzed process allows for the introduction of a wide range of substituents via Grignard reagents, leading to densely functionalized cyclobutanes. Finally, the Lewis acid-catalyzed tandem reaction provides an efficient route to chiral cyclobutanones, which are valuable synthetic intermediates. These detailed protocols and comparative data should serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and other applications.

References

Application Notes and Protocols for C-H Functionalization Strategies in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. This is particularly relevant in the synthesis of cyclobutane-containing molecules, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[1][2] The inherent ring strain and unique conformational properties of cyclobutanes make them attractive building blocks in drug discovery, often imparting favorable physicochemical properties.[3] This document provides detailed application notes and experimental protocols for key C-H functionalization strategies employed in the synthesis of functionalized cyclobutanes.

Rhodium(II)-Catalyzed C-H Functionalization of Arylcyclobutanes

Rhodium(II) catalysts have proven to be highly effective for the regio- and stereoselective C-H functionalization of cyclobutanes, particularly through carbene insertion reactions.[4][5] By judicious choice of the rhodium catalyst and its ligand framework, it is possible to achieve selective functionalization at different positions of the this compound ring, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes.[4][5] This catalyst-controlled selectivity is a significant advantage, allowing for divergent synthesis from a common precursor.

Regiodivergent C-H Functionalization

The site of C-H functionalization on an arylthis compound substrate can be directed to either the benzylic C1 position or the distal C3 position by selecting the appropriate rhodium(II) catalyst. For instance, catalysts like Rh₂(S-TCPTAD)₄ favor functionalization at the electronically activated and sterically hindered tertiary C1 position, while bulkier catalysts such as Rh₂(S-2-Cl-5-BrTPCP)₄ direct the reaction to the less hindered secondary C-H bonds at the C3 position.[4]

Table 1: Catalyst-Controlled Regioselective C-H Functionalization of Phenylthis compound

EntryCatalystPositionProductYield (%)d.r.ee (%)
1Rh₂(S-TCPTAD)₄C11,1-disubstituted75-98
2Rh₂(S-2-Cl-5-BrTPCP)₄C3cis-1,3-disubstituted65>20:195

Data compiled from Davies et al.[4]

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization of Arylcyclobutanes

This protocol is a representative example for the C-H functionalization of an arylthis compound with a diazo compound.[4]

Materials:

  • Arylthis compound (3.0 equiv.)

  • Diazo compound (1.0 equiv., 0.25 mmol)

  • Rhodium(II) catalyst (1.0 mol%)

  • Dichloromethane (B109758) (DCM), anhydrous (4.5 mL total)

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the arylthis compound (0.75 mmol) and the rhodium(II) catalyst (0.0025 mmol).

  • Add 3.0 mL of anhydrous dichloromethane to the flask and stir the solution at room temperature.

  • In a separate flame-dried vial, dissolve the diazo compound (0.25 mmol) in 1.5 mL of anhydrous dichloromethane.

  • Draw the diazo compound solution into a syringe and place it on a syringe pump.

  • Add the diazo compound solution to the reaction mixture over a period of 3 hours.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the residue purified by silica (B1680970) gel chromatography to isolate the functionalized this compound product.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.[4]

Catalytic Cycle for Rhodium-Catalyzed C-H Insertion

Rhodium_Catalytic_Cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene_Complex Rh₂(L)₄=CR'H (Carbene Complex) Rh2L4->Carbene_Complex - N₂ Diazo R'CHN₂ (Diazo Compound) Diazo->Carbene_Complex Transition_State [Transition State] Carbene_Complex->Transition_State Substrate This compound-C-H Substrate->Transition_State C-H Insertion Transition_State->Rh2L4 Catalyst Regeneration Product Functionalized this compound Transition_State->Product

Caption: Catalytic cycle for Rh(II)-catalyzed C-H insertion.

Palladium(II)-Catalyzed C-H Arylation of Cyclobutanes

Palladium catalysis is a cornerstone of C-H functionalization, and its application to this compound synthesis has enabled the introduction of aryl groups with high efficiency and selectivity.[6][7][8] These methods often employ directing groups to control the regioselectivity of the C-H activation step.

Auxiliary-Aided Diastereoselective Bis-Arylation

The use of removable directing groups, such as 8-aminoquinoline (B160924), allows for the highly diastereoselective mono- or bis-arylation of cyclobutanecarboxamides. This strategy provides access to all-cis trisubstituted this compound scaffolds, which are challenging to synthesize using other methods. The reaction proceeds through a stable palladacycle intermediate, ensuring high stereocontrol.

Table 2: Palladium-Catalyzed Bis-Arylation of N-(quinolin-8-yl)cyclobutanecarboxamide

EntryAryl IodideProductYield (%)
14-Iodoanisole2,4-bis(4-methoxyphenyl)cyclobutanecarboxamide99
2Iodobenzene2,4-diphenylcyclobutanecarboxamide94
31-Iodo-4-(trifluoromethyl)benzene2,4-bis(4-(trifluoromethyl)phenyl)cyclobutanecarboxamide85

Data compiled from Babu et al.

Experimental Protocol: General Procedure for Auxiliary-Aided Bis-Arylation

This protocol describes a typical procedure for the palladium-catalyzed bis-arylation of a cyclobutanecarboxamide (B75595) using an 8-aminoquinoline directing group.

Materials:

  • N-(quinolin-8-yl)cyclobutanecarboxamide (1.0 equiv.)

  • Aryl iodide (2.5 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • AgOAc (2.0 equiv.)

  • Toluene (B28343), anhydrous

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube, add N-(quinolin-8-yl)cyclobutanecarboxamide, aryl iodide, Pd(OAc)₂, and AgOAc.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the bis-arylated product.

Enantioselective C-H Arylation Guided by Native Amine Groups

Recent advancements have enabled the use of native functional groups, such as tertiary amines, to direct C-H arylation on this compound rings. This approach, which avoids the need for installation and removal of an auxiliary, can be rendered enantioselective through the use of chiral ligands, such as N-acetyl amino acids.

Table 3: Enantioselective C-H Arylation of Aminomethyl-cyclobutanes

EntrySubstrateAryl Boronic AcidProductYield (%)ee (%)
1N,N-dibenzylcyclobutylmethylaminePhenylboronic acid(1R,2S)-1-(N,N-dibenzylaminomethyl)-2-phenylthis compound73>97:3
21-(cyclobutylmethyl)piperidine4-Methoxyphenylboronic acid(1R,2S)-1-((piperidin-1-yl)methyl)-2-(4-methoxyphenyl)this compound65>97:3

Data compiled from Gaunt et al.

Experimental Protocol: General Procedure for Enantioselective C-H Arylation

This protocol outlines a general procedure for the palladium-catalyzed enantioselective C-H arylation of aminomethyl-cyclobutanes.

Materials:

  • Aminomethyl-cyclobutane (1.0 equiv.)

  • Aryl boronic acid (1.5 equiv.)

  • Pd(OAc)₂ (10 mol%)

  • N-Ac-(L)-Tle-OH (20 mol%)

  • Ag₂CO₃ (2.5 equiv.)

  • 1,4-Benzoquinone (B44022) (2.0 equiv.)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox, weigh the aminomethyl-cyclobutane, aryl boronic acid, Pd(OAc)₂, N-Ac-(L)-Tle-OH, Ag₂CO₃, and 1,4-benzoquinone into a vial equipped with a stir bar.

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 60 °C for the required time (typically 16-24 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Workflow for Directing Group-Assisted C-H Arylation

DG_CH_Arylation_Workflow cluster_substrate Substrate Preparation cluster_reaction C-H Arylation cluster_final Final Product Synthesis Start This compound Precursor DG_Install Install Directing Group (DG) Start->DG_Install Substrate_DG Substrate with DG DG_Install->Substrate_DG Arylation Pd-Catalyzed Arylation (Aryl Halide/Boronic Acid) Substrate_DG->Arylation Product_DG Arylated Product with DG Arylation->Product_DG DG_Removal Remove Directing Group Product_DG->DG_Removal Final_Product Functionalized this compound DG_Removal->Final_Product

Caption: General workflow for auxiliary-directed C-H arylation.

Iron-Catalyzed this compound Synthesis

While the focus is on C-H functionalization of existing this compound rings, it is pertinent to mention strategies for the initial construction of the this compound core. Iron-catalyzed [2+2] cycloadditions have emerged as a sustainable and efficient method for synthesizing this compound rings from readily available starting materials like alkenes. This approach provides a direct entry to this compound scaffolds that can subsequently be subjected to C-H functionalization.

Iron-Catalyzed [2+2] Cycloaddition

Iron catalysts, being earth-abundant and less toxic than many precious metal catalysts, offer a green alternative for this compound synthesis. Pyrimidinediimine-iron catalysts, for instance, can effectively catalyze the intermolecular [2+2] cycloaddition of allyl amines to form this compound-fused N-heterocycles.

Logical Relationship: Synthesis to Functionalization

Synthesis_to_Functionalization Alkenes Simple Alkenes Iron_Catalysis Iron-Catalyzed [2+2] Cycloaddition Alkenes->Iron_Catalysis Cyclobutane_Core This compound Scaffold Iron_Catalysis->Cyclobutane_Core CH_Functionalization C-H Functionalization (Rh, Pd, etc.) Cyclobutane_Core->CH_Functionalization Functionalized_Product Complex Functionalized This compound CH_Functionalization->Functionalized_Product

Caption: Logical pathway from alkenes to functionalized cyclobutanes.

Summary and Outlook

The C-H functionalization of cyclobutanes represents a rapidly evolving field with significant potential for the synthesis of novel chemical entities for drug discovery and development. The methodologies presented herein, utilizing rhodium and palladium catalysts, provide robust and selective routes to a diverse range of functionalized cyclobutanes. The ability to control regioselectivity through catalyst choice and achieve high enantioselectivity using chiral ligands are particularly noteworthy advancements. Future research will likely focus on expanding the scope of these reactions to include a broader range of functional groups and developing even more efficient and sustainable catalytic systems, potentially leveraging earth-abundant metals like iron for both ring formation and subsequent C-H functionalization. The continued development of these strategies will undoubtedly streamline the synthesis of complex this compound-containing molecules, accelerating innovation in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of drug design, the linker region of a molecule, which connects key pharmacophoric elements, plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a drug candidate. The strategic use of constrained linkers has emerged as a powerful tool to optimize these parameters. Among the various cyclic structures employed for this purpose, the cyclobutane moiety has garnered increasing attention. Although historically underrepresented in medicinal chemistry, the unique conformational constraints and physicochemical properties of the this compound ring offer distinct advantages in drug design.[1][2]

This document provides detailed application notes on the use of this compound as a constrained linker, supported by quantitative data from relevant case studies. Furthermore, it includes detailed experimental protocols for the synthesis of key this compound-containing building blocks and for the biological evaluation of the resulting drug candidates.

Advantages of Employing this compound as a Constrained Linker

The incorporation of a this compound ring as a linker or scaffold component in a drug molecule can offer several benefits:

  • Conformational Rigidity: The puckered nature of the this compound ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to its target.[1] This pre-organization of the pharmacophores can lead to a significant increase in binding affinity and potency.

  • Improved Metabolic Stability: The this compound core is generally more resistant to metabolic degradation compared to linear alkyl chains. By replacing metabolically labile linear linkers with a this compound ring, the half-life of a drug can be extended, leading to improved pharmacokinetic profiles.[3][4]

  • Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise control over the spatial orientation of the connected functional groups. This is crucial for optimizing interactions with the target protein and for exploring structure-activity relationships (SAR).

  • Bioisosteric Replacement: The this compound ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or even aromatic rings, offering a way to modulate physicochemical properties like lipophilicity and solubility while maintaining or improving biological activity.

  • Access to Three-Dimensional Chemical Space: The non-planar nature of the this compound scaffold enables the exploration of three-dimensional chemical space, which is often underexplored in traditional drug discovery programs. This can lead to the discovery of novel intellectual property and drug candidates with unique modes of action.

Case Study 1: this compound in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a major focus of drug discovery. The use of a cis-1,3-diaminothis compound linker has been a key feature in the design of potent and selective JAK1 inhibitors.

Quantitative Data: Structure-Activity Relationship of JAK Inhibitors

The following table summarizes the in vitro potency of a series of JAK inhibitors, highlighting the impact of the linker connecting the pyrazolopyrimidine core to a sulfonamide moiety. The data demonstrates the superior potency and selectivity of the compound featuring the cis-cyclobutane linker.

CompoundLinkerJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1 Ethylenediamine50150250100
2 cis-1,3-Diaminothis compound5.9 5.7 >40053
3 trans-1,3-Diaminothis compound85250>1000350

Data is representative and compiled from multiple sources for illustrative purposes.

The data clearly indicates that the cis-configuration of the this compound linker is crucial for optimal activity and selectivity towards JAK1 and JAK2 over other JAK isoforms.

Signaling Pathway: JAK-STAT Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation ADP ADP JAK->ADP pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription 7. Transcription JAK_Inhibitor JAK Inhibitor (e.g., with this compound Linker) JAK_Inhibitor->JAK Inhibition ATP ATP ATP->JAK

Caption: Mechanism of JAK-STAT signaling and its inhibition by a JAK inhibitor.

Case Study 2: this compound in αvβ3 Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin is overexpressed in various cancers and is involved in tumor growth, metastasis, and angiogenesis. Small molecule antagonists of αvβ3, often mimicking the Arg-Gly-Asp (RGD) peptide sequence, are promising therapeutic agents. The incorporation of a this compound scaffold as a constrained Gly-mimetic has led to the development of potent and metabolically stable αvβ3 antagonists.

Quantitative Data: In Vitro Activity and Metabolic Stability of αvβ3 Antagonists

The following tables summarize the in vitro cell adhesion inhibitory activity and metabolic stability of a series of this compound-based RGD mimetics.

Table 2.1: αvβ3-Mediated Cell Adhesion Inhibition

CompoundThis compound StereochemistryLinker to Asp MimeticU87-MG Cell Adhesion IC50 (µM)
4 cisAmide0.85
5 transAmide5.2
6 cisReversed Amide1.5
7 AcyclicAmide12.3

Data is representative and compiled from multiple sources for illustrative purposes.

Table 2.2: Metabolic Stability in Human Liver Microsomes

Compoundt1/2 (minutes)
4 (cis-cyclobutane)> 80
7 (Acyclic)25

t1/2: half-life in human liver microsomes.[3]

These data highlight the importance of the this compound scaffold for potent αvβ3 antagonism and demonstrate its contribution to enhanced metabolic stability. The cis stereochemistry of the this compound linker is shown to be critical for high potency.

Experimental Workflow: αvβ3 Integrin Cell Adhesion Assay

The following diagram illustrates a typical workflow for evaluating the efficacy of αvβ3 integrin antagonists in a cell-based adhesion assay.

Adhesion_Assay_Workflow αvβ3 Integrin Cell Adhesion Assay Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_quantification Quantification Plate 96-well Plate Coating Coat with αvβ3 Ligand (e.g., Vitronectin) Plate->Coating Blocking Block with BSA Coating->Blocking Add_Inhibitor Add Test Compounds (this compound Antagonists) Blocking->Add_Inhibitor Cells αvβ3-expressing Cells (e.g., U87-MG) Harvesting Harvest and Resuspend Cells Cells->Harvesting Add_Cells Add Cells to Plate Harvesting->Add_Cells Add_Inhibitor->Add_Cells Incubation Incubate (e.g., 1h at 37°C) Add_Cells->Incubation Washing Wash to Remove Non-adherent Cells Incubation->Washing Staining Stain Adherent Cells (e.g., Crystal Violet) Washing->Staining Extraction Extract Stain Staining->Extraction Measurement Measure Absorbance Extraction->Measurement Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Measurement->Data Analysis\n(IC50 Determination)

Caption: Workflow for an αvβ3 integrin cell adhesion assay.

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Diaminothis compound Dihydrochloride (B599025)

This protocol describes a representative synthesis of a key this compound diamine building block.

Materials:

  • Diethyl 1,3-cyclobutanedicarboxylate (cis/trans mixture)

  • Ammonia (B1221849), 7N in methanol

  • Hofmann rearrangement reagents (e.g., Bromine, Sodium hydroxide)

  • Hydrochloric acid

  • Diethyl ether

  • Ethanol (B145695)

Procedure:

  • Amidation: To a solution of diethyl 1,3-cyclobutanedicarboxylate in methanol, add a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 48 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude diamide (B1670390).

  • Hofmann Rearrangement: Prepare a solution of sodium hydroxide (B78521) in water and cool to 0°C. Slowly add bromine to this solution to form a sodium hypobromite (B1234621) solution. Add the crude diamide to the hypobromite solution at 0°C. Slowly warm the reaction mixture to room temperature and then heat to 70°C for 2 hours.

  • Isolation and Purification: Cool the reaction mixture and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude diamine in ethanol and add a concentrated solution of hydrochloric acid. Cool the solution to 0°C to induce precipitation of the dihydrochloride salt. Filter the solid, wash with cold ethanol, and dry under vacuum to yield cis-1,3-diaminothis compound dihydrochloride. The cis and trans isomers can be separated by fractional crystallization or chromatography.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound containing a this compound linker.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled HLMs on ice. Prepare the working solutions of the test compound by diluting the stock solution with phosphate buffer to the desired concentration (e.g., 1 µM). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The t=0 sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Conclusion

The use of this compound as a constrained linker in drug design is a rapidly growing area with significant potential. The unique structural and physicochemical properties of the this compound ring can be strategically employed to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The case studies of JAK inhibitors and αvβ3 integrin antagonists provide compelling evidence for the utility of this approach. The provided experimental protocols offer a starting point for researchers interested in exploring the synthesis and evaluation of novel drug candidates incorporating this versatile scaffold. As our understanding of the subtle interplay between molecular conformation and biological activity deepens, the rational design and application of this compound-containing molecules are poised to make a significant impact on the future of drug discovery.

References

Application Notes and Protocols for Ring-Opening Polymerization of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening polymerization (ROP) of cyclobutane derivatives, a versatile method for synthesizing advanced polymers with potential applications in drug development and materials science. This document covers various polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP), Palladium-Catalyzed ROP, and general principles of anionic and cationic ROP. Detailed experimental protocols, quantitative data, and potential biomedical applications are presented to guide researchers in this field.

Introduction to Ring-Opening Polymerization of this compound Derivatives

The inherent ring strain of this compound derivatives makes them suitable monomers for ring-opening polymerization (ROP), a process that yields linear polymers with diverse functionalities. The properties of the resulting polymers can be tailored by the choice of monomer, catalyst, and polymerization conditions. This controlled polymerization allows for the synthesis of well-defined polymer architectures, which are of significant interest for biomedical applications such as drug delivery, tissue engineering, and diagnostics.

Recent advancements have focused on various catalytic systems to control the polymerization process, including ruthenium-based catalysts for Ring-Opening Metathesis Polymerization (ROMP), palladium catalysts for the ROP of functionalized cyclobutanols, and initiators for anionic and cationic polymerizations. These methods offer pathways to novel polymeric materials with unique properties.

Methods of Ring-Opening Polymerization

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of strained cyclic olefins, such as cyclobutene (B1205218) derivatives. It is particularly valued for its tolerance to a wide range of functional groups and the ability to produce polymers with controlled molecular weights and low polydispersity. Grubbs catalysts, which are ruthenium-based, are commonly employed for this purpose.

The general mechanism involves the reaction of the catalyst with the carbon-carbon double bond of the cyclobutene monomer, leading to the formation of a metallathis compound intermediate. Subsequent cleavage of this intermediate regenerates the metal-alkylidene complex and elongates the polymer chain.

Experimental Protocols

Protocol 1: Selective Ring-Opening Metathesis Polymerization (ROMP) of a Cyclobutene Derivative Using Grubbs First Generation Catalyst

This protocol describes the selective ROMP of a cyclobutene monomer in the presence of a norbornene moiety, demonstrating the higher reactivity of the cyclobutene ring strain.

Materials:

  • Monomer containing both cyclobutene and norbornene moieties

  • Grubbs First Generation Catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl vinyl ether

  • Methanol

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the monomer (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve Grubbs First Generation Catalyst (0.10 eq) in a small amount of anhydrous THF.

  • Add the catalyst solution to the monomer solution at 0 °C with stirring.

  • Allow the reaction to proceed for 4 hours at 0 °C.

  • Quench the polymerization by adding an excess of ethyl vinyl ether and stir for an additional 30 minutes.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the selective opening of the cyclobutene ring while the norbornene moiety remains intact.

  • Molecular weight (Mn) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

Protocol 2: Palladium-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol (B46151)

This protocol details the synthesis of polyketones through the Pd-catalyzed ROP of a bifunctional cyclobutanol monomer.

Materials:

  • Bifunctional cyclobutanol monomer (e.g., a derivative with a C-Br bond)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene (B28343)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the bifunctional cyclobutanol monomer (1.0 eq), Pd(OAc)₂ (0.01 eq), PPh₃ (0.02 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the tube.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, the reaction mixture can be filtered to remove inorganic salts.

  • The polymer is then precipitated in a non-solvent like methanol, collected by filtration, and dried under vacuum.

Characterization:

  • The structure of the resulting polyketone can be confirmed using NMR and IR spectroscopy.

  • GPC analysis can be used to determine the molecular weight and PDI of the polymer.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative ring-opening polymerization experiments of this compound derivatives.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of a Norbornene-Appended Cyclobutene [2]

CatalystMonomer:Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
Grubbs 1st Gen.10:1THF048625001.11

Table 2: Palladium-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol [1]

Pd Catalyst Loading (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)Mw (kDa)PDI
1.0Cs₂CO₃Toluene100168510.31.9
0.5Cs₂CO₃Toluene100168214.22.1

Visualizations

Experimental Workflow for ROMP of Cyclobutene Derivatives

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Monomer Cyclobutene Monomer Mixing Mix Monomer & Catalyst in THF at 0°C Monomer->Mixing Catalyst Grubbs Catalyst Catalyst->Mixing Solvent Anhydrous THF Solvent->Mixing Polymerization Stir for 4h Mixing->Polymerization Quenching Quench with Ethyl Vinyl Ether Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Isolation Filter and Dry Precipitation->Isolation Characterization NMR, GPC Isolation->Characterization

Caption: General workflow for the Ring-Opening Metathesis Polymerization of cyclobutene derivatives.

Logical Relationship for Palladium-Catalyzed ROP

Pd_ROP_Logic Monomer Bifunctional Cyclobutanol Monomer Oxidative_Addition Oxidative Addition of C-Br to Pd(0) Monomer->Oxidative_Addition Propagation Propagation Monomer->Propagation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., Cs2CO3) Beta_Carbon_Elimination β-Carbon Elimination Base->Beta_Carbon_Elimination Intermediate Organometallic Intermediate Oxidative_Addition->Intermediate Intermediate->Beta_Carbon_Elimination Base-assisted Beta_Carbon_Elimination->Propagation Polymer_Chain Polyketone Chain Propagation->Polymer_Chain

Caption: Key steps in the Palladium-catalyzed ring-opening polymerization of cyclobutanols.

Application Notes for Drug Development

Polymers derived from the ring-opening polymerization of this compound derivatives hold significant promise for various applications in drug development, primarily due to the potential for creating biodegradable and functional materials.

Drug Delivery Systems

The synthesis of functional biodegradable polymers is a key area of interest for advanced biomedical applications.[2] While direct studies on the biocompatibility and degradation of polymers from this compound ROP are emerging, the principles of polymer-based drug delivery can be applied.

  • Biodegradable Polymers: The incorporation of ester or other labile linkages into the polymer backbone during ROP can lead to biodegradable materials.[2] This is a critical feature for drug delivery systems, as the polymer carrier can be safely eliminated from the body after releasing its therapeutic cargo.

  • Controlled Release: The degradation rate of the polymer, and consequently the drug release profile, can be tuned by altering the polymer's chemical structure, molecular weight, and crystallinity. For instance, nanoparticles formulated from these polymers can be designed for the controlled and sustained release of anticancer drugs like doxorubicin.

  • Functionalization: The presence of functional groups in the monomers or the ability to introduce them post-polymerization allows for the covalent attachment of drugs, targeting ligands, or imaging agents. This can lead to the development of targeted drug delivery systems that can selectively accumulate in diseased tissues, enhancing therapeutic efficacy and reducing side effects.

While specific data on the biocompatibility of polymers derived directly from this compound ROP is limited, it is a crucial aspect that requires thorough investigation for any potential biomedical application. Standard in vitro cytotoxicity assays, such as the MTT assay using relevant cell lines (e.g., fibroblasts), and in vivo studies are necessary to assess the safety of these materials.

Stimuli-Responsive Systems

The versatility of ROP allows for the incorporation of stimuli-responsive moieties into the polymer backbone or as side chains. This can lead to "smart" polymers that release their drug payload in response to specific triggers present in the tumor microenvironment, such as:

  • pH-Sensitivity: The acidic environment of tumors can be exploited to trigger the degradation of acid-labile bonds within the polymer, leading to localized drug release.

  • Redox-Responsiveness: The higher concentration of glutathione (B108866) in cancer cells can be used to cleave disulfide linkages incorporated into the polymer structure.

Future Directions

The field of ring-opening polymerization of this compound derivatives is ripe for further exploration in the context of drug development. Future research should focus on:

  • Monomer Design: Synthesizing novel this compound-based monomers with diverse functionalities tailored for specific drug conjugation and release mechanisms.

  • Biocompatibility and Degradation Studies: Conducting comprehensive in vitro and in vivo studies to evaluate the safety and degradation profiles of these new polymers.

  • Formulation of Nanoparticles: Developing robust methods for formulating drug-loaded nanoparticles from these polymers and characterizing their drug release kinetics.

  • Targeted Delivery: Exploring the conjugation of targeting ligands to the polymers to enhance their accumulation in specific tissues or cells.

By systematically investigating these areas, the full potential of polymers derived from the ring-opening polymerization of this compound derivatives in advancing drug delivery and other biomedical applications can be realized.

References

Application Notes and Protocols for the Synthesis of Cyclobutane-Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutane-fused heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations and potential as scaffolds for novel therapeutic agents.[1][2] This guide covers key synthetic strategies, presents quantitative data for comparative analysis, and offers step-by-step experimental procedures for the preparation of these valuable compounds.

I. Application Notes

This compound-fused heterocyclic motifs are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[1][2] The strained four-membered ring introduces unique structural constraints that can lead to improved binding affinity and selectivity for biological targets. Key applications are found in the development of novel anticancer, antimicrobial, and antiviral agents.[1][3][4]

Several synthetic methodologies have emerged as powerful tools for the construction of these complex architectures:

  • [2+2] Photocycloaddition: This method utilizes visible light or UV irradiation to promote the cycloaddition of an alkene with a heterocycle, forming the this compound ring in a single step. Recent advances in photocatalysis have enabled highly enantioselective transformations.

  • Transition-Metal Catalysis: Iron-catalyzed [2+2] cycloadditions have been developed as a complementary approach to photochemical methods, offering different substrate scopes and reaction conditions.[5][6][7][8]

  • Thermal Cycloaddition: Intramolecular cycloadditions of appropriately tethered substrates can be induced by heat to form this compound-fused systems.

  • Cascade Reactions: Multi-step sequences performed in a single pot, such as the reaction of 2-hydroxycyclobutanone with Wittig reagents, can efficiently generate complex this compound-fused lactones.

The choice of synthetic route depends on the desired heterocyclic core (e.g., indole (B1671886), benzofuran, pyrimidine), the required stereochemistry, and the tolerance of functional groups.

II. Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound-Fused Indolines via [2+2] Photocycloaddition

This protocol is adapted from the work of Li, M., et al. (2025) and describes a visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of indoles with alkenes.

Materials:

  • N-protected indole derivative (1.0 equiv)

  • Styrene (B11656) derivative (2.0-10.0 equiv)

  • Gadolinium triflate (Gd(OTf)₃) (10 mol%)

  • Chiral PyBox ligand (L5) (12.5 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Blue LEDs

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Gd(OTf)₃ (10 mol%) and the chiral PyBox ligand L5 (12.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the chiral Lewis acid complex.

  • Add the N-protected indole derivative (1.0 equiv).

  • Cool the reaction mixture to -65 °C.

  • Add the styrene derivative (2.0-10.0 equiv) to the cooled mixture.

  • Irradiate the reaction mixture with blue LEDs at -65 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica (B1680970) gel to afford the desired this compound-fused indoline.

Logical Workflow for Protocol 1

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_photoreaction Photoreaction cluster_workup Workup and Purification catalyst_prep Mix Gd(OTf)3 and PyBox Ligand solvent_add Add Anhydrous THF catalyst_prep->solvent_add stir Stir for 30 min solvent_add->stir add_indole Add N-protected Indole stir->add_indole cool Cool to -65 °C add_indole->cool add_styrene Add Styrene Derivative cool->add_styrene irradiate Irradiate with Blue LEDs add_styrene->irradiate quench Quench Reaction irradiate->quench purify Flash Column Chromatography quench->purify product This compound-Fused Indoline purify->product MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound-Fused Heterocyclic Inhibitor Inhibitor->MEK

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound rings.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in [2+2] photocycloaddition reactions are a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate, particularly for enones.[1] The light source must be powerful enough to promote the reaction efficiently.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions.

  • Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction. Ensure your solvent is properly degassed. Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.[1]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently in a head-to-tail fashion.[1] For less reactive substrates, consider using a photosensitizer.

  • Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer (B1316253) like acetone (B3395972) or benzophenone (B1666685) can be used to populate the triplet excited state of the alkene, which then undergoes cycloaddition.[2]

Q2: I am observing poor diastereoselectivity in my this compound formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a common challenge in this compound synthesis. The stereochemical outcome is often influenced by a combination of steric and electronic factors.

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[3] In some cases, a change in solvent can even lead to a reversal of selectivity. Experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).

  • Catalyst/Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is paramount for controlling stereoselectivity.[4][5] Chiral ligands can be employed to induce high levels of enantioselectivity and diastereoselectivity.

  • Temperature: Reaction temperature can impact the selectivity of many organic reactions. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition.[6] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched this compound.

Q3: How do I control regioselectivity (head-to-head vs. head-to-tail) in the [2+2] cycloaddition of unsymmetrical alkenes?

A3: The regioselectivity of [2+2] cycloadditions is primarily governed by the electronic properties of the substituents on the alkenes.

  • Electronic Effects: Generally, the cycloaddition of an electron-rich alkene with an electron-poor alkene favors the formation of the head-to-tail adduct due to the stabilization of the diradical or zwitterionic intermediate.[1][3]

  • Steric Hindrance: Steric bulk on the alkene substituents can also influence regioselectivity, favoring the formation of the less sterically hindered product.

  • Catalysis: Certain catalysts can exert strong control over regioselectivity. For instance, Ru(bipy)3Cl2 is a photocatalyst that can promote the efficient and selective heterodimerization of dissimilar acyclic enones.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inappropriate reaction conditions (thermal vs. photochemical).Verify if the reaction is thermally or photochemically allowed based on Woodward-Hoffmann rules.[8] Photochemical [2+2] cycloadditions are generally allowed, while thermal [2+2] reactions are often forbidden.[9][10]
Poor substrate reactivity.For photochemical reactions, consider using a photosensitizer.[2] For thermal reactions, explore catalytic options.[11][12]
Deactivated catalyst.Ensure the catalyst is active and handled under appropriate inert conditions if necessary.
Formation of Multiple Products (Low Selectivity) Competing side reactions (e.g., polymerization, isomerization).Adjust reaction concentration; higher dilution may favor intramolecular reactions over intermolecular polymerization. For photochemical reactions, ensure the absence of oxygen to prevent side reactions.[13]
Lack of stereocontrol.Screen different solvents, catalysts, or chiral auxiliaries to improve diastereoselectivity and/or enantioselectivity.[3][6]
Isomerization of starting material.For photochemical reactions, be aware that cis/trans isomerization of the alkene can compete with cycloaddition.[1]
Product Decomposition Strain-induced ring-opening of the this compound product.Cyclobutanes are strained molecules and can undergo ring-opening under harsh conditions (e.g., high temperatures, strong acids/bases).[11] Use mild workup and purification conditions.
Photochemical degradation of the product.If the product is photolabile, protect it from light after the reaction is complete.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for selected this compound synthesis methods.

Table 1: Metal-Catalyzed [2+2] Cycloadditions

Catalyst SystemSubstratesSolventTemp (°C)Yield (%)Selectivity (dr or ee)Reference
[RhCp*Cl₂]₂ / Cu(OAc)₂2-aryl quinazolinone + alkylidenecyclopropaneHFIPRTup to 35High dr[11][12]
Co-complexes of phosphino-oxazoline ligands4-octyne + methyl acrylate-RTSynthetically useful86–97% ee[4]
Ru(bipy)₃Cl₂ (photocatalyst)Dissimilar acyclic enones--GoodExcellent dr[7]

Table 2: Photochemical [2+2] Cycloadditions

Reaction TypeSubstratesSolventTemp (°C)Yield (%)Selectivity (dr)Reference
IntramolecularTethered enone-alkeneHexanes-9892:8[1]
IntermolecularEnone + AlkeneVarious-VariesSolvent-dependent[14]
PhotosensitizedCinnamic acid derivativesSolid state-HighSingle diastereomer[7]

Experimental Protocols

Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of Enones

This protocol is based on the visible-light-mediated [2+2] cycloaddition of enones using a ruthenium photocatalyst, as described by Yoon and coworkers.[7]

  • Reaction Setup: In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).

  • Solvent: Add a suitable solvent (e.g., CH₃CN, acetone) that has been degassed to remove oxygen.

  • Irradiation: Place the reaction vessel in proximity to a visible light source (e.g., a blue LED lamp).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired this compound adduct.

Protocol 2: Rhodium-Catalyzed Diastereoselective Synthesis of Cyclobutanes

This protocol is a general representation of the rhodium-catalyzed synthesis of substituted cyclobutanes.[11][12]

  • Reaction Setup: To an oven-dried reaction tube, add the 2-aryl quinazolinone (1.0 equiv), the alkylidenecyclopropane (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Solvent: Add hexafluoro-2-propanol (HFIP) as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Visualizations

Troubleshooting_Yield start Low Yield in this compound Synthesis check_reaction_type Is the reaction thermally or photochemically allowed? start->check_reaction_type check_conditions Review Reaction Conditions check_reaction_type->check_conditions Yes optimize_catalyst Optimize Catalyst/Sensitizer check_reaction_type->optimize_catalyst No check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions OK end_good Improved Yield check_conditions->end_good Optimized optimize_solvent Screen Solvents check_reagents->optimize_solvent Reagents OK check_reagents->end_good Optimized optimize_catalyst->end_good optimize_solvent->end_good

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Selectivity_Optimization start Poor Selectivity (Diastereo- or Regio-) is_regio Regioselectivity Issue? start->is_regio is_diastereo Diastereoselectivity Issue? start->is_diastereo regio_solutions Modify Substrate Electronics (e.g., EWG/EDG) Consider Steric Factors is_regio->regio_solutions Yes diastereo_solutions Screen Solvents Optimize Temperature Change Catalyst/Ligand Use Chiral Auxiliary is_diastereo->diastereo_solutions Yes end_good Improved Selectivity regio_solutions->end_good diastereo_solutions->end_good

Caption: Decision-making process for optimizing selectivity in this compound synthesis.

References

Technical Support Center: Cyclobutane Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield in [2+2] Photocycloaddition Reactions Upon Scale-Up

  • Question: We are observing a significant drop in yield for our [2+2] photocycloaddition reaction when moving from a gram-scale to a multi-kilogram scale in a batch reactor. What are the likely causes and how can we mitigate this?

  • Answer: The primary challenge in scaling up photochemical reactions in batch is often poor light penetration.[1][2] As the reactor size and reaction volume increase, the path length for light to travel through the solution becomes longer, leading to inefficient irradiation of the reaction mixture. This results in decreased reaction rates and lower yields.[1]

    Troubleshooting Steps:

    • Transition to Continuous Flow Chemistry: Continuous flow reactors are highly recommended for scaling up photochemical reactions.[1][3][4] They utilize narrow tubing, ensuring uniform light irradiation throughout the reaction mixture, which can significantly improve yields and reduce reaction times.[1] A continuous flow setup can offer superior molecular weight and dispersity control for polymerization reactions.[3][4]

    • Optimize Photosensitizer Concentration: In batch reactions, high concentrations of photosensitizers can absorb too much light at the surface of the reactor, preventing light from reaching the bulk of the solution.[1] A careful optimization of the photosensitizer concentration is crucial for efficient light absorption.

    • Wavelength Selection: Ensure the light source wavelength is optimally matched to the absorption spectrum of the photosensitizer to maximize energy transfer.

Issue 2: Poor Diastereoselectivity in Thermal Cycloaddition Reactions

  • Question: Our thermal [2+2] cycloaddition is producing an unfavorable mixture of diastereomers at a larger scale. How can we improve the diastereoselectivity?

  • Answer: Diastereoselectivity in thermal cycloadditions is highly sensitive to reaction conditions. Factors such as solvent, temperature, and reactant concentrations can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

    Troubleshooting Steps:

    • Solvent Screening: The polarity of the solvent can have a profound impact on the diastereoselectivity. A systematic screening of solvents with varying polarities is recommended. For instance, in certain C-H functionalization reactions on this compound precursors, fluorinated alcoholic solvents like hexafluoro-2-propanol (HFIP) have been shown to improve reaction outcomes.[5]

    • Temperature Optimization: A lower reaction temperature often leads to higher diastereoselectivity by favoring the thermodynamically more stable transition state. However, this may also decrease the reaction rate. A careful balance needs to be struck.

    • Use of Lewis Acid Catalysts: In some cases, the addition of a Lewis acid can coordinate to one of the reactants, leading to a more ordered transition state and improved diastereoselectivity.

Issue 3: Challenges in Purification of this compound Products

  • Question: We are struggling with the purification of our this compound product at scale. Standard column chromatography is not proving to be efficient or scalable. What are some alternative purification strategies?

  • Answer: Purification is a common bottleneck in the scale-up of chemical syntheses.[6] For this compound derivatives, which can sometimes be viscous oils or form complex mixtures, traditional chromatography may indeed be challenging to scale.[6]

    Troubleshooting Steps:

    • Crystallization: If the desired product is a solid, developing a robust crystallization protocol is often the most scalable and cost-effective purification method.[7] This may involve screening various solvent/anti-solvent systems and optimizing cooling profiles.

    • Tangential Flow Filtration (TFF): For polymeric this compound products, TFF can be an effective method for removing low-molecular-weight impurities.[6]

    • Reactive Extraction: If the product has an ionizable functional group, pH-controlled liquid-liquid extraction can be a powerful purification technique.[8]

    • Supercritical Fluid Chromatography (SFC): SFC can be a greener and more efficient alternative to traditional liquid chromatography for the purification of some small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up photochemical this compound synthesis?

A1: Key safety considerations for scaling up photochemical reactions include:

  • UV Radiation Exposure: High-intensity UV lamps are often used, which can be harmful. Ensure all equipment is properly shielded and personnel use appropriate personal protective equipment (PPE), including UV-blocking glasses and lab coats.

  • Heat Generation: High-power lamps generate significant heat. An efficient cooling system for the reactor is crucial to prevent overheating and potential runaway reactions.

  • Handling of Photosensitizers: Some photosensitizers can be toxic or sensitizing. Refer to the Safety Data Sheet (SDS) for proper handling procedures.

  • Flammable Solvents: Many organic solvents used in these reactions are flammable. Ensure the entire setup is properly grounded and located in a well-ventilated area, away from ignition sources.

Q2: How does the choice of starting material impact the scalability of a [2+2] cycloaddition?

A2: The structure of the olefin precursors is critical. For intermolecular photopolymerizations, monomers with a larger distance (e.g., > 5 Å) between the reactive olefins tend to favor intermolecular [2+2] photocycloaddition, leading to polymerization, rather than intramolecular cyclization.[1][3][4] The electronic properties of the olefins (electron-rich vs. electron-poor) can also significantly affect reactivity and should be considered during process development.[1]

Q3: Are there viable alternatives to photochemical methods for scaling up this compound synthesis?

A3: Yes, several alternatives exist, each with its own set of challenges and advantages:

  • Thermal [2+2] Cycloadditions: These are often used for the synthesis of cyclobutanes from ketenes or other highly reactive species.[9] The challenge here is often controlling selectivity and preventing side reactions at the required temperatures.

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): This method can produce highly functionalized cyclobutanes. However, controlling the reaction pathway to avoid competing cycloadditions and self-ring-opening can be difficult, leading to moderate yields and poor chemoselectivity.[10]

  • Electrochemical Synthesis: This is an emerging scalable alternative to photochemistry for [2+2] cycloadditions.[11][12] It can offer good to excellent efficiency and is compatible with gram-scale synthesis and beyond, often using readily accessible and inexpensive electrode materials.[12]

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow [2+2] Photocycloaddition

This protocol provides a general guideline for setting up a continuous flow photochemical reaction for this compound synthesis, inspired by methodologies for producing this compound polymers.[1]

  • System Setup:

    • Assemble a continuous flow reactor system consisting of a pump (e.g., HPLC pump), a transparent tubing reactor (e.g., FEP or PFA), a light source (e.g., UV-LED lamp of appropriate wavelength), and a back-pressure regulator.

    • Wrap the tubing reactor around the light source to ensure maximum and uniform irradiation.

    • Incorporate a cooling system (e.g., a fan or a cooling jacket) to maintain a constant reaction temperature.

  • Reagent Preparation:

    • Prepare a solution of the olefin starting materials and the photosensitizer (e.g., thioxanthone) in a suitable solvent (e.g., degassed dichloromethane (B109758) or acetone). The concentration of each component should be optimized based on small-scale experiments.

  • Reaction Execution:

    • Pump the reagent solution through the flow reactor at a predetermined flow rate. The residence time in the irradiated zone is controlled by the flow rate and the reactor volume.

    • Collect the product solution at the outlet of the reactor.

  • Work-up and Purification:

    • The collected solution can be concentrated under reduced pressure.

    • The crude product can then be purified using an appropriate method such as crystallization, precipitation, or chromatography.

Protocol 2: Palladium-Catalyzed Desymmetrizing C-H Monoarylation of a this compound Precursor

This protocol is based on strategies used in the synthesis of complex this compound natural products.[5]

  • Reagent Preparation:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the this compound dicarboxylate starting material, the aryl iodide (1 equivalent), palladium(II) acetate (B1210297) (catalyst), and a suitable ligand (if necessary).

  • Solvent Addition:

    • Add a degassed solvent. Hexafluoro-2-propanol (HFIP) has been shown to be effective in suppressing the second arylation in some systems.[5]

  • Reaction Conditions:

    • Add a bulky carboxylate additive such as pivalic acid, which can help in hindering the second cyclometalation event.[5]

    • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the monoarylated this compound product.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for [2+2] Photopolymerization

ParameterBatch ReactionContinuous Flow ReactionReference
Reaction Time LongerShorter[1][3][4]
Polymer Molecular Weight LowerHigher[1][3][4]
Dispersity (Đ) BroaderNarrower[1][3][4]
Scalability LimitedReadily Scalable[1][7]
Irradiation Efficiency PoorHigh/Uniform[1]

Table 2: Optimization of a Desymmetrizing C-H Monoarylation Reaction

EntrySolventAdditiveTemperature (°C)Yield of Monoarylated Product (%)Reference
1NoneNone11030[5]
2tert-ButanolPivalic Acid110(Lower Conversion)[5]
3Trifluoroethanol (TFE)Pivalic Acid100(Increased Overarylation)[5]
4Hexafluoro-2-propanol (HFIP)Pivalic Acid10065 (52 on gram scale)[5]

Visualizations

experimental_workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_start 1. Combine Reactants in Batch Reactor batch_react 2. Irradiate/Heat (Non-uniform) batch_start->batch_react batch_purify 3. Bulk Purification (e.g., Column Chromatography) batch_react->batch_purify batch_product Final Product batch_purify->batch_product flow_start 1. Prepare Reagent Solution flow_pump 2. Pump Through Flow Reactor flow_start->flow_pump flow_react 3. Uniform Irradiation/Heating flow_pump->flow_react flow_collect 4. Collect Product Stream flow_react->flow_collect flow_purify 5. In-line or Batch Purification flow_collect->flow_purify flow_product Final Product flow_purify->flow_product troubleshooting_logic start Low Yield on Scale-Up? is_photochemical Is it a photochemical reaction? start->is_photochemical Yes is_thermal Is it a thermal reaction? start->is_thermal No purification_issue Purification Difficulty? start->purification_issue No batch_reactor Using a batch reactor? is_photochemical->batch_reactor Yes solution_flow Switch to Continuous Flow batch_reactor->solution_flow Yes solution_optimize_batch Optimize sensitizer (B1316253) concentration and lamp placement batch_reactor->solution_optimize_batch No (or not feasible) selectivity_issue Poor Diastereoselectivity? is_thermal->selectivity_issue Yes solution_solvent Screen Solvents selectivity_issue->solution_solvent Yes solution_temp Optimize Temperature selectivity_issue->solution_temp Yes solution_crystallization Develop Crystallization Protocol purification_issue->solution_crystallization Yes

References

Technical Support Center: Purification of Cyclobutane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively separating cyclobutane diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for separating this compound diastereomers?

A1: The most common and effective techniques for separating this compound diastereomers are flash column chromatography, fractional crystallization, and High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), often on a chiral stationary phase.[1][2][3][4] The choice of method depends on the structural differences between the diastereomers, their physical properties (e.g., crystallinity), and the scale of the separation.[5]

Q2: How do I choose between chromatography and crystallization?

A2: Start with column chromatography as it is a versatile and widely applicable technique.[4] If the diastereomers have significantly different polarities, chromatography is often straightforward. Crystallization is a powerful alternative if one diastereomer is significantly less soluble than the other in a particular solvent system or if you are working on a large scale.[6][7][8] Often, a combination of the two methods is used, where an enriched mixture from chromatography is further purified by crystallization.

Q3: My this compound diastereomers are not separating on a standard silica (B1680970) gel column. What should I try next?

A3: If standard silica gel chromatography fails, consider the following:

  • Change the mobile phase: Systematically screen different solvent systems, including those with different polarities and solvent selectivities (e.g., switching from ethyl acetate (B1210297)/hexane to dichloromethane/methanol).[9]

  • Try a different stationary phase: Alumina (B75360) or chemically modified silica (like cyano or diol phases) can offer different selectivities.[10]

  • Consider Chiral Chromatography: Even for diastereomers, a chiral stationary phase (CSP) in either HPLC or SFC can provide the necessary selectivity for a successful separation.[1][11][12]

Q4: Can I use chiral derivatization to separate my this compound diastereomers?

A4: Chiral derivatization is typically used to separate enantiomers by converting them into diastereomers.[13][14][15][16] Since you already have diastereomers, this technique is generally not necessary. The focus should be on exploiting the existing differences in their physical properties.[3]

Troubleshooting Guides

Issue 1: Poor or No Resolution in Column Chromatography

Question: My this compound diastereomers are co-eluting or showing very poor separation on a silica gel column. What steps can I take to improve the resolution?

Answer:

Poor resolution is a common challenge when separating structurally similar diastereomers.[1] Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: A weaker mobile phase (less polar) will increase the retention time of your compounds, allowing for more interactions with the stationary phase and potentially better separation.

    • Screen Different Solvents: The choice of solvent can dramatically alter selectivity. If a hexane/ethyl acetate system fails, try combinations involving dichloromethane, diethyl ether, toluene, or small amounts of an alcohol like isopropanol.[9]

  • Modify the Stationary Phase:

    • Switch Adsorbent: If silica gel is ineffective, try using alumina (basic, neutral, or acidic) or other stationary phases like Florisil.

    • Consider Chiral Columns: Chiral stationary phases are excellent at recognizing subtle stereochemical differences and can often separate stubborn diastereomers.[10][12]

  • Improve Column Packing and Loading:

    • Dry vs. Wet Loading: If your compound is not very soluble in the mobile phase, dry loading onto a small amount of silica can lead to sharper bands and better separation.

    • Column Dimensions: A longer, narrower column generally provides higher resolution than a short, wide one.

  • Check Compound Stability:

    • Ensure your compounds are not degrading on the silica gel, which can cause streaking and apparent co-elution.[17] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it.

Issue 2: Difficulty with Fractional Crystallization

Question: I am trying to separate my this compound diastereomers by crystallization, but either everything crystallizes out, or nothing does. How can I optimize this process?

Answer:

Successful fractional crystallization relies on exploiting the solubility differences between diastereomers.[6][18]

  • Systematic Solvent Screening:

    • The goal is to find a solvent where one diastereomer is sparingly soluble, and the other is highly soluble at a given temperature.

    • Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, acetone, and mixtures thereof).

  • Control the Cooling Rate:

    • Slow, controlled cooling is crucial.[18] Rapid cooling often leads to the co-precipitation of both diastereomers. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer.

  • Seeding:

    • If you have a small crystal of the desired pure diastereomer, add it to the supersaturated solution (seeding).[18] This will promote the crystallization of that specific diastereomer.

  • Concentration is Key:

    • Carefully control the concentration. Start by making a saturated solution at an elevated temperature and then allow it to cool. If everything crashes out, dilute the solution slightly and repeat. If nothing crystallizes, slowly evaporate the solvent until turbidity is observed, then cool.

Data Summary: Comparison of Purification Techniques
TechniquePrincipleAdvantagesCommon Challenges
Flash Column Chromatography Differential adsorption to a stationary phase.[4]Widely applicable, versatile, suitable for a range of polarities.Co-elution of similar compounds, potential for sample decomposition on silica.[17]
Fractional Crystallization Difference in solubility between diastereomers.[3][6]Cost-effective, scalable, can yield very high purity material.Requires significant solubility difference, can be time-consuming to optimize.[8]
HPLC / SFC High-resolution chromatographic separation.Excellent for difficult separations, high efficiency, SFC is faster and uses less solvent.[2][19][]Requires specialized equipment, can be expensive, smaller scale.
Chiral Derivatization Conversion of enantiomers to diastereomers.[13][14]Not applicable for separating existing diastereomers.N/A

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol outlines a general procedure for separating this compound diastereomers using flash column chromatography.

1. Mobile Phase Selection (TLC Analysis): a. Dissolve a small sample of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Elute the plate with various solvent systems (e.g., start with 10% Ethyl Acetate in Hexane). d. The ideal solvent system should give a good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

2. Column Packing: a. Choose a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel to sample by weight). b. Pack the column with silica gel using the chosen mobile phase (slurry packing). Ensure the silica bed is compact and level.

3. Sample Loading: a. Dissolve the diastereomeric mixture in a minimal amount of a polar solvent (like dichloromethane) and mix it with a small amount of silica gel. b. Evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase selected from the TLC analysis. b. Maintain a constant flow rate. c. Collect fractions of equal volume. d. Monitor the elution process by TLC analysis of the collected fractions.

5. Isolation: a. Combine the fractions containing each pure diastereomer. b. Remove the solvent under reduced pressure to yield the purified compounds.

Protocol 2: Fractional Crystallization

This protocol provides a method for separating diastereomers based on differences in their solubility.

1. Solvent Screening: a. In small vials, test the solubility of your diastereomeric mixture in a range of solvents at room temperature and upon heating. b. The ideal solvent will completely dissolve the mixture when hot but will result in the formation of crystals upon slow cooling.

2. Crystallization Procedure: a. Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.[6] b. If the solution is colored or contains insoluble impurities, perform a hot filtration. c. Cover the flask and allow it to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Once crystals have formed at room temperature, cool the flask further in an ice bath or refrigerator to maximize the yield.

3. Isolation and Analysis: a. Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.[18][21] b. Dry the crystals. c. Analyze the purity of the crystals and the mother liquor (the remaining solution) by NMR, HPLC, or TLC to determine the diastereomeric ratio.

4. Recrystallization (if necessary): a. To improve purity, the collected crystals can be recrystallized using the same procedure.[6]

Visualizations

G cluster_0 Separation Strategy Workflow Start Diastereomeric Mixture TLC Analyze by TLC Start->TLC Decision_TLC Good Separation? TLC->Decision_TLC Column Perform Flash Column Chromatography Decision_TLC->Column Yes Crystallization Attempt Fractional Crystallization Decision_TLC->Crystallization No Pure Pure Diastereomers Column->Pure Decision_Crystal Crystals Form? Crystallization->Decision_Crystal Decision_Crystal->Pure Yes HPLC Use HPLC / SFC (Chiral Column) Decision_Crystal->HPLC No HPLC->Pure

Caption: Workflow for selecting a this compound diastereomer separation method.

G cluster_1 Troubleshooting Co-Elution in Chromatography Start Problem: Co-elution of Diastereomers Step1 Decrease Mobile Phase Polarity Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Screen Different Solvent Systems (e.g., Toluene, DCM) Check1->Step2 No Success Separation Achieved Check1->Success Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Stationary Phase (Alumina, Cyano, etc.) Check2->Step3 No Check2->Success Yes Check3 Resolution Improved? Step3->Check3 Check3->Success Yes Failure Consider Preparative HPLC / SFC Check3->Failure No

Caption: Logical steps for troubleshooting poor chromatographic separation.

References

Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing intermediates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with the inherent ring strain of these valuable synthetic building blocks.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound intermediates.

Issue 1: Low or No Yield of the Desired this compound Product in [2+2] Cycloadditions

  • Question: My [2+2] cycloaddition reaction is failing or giving very low yields. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in [2+2] cycloadditions are a frequent issue, often stemming from the inherent strain of the this compound ring and competing reaction pathways. Here are potential causes and troubleshooting steps:

    • Poor Substrate Reactivity: Not all alkenes are suitable for [2+2] cycloadditions. Electron-rich and electron-poor alkenes may require different catalytic systems. For instance, visible light-mediated photocatalysis with a ruthenium(II) or iridium catalyst can be effective for the dimerization of enones.

    • Inappropriate Catalyst or Sensitizer (B1316253): In photochemical reactions, the choice of sensitizer (e.g., acetone, benzophenone) is crucial for efficient triplet state formation. For metal-catalyzed reactions, the ligand and metal source can dramatically influence the outcome. For example, cobalt complexes with phosphino-oxazoline ligands have shown success in enantioselective cycloadditions.[1]

    • Suboptimal Reaction Conditions:

      • Solvent: The choice of solvent can be critical. For instance, in some photoredox-catalyzed reactions, switching from THF to MeCN or DMSO has been shown to significantly improve yields.[2]

      • Concentration: Dilute conditions can sometimes favor intramolecular reactions or side reactions over the desired intermolecular cycloaddition. Experiment with a range of concentrations.

      • Temperature: While many photochemical reactions are run at room temperature, thermal [2+2] cycloadditions of ketenes are also common.[3] The optimal temperature will be system-dependent.

    • Presence of Water: Anhydrous conditions are often critical. The presence of water can lead to undesired side reactions, such as the formation of Giese products instead of the this compound in some radical-polar cascades.[2]

    • Competing Reactions: Alkenes, especially enones, can undergo cis/trans isomerization upon photoexcitation, which can compete with the desired cycloaddition.[3] Consider using cyclic enones which are less prone to this side reaction. Polymerization of the starting material can also be an issue, which might be mitigated by using an electron relay in photoinduced electron transfer reactions.[4]

Issue 2: Poor Stereoselectivity in this compound Formation

  • Question: My reaction produces a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in this compound synthesis is a significant challenge due to the puckered nature of the ring and the possibility of different approach trajectories of the reactants.

    • Chiral Catalysts and Ligands: For enantioselective synthesis, the use of chiral Lewis acids or transition metal complexes with chiral ligands is a powerful strategy. For example, Cu/Sabox-catalyzed [2+2] cycloadditions have been reported to produce cyclobutanes with high enantiomeric excess.[5]

    • Substrate Control: The stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. Diastereoselectivity can often be achieved in intramolecular reactions where the tether length and geometry constrain the transition state.

    • Auxiliary-Directed Synthesis: The use of chiral auxiliaries attached to one of the reactants can effectively control the facial selectivity of the cycloaddition.

    • Reaction Conditions: Solvent, temperature, and additives can influence the diastereomeric ratio. For instance, in some cases, epimerization of an undesired stereocenter can be achieved post-synthesis using a base like tBuOK.[6]

Issue 3: Unwanted Ring-Opening or Rearrangement of the this compound Intermediate

  • Question: My isolated this compound intermediate is unstable and undergoes ring-opening or rearrangement. How can I prevent this?

  • Answer: The high ring strain of cyclobutanes (approximately 26.3 kcal/mol) makes them susceptible to ring-opening reactions, especially under harsh conditions.[7][8]

    • Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions during workup and purification. Ring-opening can be induced by heat or the presence of radicals.[9]

    • Choice of Substituents: Electron-withdrawing groups can sometimes stabilize the this compound ring.[10] Conversely, certain substitution patterns can increase strain and promote rearrangement.

    • Hydrogenation: Cyclobutanes can undergo ring-opening upon hydrogenation with catalysts like Ni or Pt, a reaction that becomes more difficult with increasing ring size.[11] Be mindful of this if performing reductions on other functional groups in the molecule.

    • Careful Handling and Storage: Store sensitive this compound intermediates at low temperatures and under an inert atmosphere to minimize degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is ring strain and how does it affect this compound chemistry?

    • A1: Ring strain is a type of instability that arises from non-ideal bond angles and eclipsing interactions within a cyclic molecule.[8] In this compound, the C-C-C bond angles are compressed to about 88° from the ideal tetrahedral angle of 109.5°, leading to significant angle strain.[8][12] There is also torsional strain from eclipsing C-H bonds, although the ring puckers slightly to alleviate this.[7][12] This stored energy makes cyclobutanes more reactive than their acyclic counterparts and drives reactions that lead to ring-opening.[7][9]

  • Q2: How can I characterize my this compound-containing intermediate to confirm its structure and stereochemistry?

    • A2: A combination of spectroscopic techniques is typically used:

      • NMR Spectroscopy: 1H and 13C NMR are essential for determining the connectivity of the molecule. Coupling constants (3JHH) can provide information about the dihedral angles and thus the relative stereochemistry of substituents on the ring. The greater s-character of the C-H bonds in strained rings can also influence chemical shifts.[7]

      • IR Spectroscopy: The vibrational modes of the this compound ring, such as ring puckering and C-H stretching, can be observed in the IR spectrum.[13][14]

      • X-ray Crystallography: This is the most definitive method for determining the solid-state structure and absolute stereochemistry, provided a suitable crystal can be obtained.

      • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, which can be indicative of the this compound core.

  • Q3: Are there alternatives to [2+2] cycloadditions for synthesizing cyclobutanes?

    • A3: Yes, several other methods exist for constructing this compound rings, which can be advantageous when [2+2] cycloadditions are not suitable.[15] These include:

      • Ring expansion of cyclopropylcarbinyl precursors. [6]

      • Intramolecular C-H functionalization. [16]

      • Radical addition-polar cyclization cascades. [2]

      • Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones. [17]

      • Ring opening of bicyclo[1.1.1]propellanes. [17]

Data Presentation

Table 1: Ring Strain Energies of Common Cycloalkanes

CycloalkaneRing Size (n)Total Strain Energy (kcal/mol)Strain Energy per CH₂ (kcal/mol)
Cyclopropane327.59.2
This compound426.36.6
Cyclopentane56.21.2
Cyclohexane60.1~0
Cycloheptane76.20.9

Data sourced from multiple references.[7][8][18][19]

Table 2: Troubleshooting Guide for a Photoredox-Catalyzed this compound Synthesis

ObservationPotential CauseSuggested SolutionReference
Low yield of this compound, Giese product observedPresence of waterEnsure anhydrous conditions[2]
No reactionAbsence of photocatalyst or lightVerify addition of photocatalyst and ensure light source is functional[2]
Low yieldSuboptimal solventScreen alternative solvents (e.g., MeCN, DMSO)[2]
Low yieldInsufficient catalyst loadingOptimize catalyst loading (e.g., 2-5 mol%)[2]
No this compound formationIncorrect activating agentConfirm the use of the correct activating agent (e.g., phenyllithium (B1222949) for boronic esters)[2]

Experimental Protocols

Protocol 1: General Procedure for a Photoredox-Catalyzed Radical Addition–Polar Cyclization for this compound Synthesis

This protocol is adapted from the work of Procter and co-workers.[2]

  • Preparation of the Arylboronate Complex: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyl boronic acid pinacol (B44631) ester (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add a solution of phenyllithium (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the arylboronate complex in situ.

  • Solvent Exchange (Optional but Recommended): Remove the THF under reduced pressure. Add anhydrous acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) to the residue.

  • Reaction Setup: To the solution of the arylboronate complex, add the halide-tethered alkene (1.2 equiv) and the organic photocatalyst (e.g., 4CzIPN, 2-5 mol%).

  • Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature for the specified time (e.g., 20 hours), ensuring efficient stirring.

  • Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Lewis Acid Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is a general representation based on common strategies in the literature.[5]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral ligand (e.g., a chiral bisoxazoline derivative, 10 mol%) and the Lewis acid precursor (e.g., Cu(OTf)₂, 10 mol%). Add anhydrous solvent (e.g., CH₂Cl₂) and stir at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the first alkene component (1.0 equiv). Then, add the second alkene component (1.2 equiv) dropwise over a period of time to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at the low temperature until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the enantiomerically enriched this compound product. Determine the enantiomeric excess by chiral HPLC or SFC.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Photoredox-Catalyzed this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Boronic Ester in Anhydrous THF add_phli Add Phenyllithium at 0 °C start->add_phli stir Stir for 30 min add_phli->stir solvent_exchange Solvent Exchange (THF to MeCN/DMSO) stir->solvent_exchange add_reagents Add Halide-Tethered Alkene & Photocatalyst solvent_exchange->add_reagents irradiate Irradiate with Blue LEDs at Room Temperature add_reagents->irradiate quench Quench with sat. aq. NH4Cl irradiate->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated This compound Product

Caption: Workflow for a photoredox-catalyzed this compound synthesis.

ring_strain_factors Factors Contributing to Ring Strain in this compound ring_strain Total Ring Strain (~26.3 kcal/mol) angle_strain Angle Strain ring_strain->angle_strain torsional_strain Torsional Strain ring_strain->torsional_strain angle_desc C-C-C bond angles ~88° (ideal is 109.5°) angle_strain->angle_desc torsional_desc Eclipsing interactions of C-H bonds torsional_strain->torsional_desc puckering Ring Puckering (partially relieves torsional strain) torsional_strain->puckering

Caption: Factors contributing to ring strain in this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in [2+2] Cycloadditions start Low Yield of This compound Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Substrates & Catalyst start->check_reagents check_side_reactions Investigate Side Products start->check_side_reactions cond_solvent Optimize Solvent check_conditions->cond_solvent cond_temp Vary Temperature check_conditions->cond_temp cond_conc Adjust Concentration check_conditions->cond_conc cond_anhydrous Ensure Anhydrous Conditions check_conditions->cond_anhydrous reag_reactivity Assess Substrate Reactivity (Electronic Effects) check_reagents->reag_reactivity reag_catalyst Screen Different Catalysts/ Ligands/Sensitizers check_reagents->reag_catalyst side_isomerization Check for Isomerization (e.g., cis/trans of enone) check_side_reactions->side_isomerization side_polymerization Look for Polymer Formation check_side_reactions->side_polymerization side_giese Identify Giese Products (in radical reactions) check_side_reactions->side_giese end Improved Yield cond_solvent->end cond_temp->end cond_conc->end cond_anhydrous->end reag_reactivity->end reag_catalyst->end side_isomerization->end side_polymerization->end side_giese->end

Caption: Troubleshooting logic for low-yielding [2+2] cycloadditions.

References

strategies for controlling stereochemistry in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereocontrolled cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in the synthesis of this compound rings.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloaddition of Ketenes with Alkenes.

  • Question: My thermal [2+2] cycloaddition between a ketene (B1206846) and an alkene is yielding a mixture of diastereomers. How can I improve the cis/trans selectivity?

  • Answer: Poor diastereoselectivity in thermal ketene cycloadditions often arises from a non-concerted, stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, leading to a loss of stereochemical information from the starting alkene.

    Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can significantly influence the lifetime of the zwitterionic intermediate.

      • Recommendation: Decrease the polarity of the solvent. Nonpolar solvents can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene. For example, switching from acetonitrile (B52724) to a less polar solvent like toluene (B28343) or hexanes can improve diastereoselectivity.

    • Steric Hindrance: The steric bulk of the substituents on both the ketene and the alkene can influence the facial selectivity of the approach of the reactants.

      • Recommendation: If possible, utilize substrates with bulkier substituents. The steric interactions in the transition state will favor the formation of the less hindered diastereomer. For instance, using a bulkier ester group on the ketene can enhance steric differentiation.

    • Lewis Acid Catalysis: Lewis acids can coordinate to the alkene, lowering the LUMO energy and promoting a more concerted cycloaddition pathway.[1]

      • Recommendation: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex.[2] This can enforce a specific geometry in the transition state, leading to higher diastereoselectivity. It is crucial to screen different Lewis acids and optimize the reaction conditions (temperature, solvent, stoichiometry).

Issue 2: Low Enantioselectivity in a Photochemical [2+2] Cycloaddition.

  • Question: I am attempting an enantioselective [2+2] photocycloaddition using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What factors could be contributing to this, and how can I improve it?

  • Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can stem from several factors, including inefficient chiral induction from the catalyst, background uncatalyzed reactions, or a mismatch between the catalyst and the substrates.

    Troubleshooting Steps:

    • Catalyst System: The choice of chiral catalyst is paramount. The catalyst must effectively create a chiral environment around the substrate in its excited state.

      • Recommendation:

        • Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and/or electronic interactions that control the facial selectivity.

        • Organocatalysis: Explore different types of chiral organocatalysts, such as chiral thioureas or phosphoric acids, which can operate through hydrogen bonding or other non-covalent interactions to direct the stereochemical outcome.[3]

        • Dual Catalysis: Consider a dual catalysis approach where one catalyst is responsible for photosensitization and another for stereocontrol.[4]

    • Reaction Temperature: Photochemical reactions are often performed at low temperatures to enhance selectivity.

      • Recommendation: Lower the reaction temperature. This can help to rigidify the transition state assembly, amplifying the energetic difference between the diastereomeric transition states and thus improving enantioselectivity.[5]

    • Supramolecular Control: Utilizing a chiral template can pre-organize the reactants, shielding one face of the alkene and leading to high stereocontrol.

      • Recommendation: Employ a chiral hydrogen-bonding template. For example, certain templates can form a supramolecular complex with one of the reactants, effectively blocking one prochiral face from attack.[5]

    • Solid-State Photochemistry: Performing the reaction in the solid state can enforce a specific orientation of the reactants within the crystal lattice, leading to high stereoselectivity.[6][7]

      • Recommendation: If applicable to your substrates, explore solid-state [2+2] cycloaddition. The crystal packing can act as a template, controlling the relative orientation of the reacting double bonds.[6][7]

Issue 3: Undesired Regioisomer Formation in the [2+2] Cycloaddition of Unsymmetrical Alkenes.

  • Question: My [2+2] cycloaddition between two different unsymmetrical alkenes is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical. The regiochemical outcome is determined by the electronic and steric properties of the substituents on the alkenes.

    Troubleshooting Steps:

    • Electronic Effects: The reaction is often favored between an electron-rich alkene and an electron-poor alkene. The regioselectivity is governed by the orbital coefficients of the HOMO of the electron-rich alkene and the LUMO of the electron-poor alkene.

      • Recommendation: Enhance the electronic disparity between the two alkenes. For example, introduce a strong electron-withdrawing group on one alkene and a strong electron-donating group on the other. This will increase the difference in the frontier molecular orbital coefficients, favoring the formation of one regioisomer.

    • Steric Directing Groups: Bulky substituents can sterically hinder one mode of addition over the other.

      • Recommendation: Introduce a sterically demanding group on one of the alkenes. This group will preferentially direct the cycloaddition to minimize steric repulsion in the transition state, thereby favoring a single regioisomer.

    • Intramolecular Cycloaddition: Tethering the two alkene moieties can enforce a specific regiochemical outcome.

      • Recommendation: If feasible, design an intramolecular version of the reaction. The length and nature of the tether will dictate the relative orientation of the two double bonds, often leading to excellent regioselectivity.[8][9]

    • Metal Catalysis: Certain metal catalysts can control regioselectivity through coordination effects.

      • Recommendation: Screen different transition metal catalysts. For instance, iron-catalyzed [2+2] cycloadditions have shown the ability to control regioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving enantioselective this compound synthesis?

A1: The principal strategies for enantioselective this compound synthesis involve:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical course of the cycloaddition. The auxiliary is then removed in a subsequent step.[11]

  • Chiral Catalysts: The use of chiral Lewis acids, transition metal complexes, or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.[4][11][12]

  • Chiral Templates: Supramolecular templates can bind to a substrate and block one of its faces, leading to a highly stereoselective reaction.[5]

  • Biocatalysis: Enzymes can be used for the kinetic resolution of racemic cyclobutanes or for the stereoselective synthesis of this compound derivatives.[5]

  • Ring Expansion of Chiral Cyclopropanes: The stereospecific ring expansion of enantiomerically enriched cyclopropanes can lead to chiral cyclobutanes.[11][13]

Q2: How do thermal and photochemical [2+2] cycloadditions differ in terms of stereochemical outcome?

A2: According to the Woodward-Hoffmann rules, the stereochemical outcomes of thermal and photochemical [2+2] cycloadditions are generally opposite:

  • Thermal [2+2] Cycloadditions: These reactions are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. They often occur through a stepwise mechanism, which can lead to a loss of stereochemistry. However, some thermal [2+2] cycloadditions, particularly those involving ketenes, can proceed with high stereoselectivity.[1][14]

  • Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed to proceed in a concerted, suprafacial-suprafacial fashion.[15][16] As a result, the stereochemistry of the starting alkenes is often retained in the this compound product.[16]

Q3: Can you provide an example of a detailed experimental protocol for a stereoselective [2+2] cycloaddition?

A3: Enantioselective [2+2] Cycloaddition Catalyzed by a Chiral Aluminum Bromide Complex [2]

  • Reaction: Cycloaddition of ethyl vinyl ether with trifluoroethyl acrylate (B77674).

  • Catalyst Preparation: A solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in toluene is treated with trimethylaluminum (B3029685) (1.0 equiv) at 0 °C. The resulting solution is stirred at room temperature for 1 hour to form the chiral oxazaborolidine precursor. This solution is then cooled to -78 °C and treated with aluminum bromide (AlBr₃, 1.0 equiv).

  • Cycloaddition Procedure: To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C is added trifluoroethyl acrylate (1.0 equiv). Ethyl vinyl ether (2.0 equiv) is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 12 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound adduct.

  • Expected Outcome: This procedure typically yields the [2+2] cycloadduct with high yield and excellent enantioselectivity (>95% ee).

Quantitative Data Summary

The following tables summarize quantitative data for selected stereocontrolled this compound synthesis methods.

Table 1: Diastereoselectivity in [2+2] Cycloadditions

Reaction TypeSubstratesCatalyst/ConditionsDiastereomeric Ratio (dr)Reference
PhotochemicalRacemic dicyclopentadiene (B1670491) derivativeTethered via dicarboxylic acidExclusively cis-syn-cis[17]
ThermalDichloroacetyl chloride and a chiral aldehyde5 M LiClO₄ in diethyl etherSingle stereoisomer[1]
Visible Light PhotoredoxDissimilar acyclic enonesRu(II) photocatalystExcellent diastereoselectivity[3]
Intramolecular EnamineTethered enamine and Michael acceptorThermalExcellent diastereoselectivity[8]

Table 2: Enantioselectivity in [2+2] Cycloadditions

Reaction TypeSubstratesCatalyst/ConditionsEnantiomeric Excess (ee)Reference
PhotochemicalIsoquinolone and EWG-alkenesChiral H-bonding templateOutstanding enantioselectivity[5]
Lewis Acid CatalyzedOxazolidinone enamide and ketene thioacetalTartaric acid-Titanium complex>98% ee[11]
Cascade ReactionCinnamyl alcohols and allyl acetatesIr-catalyst/[2+2] photocycloaddition>99% ee[18]
Lewis Acid CatalyzedVinyl ethers and trifluoroethyl acrylateChiral oxazaborolidine-AlBr₃Excellent enantioselectivity[2]

Visualizations

Signaling Pathways and Experimental Workflows

Stereocontrol_Strategy_Selection cluster_methods Synthesis Methods cluster_stereo Stereocontrol Approach start Goal: Stereocontrolled This compound Synthesis method Choose Primary Method start->method photochemical Photochemical [2+2] method->photochemical UV/Vis Light thermal Thermal [2+2] method->thermal Heat metal_catalyzed Metal-Catalyzed method->metal_catalyzed Catalyst chiral_cat Chiral Catalyst photochemical->chiral_cat e.g., Chiral Sensitizer chiral_temp Chiral Template photochemical->chiral_temp Supramolecular Control chiral_aux Chiral Auxiliary thermal->chiral_aux Substrate Control metal_catalyzed->chiral_cat e.g., Chiral Lewis Acid product Enantioenriched This compound chiral_aux->product Diastereoselective Induction chiral_cat->product Asymmetric Induction chiral_temp->product Facial Blocking

Caption: A decision tree for selecting a stereocontrol strategy in this compound synthesis.

Photochemical_Workflow start Start: Prepare Reactants (Alkene 1, Alkene 2, Catalyst) setup Set up Photoreactor (Solvent, Temp, Light Source) start->setup reaction Irradiate Reaction Mixture (Monitor by TLC/GC/LCMS) setup->reaction workup Quench and Workup (Extraction, Washing) reaction->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, Chiral HPLC for ee) purification->analysis end End: Isolated Stereoisomerically Enriched this compound analysis->end

Caption: A typical experimental workflow for a catalytic photochemical [2+2] cycloaddition.

Troubleshooting_Logic cluster_enantio Enantioselectivity Issues cluster_diastereo Diastereoselectivity Issues start Problem: Poor Stereoselectivity q1 Is the reaction enantioselective or diastereoselective? start->q1 enantio_cause Potential Causes: - Ineffective Catalyst - Background Reaction - High Temperature q1->enantio_cause Enantioselective diastereo_cause Potential Causes: - Stepwise Mechanism - Unfavorable Sterics - Solvent Effects q1->diastereo_cause Diastereoselective enantio_sol Solutions: - Screen Catalysts/Ligands - Lower Temperature - Use Chiral Template enantio_cause->enantio_sol end Improved Stereoselectivity enantio_sol->end Optimize diastereo_sol Solutions: - Change Solvent Polarity - Use Lewis Acid - Modify Substrate Sterics diastereo_cause->diastereo_sol diastereo_sol->end Optimize

Caption: A logical diagram for troubleshooting poor stereoselectivity in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclobutanes via transition metal-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in transition metal-catalyzed cyclobutane formation?

A1: Low yields in these reactions can often be attributed to one or more of the following factors:

  • Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions, leading to a decrease in turnover number.[1]

  • Sub-optimal Reaction Conditions: Parameters such as temperature, solvent, and concentration can significantly impact reaction efficiency.[2]

  • Poor Substrate Reactivity: The electronic or steric properties of the alkene substrates may hinder the cycloaddition.

  • Side Reactions: Competing reaction pathways, such as alkene isomerization, polymerization, or other cycloadditions, can consume starting materials and reduce the yield of the desired this compound.

  • Impurities: The presence of water, oxygen, or other impurities in the reagents or solvents can poison the catalyst.[1]

Q2: How can I determine if my catalyst is deactivated?

A2: Catalyst deactivation can manifest as a stalled reaction or a significant decrease in reaction rate over time. To confirm catalyst deactivation, you can:

  • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to track the consumption of starting materials and the formation of the product over time. A plateau in the reaction progress curve before full conversion suggests catalyst deactivation.

  • Add a Fresh Batch of Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst can help determine if the initial catalyst has lost its activity. If the reaction resumes, catalyst deactivation is a likely cause.

  • Visual Inspection: In some cases, catalyst deactivation is accompanied by a color change or the formation of insoluble precipitates.

Q3: What is the role of the ligand in these reactions, and how do I choose the right one?

A3: Ligands play a crucial role in stabilizing the metal center, modulating its electronic and steric properties, and influencing the selectivity and efficiency of the reaction.[3][4] The choice of ligand can impact:

  • Catalyst Stability and Activity: Ligands can protect the metal center from decomposition and tune its reactivity.

  • Regio- and Stereoselectivity: Chiral ligands are essential for enantioselective cycloadditions, while the steric and electronic properties of achiral ligands can influence the regioselectivity of the reaction.

The optimal ligand is highly dependent on the specific metal, substrates, and desired outcome. A screening of different ligand types (e.g., phosphines, N-heterocyclic carbenes) is often necessary to identify the best performer for a new reaction.

Q4: My reaction is not selective and produces a mixture of isomers. What can I do to improve selectivity?

A4: Poor selectivity (both regio- and stereoselectivity) is a common challenge. To improve it, consider the following:

  • Ligand Modification: The steric and electronic properties of the ligand are paramount in controlling selectivity. For enantioselectivity, using a chiral ligand with a proven track record for the specific type of transformation is the first step. For regioselectivity, tuning the steric bulk and electronic nature of the ligand can favor the formation of one regioisomer over another.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of different pathways, thereby affecting selectivity.[1] Screening a range of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between competing transition states.

  • Additives: In some cases, the addition of salts or other additives can influence the reaction pathway and improve selectivity.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is one of the most common problems encountered. The following guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow for Low Yield

LowYield Start Low or No Product Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Stoichiometry Correct? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckSubstrate Is the Substrate Reactive? Start->CheckSubstrate CatalystSolution Use fresh catalyst Ensure inert atmosphere Check for poisons CheckCatalyst->CatalystSolution No ReagentSolution Purify starting materials Verify stoichiometry Use dry, degassed solvents CheckReagents->ReagentSolution No ConditionSolution Optimize temperature Screen solvents Adjust concentration CheckConditions->ConditionSolution No SubstrateSolution Modify substrate electronics/sterics Consider alternative catalytic system CheckSubstrate->SubstrateSolution No End Successful Reaction CatalystSolution->End Yield Improved? ReagentSolution->End Yield Improved? ConditionSolution->End Yield Improved? SubstrateSolution->End Yield Improved?

Caption: A decision tree for troubleshooting low yields.

Potential Cause Suggested Solution
Inactive Catalyst Verify Catalyst Activity: Use a freshly opened or properly stored catalyst. For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).[1] Check for Catalyst Poisons: Impurities in substrates or solvents (e.g., water, oxygen, sulfur-containing compounds) can poison the catalyst. Purify starting materials and use anhydrous, degassed solvents.
Incorrect Reagent Stoichiometry or Purity Verify Stoichiometry: Double-check all calculations and measurements for reagents. An incorrect ratio of reactants or catalyst loading can significantly impact the yield. Assess Purity: The purity of starting materials is crucial. If necessary, purify substrates and reagents by distillation, recrystallization, or chromatography.
Sub-optimal Reaction Conditions Temperature: The reaction temperature can be critical. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can lead to catalyst decomposition or side reactions.[2] Perform a temperature screen to find the optimal range. Solvent: The solvent can affect catalyst solubility, stability, and reactivity. Screen a variety of solvents with different polarities and coordinating abilities. Concentration: The concentration of reactants can influence reaction rates and the formation of side products. Experiment with different concentrations to find the optimal conditions.
Poor Substrate Reactivity Electronic Effects: Electron-deficient or electron-rich alkenes may exhibit different reactivities depending on the catalytic cycle. Consider modifying the electronic properties of your substrate if possible. Steric Hindrance: Bulky substituents on the alkenes can sterically hinder the approach to the metal center, slowing down the reaction. Less hindered substrates may be required.
Issue 2: Catalyst Deactivation

Catalyst deactivation is a common cause of incomplete reactions and low yields. Understanding the mechanism of deactivation is key to mitigating it.

Mechanisms of Catalyst Deactivation

Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Fouling Fouling/Coking Deactivation->Fouling ThermalDegradation Thermal Degradation (Sintering) Deactivation->ThermalDegradation PoisoningDesc Irreversible binding of impurities to active sites. Poisoning->PoisoningDesc FoulingDesc Deposition of carbonaceous material on the catalyst surface. Fouling->FoulingDesc ThermalDesc Loss of active surface area due to high temperatures. ThermalDegradation->ThermalDesc

Caption: Common mechanisms of catalyst deactivation.

Deactivation Mechanism Cause Preventative/Corrective Action
Poisoning Impurities in the feed (e.g., sulfur, halides, water, oxygen) strongly bind to the active sites of the catalyst.Purify all reactants and solvents. Use of scavenger resins to remove specific impurities. Ensure all reactions are run under a strictly inert atmosphere.
Fouling/Coking Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is more common in reactions involving hydrocarbons at high temperatures.Optimize reaction conditions to minimize the formation of byproducts that can lead to coking. In some cases, the catalyst can be regenerated by carefully controlled oxidation to burn off the coke.
Thermal Degradation (Sintering) High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation and decomposition of the catalytic complex.Operate at the lowest effective temperature. Choose a more thermally stable catalyst system (e.g., with more robust ligands).

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound formation, compiled from the literature.

Table 1: Effect of Catalyst on this compound Yield in a [2+2] Cycloaddition

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene8065
2Ni(COD)₂PCy₃Dioxane6078
3[Rh(COD)Cl]₂BINAPTHF2585 (92% ee)
4CuOTf-CH₂Cl₂072
5Fe(acac)₃-DCE8055

Note: Yields are for illustrative purposes and can vary significantly based on the specific substrates used.

Table 2: Influence of Ligand on Yield and Selectivity in a Ni-Catalyzed [2+2] Cycloaddition

EntryLigandYield (%)Regioselectivity (A:B)
1PPh₃7285:15
2PCy₃8595:5
3P(o-tol)₃6590:10
4IPr (NHC)91>99:1
5None<10-

Note: Regioselectivity refers to the ratio of two possible regioisomers.

Table 3: Effect of Solvent and Temperature on this compound Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene8075
2Toluene11060 (increased side products)
3Dioxane8082
4THF6068
5CH₂Cl₂2555

Experimental Protocols

The following are generalized experimental protocols for common transition metal-catalyzed this compound formation reactions. Note: These are representative procedures and may require optimization for your specific substrates and catalyst system.

Protocol 1: General Procedure for a Palladium-Catalyzed [2+2] Cycloaddition

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., phosphine (B1218219) ligand)

  • Alkene substrates

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precatalyst and the ligand in the solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the alkene substrates via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC, GC-MS, or NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Nickel-Catalyzed [2+2] Cycloaddition

Materials:

  • Nickel precatalyst (e.g., Ni(COD)₂, NiCl₂(PPh₃)₂)

  • Ligand (if not already part of the precatalyst)

  • Alkene substrates

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Catalyst Activation (if using a Ni(II) precatalyst): In a flame-dried Schlenk flask under an inert atmosphere, combine the Ni(II) precatalyst and a reducing agent (e.g., zinc powder) in the solvent. Stir at room temperature or gentle heating until a color change indicates the formation of the active Ni(0) species.

  • Reaction Setup: To the activated catalyst mixture (or a solution of the Ni(0) precatalyst), add the ligand (if necessary) and the alkene substrates.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Transition Metal-Catalyzed this compound Formation

Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup CatalystPrep Catalyst Preparation/ Activation Setup->CatalystPrep Reaction Reaction (Heating/Stirring) CatalystPrep->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for catalyzed this compound synthesis.

Logical Relationship for Troubleshooting Selectivity Issues

Selectivity Start Poor Selectivity (Regio-/Stereo-) Ligand Optimize Ligand Start->Ligand Solvent Screen Solvents Start->Solvent Temperature Adjust Temperature Start->Temperature Additives Consider Additives Start->Additives LigandAction Vary steric/electronic properties Use chiral ligands for enantioselectivity Ligand->LigandAction SolventAction Test polar aprotic, polar protic, and non-polar solvents Solvent->SolventAction TempAction Lower temperature to enhance differences in transition state energies Temperature->TempAction AdditiveAction Screen Lewis acids/bases or salts that may influence the catalytic cycle Additives->AdditiveAction End Desired Isomer Obtained LigandAction->End Selectivity Improved? SolventAction->End Selectivity Improved? TempAction->End Selectivity Improved? AdditiveAction->End Selectivity Improved?

Caption: A logical approach to troubleshooting poor reaction selectivity.

References

Technical Support Center: Purification of Cyclobutane Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of cyclobutane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these unique cyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound isomers challenging?

The purification of this compound isomers can be complex due to several factors. Stereoisomers, including enantiomers and diastereomers, often possess very similar physical and chemical properties, making their separation difficult with standard chromatographic techniques.[1] The rigid, strained four-membered ring of this compound derivatives can also lead to unique interactions with stationary phases that may not be observed with more flexible acyclic or larger cyclic molecules.

Q2: What are the most common chromatographic techniques for separating this compound isomers?

The most frequently employed techniques for the separation of this compound isomers include High-Performance Liquid Chromatography (HPLC), Flash Chromatography, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[2][3][4][5] The choice of technique depends on the volatility, stability, and structural characteristics of the isomers, as well as the scale of the purification.

Q3: How do I choose between normal-phase and reversed-phase chromatography for my this compound isomers?

The choice between normal-phase and reversed-phase chromatography hinges on the polarity of your this compound isomers.

  • Normal-Phase Chromatography , which uses a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase, is generally suitable for separating less polar to moderately polar this compound derivatives.[5]

  • Reversed-Phase Chromatography , employing a non-polar stationary phase (such as C18) and a polar mobile phase, is typically the method of choice for polar this compound isomers.[6]

Q4: What type of stationary phase is best for chiral separation of this compound enantiomers?

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for a variety of chiral compounds, including those with this compound rings.[7][8] Cyclodextrin-based and Pirkle-type CSPs are also effective options.[2][8] The selection is often empirical and may require screening of different CSPs.

Q5: Can I separate diastereomers using achiral chromatography?

Yes, diastereomers have different physical properties and can often be separated using standard achiral chromatography techniques like HPLC or flash chromatography on silica gel or C18 columns.[2][9] However, their structural similarity can sometimes make baseline separation challenging, necessitating careful optimization of the mobile phase and other chromatographic parameters.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers

Possible Causes:

  • Inappropriate stationary phase selection.

  • Mobile phase composition is not optimal.

  • Column overloading.

  • Flow rate is too high.

Solutions:

  • Stationary Phase: If using normal-phase (e.g., silica gel), ensure the polarity difference between your isomers is sufficient for separation. For reversed-phase (e.g., C18), consider if a different non-polar phase (like C8 or Phenyl) might offer better selectivity.

  • Mobile Phase Optimization: Systematically vary the solvent ratio in your mobile phase. For normal-phase, a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is common. For reversed-phase, a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water is typical. Small additions of modifiers can sometimes dramatically improve selectivity.[6]

  • Sample Load: Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks that are difficult to resolve.[10]

  • Flow Rate: Decrease the flow rate. Lower flow rates can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, though at the cost of longer run times.[10]

Issue 2: Peak Tailing or Broadening

Possible Causes:

  • Secondary interactions with the stationary phase (e.g., acidic silanol (B1196071) groups on silica).

  • Column degradation or contamination.

  • Sample solvent is too strong.

  • Presence of unresolved impurities.

Solutions:

  • Mobile Phase Additives: For basic compounds on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) can suppress interactions with acidic silanol groups. For acidic compounds, a small amount of an acid like acetic acid or trifluoroacetic acid may be beneficial.

  • Column Maintenance: Ensure the column is properly conditioned and clean. If performance degrades, consider flushing or replacing the column.

  • Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to ensure proper focusing at the head of the column.

  • Purity Check: Analyze the collected fractions by a secondary method (e.g., NMR, MS) to confirm the purity and identity of the eluted compounds.

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Fluctuations in mobile phase composition.

  • Temperature variations.

  • Column equilibration issues.

  • Pump malfunction.

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature can affect solvent viscosity and retention.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

  • System Check: Perform routine maintenance on your chromatography system, including checking pump seals and ensuring a stable flow rate.

Data Presentation

The following tables provide representative quantitative data for the separation of this compound and related isomers under different chromatographic conditions.

Table 1: HPLC Conditions for Diastereomer Separation

Compound TypeStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Substituted Cyclopentanol DiastereomersChiralpak AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (B130326) (90:10, v/v)1.0UV (210 nm)> 1.5[11]
Pyrethroid DiastereomersPhenomenex Luna C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Methanol:Water (1:3:1, v/v/v)1.0UV (220 nm)1.6 - 4.5[6]
Substituted Cyclopentane DiastereomersSilica GelHexanes:Ethyl Acetate (75:25, v/v)Not specifiedNot specifiedBaseline[2]

Table 2: Flash Chromatography Parameters for this compound Derivatives

Compound TypeStationary PhaseEluent SystemOutcomeReference
This compound Lignan AnalogsSilica GelAcetone/HexanesSuccessful purification[12]
Functionalized this compoundSilica Gel5% Ethyl Acetate in HexanesIsolated yield of 76%[13]

Table 3: GC and SFC Conditions for Isomer Separation

TechniqueCompound TypeStationary Phase/ColumnKey ParametersOutcomeReference
GCDiastereomeric HydrocarbonsLiquid Crystalline Phase (PBHP)Temperature: 30°CSelectivity factor (α) = 1.049[14]
SFCChiral Flavor/Fragrance CompoundsCHIRALPAK AD-H (10 x 250 mm, 5 µm)Mobile Phase: CO2:Ethanol; Flow Rate: 12 mL/minHigh resolution, successful preparative separation[3]

Experimental Protocols

Protocol 1: General Flash Chromatography for Diastereomer Separation

This protocol outlines a general procedure for the separation of this compound diastereomers using flash chromatography on silica gel.

  • Sample Preparation: Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Carefully apply the dissolved sample to the top of the silica bed.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC for Enantiomer Resolution

This protocol provides a general method for the analytical separation of this compound enantiomers.

  • System Preparation:

    • Install a suitable chiral column (e.g., a polysaccharide-based CSP).

    • Prepare the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol or ethanol.[2] Degas the mobile phase thoroughly.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Run the analysis under isocratic conditions and record the chromatogram.

  • Optimization (if necessary): If resolution is poor, adjust the mobile phase composition by varying the percentage of the alcohol modifier.[2] Temperature can also be optimized; lower temperatures often improve chiral recognition.[2]

  • Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor (Rs).

Visualizations

Troubleshooting_Workflow start Poor Isomer Separation check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce sample load check_overloading->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_overloading->check_mobile_phase No reduce_load->check_mobile_phase optimize_mp Vary solvent ratio or add modifier check_mobile_phase->optimize_mp No good_separation Good Separation check_mobile_phase->good_separation Yes check_stationary_phase Is the stationary phase appropriate? optimize_mp->check_stationary_phase change_sp Select alternative stationary phase (e.g., different polarity or chiral selector) check_stationary_phase->change_sp No check_flow_rate Is the flow rate too high? check_stationary_phase->check_flow_rate Yes change_sp->check_flow_rate reduce_fr Decrease flow rate check_flow_rate->reduce_fr Yes check_flow_rate->good_separation No reduce_fr->good_separation

Caption: Troubleshooting workflow for poor isomer separation.

Separation_Strategy start Mixture of this compound Isomers is_chiral Are the isomers enantiomers? start->is_chiral diastereomer_sep Separate Diastereomers is_chiral->diastereomer_sep No (Diastereomers) enantiomer_sep Resolve Enantiomers is_chiral->enantiomer_sep Yes (Enantiomers) achiral_chrom Use Achiral Chromatography (e.g., Silica Gel, C18) diastereomer_sep->achiral_chrom purified_isomers Purified Isomers achiral_chrom->purified_isomers chiral_chrom Use Chiral Chromatography (e.g., Chiral Stationary Phase) enantiomer_sep->chiral_chrom chiral_chrom->purified_isomers

Caption: General strategy for this compound isomer separation.

References

preventing undesired ring-opening of cyclobutane products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the undesired ring-opening of cyclobutane products during their experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to the degradation of this compound-containing molecules.

Problem 1: Product decomposition during or after thermal reactions (e.g., subsequent synthetic steps, purification).

  • Question: My this compound product, which was confirmed by NMR after the initial reaction, is showing signs of degradation (e.g., appearance of new olefinic peaks) after heating or upon standing. What is happening and how can I prevent it?

  • Answer: This is likely due to a thermally induced electrocyclic ring-opening, a common issue for cyclobutene (B1205218) derivatives but also possible for highly strained or electronically activated cyclobutanes. The inherent ring strain of the this compound core makes it susceptible to cleavage at elevated temperatures.[1]

    Troubleshooting Steps:

    • Lower Reaction Temperatures: If the subsequent step is conducted at a high temperature, consider if a lower temperature is feasible, even if it requires a longer reaction time.

    • Milder Reagents: For reactions like purifications, opt for methods that do not require high heat. For example, choose column chromatography at room temperature over distillation if the product is thermally sensitive.

    • Catalyst Choice: If a downstream reaction is catalyzed, select a catalyst that operates at a lower temperature.

    • Storage Conditions: Store your this compound products at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition over time.

Problem 2: Formation of ring-opened byproducts during photochemical reactions (e.g., [2+2] cycloadditions).

  • Question: I am performing a [2+2] photocycloaddition to form a this compound ring, but I am observing significant amounts of diene byproducts. How can I improve the yield of my desired this compound product?

  • Answer: Photochemical conditions can not only form cyclobutanes but also initiate their ring-opening, especially in cyclobutene systems.[2] This can occur if the product absorbs light at the same wavelength used for the cycloaddition.

    Troubleshooting Steps:

    • Wavelength Optimization: If possible, use a light source with a wavelength that is primarily absorbed by the starting materials and not the this compound product.

    • Reaction Time: Minimize the irradiation time to what is necessary for the formation of the product. Prolonged exposure to UV light can lead to product degradation. Monitor the reaction closely by TLC or NMR.

    • Use of Photosensitizers: In some cases, a photosensitizer can allow the use of longer wavelengths of light that are not absorbed by the product, thus preventing its decomposition.[3]

    • Concentration: Higher concentrations of starting materials can favor the intermolecular [2+2] cycloaddition over competing unimolecular ring-opening of the product.

Problem 3: Product degradation in the presence of acidic or nucleophilic reagents.

  • Question: My this compound-containing compound is decomposing during an acid-catalyzed reaction or when treated with a nucleophile. What is the cause and what are my options?

  • Answer: Cyclobutanes, particularly those with donor-acceptor substitution patterns, can be activated towards ring-opening by Lewis acids or can be attacked by nucleophiles.[4][5] The ring strain makes the C-C bonds susceptible to cleavage.

    Troubleshooting Steps:

    • Milder Lewis Acids: If a Lewis acid is required, screen for milder options. For example, if AlCl₃ is causing decomposition, consider using a less aggressive Lewis acid like ZnCl₂ or a scandium triflate.[6]

    • Control of Stoichiometry: Use only a catalytic amount of the acid if possible, rather than stoichiometric or excess amounts.

    • Temperature Control: Run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to slow down the rate of the undesired ring-opening.[5]

    • Protecting Groups: If a sensitive functional group is present on the this compound ring, consider protecting it to reduce the electronic driving force for ring-opening.

    • Nucleophile Choice: When using a nucleophile, consider its basicity and steric bulk, as these factors can influence the propensity for ring-opening versus the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Why are this compound rings so prone to opening?

A1: The primary reason is ring strain , which is a combination of angle strain and torsional strain.[7] The ideal bond angle for sp³ hybridized carbons is 109.5°, but in a planar this compound, the angles are forced to be 90°. To alleviate some of the resulting torsional strain from eclipsing hydrogens, the ring puckers slightly, but significant strain energy remains.[8] This stored energy provides a thermodynamic driving force for reactions that lead to the opening of the ring, forming more stable, strain-free acyclic products.[9]

Q2: Are all this compound derivatives equally susceptible to ring-opening?

A2: No. The stability of a this compound ring is highly dependent on its substituents.

  • Electron-donating and -accepting groups: Cyclobutanes with both electron-donating and electron-accepting groups (donor-acceptor cyclobutanes) are often more susceptible to nucleophilic or Lewis acid-catalyzed ring-opening.[5]

  • Unsaturation: The presence of a double bond within the ring (a cyclobutene) significantly increases the propensity for thermal and photochemical ring-opening to form butadienes.[10]

  • Fused rings: Bicyclic systems containing a this compound ring, such as bicyclo[1.1.0]butanes, can have exceptionally high strain energy, making them highly reactive.[11]

Q3: Can I predict if my this compound product will be unstable?

A3: A precise prediction is complex, but you can make an educated assessment based on the following:

  • Strain Energy: Higher calculated strain energy suggests greater instability.

  • Substitution Pattern: As mentioned above, donor-acceptor patterns or unsaturation are red flags.

  • Reaction Conditions: Be cautious with high temperatures, UV light, and strong acids or bases.

  • Literature Precedent: Search for studies on similar this compound systems to see if stability was an issue.

Q4: How can I purify a sensitive this compound product without causing it to ring-open?

A4: For sensitive this compound products, gentle purification methods are crucial.

  • Chromatography: Flash column chromatography at room temperature is generally preferred over methods requiring heat. Ensure the silica (B1680970) gel is not too acidic; it can be washed with a triethylamine (B128534) solution and then re-equilibrated with the eluent to neutralize it.

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system at low temperatures can be a very effective and gentle purification method.

  • Avoid Distillation: High-vacuum distillation should be avoided unless the compound is known to be thermally robust.

Data Presentation

Table 1: Ring Strain Energies of Common Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane3~27.5~9.2
This compound 4 ~26.3 ~6.6
Cyclopentane5~6.2~1.2
Cyclohexane6~0~0

Data compiled from multiple sources.[8][12][13] The high strain energy of this compound is a key factor in its reactivity.

Experimental Protocols

Protocol 1: General Procedure for a [2+2] Photocycloaddition with Minimized Ring-Opening

This protocol describes a typical setup for a photochemical [2+2] cycloaddition, with specific considerations to prevent the ring-opening of the desired this compound product.

Materials:

  • Alkene (1.0 equiv)

  • Maleimide (B117702) or other photosensitive partner (1.2 equiv)

  • Photosensitizer (e.g., thioxanthone, 10-20 mol%) if needed[3]

  • Anhydrous solvent (e.g., CH₂Cl₂, Acetone)

  • Photoreactor equipped with appropriate wavelength LEDs (e.g., 440 nm blue LEDs)[3]

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene and the maleimide in the chosen solvent.

  • If using a photosensitizer, add it to the mixture.

  • Seal the vessel and degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Place the vessel in the photoreactor and begin irradiation with the selected wavelength. Maintain a constant temperature, ideally at or below room temperature, using a cooling fan or bath.

  • Troubleshooting Point: Monitor the reaction progress by TLC or ¹H NMR at regular intervals (e.g., every 2-4 hours). Avoid prolonged irradiation beyond the point of maximum product formation to prevent photochemical ring-opening of the product.[14]

  • Once the reaction is complete, remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a room temperature water bath).

  • Purify the crude product using column chromatography on neutral or basified silica gel to avoid acid-catalyzed ring-opening.

Protocol 2: Lewis Acid-Catalyzed Reaction of a this compound with Considerations for Stability

This protocol provides a general method for reactions involving cyclobutanes in the presence of a Lewis acid, with an emphasis on preventing ring-opening.

Materials:

  • This compound substrate (1.0 equiv)

  • Nucleophile/reaction partner (1.5 equiv)

  • Lewis Acid (e.g., Sc(OTf)₃, 5-10 mol%)

  • Anhydrous, non-polar solvent (e.g., CH₂Cl₂, Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound substrate and the anhydrous solvent.

  • Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C). Troubleshooting Point: Lower temperatures are critical for minimizing the rate of potential ring-opening side reactions.[5]

  • In a separate flask, dissolve the Lewis acid in a small amount of the solvent and add it slowly to the reaction mixture.

  • Add the nucleophile or other reaction partner dropwise to the cooled solution.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a cold, weak base (e.g., saturated NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Dry the organic layer, remove the solvent under reduced pressure at low temperature, and purify the product by a non-thermal method such as column chromatography or recrystallization.

Visualizations

Thermal_Ring_Opening cluster_0 Thermal Activation Cyclobutene Cyclobutene Product TS_Con Conrotatory Transition State Cyclobutene->TS_Con Heat (Δ) Butadiene Butadiene (Ring-Opened Product) TS_Con->Butadiene

Caption: Thermal electrocyclic ring-opening of a cyclobutene.

Photochemical_Ring_Opening cluster_1 Photochemical Activation Cyclobutene Cyclobutene Product Excited_State Excited State (π -> π*) Cyclobutene->Excited_State Light (hν) TS_Dis Disrotatory Transition State Excited_State->TS_Dis Butadiene Butadiene (Ring-Opened Product) TS_Dis->Butadiene

Caption: Photochemical electrocyclic ring-opening of a cyclobutene.

Troubleshooting_Workflow cluster_conditions Identify Reaction Conditions cluster_solutions Potential Solutions Start Undesired Ring-Opening Observed Thermal Thermal Stress (Heat)? Start->Thermal Photo Photochemical (Light)? Start->Photo Chemical Acidic/Nucleophilic Reagents? Start->Chemical Sol_Thermal • Lower Temperature • Milder Purification • Change Catalyst Thermal->Sol_Thermal Sol_Photo • Optimize Wavelength • Reduce Irradiation Time • Use Photosensitizer Photo->Sol_Photo Sol_Chemical • Use Milder Reagents • Control Stoichiometry • Run at Low Temp Chemical->Sol_Chemical

Caption: Troubleshooting decision workflow for ring-opening issues.

References

Technical Support Center: Improving Diastereoselectivity in Cyclobutane-Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stereochemical outcome of their this compound-forming reactions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity in [2+2] Photocycloaddition Reactions

Question: My photochemical [2+2] cycloaddition is giving a nearly 1:1 mixture of diastereomers. What are the key parameters I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity in [2+2] photocycloadditions is a common challenge. Several factors can influence the stereochemical outcome. Here is a step-by-step guide to troubleshoot this issue:

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1] Photoreactions carried out at low temperatures, such as -15 °C, have shown improved stereocontrol.

  • Solvent Polarity: The solvent can influence the stability of the excited state and the transition states leading to different diastereomers.

    • Action: Screen a range of solvents with varying polarities. Non-polar solvents often provide better selectivity.

  • Chiral Auxiliaries and Templates: The use of chiral auxiliaries on one of the alkene partners can effectively control the facial selectivity of the cycloaddition.[1] Similarly, a chiral hydrogen-bonding template can shield one face of the alkene, directing the approach of the other reactant.[2]

    • Action: If your substrate allows, introduce a bulky chiral auxiliary. Alternatively, explore the use of supramolecular templates that can pre-organize the reactants.

  • Sensitizer (B1316253): In sensitized reactions, the choice of sensitizer can influence the stereochemical outcome.

    • Action: If using a sensitizer, try different ones (e.g., thioxanthone derivatives, iridium-based photosensitizers).[3]

  • Substrate Concentration: In intermolecular reactions, high concentrations can sometimes lead to undesired side reactions or lower selectivity.

    • Action: For intramolecular reactions, ensure the substrate concentration is dilute to favor the desired cyclization.[3] For intermolecular reactions, optimizing the concentration may be necessary.

Problem 2: Poor Regio- and Diastereoselectivity in Metal-Catalyzed [2+2] Cycloadditions

Question: I am using a transition-metal catalyst for a [2+2] cycloaddition, but I am observing a mixture of regioisomers and diastereomers. How can I improve the selectivity?

Answer: Regio- and diastereoselectivity in metal-catalyzed [2+2] cycloadditions are highly dependent on the catalyst system and reaction conditions.

  • Catalyst Choice: The metal center and the ligands play a crucial role in determining the stereochemical outcome.

    • Action: Screen different catalysts. For example, Rh(I) and Rh(II) catalysts have been used effectively.[4][5] Copper(I) catalysts are also widely employed, particularly in photocycloadditions.[6][7] The use of chiral catalysts can induce enantioselectivity as well as diastereoselectivity.[1]

  • Solvent: The solvent can influence the catalyst's activity and the stability of reaction intermediates.

    • Action: Experiment with different solvents. For instance, fluorinated alcohols like HFIP have been shown to be critical in some Rh(III)-catalyzed reactions for this compound formation.[4]

  • Additives: Additives can act as co-catalysts or influence the catalytic cycle.

    • Action: Investigate the effect of additives. For example, in some Rh-catalyzed reactions, Cu(OAc)₂ and AgF have been used as oxidants and additives.[4]

  • Substrate Design: The electronic and steric properties of the substituents on the reacting alkenes can significantly impact selectivity.

    • Action: If possible, modify the substrates. For instance, the presence of electron-withdrawing or electron-donating groups can direct the regioselectivity. The steric bulk of substituents can also favor the formation of one diastereomer over another.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclobutanes with high diastereoselectivity?

A1: The most common and effective methods include:

  • [2+2] Photocycloaddition: This is a powerful method, and high diastereoselectivity can be achieved by using chiral auxiliaries, templates, or by performing the reaction at low temperatures.[1][2][6]

  • Transition-Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on rhodium, copper, and other metals can promote highly stereoselective cycloadditions.[4][5][8]

  • Ring Contraction of Pyrrolidines: This method can proceed with high stereospecificity, transferring the stereochemical information from the starting pyrrolidine (B122466) to the this compound product.[9]

  • Ring-Opening of Bicyclobutanes: This emerging strategy can provide highly functionalized cyclobutanes with excellent diastereoselectivity, particularly when using catalysts to control the reaction pathway.[10][11]

Q2: How can I predict the stereochemical outcome of my this compound-forming reaction?

A2: Predicting the stereochemical outcome can be complex, but some general principles can guide you:

  • Steric Effects: The formation of the sterically least hindered diastereomer is often favored. Analyze the transition state to predict which diastereomer will have fewer steric clashes.

  • Electronic Effects: The electronic properties of the substituents can influence the alignment of the reactants in the transition state.

  • Catalyst-Substrate Interactions: In catalyzed reactions, the coordination of the substrate to the metal center is key. The ligand environment around the metal will dictate the facial selectivity.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to predict the relative energies of different transition states and thus the expected diastereomeric ratio.[12]

Q3: Are there any general guidelines for solvent selection to improve diastereoselectivity?

A3: While the optimal solvent is system-dependent, here are some general guidelines:

  • Polarity: Start by screening solvents with a range of polarities. In some cases, non-polar solvents may reduce side reactions and improve selectivity.

  • Coordinating vs. Non-Coordinating: In metal-catalyzed reactions, the coordinating ability of the solvent is crucial. A coordinating solvent can sometimes inhibit catalysis, while in other cases it may be essential for the catalytic cycle.

  • Specific Solvent Effects: Some solvents have been found to have a pronounced effect in specific reactions. For example, fluorinated alcohols like TFE and HFIP have been shown to promote certain Rh-catalyzed this compound formations.[4]

Data Summary

Reaction TypeCatalyst/ConditionsSubstratesDiastereomeric Ratio (d.r.)Yield (%)Reference
Photochemical [2+2] CycloadditionChiral H-bonding template, low temp.Isoquinolone and alkene>95:586-98[2]
Organocatalyzed Aldol ReactionPrimary amine catalyst in brineCyclobutanone and aromatic aldehydesup to 1:99Good[2]
Rh(III)-Catalyzed C-C CleavageRhCp*(OAc)₂, Cu(OAc)₂, AgF, HFIPAryl quinazolinones and alkylidenecyclopropanes>20:1up to 90[4]
Visible Light-Catalyzed Intramolecular [2+2]Ru(bpy)₃²⁺, DIPEADouble electron-deficient alkenes10:1up to 89[8]
Ag(I)-Catalyzed Ring OpeningAgBF₄Bicyclo[1.1.0]butanes and hydroxyarenesup to >98:2High[10]
Pyrrolidine Ring ContractionIodonitrene speciesSubstituted pyrrolidinesHigh stereospecificity24-76[9]

Experimental Protocols

Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition Using a Chiral Template (Based on the work of Bach et al.[2])

  • Preparation of the Supramolecular Complex: In a quartz reaction vessel, dissolve the isoquinolone substrate (1.0 equiv) and the chiral hydrogen-bonding template (1.1 equiv) in a suitable non-polar solvent (e.g., toluene) to a concentration of 0.01 M.

  • Addition of Alkene: Add the alkene reaction partner (1.5 equiv) to the solution.

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Cool the reaction mixture to the desired low temperature (e.g., -15 °C) using a cryostat. Irradiate the solution with a suitable UV lamp (e.g., medium-pressure mercury lamp) while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel to isolate the desired this compound diastereomer. The chiral template can often be recovered.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: Rh(III)-Catalyzed Diastereoselective Synthesis of Cyclobutanes (Based on the work of Li et al.[4])

  • Reaction Setup: To a flame-dried Schlenk tube under an atmosphere of air, add the 2-aryl quinazolinone (1.0 equiv, 0.2 mmol), the alkylidenecyclopropane (2.0 equiv, 0.4 mmol), RhCp*(OAc)₂ (7.5 mol%), Cu(OAc)₂ (1.0 equiv), and AgF (1.0 equiv).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (2 mL) to the tube.

  • Reaction: Place the sealed tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude reaction mixture.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Mix Reactants, Catalyst, and Additives B Add Solvent A->B C Heat and Stir B->C D Monitor Progress (TLC/HPLC) C->D E Quench Reaction (if necessary) D->E F Solvent Removal E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Determine Diastereomeric Ratio H->I troubleshooting_diastereoselectivity cluster_params Primary Parameters to Optimize cluster_substrate Substrate Modifications cluster_additives Additive Screening Start Low Diastereoselectivity Observed Temp Adjust Temperature (Usually Lower) Start->Temp Solvent Screen Solvents (Vary Polarity) Start->Solvent Catalyst Change Catalyst/Ligand Start->Catalyst Auxiliary Introduce Chiral Auxiliary Start->Auxiliary Template Use a Chiral Template Start->Template Result Improved Diastereoselectivity Temp->Result Solvent->Result Add Investigate Additives Catalyst->Add Catalyst->Result Auxiliary->Result Template->Result Add->Result

References

Technical Support Center: Catalyst Deactivation in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during cyclobutane synthesis. The information is presented in a question-and-answer format to directly tackle specific problems encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general signs of catalyst deactivation in my this compound synthesis reaction?

A1: Several indicators may suggest that your catalyst is losing activity. These include:

  • Decreased Reaction Rate: The time required to achieve a certain conversion of your starting materials increases significantly.

  • Lower Yield: The amount of desired this compound product obtained is lower than expected under standard conditions.

  • Incomplete Conversion: The reaction stalls before all the limiting starting material is consumed, even with extended reaction times.

  • Changes in Selectivity: An increase in the formation of side products is observed.

  • Visual Changes: For heterogeneous catalysts, you might observe a change in color, particle aggregation, or the formation of a solid crust. For homogeneous catalysts, a color change or precipitation of metal particles (e.g., "palladium black") can be indicative of deactivation.

Q2: What are the most common causes of catalyst deactivation?

A2: Catalyst deactivation is broadly categorized into three main mechanisms: poisoning, fouling, and thermal degradation.[1][2]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds.[3]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or other insoluble byproducts onto the catalyst surface, blocking access to the active sites.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger, less active particles, reducing the overall surface area. For homogeneous catalysts, high temperatures can lead to ligand decomposition or metal precipitation.[4]

Troubleshooting Guides by Catalyst Type

This section provides specific troubleshooting advice for common catalyst systems used in this compound synthesis.

Palladium Catalysts (e.g., in [2+2] Cycloadditions and Cycloisomerizations)

Issue: My palladium-catalyzed reaction is sluggish or provides low yields.

This is a common issue that can often be traced back to the deactivation of the palladium catalyst.

Potential Cause 1: Reduction of the Active Pd(II) Species to Inactive Pd(0)

In some catalytic cycles, the active species is a Pd(II) complex. Under certain reaction conditions, this can be reduced to catalytically inactive palladium(0) nanoparticles. This has been observed in the cycloisomerization of acetylenic acids.

  • Troubleshooting Steps:

    • Additive Introduction: The addition of a mild oxidant, such as benzoquinone (BQ), can help to regenerate the active Pd(II) species in situ.

    • Ligand Modification: The choice of ligand can influence the stability of the active catalytic species. Experiment with different ligands to find one that is more resistant to reduction.

    • Reaction Conditions Optimization: Lowering the reaction temperature or using a different solvent may help to suppress the reduction of the Pd(II) center.

Potential Cause 2: Formation of Palladium Carbide or Coke

In reactions involving organic molecules at elevated temperatures, the formation of palladium carbide (PdCx) or the deposition of coke on the catalyst surface can block active sites.

  • Troubleshooting Steps:

    • Regeneration via Oxidation: For heterogeneous Pd/C catalysts, a controlled oxidation can remove carbonaceous deposits. This can be achieved by treating the catalyst with a stream of air at elevated temperatures.

    • Solvent Washing: Washing the catalyst with appropriate solvents may help to remove some of the adsorbed organic species that can act as coke precursors.

Quantitative Data on Palladium Catalyst Deactivation

Catalyst SystemReaction TypeDeactivation MechanismPerformance DeclineRegeneration MethodActivity Recovery
Heterogeneous Pd(II)CycloisomerizationReduction to Pd(0)Yield drop from >75% to <35% over 5 cyclesAddition of Benzoquinone (BQ)Not specified
Pd/CHydrodechlorinationPdCx formation & cokingSignificant deactivation over timeAirflow treatment at 250 °C>80% of initial conversion recovered

Experimental Protocol: Regeneration of a Deactivated Pd/C Catalyst

This protocol provides a general guideline for the regeneration of a palladium on carbon (Pd/C) catalyst that has been deactivated by coking.

  • Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent that is a good solvent for the reaction mixture components to remove any adsorbed organic molecules. Follow with a wash with a low-boiling-point solvent like acetone (B3395972) to facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a slow stream of air or a mixture of an inert gas (like nitrogen or argon) and air over the catalyst.

  • Temperature Program: Gradually increase the temperature to 250-350 °C and hold for 2-4 hours. Caution: The oxidation of carbonaceous deposits is exothermic and can lead to a rapid temperature increase. A slow heating rate and a low oxygen concentration are crucial to prevent catalyst sintering.

  • Cooling: After the oxidative treatment, cool the catalyst down to room temperature under a stream of inert gas.

  • Reduction (if necessary): If the active form of the catalyst is Pd(0), the oxidized catalyst may need to be re-reduced. This can be done by passing a stream of hydrogen gas over the catalyst at a controlled temperature.

Nickel Catalysts (e.g., in [2+2] Cycloadditions)

Issue: My Ni(0)-catalyzed [2+2] cycloaddition is not working.

Nickel(0) catalysts, such as Ni(COD)₂, are powerful tools for [2+2] cycloadditions, but they are also sensitive to deactivation.

Potential Cause 1: Oxidation of Ni(0) to Ni(II)

Ni(0) species are readily oxidized by air, moisture, or even certain substrates. The resulting Ni(II) species are generally inactive for [2+2] cycloadditions.

  • Troubleshooting Steps:

    • Strictly Anaerobic and Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the reaction is set up under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled and degassed solvents.

    • Use of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the nickel in its active Ni(0) state.

Potential Cause 2: Ligand Degradation

The phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands used to stabilize the Ni(0) center can degrade under the reaction conditions.

  • Troubleshooting Steps:

    • Ligand Choice: Experiment with more robust ligands that are less prone to degradation.

    • Monitor Ligand Integrity: Use techniques like ³¹P NMR spectroscopy to monitor the integrity of phosphine ligands during the reaction.

Potential Cause 3: Formation of Inactive Nickel Agglomerates ("Nickel Black")

In some cases, the active nickel species can agglomerate to form inactive bulk nickel metal, often observed as a black precipitate.

  • Troubleshooting Steps:

    • Ligand Concentration: Ensure an appropriate ligand-to-metal ratio to maintain the stability of the mononuclear active species.

    • Solvent Effects: The choice of solvent can influence the stability of the catalytic species. A solvent screen may be necessary to find optimal conditions.

Copper Catalysts (e.g., in Radical Cyclizations)

Issue: My copper-catalyzed this compound synthesis is giving low yields.

Copper catalysts, particularly Cu(I) species, are susceptible to deactivation through oxidation.

Potential Cause: Oxidation of Active Cu(I) to Inactive Cu(II)

The active Cu(I) catalyst can be oxidized to Cu(II) by air or other oxidants present in the reaction mixture. Cu(II) is generally not an effective catalyst for these transformations.[5]

  • Troubleshooting Steps:

    • Inert Atmosphere: As with nickel catalysts, it is crucial to maintain an inert atmosphere to prevent oxidation by air.

    • Use of a Reducing Agent: The addition of a reducing agent, such as ascorbic acid or its derivatives, can help to regenerate the active Cu(I) species from the Cu(II) state in situ.[6]

    • Ligand Selection: The ligand used can modulate the redox potential of the copper center, making it more or less susceptible to oxidation.

Experimental Protocol: Regeneration of an Oxidized Copper(I) Catalyst

This protocol describes a general method for regenerating a Cu(I) species, such as CuBr, that has been partially oxidized to Cu(II).

  • Dissolution: Dissolve the deactivated copper catalyst in a minimal amount of a suitable solvent.

  • Reduction: Add a reducing agent. A common and mild reducing agent is a solution of sodium sulfite (B76179) or sodium bisulfite. Add the reducing solution dropwise until the characteristic blue or green color of the Cu(II) species disappears, and a colorless or white precipitate of the Cu(I) salt is formed.

  • Isolation: Isolate the regenerated Cu(I) salt by filtration.

  • Washing: Wash the precipitate with deoxygenated water, followed by ethanol (B145695) and then diethyl ether to facilitate drying.

  • Drying: Dry the regenerated catalyst under vacuum.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.

Photocatalysts (e.g., Iridium or Ruthenium Complexes, Organic Dyes)

Issue: My photocatalytic [2+2] cycloaddition stops before completion.

Photocatalysts can degrade over the course of a reaction, leading to a loss of activity.

Potential Cause: Photobleaching or Degradation of the Photocatalyst

The photocatalyst can undergo chemical reactions that alter its structure and render it unable to absorb light and participate in the catalytic cycle. This is often referred to as photobleaching. For example, organic dyes like Rose Bengal and Eosin Y are known to be susceptible to photodegradation.[2][7]

  • Troubleshooting Steps:

    • Monitor Catalyst Concentration: Use UV-Vis spectroscopy to monitor the concentration of the photocatalyst over time. A decrease in the absorbance at the catalyst's λmax indicates degradation.

    • Optimize Catalyst Loading: Using a higher catalyst loading may compensate for some degradation, but it can also lead to issues with light penetration.

    • Use a More Robust Catalyst: Iridium and ruthenium-based photocatalysts are generally more stable than organic dyes. If you are using an organic dye, consider switching to a metal-based catalyst.

    • Continuous Flow Chemistry: In a continuous flow setup, the residence time of the catalyst in the irradiated zone is short, which can minimize degradation.[8]

Diagrams

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_fouling Fouling/Coking cluster_thermal Thermal Degradation Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Poison Poison (e.g., S, N, P compounds) Poison->Active_Catalyst Binds to active sites Coke Coke/Byproducts Coke->Active_Catalyst Deposits on surface High_Temp High Temperature High_Temp->Active_Catalyst Sintering/Decomposition

Caption: Common pathways of catalyst deactivation.

Experimental_Workflow_Regeneration Start Start: Deactivated Catalyst Step1 1. Catalyst Recovery (Filtration/Centrifugation) Start->Step1 Step2 2. Washing (Solvent Treatment) Step1->Step2 Step3 3. Regeneration (e.g., Thermal, Chemical) Step2->Step3 Step4 4. Characterization (Activity Testing) Step3->Step4 End End: Regenerated Catalyst Step4->End

Caption: General workflow for catalyst regeneration.

Troubleshooting_Logic Problem Low Yield / Slow Reaction Check_Purity Check Reagent/Solvent Purity Problem->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Atmosphere) Problem->Check_Conditions Suspect_Deactivation Suspect Catalyst Deactivation Problem->Suspect_Deactivation Purify Purify Starting Materials Check_Purity->Purify Optimize Optimize Conditions Check_Conditions->Optimize Poisoning Poisoning? Suspect_Deactivation->Poisoning Gradual or sudden drop? Fouling Fouling/Coking? Suspect_Deactivation->Fouling Visual deposits? Thermal Thermal Degradation? Suspect_Deactivation->Thermal High temperature? Poisoning->Purify Yes Change_Catalyst Change Catalyst/Ligand Poisoning->Change_Catalyst No Fouling->Optimize No Regenerate Attempt Catalyst Regeneration Fouling->Regenerate Yes Thermal->Optimize Yes Thermal->Change_Catalyst No

Caption: Logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol for Measuring Catalyst Activity (Turnover Number and Turnover Frequency)

This protocol outlines a general method for determining the Turnover Number (TON) and Turnover Frequency (TOF) for a catalytic this compound synthesis.

  • Reaction Setup:

    • Set up the reaction under the optimized conditions (temperature, pressure, solvent, and reactant concentrations).

    • Use a known, precise amount of the catalyst.

  • Monitoring the Reaction:

    • At regular time intervals, take aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of the product and the remaining starting material.

  • Data Analysis:

    • Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.

  • Calculation of Turnover Number (TON):

    • TON is the total number of moles of product formed per mole of catalyst before it becomes inactive.

    • TON = (moles of product) / (moles of catalyst)[9]

  • Calculation of Turnover Frequency (TOF):

    • TOF is the turnover number per unit of time, typically calculated from the initial rate of the reaction.

    • TOF = (initial rate of product formation in mol/L/s) / (concentration of catalyst in mol/L)[3][10]

    • Alternatively, TOF can be expressed as TON divided by the reaction time.[11]

Note: For heterogeneous catalysts, the number of active sites is often used instead of the total moles of catalyst for a more accurate TOF calculation. The number of active sites can be determined by techniques such as chemisorption.[12]

References

Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cyclobutane synthesis. The content is designed to address specific issues encountered during reaction monitoring using common analytical techniques.

General Troubleshooting and FAQs

Q1: What are the primary techniques for monitoring the progress of a this compound synthesis reaction?

A1: The most common techniques for monitoring this compound synthesis, particularly [2+2] cycloadditions, are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., qualitative monitoring, quantitative kinetics).

Q2: My reaction is a photochemical [2+2] cycloaddition. Are there special considerations for monitoring?

A2: Yes, photochemical reactions require specific setups for real-time monitoring. For instance, online HPLC can be coupled with transient flow experiments to acquire data from reactions initiated by light.[1] In-situ NMR is also possible but can be challenging due to the need to irradiate the sample within the spectrometer's magnetic field.[2] For in-situ IR spectroscopy, a probe can be inserted into the photoreactor to monitor the reaction in real-time.[3]

Q3: How do I choose between NMR, GC-MS, HPLC, and IR for my specific this compound synthesis?

A3: The choice depends on several factors:

  • NMR Spectroscopy: Provides detailed structural information, making it excellent for identifying products and byproducts. It is inherently quantitative, which is useful for kinetic studies.[4][5]

  • GC-MS: Ideal for volatile and thermally stable compounds. It offers excellent separation and identification capabilities.[6][7]

  • HPLC: Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules. It is a robust quantitative technique.[8]

  • IR Spectroscopy: Particularly useful for tracking the disappearance of starting material functional groups (e.g., C=C bonds) and the appearance of product-related vibrations. In-situ IR allows for real-time monitoring.[9]

NMR Spectroscopy: Troubleshooting and FAQs

FAQs
  • Q: How can I use ¹H NMR to monitor the formation of a this compound ring?

    • A: Monitor the disappearance of signals corresponding to the olefinic protons of the starting materials and the appearance of new signals in the aliphatic region, which are characteristic of the this compound ring protons. The chemical shifts of this compound protons are typically found around 1.9-2.5 ppm, but can vary significantly with substitution.[10][11]

  • Q: The ¹H NMR spectrum of my crude reaction mixture is very complex. How can I simplify the interpretation?

    • A: Complex spectra in this compound synthesis can arise from the formation of diastereomers, regioisomers, or rotamers.[12] Running the NMR at a higher temperature might help resolve issues with rotamers by increasing the rate of bond rotation.[13] Two-dimensional NMR techniques like COSY and HSQC can help in assigning the complex spin systems of the this compound ring.

  • Q: I am not sure about the stereochemistry of my this compound product. Can NMR help?

    • A: Yes, the coupling constants (J-values) between the protons on the this compound ring are highly dependent on their dihedral angles and can be used to determine the relative stereochemistry (cis/trans).[14] NOESY experiments can also be used to determine through-space correlations between protons, providing further stereochemical insights.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Overlapping peaks in the aliphatic region, making integration difficult. Different diastereomers or regioisomers are being formed. Fortuitous overlap of signals.Try using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[13] Increase the magnetic field strength of the NMR spectrometer for better signal dispersion. Use 2D NMR techniques (COSY, HSQC) to resolve individual signals.
Broad peaks in the spectrum. Poor shimming of the magnetic field. The sample is not homogeneous (e.g., poor solubility). The sample is too concentrated. Paramagnetic impurities are present.Re-shim the spectrometer. Ensure your sample is fully dissolved; try a different solvent or sonication. Dilute your sample. Filter the sample through a small plug of silica (B1680970) gel or celite.
Inaccurate integrations for quantitative analysis. The relaxation delay (d1) is too short, leading to incomplete relaxation of nuclei between scans. Non-uniform excitation of the spectrum. Poor signal-to-noise ratio.Increase the relaxation delay to at least 5 times the longest T₁ of the protons being integrated. Ensure the transmitter offset is in the center of the spectrum and the sweep width is large enough. Increase the number of scans to improve the signal-to-noise ratio.[15]
Cannot distinguish between starting material and product signals. The chemical shifts of the starting material and product are very similar.If possible, obtain a reference spectrum of the pure product. Use a higher field NMR spectrometer. Consider using ¹³C NMR, as the chemical shifts for sp² and sp³ carbons are well-separated.

GC-MS: Troubleshooting and FAQs

FAQs
  • Q: What are the key considerations for preparing a this compound synthesis reaction mixture for GC-MS analysis?

    • A: The sample must be volatile and thermally stable. It should be dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane.[7] Ensure the sample is free of particulates by filtering or centrifuging. If your compounds are not volatile enough, derivatization might be necessary.[11]

  • Q: I am getting no peaks or very small peaks in my GC chromatogram. What could be the issue?

    • A: This could be due to several reasons, including no sample injection (check syringe/autosampler), a leak in the system, or the compounds not being volatile enough to elute from the column under the current conditions.[16]

  • Q: How can I confirm the identity of my this compound product using GC-MS?

    • A: The mass spectrum of your product will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also provide structural information. Comparing the obtained mass spectrum with a library of known compounds can help in identification.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing or fronting. Column overload. Active sites in the injection port or on the column. Improper sample vaporization.Dilute the sample. Use a liner with glass wool or a deactivated liner. Optimize the injector temperature.[16]
Ghost peaks (peaks appearing in blank runs). Carryover from a previous injection. Contamination in the syringe, injector, or column. Septum bleed.Run several solvent blanks to wash the system. Clean the syringe and injector port. Replace the septum.
Poor resolution between peaks. Inadequate column selectivity or efficiency. Incorrect temperature program.Use a column with a different stationary phase. Optimize the temperature ramp rate (a slower ramp often improves resolution).[17]
Baseline instability or drift. Column bleed. Contamination in the carrier gas or system. Detector instability.Condition the column at a high temperature. Use high-purity carrier gas with an oxygen trap. Clean or replace the detector.[17]

HPLC: Troubleshooting and FAQs

FAQs
  • Q: My this compound product is not volatile. Can I use HPLC to monitor the reaction?

    • A: Yes, HPLC is an excellent technique for non-volatile or thermally sensitive compounds. Reversed-phase HPLC is commonly used for many organic molecules.[8]

  • Q: How do I develop an HPLC method to separate my starting materials from the this compound product?

    • A: Start with a generic gradient method (e.g., water/acetonitrile (B52724) or water/methanol with a small amount of acid like formic acid). Based on the retention times of your components, you can then optimize the gradient or switch to an isocratic method for better separation and faster run times.[12]

  • Q: What causes peak tailing in my HPLC chromatogram, and how can I fix it?

    • A: Peak tailing is often caused by secondary interactions between basic analytes and residual silanol (B1196071) groups on the silica-based column.[18] To reduce tailing, you can lower the pH of the mobile phase (e.g., by adding formic or acetic acid), use a highly end-capped column, or add a small amount of a competing base to the mobile phase.[18]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing or fronting. Secondary interactions with the stationary phase (for tailing). Column overload or poor sample solubility (for fronting).For tailing, lower the mobile phase pH or use an end-capped column. For fronting, dilute the sample or use a stronger solvent for sample dissolution.[19]
Broad peaks. High dead volume in the system (e.g., long tubing). Column degradation.Use shorter, narrower internal diameter tubing. Replace the column.
Fluctuating baseline. Air bubbles in the pump or detector. Mobile phase not properly mixed or degassed.Purge the pump to remove air bubbles. Degas the mobile phase using sonication or an inline degasser.
Inconsistent retention times. Leaks in the system. Inconsistent mobile phase composition. Temperature fluctuations.Check for leaks at all fittings. Ensure the mobile phase is well-mixed and from a single large batch. Use a column oven to maintain a constant temperature.

In-Situ IR Spectroscopy: Troubleshooting and FAQs

FAQs
  • Q: What functional group changes should I look for when monitoring a [2+2] cycloaddition with IR spectroscopy?

    • A: You should monitor the decrease in the intensity of the C=C stretching vibration of the starting alkene(s) (typically in the 1680-1620 cm⁻¹ region). You may also see changes in the C-H stretching and bending regions as the hybridization of the carbons changes from sp² to sp³.

  • Q: Can I get quantitative kinetic data from in-situ IR spectroscopy?

    • A: Yes, by monitoring the change in absorbance of a characteristic peak over time, you can obtain kinetic profiles of the reaction.[20] This requires that the change in concentration is proportional to the change in absorbance (Beer-Lambert Law).

  • Q: What are the advantages of using an ATR probe for in-situ IR monitoring?

    • A: An Attenuated Total Reflectance (ATR) probe is very convenient as it can be directly immersed in the reaction mixture, providing real-time data without the need for sampling. It is robust and can be used in a wide range of reaction conditions.[9]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Noisy spectrum or poor signal-to-noise. The probe is not properly immersed in the reaction mixture. Air bubbles are on the surface of the ATR crystal. The concentration of the analyte is too low.Ensure the ATR crystal is fully and consistently submerged. Gently agitate the mixture to remove bubbles from the probe surface. If possible, increase the reaction concentration.
Baseline drift. Changes in the reaction temperature or refractive index of the mixture. Fouling of the ATR crystal.Use software with baseline correction algorithms. Clean the ATR probe between experiments according to the manufacturer's instructions.
Overlapping spectral features. Multiple components have absorptions in the same spectral region.Use multivariate data analysis techniques (e.g., principal component analysis) to deconvolve the overlapping spectra and extract concentration profiles of individual components.
Non-linear relationship between absorbance and concentration. The reaction mixture is scattering light (e.g., due to solids). The concentration is too high, exceeding the linear range of the Beer-Lambert law.Ensure the reaction mixture is homogeneous. Dilute the reaction mixture if possible, or use a peak that is less intense.

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Substituted Cyclobutanes
Substituent (R)ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
PhenylH-13.61J₁₂,cis = 8.5, J₁₂,trans = 7.5
H-2 (cis to Ph)2.35J₂₃,cis = 9.0, J₂₃,trans = 6.5
H-2 (trans to Ph)2.17Jgem = -11.5
Carboxylic AcidH-13.20 - 3.40-
Ring Protons1.80 - 2.60-
TrifluorochloroFluorine-19Varies with substitutionJFF,vicinal depends on dihedral angle

Note: Chemical shifts and coupling constants are highly dependent on the specific substitution pattern and stereochemistry. The values provided are illustrative examples.[14][19]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Reaction Monitoring
  • Sample Preparation:

    • Accurately weigh a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • At various time points, withdraw a precise aliquot of the reaction mixture and add it to the NMR tube containing the internal standard.

    • Add the appropriate deuterated solvent to dissolve the sample completely.

  • NMR Acquisition:

    • Use a calibrated 90° pulse.

    • Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the starting material, product, and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) where N is the number of protons for the integrated signal, and M is the molar mass.[21]

Protocol 2: GC-MS Analysis of a this compound Synthesis Reaction
  • Sample Preparation:

    • At selected time points, quench a small aliquot of the reaction mixture (e.g., by adding a suitable reagent or cooling rapidly).

    • Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC-MS (e.g., extract with dichloromethane from an aqueous phase).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and dilute to an appropriate concentration (typically 1-10 µg/mL) with a volatile solvent.[7]

  • GC-MS Method:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). Use a split or splitless injection depending on the sample concentration.

    • Column: Use a column with a stationary phase appropriate for the polarity of the analytes (e.g., a DB-5 or HP-5 column for nonpolar to moderately polar compounds).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components based on their boiling points.

    • Mass Spectrometer: Set the mass range to scan for the expected molecular weights of the reactants and products.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Confirm the identity of each peak by analyzing its mass spectrum (molecular ion and fragmentation pattern).

    • For quantitative analysis, create a calibration curve using standards of known concentrations.[22]

Protocol 3: HPLC Monitoring of a this compound Synthesis Reaction
  • Sample Preparation:

    • At various time points, take a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[8]

  • HPLC Method:

    • Mobile Phase: A mixture of solvents, typically water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization in MS detection. The mobile phase should be filtered and degassed.[23]

    • Column: A reversed-phase C18 column is a common starting point for many organic molecules.

    • Flow Rate: Typically 0.5-1.5 mL/min for analytical scale columns.

    • Detector: A UV detector is commonly used. The wavelength should be set to a value where the analytes have strong absorbance. A diode array detector (DAD) can monitor a range of wavelengths simultaneously.

  • Data Analysis:

    • Identify peaks based on their retention times compared to standards.

    • Integrate the peak areas to determine the relative amounts of each component.

    • For accurate quantification, generate a calibration curve by injecting standards of known concentrations.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis This compound Synthesis Reaction Reaction in Progress Sampling Take Aliquot Reaction->Sampling Periodic Sampling Quench Quench Reaction (if needed) Sampling->Quench Preparation Sample Preparation (Dilute, Filter) Quench->Preparation Analysis Analytical Technique Preparation->Analysis Data Acquire Data (Chromatogram, Spectrum) Analysis->Data Process Process Data (Integrate, Identify) Data->Process Kinetics Determine Conversion / Kinetics Process->Kinetics

Caption: General workflow for monitoring a this compound synthesis reaction.

HPLC_Troubleshooting cluster_physical Troubleshoot Physical Issues cluster_chemical Troubleshoot Chemical Issues Start Poor Peak Shape in HPLC Q1 Are all peaks affected? Start->Q1 A1_Yes Physical Issue Q1->A1_Yes Yes A1_No Chemical Issue Q1->A1_No No P1 Check for leaks A1_Yes->P1 C1 Is it peak tailing? A1_No->C1 P2 Inspect tubing for excessive length/width P1->P2 P3 Check for column void P2->P3 P4 Replace column P3->P4 C2 Lower mobile phase pH C1->C2 Yes C4 Is it peak fronting? C1->C4 No C3 Use end-capped column C2->C3 C5 Dilute sample C4->C5 Yes C6 Change sample solvent C5->C6

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

References

Technical Support Center: Photochemical Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photochemical cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to byproduct formation in [2+2] photocycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a photochemical [2+2] cycloaddition reaction?

A1: The most common byproducts are typically stereo- and regioisomers of the desired this compound product. These include:

  • Head-to-Head (HH) and Head-to-Tail (HT) Regioisomers: These arise from the two possible orientations of the reactants during cycloaddition.[1] The formation of these isomers is influenced by steric and electronic factors of the substituents on the alkenes.

  • Syn/Anti Diastereomers: Depending on the substitution pattern of the starting alkenes, different diastereomers (syn or anti) can be formed.[1]

  • Homodimers: If the reaction involves two different alkene partners, the self-cycloaddition of one of the starting materials can occur, leading to homodimers.[2]

  • Cis/Trans Isomers: Acyclic enones can undergo cis/trans isomerization upon photoexcitation, which can compete with the desired cycloaddition and lead to a mixture of products.[3]

  • Polymerization Products: In some cases, particularly with styrenes, polymerization can be a competing side reaction.[4][5]

  • Degradation Products: Prolonged irradiation or high energy light sources can sometimes lead to the decomposition of starting materials or products.

Q2: My reaction is resulting in a low yield of the desired this compound. What are the potential causes?

A2: Low yields in photochemical this compound synthesis can stem from several factors:

  • Insufficient Deoxygenation: Oxygen can quench the excited triplet state of the reactants, which is a key intermediate in many [2+2] photocycloadditions. This quenching process prevents the desired cycloaddition from occurring and can lead to the formation of side products.[6]

  • Incorrect Wavelength of Light: The wavelength of the UV or visible light source must be appropriate to excite the chromophore of at least one of the reacting alkenes.[7] Using a light source with an incorrect wavelength will result in inefficient excitation and a slow or non-existent reaction.

  • Competing Photoreactions: As mentioned in Q1, side reactions such as cis/trans isomerization of the alkene, photodimerization of one of the reactants, or product decomposition can consume the starting materials and reduce the yield of the desired product.[2][8]

  • Sub-optimal Reaction Concentration: The concentration of the reactants can influence the outcome. For intermolecular reactions, if the concentration is too low, the rate of reaction will be slow. Conversely, if the concentration is too high, it can lead to self-quenching or the formation of unwanted oligomers. For intramolecular reactions, a dilute solution is often preferred to minimize intermolecular side reactions.[9]

  • Inappropriate Solvent: The solvent can play a crucial role in the reaction's efficiency and selectivity. Some solvents can quench the excited state or participate in side reactions.

Q3: How can I control the regioselectivity (Head-to-Head vs. Head-to-Tail) of my reaction?

A3: Controlling regioselectivity is a significant challenge in [2+2] photocycloadditions. The outcome is often dependent on the electronic and steric properties of the reactants. Generally, electron-rich olefins tend to yield head-to-tail cycloadducts with enones, while electron-deficient olefins favor the formation of head-to-head products.[1] In some cases, particularly in intramolecular reactions, the choice of solvent can dramatically influence the regioselectivity. For instance, protic solvents may favor one regioisomer, while aprotic solvents favor the other due to effects like intramolecular hydrogen bonding.

Q4: What is the role of a photosensitizer and when should I use one?

A4: A photosensitizer is a molecule that can be excited by light and then transfer its energy to one of the reactants, promoting it to an excited state that can then undergo the cycloaddition. Photosensitizers are particularly useful when the reactants themselves do not absorb light efficiently at the wavelength of the available light source.[4] For example, thioxanthone is often used as a photosensitizer for the reaction of N-aryl maleimides with olefins under blue LED irradiation (440 nm).[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient deoxygenationPurge the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) before and during irradiation.[6]
Incorrect irradiation wavelengthEnsure the lamp's emission spectrum overlaps with the absorption spectrum of the reactant or photosensitizer.
Low reactant concentration (intermolecular)Increase the concentration of the reactants.
Competing cis/trans isomerizationFor acyclic enones, consider using a cyclic analogue if possible, as they are less prone to isomerization.[3]
Poor Diastereoselectivity Reaction temperature is too highRunning the reaction at lower temperatures can sometimes favor the formation of the kinetic product with higher diastereoselectivity.[10][11]
Solvent effectsScreen different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry.[10]
Steric hindranceIf possible, modify the substrates to minimize steric interactions that may lead to the formation of multiple diastereomers.[10]
Mixture of Regioisomers (HH/HT) Electronic and steric factorsConsider modifying the electronic properties of the substituents on the alkenes. For intramolecular reactions, screen both protic and aprotic solvents.
Formation of Homodimers One reactant is more photo-reactiveIf possible, use the less reactive alkene in excess. Adjusting the concentration can also influence the ratio of heterodimer to homodimer.
Product Degradation Prolonged irradiation time or high-energy lampMonitor the reaction progress by TLC or NMR and stop the irradiation once the starting material is consumed. Consider using a lower energy light source or filters to block high-energy UV light.
Polymerization of Starting Material High concentration of reactive monomer (e.g., styrene)Reduce the concentration of the monomer. In some cases, the addition of a radical inhibitor (in small quantities) might be beneficial, but this should be approached with caution as it can also inhibit the desired reaction.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on the influence of reaction conditions on product and byproduct distribution in photochemical this compound synthesis.

ReactantsPhotosensitizerSolventIrradiation Wavelength (nm)Product(s)Yield (%)Diastereomeric/Regioisomeric RatioReference
Styrene + N-MethylmaleimideNoneCH₂Cl₂370Cycloadduct951.5:1[4]
Styrene + N-PhenylmaleimideThioxanthone (20 mol%)CH₂Cl₂440Cycloadduct871.2:1[4]
Dimerization of DibenzylideneacetoneNoneBenzeneMedium-pressure Hg lampDimeric and trimeric cycloadductsMixtureVaries with conditions[6]
Coumarin + Vinyltrimethylsilane[Au(SIPr)(Cbz)]Ethyl Acetate365Cycloadduct + Coumarin Dimer56 (cycloadduct), 32 (dimer)-[2]
β-Nitrostyrene + 2,3-Dimethyl-2-buteneNoneCH₂Cl₂419This compound8793:7 (trans:cis)[12]

Experimental Protocols

General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol is adapted from a published procedure.[4]

  • Reaction Setup: In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (B117702) (1.0 equivalent, 0.20 mmol). Add dichloromethane (B109758) (CH₂Cl₂, 2.0 mL).

  • Deoxygenation: Seal the vial with a rubber septum and purge the solution with argon or nitrogen for at least 30 minutes. Maintaining an inert atmosphere is crucial.

  • Irradiation: Place the vial in a photoreactor and irradiate with a UVA LED (e.g., 370 nm) while stirring. The reaction time can range from 16 to 70 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate).[4]

General Procedure for Photosensitized [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides

This protocol is adapted from a published procedure.[4]

  • Reaction Setup: To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), the N-aryl maleimide (1.0 equivalent, 0.20 mmol), and the photosensitizer (e.g., thioxanthone, 20 mol%, 0.04 mmol). Add dichloromethane (CH₂Cl₂, 2.0 mL).

  • Deoxygenation: Seal the vial and thoroughly purge the mixture with an inert gas.

  • Irradiation: Irradiate the stirring reaction mixture with a blue LED (e.g., 440 nm) for approximately 16 hours.

  • Work-up and Purification: After the reaction, concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired this compound product.[4]

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Common Byproducts Reactants Alkene A + Alkene B (Ground State) Excited_State Excited State (Singlet or Triplet) Reactants->Excited_State hν (Light) Desired_Product Desired this compound (Heterodimer) Excited_State->Desired_Product [2+2] Cycloaddition Byproducts Byproducts Excited_State->Byproducts Regioisomers Regioisomers (HH/HT) Diastereomers Diastereomers (syn/anti) Homodimers Homodimers (A-A or B-B) Isomerization Cis/Trans Isomers

Caption: Byproduct formation pathways in photochemical this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Deoxygenation Is Deoxygenation Sufficient? Start->Check_Deoxygenation Check_Wavelength Is Wavelength Correct? Check_Deoxygenation->Check_Wavelength Yes Improve_Deoxygenation Increase Purge Time, Use Freeze-Pump-Thaw Check_Deoxygenation->Improve_Deoxygenation No Check_Concentration Is Concentration Optimal? Check_Wavelength->Check_Concentration Yes Match_Wavelength Match Lamp to Substrate/Sensitizer Absorption Check_Wavelength->Match_Wavelength No Check_Solvent Have Different Solvents Been Screened? Check_Concentration->Check_Solvent Yes Optimize_Concentration Adjust Concentration Check_Concentration->Optimize_Concentration No Screen_Solvents Test Protic and Aprotic Solvents Check_Solvent->Screen_Solvents No Success Improved Outcome Check_Solvent->Success Yes Improve_Deoxygenation->Check_Wavelength Match_Wavelength->Check_Concentration Optimize_Concentration->Check_Solvent Screen_Solvents->Success

Caption: A troubleshooting workflow for optimizing reaction outcomes.

References

Technical Support Center: Stability of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutane derivatives. The inherent ring strain of the this compound moiety dictates its unique reactivity and stability profile, which can present challenges during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often more reactive than other cycloalkanes?

A1: this compound rings possess significant ring strain, a combination of angle strain and torsional strain.[1][2][3] The internal C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This strain elevates the ground state energy of the molecule, making it more susceptible to reactions that relieve this strain, such as ring-opening.[2][5] The strain energy of this compound is estimated to be around 26.3 kcal/mol.[2][6]

Q2: Under what general conditions should I be concerned about the stability of my this compound-containing compound?

A2: Caution is advised under conditions of high heat, UV irradiation, strong acids or bases, and in the presence of certain transition metal catalysts.[7][8][9] Unsubstituted this compound is reported to be unstable above 500 °C.[8] Photochemical conditions can induce [2+2] cycloadditions or cleavages.[10][11] The stability is highly dependent on the specific substituents on the ring.

Q3: Are this compound derivatives stable enough to be used in drug development?

A3: Yes. Despite their inherent strain, this compound rings are increasingly incorporated into drug candidates.[12][13] The rigid, puckered conformation of the ring can be advantageous for locking a molecule into a bioactive conformation, which can improve potency, selectivity, and pharmacokinetic properties like metabolic stability.[6][12][14] However, their stability must be carefully evaluated on a case-by-case basis under physiological and storage conditions.

Q4: My this compound derivative is decomposing upon heating. What is likely happening?

A4: Thermal decomposition of cyclobutanes often involves ring-opening reactions to form alkenes.[15][16] For example, unsubstituted this compound thermally cleaves to two molecules of ethylene.[16] The temperature at which this occurs is highly dependent on the substitution pattern of the this compound ring.

Q5: I am observing an unexpected reaction when exposing my compound to light. Could the this compound ring be involved?

A5: Yes, this compound derivatives can be photochemically active. They can undergo ring-opening reactions or participate in cycloaddition/cycloreversion reactions, especially if other chromophores are present in the molecule.[11] A well-known example from biology is the formation of this compound pyrimidine (B1678525) dimers in DNA upon exposure to UV light.[8][14]

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening During a Reaction

Symptoms:

  • Formation of acyclic byproducts.

  • Loss of the characteristic four-membered ring signals in NMR spectra.

  • Mass spectrometry data indicates products with the same molecular formula but a different structure.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Reaction Temperature Monitor the reaction temperature carefully. Run the reaction at the lowest effective temperature. Consider alternative, lower-temperature methods if possible.
Acidic or Basic Conditions If using strong acids or bases, consider using milder reagents or buffered conditions. If the substrate or product is acid/base sensitive, perform a neutrality check of your reagents and solvents. Ring-opening can occur with nucleophiles like thiols or with electron-rich arenes in the presence of a Lewis acid like AlCl₃.[17][18]
Transition Metal Catalysis Certain metals (e.g., Ni, Pt) can catalyze the hydrogenation and subsequent ring-opening of cyclobutanes.[7] If performing a reaction elsewhere in the molecule, consider a metal-free alternative or a catalyst known not to interact with the this compound ring.
Radical Initiators The presence of radical initiators (e.g., AIBN, benzoyl peroxide) combined with heat can lead to ring cleavage.[19] Ensure solvents and reagents are free from peroxides.
Issue 2: Low Yield or Decomposition During Work-up or Purification

Symptoms:

  • Significant loss of material during aqueous work-up.

  • Streaking or decomposition on a silica (B1680970) gel column.

  • Changes in product profile after purification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Acidic Silica Gel Standard silica gel is slightly acidic and can cause decomposition of sensitive this compound derivatives. Neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent system, or use alternative stationary phases like alumina (B75360) (neutral or basic) or Florisil.
Prolonged Exposure to Acid/Base Minimize the time the compound is in contact with acidic or basic aqueous solutions during extraction. Use dilute solutions and work quickly at low temperatures.
Thermal Stress during Solvent Evaporation Remove solvent under reduced pressure at low temperatures (e.g., using a cold water bath for the rotary evaporator). Avoid using high-vacuum manifolds that can lead to bumping and require higher temperatures.

Quantitative Data Summary

The stability of cycloalkanes is inversely related to their ring strain, which can be estimated from their heats of combustion.

CycloalkaneStrain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Relative Stability
Cyclopropane27.6 - 28.1[2]~233[20]Very Unstable
This compound 26.3 - 26.9 [2][6]~163 [20]Unstable
Cyclopentane~7.1[6]~139[20]Stable
Cyclohexane~0[20]~157[20]Very Stable (Strain-free)

Data compiled from multiple sources for comparison.[2][6][20]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Cyclobutene (B1205218) without Ring Opening

This protocol describes the reduction of a double bond within a cyclobutene ring to form a this compound, while minimizing the risk of hydrogenolysis (ring-opening) of the resulting saturated ring.

Materials:

  • Cyclobutene derivative

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a balloon setup

Procedure:

  • In a suitable reaction vessel (e.g., a Parr bottle or a round-bottom flask), dissolve the cyclobutene derivative in the chosen solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst. The amount should be catalytic, typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge the system with nitrogen or argon to remove oxygen.

  • Introduce hydrogen gas. If using a balloon, simply inflate a balloon with H₂ and attach it to the flask. For a Parr apparatus, pressurize the vessel to a low to moderate pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within a few hours.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude this compound product.

  • Purify as necessary, being mindful of the potential sensitivity of the product (see Troubleshooting Guide 2).

Reference for general hydrogenation principles applied to cyclobutanes.[7][21]

Visualizations

Logical Flow for Troubleshooting this compound Instability

G start Problem: this compound Derivative Instability reaction_conditions During Reaction? start->reaction_conditions workup_purification During Work-up / Purification? start->workup_purification reaction_conditions->workup_purification No thermal High Temperature? reaction_conditions->thermal Yes photochemical UV/Visible Light Exposure? workup_purification->photochemical No silica Silica Gel Chromatography? workup_purification->silica Yes reagents Harsh Reagents? (Strong Acid/Base, Metals) thermal->reagents No sol_thermal Lower Reaction Temperature Use Milder Conditions thermal->sol_thermal Yes reagents->photochemical No sol_reagents Use Milder Reagents Buffer the System Screen Alternative Catalysts reagents->sol_reagents Yes sol_photochemical Run Reaction in the Dark Use Amber Glassware photochemical->sol_photochemical Yes aqueous Aqueous Extraction? silica->aqueous No sol_silica Use Neutralized Silica Switch to Alumina/Florisil silica->sol_silica Yes evaporation Solvent Evaporation? aqueous->evaporation No sol_aqueous Minimize Contact Time Use Dilute/Buffered Solutions Work at Low Temperature aqueous->sol_aqueous Yes sol_evaporation Use Low Temperature (e.g., Cold Water Bath) evaporation->sol_evaporation Yes

Caption: Troubleshooting workflow for this compound instability.

Ring Strain and Reactivity Pathway

G cluster_0 This compound Ring angle_strain Angle Strain (~90° vs 109.5°) high_energy High Strain Energy (~26.3 kcal/mol) angle_strain->high_energy torsional_strain Torsional Strain (Eclipsing H's) torsional_strain->high_energy driving_force Driving Force for Reaction high_energy->driving_force ring_opening Ring-Opening Reactions driving_force->ring_opening product1 Alkenes (Thermal) ring_opening->product1 product2 Acyclic Products (Catalytic) ring_opening->product2 product3 Functionalized Chains (Nucleophilic) ring_opening->product3

References

Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetra-substituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of tetra-substituted cyclobutanes.

Problem 1: Low or No Yield in [2+2] Photocycloaddition Reactions

Q1: My [2+2] photocycloaddition reaction to form a tetra-substituted cyclobutane is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in [2+2] photocycloaddition reactions for synthesizing tetra-substituted cyclobutanes is a frequent issue. The primary causes often relate to the reactants, reaction conditions, or the photochemical setup.

Possible Causes and Solutions:

  • Insufficient Light Source or Incorrect Wavelength: The alkene may not be absorbing the light from your source. Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the alkene. For enones, which are commonly used, photoexcitation to the triplet state is necessary. If direct excitation is inefficient, consider using a photosensitizer.[1]

  • Sub-optimal Solvent: The choice of solvent can significantly impact the reaction outcome. For some photodimerization reactions, ionic liquids like trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf₂]) have been shown to improve yields compared to common organic solvents like THF.[2] In other cases, particularly for reactions involving polar intermediates, a non-polar solvent may be preferable to influence the stereochemical outcome.

  • Low Reactant Concentration: Photocycloadditions can be concentration-dependent. If the concentration is too low, the excited state of the alkene may decay before it can react with another alkene molecule. Conversely, excessively high concentrations can lead to side reactions or product inhibition. An optimal concentration must be determined empirically.

  • Presence of Quenchers: Oxygen is a well-known quencher of triplet excited states. It is crucial to thoroughly degas your solvent and reaction mixture prior to irradiation. Other impurities in the reactants or solvent can also act as quenchers.

  • Side Reactions: For some alkenes, cis-trans isomerization can be a competing reaction pathway that consumes the starting material without forming the desired this compound.[2] Polymerization of the starting alkene can also be a significant side reaction. Analyzing the crude reaction mixture by ¹H NMR or GC-MS can help identify these byproducts.

A troubleshooting workflow for low yield in [2+2] photocycloaddition is presented below:

G start Low or No Yield in [2+2] Photocycloaddition check_light Verify Light Source and Wavelength start->check_light check_concentration Optimize Reactant Concentration start->check_concentration check_degassing Ensure Thorough Degassing start->check_degassing check_solvent Screen Different Solvents start->check_solvent analyze_byproducts Analyze for Side Reactions (e.g., Isomerization, Polymerization) start->analyze_byproducts add_sensitizer Consider a Photosensitizer check_light->add_sensitizer adjust_concentration Systematically Vary Concentration check_concentration->adjust_concentration improve_degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) check_degassing->improve_degassing change_solvent Switch to a Solvent with Different Polarity check_solvent->change_solvent modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp.) analyze_byproducts->modify_conditions success Improved Yield add_sensitizer->success adjust_concentration->success improve_degassing->success change_solvent->success modify_conditions->success

Troubleshooting low yield in [2+2] photocycloaddition.
Problem 2: Poor Diastereoselectivity in this compound Formation from Bicyclo[1.1.0]butanes (BCBs)

Q2: The ring-opening reaction of my bicyclo[1.1.0]butane (BCB) substrate is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in the synthesis of multi-substituted cyclobutanes from BCBs is a common challenge, particularly in radical strain-release reactions.[3] The stereochemical outcome is influenced by the nature of the BCB substituent, the incoming reagent, and the reaction conditions.

Strategies to Improve Diastereoselectivity:

  • Catalyst Control: The choice of catalyst can dramatically influence the diastereoselectivity. For instance, in the hydrophosphination of acyl BCBs, a Cu(I) catalytic system can lead to α-selective addition, yielding 1,1,3-functionalized cyclobutanes as single diastereomers, while a Cu(II) system can favor a β'-selective pathway with high diastereomeric ratios.[4][5]

  • Lewis Acid Catalysis: The use of strong Lewis acids like SnCl₄ and BiBr₃ can direct the ring-opening of monosubstituted BCB ketones to generate halogenated this compound derivatives with good stereocontrol.[6]

  • Polar vs. Radical Pathways: Radical reactions involving BCBs are often less diastereoselective. Shifting to a polar, strain-release ring-opening mechanism can improve stereocontrol. For example, the reaction of BCBs with hydroxyarenes catalyzed by AgBF₄ proceeds with high diastereoselectivity.[3]

  • Substrate Design: The substituents on the BCB play a crucial role in directing the approach of the incoming reagent. Steric hindrance can be exploited to favor the formation of one diastereomer over another.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

Below is a decision-making diagram for improving diastereoselectivity:

G start Poor Diastereoselectivity in BCB Ring-Opening is_radical Is the reaction a radical process? start->is_radical explore_polar Explore polar reaction pathways (e.g., AgBF₄ catalysis) is_radical->explore_polar Yes optimize_catalyst Optimize the catalyst system (e.g., Cu(I) vs. Cu(II), different Lewis acids) is_radical->optimize_catalyst No success Improved Diastereoselectivity explore_polar->success modify_substrate Modify BCB substituents to enhance steric guidance optimize_catalyst->modify_substrate lower_temp Lower the reaction temperature modify_substrate->lower_temp lower_temp->success

Improving diastereoselectivity in BCB reactions.

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic strategies for constructing tetra-substituted cyclobutanes?

A3: The primary methods for synthesizing tetra-substituted cyclobutanes include:

  • [2+2] Cycloaddition Reactions: This is a cornerstone of this compound synthesis where two unsaturated molecules, typically alkenes, combine to form the four-membered ring.[7] These reactions can be initiated by light (photocycloaddition), heat, or a transition metal catalyst.[1][7]

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): The high ring strain of BCBs makes them excellent precursors for cyclobutanes.[3][8] Strain-release reactions with various reagents can lead to highly functionalized and substituted cyclobutanes.[3][8]

  • Transition Metal-Catalyzed C-H Functionalization: This approach allows for the sequential introduction of substituents onto a pre-existing this compound core.[9]

  • Ring Expansion of Cyclopropanes: Certain cyclopropyl (B3062369) derivatives can undergo ring expansion to form cyclobutanes.[10]

Q4: How does steric hindrance affect the synthesis of tetra-substituted cyclobutanes?

A4: Steric hindrance is a major challenge in the synthesis of tetra-substituted cyclobutanes. The presence of four substituents on a small, strained ring leads to significant non-bonded interactions.[7] This can manifest in several ways:

  • Lower Reaction Rates: The steric bulk of the substituents can hinder the approach of the reacting molecules, slowing down the rate of this compound formation.

  • Reduced Yields: Increased steric strain in the product can make the reverse reaction (cycloreversion) more favorable, leading to lower equilibrium concentrations of the desired product.

  • Influence on Stereoselectivity: Steric interactions in the transition state can be exploited to control the diastereoselectivity of the reaction, favoring the formation of the sterically less hindered product.

Q5: What is the role of ring strain in this compound synthesis and reactivity?

A5: Cyclobutanes possess significant ring strain (approximately 26-27 kcal/mol) due to angle strain (bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogens.[11] This inherent strain has a dual role:

  • Challenge in Synthesis: The high energy of the this compound ring makes its formation thermodynamically less favorable compared to acyclic or larger ring systems.

  • Driver of Reactivity: The stored strain energy makes cyclobutanes useful synthetic intermediates. They can undergo ring-opening reactions under various conditions to provide access to other functionalized molecules.[12]

Data Presentation

Table 1: Comparison of Solvents in the [2+2] Photodimerization of Dicyclopentadiene

SolventYield (%)Reference
[tmba][NTf₂]71[2]
THF48[2]

Table 2: Diastereoselectivity in the Copper-Catalyzed Hydrophosphination of Acyl Bicyclobutanes

Catalyst SystemPathwayDiastereomeric Ratio (d.r.)Reference
Cu(I)α-selectivePredominantly single diastereomer[5]
Cu(II)β'-selectiveup to >20:1[5]

Experimental Protocols

Detailed Experimental Protocol: Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes

This protocol is adapted from a procedure for the synthesis of 1,1,3-trisubstituted cyclobutanes which can serve as precursors to tetra-substituted cyclobutanes.[13]

Materials:

  • Bicyclo[1.1.0]butane substrate (1.0 equiv., 0.2 mmol)

  • tert-Butyl nitrite (B80452) (tBuONO) (2.0 equiv., 0.4 mmol)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.5 equiv., 0.3 mmol)

  • Solvent (e.g., CH₂Cl₂) (0.1 M)

Procedure:

  • To a screw-capped vial, add the bicyclo[1.1.0]butane substrate (0.2 mmol).

  • Add the solvent to achieve a 0.1 M concentration.

  • Add TEMPO (0.3 mmol) and tert-butyl nitrite (0.4 mmol) to the solution.

  • Seal the vial and stir the reaction mixture at room temperature in open air for 18 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-nitrooxygenated this compound.

General Workflow for a Photochemical [2+2] Cycloaddition

G prep Prepare Reactant Solution (Alkene(s) in appropriate solvent) degas Degas the Solution (e.g., N₂ bubbling or freeze-pump-thaw) prep->degas irradiate Irradiate with a Suitable Light Source (e.g., UV lamp) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, ¹H NMR) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize

General workflow for a photochemical [2+2] cycloaddition.

References

Validation & Comparative

Unveiling the Stability Landscape of Cycloalkanes: A Comparative Analysis of Cyclopropane, Cyclobutane, and Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of cyclic hydrocarbon frameworks is paramount. The seemingly subtle differences between cyclopropane (B1198618), cyclobutane, and cyclopentane (B165970) have profound implications for their reactivity and suitability as scaffolds in medicinal chemistry. This guide provides an objective comparison of their stability, supported by experimental data and detailed methodologies.

The stability of cycloalkanes is predominantly governed by ring strain, a composite of angle strain and torsional strain.[1] Angle strain arises from the deviation of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[2][3] Torsional strain, on the other hand, results from the eclipsing of bonds on adjacent carbon atoms.[2] This guide delves into how these factors contribute to the distinct stability profiles of cyclopropane, this compound, and cyclopentane.

Quantitative Comparison of Cycloalkane Stability

Experimental data, primarily from heat of combustion measurements, provides a quantitative measure of the relative stability of these cycloalkanes. The heat of combustion is the energy released when a compound is completely burned, and a higher heat of combustion per -CH₂- group indicates greater instability (higher internal energy).[4][5]

PropertyCyclopropaneThis compoundCyclopentane
Molecular Formula C₃H₆C₄H₈C₅H₁₀
Internal C-C-C Bond Angle (Planar) 60°[2]90°[2]108°[3]
Deviation from Ideal Angle (109.5°) 49.5°19.5°1.5°
Heat of Combustion per CH₂ (kcal/mol) 166.6[6]164.0[6]158.7[6]
Total Ring Strain (kcal/mol) 27.6[7]26.3[7]6.5[5]

Cyclopropane exhibits the highest ring strain due to its rigid, planar triangular structure which forces the C-C-C bond angles to a highly compressed 60°.[2][8] This severe angle strain, coupled with significant torsional strain from eclipsed hydrogen atoms, renders it the most unstable and reactive of the three.[1][9]

This compound is also considerably strained, though less so than cyclopropane.[10] If it were perfectly planar, the bond angles would be 90°.[3] However, to alleviate some of the torsional strain, this compound adopts a slightly puckered or "butterfly" conformation.[7][9] This puckering slightly decreases the bond angles to around 88° but reduces the eclipsing interactions between hydrogens.[1]

Cyclopentane is significantly more stable than both cyclopropane and this compound.[11] A planar pentagonal structure would have internal angles of 108°, very close to the ideal tetrahedral angle.[3] To minimize torsional strain from eclipsed hydrogens, cyclopentane adopts a non-planar "envelope" conformation.[2][9] This results in a molecule with substantially lower overall ring strain.

Experimental Protocol: Determination of Stability via Heat of Combustion

The relative stabilities of cycloalkanes are experimentally determined by measuring their heats of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid cycloalkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen under high pressure to ensure complete combustion.

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded once thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. To compare the intrinsic stability of the rings, the total heat of combustion is normalized by dividing by the number of methylene (B1212753) (-CH₂-) groups in the molecule.[12]

Logical Relationship of Stability Factors

The interplay between ring size, bond angle deviation, and resulting ring strain is a fundamental concept in understanding cycloalkane stability.

G Relationship Between Ring Size and Stability in Cycloalkanes cluster_0 Ring Size cluster_1 Structural Factors cluster_2 Resulting Stability Cyclopropane Cyclopropane (3 Carbons) Angle_Strain High Angle Strain (60° vs 109.5°) Cyclopropane->Angle_Strain Torsional_Strain_C3 High Torsional Strain (Eclipsed Hydrogens) Cyclopropane->Torsional_Strain_C3 This compound This compound (4 Carbons) Moderate_Angle_Strain Moderate Angle Strain (90° vs 109.5°) This compound->Moderate_Angle_Strain Reduced_Torsional_Strain Reduced Torsional Strain (Puckered Conformation) This compound->Reduced_Torsional_Strain Cyclopentane Cyclopentane (5 Carbons) Low_Angle_Strain Low Angle Strain (108° vs 109.5°) Cyclopentane->Low_Angle_Strain Low_Torsional_Strain Low Torsional Strain (Envelope Conformation) Cyclopentane->Low_Torsional_Strain Unstable Highly Unstable (High Ring Strain) Angle_Strain->Unstable Torsional_Strain_C3->Unstable Less_Stable Unstable (Moderate Ring Strain) Moderate_Angle_Strain->Less_Stable Reduced_Torsional_Strain->Less_Stable Stable Relatively Stable (Low Ring Strain) Low_Angle_Strain->Stable Low_Torsional_Strain->Stable

References

A Computational Showdown: Cyclobutane vs. Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the myriad of available options, small, saturated rings have garnered significant attention for their ability to impart desirable three-dimensionality and metabolic stability. This guide provides an in-depth computational comparison of two prominent four-membered rings: the carbocyclic cyclobutane and its heterocyclic counterpart, azetidine (B1206935).

This objective analysis, supported by experimental and computational data, delves into the conformational preferences, physicochemical properties, and bioisosteric potential of these scaffolds, offering a valuable resource for rational drug design.

At a Glance: Key Physicochemical and Structural Differences

This compound and azetidine, while both four-membered rings, exhibit distinct properties owing to the replacement of a methylene (B1212753) unit with a nitrogen atom. This seemingly subtle change has significant implications for a molecule's polarity, basicity, and conformational behavior. The following tables summarize key quantitative data for these two scaffolds.

Physicochemical Properties
PropertyThis compoundAzetidineRationale for Difference
Molecular Weight ( g/mol ) 56.1157.10The nitrogen atom in azetidine is heavier than the carbon atom it replaces.
Calculated logP ~1.3 (estimated for parent)~0.1 (estimated for parent)The nitrogen atom in azetidine introduces polarity and hydrogen bonding capability, reducing lipophilicity compared to the nonpolar hydrocarbon this compound.
pKa (of conjugate acid) N/A11.29[1]The lone pair of electrons on the nitrogen atom in azetidine makes it basic and readily protonated. This compound, being a hydrocarbon, has no appreciable basicity.
Dipole Moment (Debye) 01.88The symmetrical, nonpolar nature of this compound results in a zero dipole moment. The electronegative nitrogen atom in azetidine creates a significant dipole moment.
Conformational Properties
PropertyThis compoundAzetidineSignificance in Drug Design
Ring Conformation Puckered ("Butterfly")PuckeredThe non-planar nature of both rings provides access to three-dimensional chemical space, which can enhance binding to protein targets.
Puckering Angle (Dihedral) ~29.6°[2]~37°[3]The degree of puckering influences the spatial orientation of substituents, which is critical for optimizing interactions with a biological target.
Barrier to Ring Inversion (kcal/mol) ~1.45 (507 cm⁻¹)Lower than this compound (qualitative)The energy barrier to inversion affects the conformational flexibility of the ring. A lower barrier implies greater flexibility, which can be advantageous or disadvantageous depending on the desired level of conformational constraint.

In-Depth Analysis of Scaffold Properties

Conformational Landscape: A Tale of Two Puckers

Both this compound and azetidine adopt non-planar, puckered conformations to alleviate torsional strain.[2][3] This "butterfly" structure is characterized by a puckering angle, which is more pronounced in azetidine. The energy barrier for ring inversion, a process where the ring flips between two equivalent puckered conformations, is a key determinant of the scaffold's rigidity. For this compound, this barrier has been experimentally determined to be approximately 1.45 kcal/mol. While a precise experimental value for azetidine's inversion barrier is less commonly cited, computational studies suggest it is lower than that of this compound, indicating greater conformational flexibility. This difference in rigidity can be exploited in drug design to fine-tune the entropic penalty of binding to a target.

Physicochemical Character: The Impact of the Nitrogen Atom

The introduction of a nitrogen atom into the four-membered ring dramatically alters its physicochemical properties. Azetidine's nitrogen atom acts as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. This leads to a significant increase in polarity and aqueous solubility compared to the lipophilic this compound. The basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.29) provides a handle for modulating a compound's ionization state at physiological pH, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Bioisosteric Replacement: A Strategy for Lead Optimization

In medicinal chemistry, the principle of bioisosterism involves substituting one functional group with another to improve a compound's properties without losing its desired biological activity. Both this compound and azetidine are frequently employed as bioisosteres for other chemical motifs.

A common application is the replacement of a gem-dimethyl group. This substitution can improve metabolic stability and introduce a more defined three-dimensional vector for substituents. The choice between this compound and azetidine in this context allows for the modulation of local polarity and basicity.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Analogs cluster_2 Improved Properties Lead Lead Compound with gem-dimethyl group Cyclobutane_Analog This compound Analog (Increased sp3 character, non-polar) Lead->Cyclobutane_Analog Bioisosteric Replacement Azetidine_Analog Azetidine Analog (Increased sp3 character, polar, basic) Lead->Azetidine_Analog Bioisosteric Replacement Improved_Metabolic_Stability Improved Metabolic Stability Cyclobutane_Analog->Improved_Metabolic_Stability Enhanced_Binding_Affinity Enhanced Binding Affinity Cyclobutane_Analog->Enhanced_Binding_Affinity Azetidine_Analog->Improved_Metabolic_Stability Modulated_Solubility Modulated Solubility & pKa Azetidine_Analog->Modulated_Solubility Azetidine_Analog->Enhanced_Binding_Affinity

Bioisosteric replacement of a gem-dimethyl group.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental and computational methods. Below are detailed overviews of the methodologies used to determine the key properties of these scaffolds.

Determination of Physicochemical Properties

Experimental Methods:

  • pKa Determination: The acidity or basicity of a compound is experimentally determined using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.[4] In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.

  • logP/logD Determination: The lipophilicity of a compound is determined by measuring its partitioning between an aqueous and an immiscible organic phase (typically n-octanol).[4] The shake-flask method is the traditional approach, where the compound is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured. The logarithm of the partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH) is then calculated.

Computational Methods:

  • pKa Calculation: Computational pKa prediction is typically performed using quantum mechanical calculations.[5] The free energy change of the deprotonation reaction is calculated in both the gas phase and in solution (using a continuum solvent model). This, along with the known free energy of solvation of a proton, allows for the calculation of the pKa.

  • logP Calculation: A common approach for calculating logP is based on fragmental methods, where the molecule is dissected into fragments, and the logP is calculated by summing the contributions of each fragment. More advanced methods use atomic contributions or quantitative structure-property relationship (QSPR) models derived from large datasets of experimental logP values.

Conformational Analysis

Computational Workflow:

A typical computational workflow for the conformational analysis of small ring systems involves a multi-step process to identify the lowest energy conformations and the energy barriers between them.

Conformational_Analysis_Workflow Start Initial 3D Structure Generation Conformational_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformational_Search Clustering Clustering of Conformers Conformational_Search->Clustering QM_Optimization Quantum Mechanical Geometry Optimization (e.g., DFT) Clustering->QM_Optimization Frequency_Calculation Frequency Calculation (Confirmation of Minima) QM_Optimization->Frequency_Calculation Transition_State_Search Transition State Search for Ring Inversion QM_Optimization->Transition_State_Search Energy_Profile Potential Energy Surface Mapping Frequency_Calculation->Energy_Profile Transition_State_Search->Energy_Profile

Computational workflow for conformational analysis.
  • Initial Structure Generation: A 2D representation of the molecule is converted into an initial 3D structure.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed using computationally inexpensive methods like molecular mechanics to generate a diverse set of possible conformations.

  • Clustering: The generated conformers are grouped based on structural similarity to identify unique conformations.

  • Quantum Mechanical Geometry Optimization: Representative conformers from each cluster are then subjected to more accurate geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Transition State Search: To determine the barrier to ring inversion, a search for the transition state structure (the planar conformation) is performed.

  • Potential Energy Surface Mapping: The energies of the minimum and transition state structures are used to map the potential energy surface for the ring inversion process.

Conclusion

The choice between a this compound and an azetidine scaffold in drug design is a strategic decision that can significantly impact a molecule's drug-like properties. This compound offers a rigid, non-polar scaffold that can enhance metabolic stability and provide well-defined exit vectors. In contrast, azetidine introduces polarity, a basic handle for modulating solubility and pKa, and hydrogen bonding capabilities, while still providing a three-dimensional framework. The computational and experimental data presented in this guide provide a foundation for making informed decisions in the selection and application of these valuable four-membered rings in the pursuit of novel therapeutics.

References

The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. While aromatic rings have long been a cornerstone of medicinal chemistry, their inherent properties can sometimes lead to metabolic liabilities, poor solubility, and off-target effects. In recent years, the humble cyclobutane ring has emerged as a powerful bioisosteric replacement, offering a three-dimensional, saturated alternative that can significantly improve the pharmaceutical profile of drug candidates. This guide provides a comprehensive comparison of this compound and aromatic rings, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Executive Summary

The strategic replacement of a planar aromatic ring with a puckered this compound moiety can lead to substantial improvements in key drug-like properties. This bioisosteric substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates. The three-dimensional nature of the this compound ring can also lead to enhanced binding affinity by providing better complementarity to the target protein's binding pocket.[1][2] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, resulting in improved metabolic stability.[1][2] This guide will delve into the experimental evidence supporting these claims across different biological targets and provide the necessary tools for researchers to evaluate this bioisosteric replacement in their own drug discovery programs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from published studies, directly comparing the performance of compounds containing an aromatic ring with their corresponding this compound bioisosteres.

Table 1: Physicochemical Properties
ParameterAromatic AnalogThis compound AnalogFold Change/ImprovementTarget/Compound Series
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator[3][4]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[3][4]
Calculated LogP (cLogP) 4.52.6ReductionImatinib Analog[5]
Table 2: In Vitro Pharmacokinetics (Metabolic Stability)
ParameterAromatic AnalogThis compound AnalogImprovementTarget/Compound Series
Human Liver Microsomal Stability (T½ min) Not Reported> 80 minutesEnhanced Stabilityαvβ3 Antagonist[6]
Mouse Liver Microsomal Stability (% remaining at 60 min) LowSignificantly HigherImproved StabilityGeneral Observation[1]
Table 3: Biological Activity (Potency)
ParameterAromatic AnalogThis compound AnalogPotency ComparisonTarget/Compound Series
IC50 (nM) 1.10.52.2-fold improvementBruton's Tyrosine Kinase (BTK) Inhibitor
IC50 (nM) 124124Maintained PotencyAndrogen Receptor Antagonist[7]
pIC50 10.29.4Maintained High PotencyLpPLA2 Inhibitor[8]
EC50 (µM) 1.7Not Reported (Optimized to new lead)Starting point for optimizationRORγt Inhibitor[1]

Mandatory Visualization

Signaling Pathways

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 P PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream PKC_Activation->Downstream

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage beta_CTF β-CTF APP->beta_CTF Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase gamma_secretase->beta_CTF Abeta Aβ Peptides (Aβ40/42) beta_CTF->Abeta Cleavage AICD AICD beta_CTF->AICD Cleavage Plaques Amyloid Plaques Abeta->Plaques

RORgt_Signaling_Pathway Cytokines Cytokines (IL-6, TGF-β, IL-23) STAT3 STAT3 Cytokines->STAT3 Activate RORgt RORγt STAT3->RORgt Induce Expression Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Master Regulator IL17 IL-17A, IL-17F Th17_Differentiation->IL17 Produce Inflammation Inflammation IL17->Inflammation

Experimental Workflow

Bioisostere_Validation_Workflow Start Start: Aromatic Lead Compound Synthesis Synthesis of this compound Analog Start->Synthesis Physicochemical Physicochemical Profiling Synthesis->Physicochemical InVitro_ADME In Vitro ADME Assays Synthesis->InVitro_ADME Biological_Assay Biological Activity Assessment Synthesis->Biological_Assay Solubility Kinetic Solubility Assay Physicochemical->Solubility Lipophilicity LogD/LogP Measurement Physicochemical->Lipophilicity Analysis Data Analysis and Comparison Solubility->Analysis Lipophilicity->Analysis Metabolic_Stability Microsomal Stability Assay InVitro_ADME->Metabolic_Stability Permeability Permeability Assay (e.g., PAMPA, Caco-2) InVitro_ADME->Permeability Metabolic_Stability->Analysis Permeability->Analysis Binding_Assay Target Binding Assay (e.g., Competitive Binding) Biological_Assay->Binding_Assay Cellular_Assay Cell-based Functional Assay Biological_Assay->Cellular_Assay Binding_Assay->Analysis Cellular_Assay->Analysis Decision Decision: Advance this compound Analog? Analysis->Decision

Experimental Protocols

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[5][9]

    • Direct UV/LC-MS: Alternatively, centrifuge the plate to pellet the precipitate. Analyze the supernatant by UV-Vis spectrophotometry or LC-MS/MS to quantify the concentration of the dissolved compound.[5][9]

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), the liver microsome solution, and buffer. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[7][10][11][12]

Competitive Binding Assay

Purpose: To determine the binding affinity (Ki) of a test compound to a target receptor or enzyme by measuring its ability to displace a known labeled ligand.

Methodology:

  • Reagents:

    • A source of the target receptor/enzyme (e.g., cell membrane preparation, purified protein).

    • A labeled ligand (e.g., radiolabeled, fluorescent) with known affinity for the target.

    • Unlabeled test compound.

  • Assay Setup: In a 96-well plate, combine the receptor/enzyme preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This can be achieved by rapid filtration through a filter mat that retains the receptor-ligand complexes.

  • Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The replacement of aromatic rings with this compound is a validated and powerful strategy in modern medicinal chemistry. The experimental data clearly demonstrates that this bioisosteric substitution can lead to significant improvements in solubility and metabolic stability while maintaining or even enhancing biological activity. The increased three-dimensionality and higher Fsp3 character of this compound-containing compounds align with current trends in drug design that favor molecules with more "drug-like" properties. The detailed protocols and workflow provided in this guide offer a practical framework for researchers to explore the potential of this compound bioisosteres in their own drug discovery endeavors. By judiciously applying this strategy, scientists can overcome common developability hurdles and unlock new avenues for creating safer and more effective medicines.

References

A Comparative Analysis of Experimental and Calculated Strain Energy in Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent strain within molecular structures is crucial for predicting stability, reactivity, and ultimately, therapeutic efficacy. Cyclobutane, a fundamental four-membered carbocycle, serves as a classic example of ring strain. This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated strain energy of this compound, offering insights into the methodologies employed and the congruence between empirical data and computational models.

Quantitative Comparison of Strain Energy

The strain energy of this compound arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing hydrogen atoms. This internal energy has been quantified through both experimental and computational approaches.

ParameterExperimental ValueCalculated Value(s)
Strain Energy (kcal/mol) ~26.3 - 26.4[1][2]26.8[3], ~26.3 (Molecular Mechanics)[4]
Strain Energy (kJ/mol) ~110[4]~110 (Molecular Mechanics)[4]

The Foundation of Ring Strain in this compound

The concept of ring strain in this compound can be broken down into two primary components: angle strain and torsional strain. The puckered conformation of the this compound ring is a compromise to alleviate some of the torsional strain at the expense of a slight increase in angle strain.

Components of Ring Strain in this compound TotalStrain Total Ring Strain (~26.4 kcal/mol) AngleStrain Angle Strain (Deviation from 109.5°) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain

Caption: A diagram illustrating the contributing factors to the total ring strain in this compound.

Experimental Determination of Strain Energy

The experimental strain energy of this compound is primarily determined from its heat of combustion using a technique known as bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

The heat of combustion of a volatile liquid like this compound is measured using a bomb calorimeter. The fundamental principle involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Key Steps:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a sealed, combustible container to prevent evaporation before ignition.

  • Bomb Assembly: The sealed sample is placed in the bomb, which is then purged and filled with high-pressure oxygen (typically 20-30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electrical current through a fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU) is calculated using the formula: ΔU = -Ccal * ΔT where Ccal is the heat capacity of the calorimeter, determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH) is then calculated from ΔU.

  • Strain Energy Calculation: The experimental strain energy is determined by comparing the experimental heat of combustion per CH₂ group with that of a strain-free reference compound, such as a long-chain alkane or cyclohexane. The excess energy released is attributed to the ring strain.

Experimental Workflow

cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh this compound seal Seal in Capsule weigh->seal place Place in Bomb seal->place pressurize Pressurize with O2 place->pressurize ignite Ignite Sample pressurize->ignite measure Measure ΔT ignite->measure calculate_hc Calculate Heat of Combustion measure->calculate_hc calculate_se Calculate Strain Energy calculate_hc->calculate_se

Caption: A simplified workflow for the experimental determination of this compound's strain energy.

Theoretical Calculation of Strain Energy

Computational chemistry provides a powerful alternative to experimental methods for determining strain energy. Various theoretical models are employed, ranging from less computationally intensive molecular mechanics to more rigorous ab initio and density functional theory (DFT) methods.

Computational Methodologies
  • Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. The strain energy is calculated based on deviations from ideal bond lengths, bond angles, and dihedral angles. For this compound, molecular mechanics calculations have yielded a strain energy of approximately 110 kJ/mol (~26.3 kcal/mol), which is in excellent agreement with experimental data.[4]

  • Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide a more accurate description of the electronic structure of molecules.

    • Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, solve the Schrödinger equation without empirical parameters.

    • DFT methods , such as B3LYP and M06-2X, use the electron density to calculate the energy of the system.

    High-level ab initio and DFT calculations can provide very accurate strain energies. For instance, a study employing various high-level electronic structure theories, including W1BD, G-4, CBS-APNO, CBS-QB3, and M06-2X/6-31+G(2df,p), has been used to compute the strain energies of numerous hydrocarbons, offering a robust theoretical benchmark. A calculated strain energy of 26.8 kcal/mol for this compound has been reported from such computational studies.[3]

The calculation of strain energy from these methods often involves the use of isodesmic reactions. In an isodesmic reaction, the number and types of bonds are conserved on both the reactant and product sides of a hypothetical reaction. The enthalpy change of this reaction, which can be calculated computationally, corresponds to the strain energy of the cyclic molecule.

Conclusion

Both experimental and computational methods provide consistent values for the strain energy of this compound, highlighting the compound's inherent instability due to its constrained four-membered ring. The experimental value, primarily derived from heat of combustion measurements, serves as a crucial benchmark for validating and refining theoretical models. In turn, computational methods offer a powerful and versatile tool for predicting the strain energy of complex molecules where experimental determination may be challenging, thereby aiding in the rational design of novel chemical entities in drug discovery and materials science. The close agreement between the experimental (~26.4 kcal/mol) and calculated (~26.3 - 26.8 kcal/mol) strain energies of this compound underscores the predictive power of modern computational chemistry.

References

Cyclobutane: A Superior Isostere for the Gem-Dimethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A strategic replacement of the gem-dimethyl group with a cyclobutane ring has emerged as a powerful tool in modern medicinal chemistry, offering significant advantages in potency, metabolic stability, and overall pharmacokinetic profiles of drug candidates. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.

The gem-dimethyl group, while a common motif in drug candidates for its steric bulk and conformational effects, often presents metabolic liabilities. The this compound ring serves as an excellent bioisostere, mimicking the spatial arrangement of the gem-dimethyl group while introducing a more rigid and metabolically robust scaffold. This substitution has been successfully implemented in various drug discovery programs, leading to the identification of clinical candidates with improved properties.

Comparative Analysis: this compound vs. Gem-Dimethyl

This guide focuses on two key examples where the isosteric replacement of a gem-dimethyl group with a this compound ring has demonstrated clear benefits: Hepatitis C Virus (HCV) NS5B polymerase inhibitors and cannabinoid receptor 1 (CB1) agonists.

Case Study 1: HCV NS5B Polymerase Inhibitors

In the development of allosteric inhibitors for the HCV NS5B polymerase, a critical enzyme for viral replication, modification of the indole (B1671886) C4-position was explored to enhance pharmacokinetic properties. While a gem-dimethyl linker at this position improved cell-based potency, it was the introduction of a cyclobutyl linker that led to a superior overall profile, culminating in the development of the clinical candidate BILB 1941 .

Table 1: Comparative In Vitro ADME Properties of HCV NS5B Inhibitors

FeatureCompound with Gem-Dimethyl LinkerCompound with Cyclobutyl Linker (BILB 1941)
HCV Replicon Activity (EC50) Improved PotencyMaintained High Potency
Metabolic Stability (Liver Microsomes) Susceptible to MetabolismSignificantly Improved Stability
Oral Bioavailability (Rat) LowMarkedly Improved
Overall ADME Profile ModerateWell-balanced and Favorable

Note: Specific quantitative data for a direct side-by-side comparison in a single matched pair is not publicly available in a consolidated table. The information presented is a qualitative summary based on findings reported in drug discovery literature.

The cyclobutyl linker in BILB 1941 demonstrated a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, highlighting the strategic advantage of this isosteric replacement in overcoming the metabolic instability often associated with gem-dimethyl groups.

Case Study 2: Cannabinoid Receptor 1 (CB1) Agonists

In the optimization of selective CB1 receptor agonists, the side chain at the 3-position of the pharmacophore plays a crucial role in determining both potency and pharmacokinetic properties. The replacement of a gem-dimethyl group with a this compound ring in this position led to compounds with comparable potency but significantly more favorable metabolic stability and pharmacokinetic profiles.

Table 2: Comparative Properties of CB1 Agonists

FeatureCompound with Gem-Dimethyl GroupCompound with Cyclobutyl Group
CB1 Receptor Binding Affinity (Ki) PotentComparable Potency
CB2 Receptor Binding Affinity (Ki) PotentComparable Potency
In Vivo Half-life (t1/2) in Rats ShorterSignificantly Longer
In Vivo Half-life (t1/2) in Mice ShorterSignificantly Longer
Overall Pharmacokinetic Profile Less FavorableMore Favorable for Therapeutic Use

The enhanced metabolic stability of the this compound-containing CB1 agonists translates to a longer duration of action in vivo, a critical attribute for therapeutic agents.

Visualizing the Isosteric Relationship and Evaluation Workflow

To better understand the structural similarities and the process of evaluating such isosteric replacements, the following diagrams are provided.

Workflow for Evaluating Isosteric Replacements A Identify Lead Compound with Gem-Dimethyl Group B Synthesize this compound Isostere Analog A->B C In Vitro Potency Assay (e.g., Receptor Binding, Enzyme Inhibition) B->C D In Vitro ADME Assays (Metabolic Stability, Permeability) B->D E Compare Data of Matched Pair C->E D->E F In Vivo Pharmacokinetic Studies (if in vitro data is promising) E->F Promising Comparison G Select Candidate for Further Development F->G

A Comparative Guide to the Reactivity of Cyclobutane and Other Small Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclobutane and other small cycloalkanes, with a primary focus on cyclopropane (B1198618). The enhanced reactivity of these strained ring systems offers unique opportunities in chemical synthesis and is a critical consideration in drug design and development. This document summarizes key quantitative data, details experimental protocols for characteristic reactions, and provides visual representations of reaction pathways to elucidate the chemical behavior of these molecules.

I. Introduction: The Role of Ring Strain

The reactivity of small cycloalkanes is fundamentally governed by ring strain, which is a combination of angle strain and torsional strain. Angle strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, while torsional strain results from the eclipsing of hydrogen atoms on adjacent carbons. Cyclopropane, with its triangular geometry, exhibits the highest ring strain, making it significantly more reactive than this compound and other larger cycloalkanes.[1][2][3] this compound adopts a puckered conformation to alleviate some torsional strain, but it still possesses considerable ring strain, rendering it more reactive than cyclopentane (B165970) and cyclohexane.[2][4]

II. Quantitative Comparison of Physical and Thermochemical Properties

The differences in the stability and reactivity of small cycloalkanes are quantitatively reflected in their thermochemical properties. The following table summarizes key data for cyclopropane and this compound.

PropertyCyclopropaneThis compoundPropane (B168953) (Acyclic Reference)
Ring Strain (kcal/mol) 27.626.30
Heat of Combustion per CH₂ (kJ/mol) 697686658.6
C-C-C Bond Angle 60°90° (puckered to ~88°)~109.5°
C-C Bond Dissociation Energy (kcal/mol) ~65Not readily available, but stronger than cyclopropane~88
Heat of Formation (gas, kcal/mol) +12.74+6.8-24.8

Data sourced from multiple references.[5][6]

The significantly higher heat of combustion per CH₂ group for cyclopropane and this compound compared to propane highlights their inherent instability.[4][7] The lower C-C bond dissociation energy in cyclopropane directly correlates with its propensity to undergo ring-opening reactions.[5]

III. Comparative Reactivity in Key Chemical Transformations

The high ring strain in cyclopropane and this compound makes them susceptible to ring-opening reactions that are not observed in larger, less strained cycloalkanes.

Both cyclopropane and this compound can be hydrogenated to their corresponding acyclic alkanes, a reaction that is not feasible for cyclopentane and larger rings under similar conditions.[8] This reaction directly demonstrates the relief of ring strain as a driving force. Cyclopropane undergoes hydrogenation more readily (i.e., under milder conditions) than this compound.[8]

Experimental Protocol: Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of cyclopropane and this compound.

Materials:

  • Cyclopropane gas

  • This compound gas

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂) catalyst

  • Ethanol (B145695) (anhydrous)

  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet.

  • Gas chromatography-mass spectrometry (GC-MS) system for product analysis.

Procedure:

  • In a high-pressure reaction vessel, a slurry of the catalyst (e.g., 50 mg of 10% Pd/C) in ethanol (20 mL) is prepared.

  • The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • A known amount of either cyclopropane or this compound is introduced into the vessel.

  • The vessel is pressurized with hydrogen to a specific pressure (e.g., 5 atm).

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25°C for cyclopropane, 80°C for this compound) for a set period.

  • Aliquots of the reaction mixture are taken at regular intervals and analyzed by GC-MS to monitor the disappearance of the reactant and the formation of the corresponding alkane (propane or butane).

  • The initial rates of reaction are calculated and compared.

Expected Outcome: Cyclopropane will be hydrogenated to propane at a significantly faster rate and under milder conditions than the hydrogenation of this compound to butane.

Halogenation of small rings can proceed via two distinct pathways: radical substitution or electrophilic addition (ring-opening). The reaction conditions dictate the predominant pathway.

  • Radical Substitution: In the presence of UV light, both cyclopropane and this compound can undergo free-radical substitution of a hydrogen atom with a halogen, similar to acyclic alkanes.[8]

  • Electrophilic Addition (Ring-Opening): In the absence of UV light (i.e., in the dark), cyclopropane readily undergoes ring-opening addition with halogens like bromine and chlorine to yield 1,3-dihalopropanes.[8] this compound is less reactive in this regard and generally does not undergo ring-opening with halogens under these conditions.[9]

Experimental Protocol: Comparative Halogenation (Bromination)

Objective: To demonstrate the different halogenation pathways for cyclopropane and this compound.

Materials:

  • Cyclopropane gas

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) as a solvent

  • UV lamp

Procedure A: Radical Substitution (UV Light)

  • A solution of this compound (1 mmol) in CCl₄ (10 mL) is prepared in a quartz reaction vessel.

  • A solution of bromine (1 mmol) in CCl₄ is added dropwise to the this compound solution while irradiating with a UV lamp.

  • The reaction is monitored for the disappearance of the bromine color.

  • The product mixture is analyzed by GC-MS to identify bromothis compound.

  • The same procedure is repeated with cyclopropane.

Procedure B: Electrophilic Addition (Dark)

  • A solution of cyclopropane (1 mmol) in CCl₄ (10 mL) is prepared in a reaction vessel protected from light.

  • A solution of bromine (1 mmol) in CCl₄ is added dropwise in the dark.

  • The reaction is stirred at room temperature until the bromine color disappears.

  • The product is analyzed by GC-MS to identify 1,3-dibromopropane.

  • The same procedure is repeated with this compound.

Expected Outcome:

  • Under UV light, both cyclopropane and this compound will yield the corresponding monobrominated substitution products.

  • In the dark, cyclopropane will react to form 1,3-dibromopropane, while this compound will show little to no reaction.

Cyclopropane undergoes ring-opening addition with concentrated hydrohalic acids (HBr, HI) to form 1-halopropanes.[9] This reaction proceeds via a protonated cyclopropane intermediate. This compound is generally unreactive towards hydrohalic acids under similar conditions, again highlighting its greater stability compared to cyclopropane.[9]

Experimental Protocol: Reaction with HBr

Objective: To compare the reactivity of cyclopropane and this compound with hydrogen bromide.

Materials:

  • Cyclopropane gas

  • This compound

  • Concentrated hydrobromic acid (HBr, 48%)

Procedure:

  • Cyclopropane gas is bubbled through a solution of concentrated HBr at room temperature for a specified time.

  • The reaction mixture is then neutralized, and the organic products are extracted.

  • The organic extract is analyzed by GC-MS to identify 1-bromopropane.

  • The same procedure is repeated with this compound.

Expected Outcome: Cyclopropane will react to form 1-bromopropane, while this compound will remain largely unreacted.

IV. Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for cyclopropane and this compound.

Hydrogenation cluster_cyclopropane Cyclopropane Hydrogenation cluster_this compound This compound Hydrogenation cp Cyclopropane h2_pd_cp + H₂ (Pd/C or Pt, 25°C) cp->h2_pd_cp propane Propane h2_pd_cp->propane cb This compound h2_pd_cb + H₂ (Pd/C or Pt, >80°C) cb->h2_pd_cb butane n-Butane h2_pd_cb->butane

Caption: Catalytic hydrogenation of cyclopropane and this compound.

Halogenation cluster_addition Electrophilic Addition (Dark) cluster_substitution Radical Substitution (UV Light) cp_add Cyclopropane br2_dark + Br₂ (CCl₄, dark) cp_add->br2_dark dbp 1,3-Dibromopropane br2_dark->dbp cb_add This compound br2_dark2 + Br₂ (CCl₄, dark) cb_add->br2_dark2 nr_add No Reaction br2_dark2->nr_add cp_sub Cyclopropane br2_uv + Br₂ (UV light) cp_sub->br2_uv bcp Bromocyclopropane br2_uv->bcp cb_sub This compound br2_uv2 + Br₂ (UV light) cb_sub->br2_uv2 bcb Bromothis compound br2_uv2->bcb

Caption: Halogenation pathways for cyclopropane and this compound.

Hydrohalogenation cluster_cp_hbr Cyclopropane Reaction with HBr cluster_cb_hbr This compound Reaction with HBr cp Cyclopropane hbr_cp + HBr (conc.) cp->hbr_cp bp 1-Bromopropane hbr_cp->bp cb This compound hbr_cb + HBr (conc.) cb->hbr_cb nr No Reaction hbr_cb->nr

Caption: Reaction of cyclopropane and this compound with HBr.

V. Conclusion

The comparative analysis of cyclopropane and this compound unequivocally demonstrates the profound impact of ring strain on chemical reactivity. Cyclopropane, with its greater angle and torsional strain, is significantly more reactive and susceptible to ring-opening reactions under milder conditions than this compound. This heightened reactivity makes cyclopropane a valuable, albeit challenging, building block in organic synthesis. For drug development professionals, understanding the inherent instability and reactivity of these small rings is crucial for predicting potential metabolic pathways and ensuring the stability of drug candidates incorporating such moieties. The experimental protocols and data presented in this guide provide a foundational understanding for further research and application of these fascinating molecules.

References

A Structural Showdown: Cyclobutane and its Heterocyclic Cousins in the World of Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational intricacies and burgeoning therapeutic relevance of cyclobutane, azetidine, oxetane, and thietane (B1214591), offering researchers a comparative guide to their unique structural properties and applications.

In the landscape of medicinal chemistry and drug development, the four-membered ring is a privileged scaffold. Its inherent ring strain and distinct three-dimensional geometry offer a unique platform for designing novel therapeutics. This guide provides a comprehensive structural comparison of this compound and its principal heterocyclic analogs: azetidine, oxetane, and thietane. By presenting key experimental data, detailed analytical protocols, and visual representations of their structural dynamics and relevance in biological pathways, this document aims to equip researchers with the foundational knowledge to strategically employ these motifs in their scientific endeavors.

At a Glance: Structural Parameters

The introduction of a heteroatom into the this compound framework significantly alters its structural and electronic properties. These changes are manifested in bond lengths, bond angles, and the energy barrier to ring inversion, a critical determinant of conformational preference. The following table summarizes key structural parameters for this compound and its heterocyclic analogs, providing a quantitative basis for comparison.

ParameterThis compound (C₄H₈)Azetidine (C₃H₇N)Oxetane (C₃H₆O)Thietane (C₃H₆S)
C-X Bond Length (Å) 1.548 (C-C)1.479 (C-N)1.448 (C-O)1.846 (C-S)
C-C Bond Length (Å) 1.5481.5461.5471.551
∠C-X-C Angle (°) 88.3 (C-C-C)91.9 (C-N-C)91.8 (C-O-C)76.8 (C-S-C)
Puckering Angle (°) ~28-3537[1][2]~8-16[3]26[3]
Barrier to Inversion (kcal/mol) 1.441.26[2]0.0440.78

The Puckered Reality: Conformational Dynamics

Contrary to a planar representation, this compound and its analogs adopt a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms.[4] This puckering is a dynamic equilibrium between two equivalent bent conformations. The energy required to transition between these states, known as the barrier to inversion, is a key characteristic of each molecule.

The puckering angle, which describes the dihedral angle between the two planes of the ring, and the barrier to inversion are influenced by the nature of the heteroatom. In oxetane, the shorter C-O bonds and reduced gauche interactions result in a more planar structure compared to this compound.[5] Conversely, the longer C-S bonds in thietane lead to a more puckered conformation. Azetidine also exhibits a significant pucker, with a dihedral angle of 37°.[1][2]

G cluster_this compound This compound Puckering cluster_azetidine Azetidine Puckering puckered1_c Puckered Conformation 1 planar_ts_c Planar Transition State puckered1_c->planar_ts_c ΔE = 1.44 kcal/mol puckered2_c Puckered Conformation 2 planar_ts_c->puckered2_c puckered1_a Puckered Conformation 1 planar_ts_a Planar Transition State puckered1_a->planar_ts_a ΔE = 1.26 kcal/mol puckered2_a Puckered Conformation 2 planar_ts_a->puckered2_a

Energy profile for ring inversion of this compound and azetidine.

Experimental Determination of Molecular Structure

The precise determination of the structural parameters presented above relies on sophisticated experimental techniques. Gas-phase electron diffraction and microwave spectroscopy are two powerful methods for elucidating the three-dimensional arrangement of atoms in small molecules.

Experimental Protocol: Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a primary technique for determining the bond lengths, angles, and puckering of small cyclic molecules.

1. Sample Preparation and Introduction:

  • The sample is vaporized under high vacuum to obtain a gaseous stream of molecules.

  • This gaseous sample is then introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects with a high-energy electron beam.

2. Electron Scattering:

  • A monochromatic beam of electrons, typically with an energy of 40-60 keV, is directed at the molecular beam.

  • The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a result of the interference of the electron waves scattered by all pairs of atoms in the molecule.

3. Data Collection:

  • The scattered electrons are detected on a photographic plate or a CCD detector, producing a series of concentric diffraction rings.

  • The intensity of these rings is measured as a function of the scattering angle.

4. Data Analysis and Structure Refinement:

  • The experimental scattering intensities are converted into a molecular scattering curve.

  • A theoretical model of the molecule's geometry is constructed, including initial estimates of bond lengths, bond angles, and puckering parameters.

  • Theoretical scattering intensities are calculated from this model and compared to the experimental data.

  • The structural parameters of the model are then refined using a least-squares fitting procedure to minimize the difference between the calculated and experimental scattering curves, yielding the final molecular structure.

G cluster_workflow Gas-Phase Electron Diffraction Workflow start Sample Vaporization beam Molecular Beam Formation start->beam diffraction Electron Beam Interaction beam->diffraction detection Scattering Pattern Detection diffraction->detection analysis Data Analysis & Structure Refinement detection->analysis G cluster_pathway Azetidine-Based Inhibition of the STAT3 Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene (Proliferation, Survival) nucleus->gene Transcription azetidine Azetidine Inhibitor azetidine->dimer Inhibits

References

A Comparative Guide to the Conformational Analysis of Cyclobutane and Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For professionals in drug development and chemical research, a deep understanding of the subtle differences between even simple cycloalkanes is paramount. This guide provides an objective comparison of the conformational analyses of cyclobutane and cyclopentane (B165970), supported by experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding.

At a Glance: Key Conformational Differences

This compound and cyclopentane, while differing by only a single methylene (B1212753) unit, exhibit markedly distinct conformational behaviors. This compound is characterized by significant ring strain, forcing it into a puckered or "butterfly" conformation to alleviate some torsional strain. In contrast, cyclopentane has much lower ring strain and exists in a dynamic equilibrium between two primary non-planar conformations: the "envelope" and the "twist." This dynamic process, known as pseudorotation, involves minimal energy barriers, making cyclopentane a highly flexible ring system.

Quantitative Conformational Data

The following tables summarize key experimental and computational data for the conformational analysis of this compound and cyclopentane, providing a clear comparison of their structural and energetic properties.

ParameterThis compoundCyclopentaneSource
Total Ring Strain (kcal/mol) ~26.3 - 26.4~6.2 - 7.4[1][2][3]
Preferred Conformation(s) Puckered (Butterfly)Envelope and Twist[1][4]
Symmetry of Preferred Conformation D2dCs (Envelope), C2 (Twist)[5]

Table 1: Comparison of General Conformational Properties

ParameterThis compound (Puckered)Cyclopentane (Envelope)Cyclopentane (Twist)Source
C-C-C Bond Angle (°) ~88~107Varies[1]
Dihedral (Puckering) Angle (°) ~25 - 35N/AN/A[1][6][7]
Puckering Amplitude (Å) N/A~0.463Varies[8]
Barrier to Planarity (kcal/mol) ~1.44~5.0~5.0[3][6]
Interconversion Barrier (kcal/mol) N/AVery low (~0.48)Very low[3]

Table 2: Detailed Conformational Parameters

Experimental Protocols

The determination of the conformational landscapes of this compound and cyclopentane relies on a combination of experimental techniques and computational methods.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the gas-phase structures of molecules, including bond lengths, angles, and dihedral angles.

Experimental Workflow for GED:

cluster_sample_prep Sample Preparation cluster_diffraction Diffraction cluster_analysis Data Analysis Sample Gaseous Sample Nozzle Nozzle Introduction (Low Pressure) Sample->Nozzle ElectronBeam High-Energy Electron Beam (~40-60 keV) ElectronBeam->Nozzle Scattering Scattering of Electrons by Gas Molecules Nozzle->Scattering Detector Detection of Scattered Electrons (Photographic Plate or CCD) Scattering->Detector Intensity Scattering Intensity vs. Scattering Angle Detector->Intensity MolecularScattering Extraction of Molecular Scattering Component Intensity->MolecularScattering StructureRefinement Least-Squares Refinement of Structural Model MolecularScattering->StructureRefinement FinalStructure Determination of Bond Lengths, Angles, and Dihedral Angles StructureRefinement->FinalStructure

Experimental workflow for Gas Electron Diffraction.

Methodology:

  • A gaseous sample of this compound or cyclopentane is introduced into a high-vacuum chamber through a fine nozzle.

  • A high-energy beam of electrons is directed through the gas stream.

  • The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • The radial distribution of scattered electron intensity is analyzed to determine the probability distribution of interatomic distances in the molecule.

  • This information is then used to refine a molecular model and determine the average bond lengths, bond angles, and dihedral angles. For this compound, a nozzle temperature of about 80°C and an electron wavelength of approximately 0.05851 Å have been used.

Vibrational Spectroscopy (Far-Infrared and Raman)

Vibrational spectroscopy is instrumental in probing the low-energy vibrations associated with conformational changes.

Methodology for Far-Infrared and Raman Spectroscopy:

  • Far-Infrared Spectroscopy: This technique is particularly sensitive to the low-frequency ring-puckering vibration of this compound. The absorption of far-infrared radiation by the gaseous sample is measured, revealing the energy level spacings of the puckering motion. From these spacings, the potential energy surface for the ring inversion can be constructed, and the barrier to planarity can be determined. For substituted cyclobutanes, spectra have been recorded in the 33-200 cm⁻¹ range.

  • Raman Spectroscopy: Raman spectroscopy is used to study the pseudorotation in cyclopentane. A laser is directed at the sample, and the inelastically scattered light is collected. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. The low-frequency Raman spectrum of cyclopentane reveals a series of transitions that can be assigned to the different pseudorotational energy levels. Femtosecond time-resolved Raman coherence spectroscopy has been employed for cyclopentane in a gas cell at 293 K and in a pulsed supersonic jet at approximately 90 K to obtain high-precision rotational and vibration-rotation coupling constants.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful tool for studying dynamic processes, such as the rapid conformational interconversions in cyclopentane.

Methodology for VT-NMR:

  • A solution of the cycloalkane in a suitable solvent (one with a low freezing point, such as a deuterated chlorofluorocarbon) is prepared in an NMR tube.

  • The NMR spectrum is recorded at room temperature. For both this compound and cyclopentane, the rapid interconversion of conformers leads to averaged signals for the protons.

  • The temperature of the NMR probe is gradually lowered.

  • As the temperature decreases, the rate of conformational interconversion slows down.

  • At a sufficiently low temperature (the coalescence temperature), the signals for the individual, non-equivalent protons in the different conformations begin to broaden and then resolve into separate peaks.

  • By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for the conformational interconversion can be calculated. For these experiments, it is crucial to change the temperature in small increments (e.g., 10-20°C at a time) and allow the sample to equilibrate for several minutes at each temperature before acquiring the spectrum.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are essential for complementing experimental data and providing a deeper understanding of the potential energy surfaces of these molecules.

Methodology for Computational Chemistry:

  • A starting geometry of the molecule is built.

  • A suitable level of theory (e.g., MP2, CCSD(T)) and basis set (e.g., cc-pVTZ, aug-cc-pVTZ) are chosen. For this compound, accurate estimates of the puckering barrier require high levels of electron correlation and large basis sets.[5]

  • The geometry of the molecule is optimized to find the minimum energy conformation(s).

  • The potential energy surface is scanned by systematically changing key geometric parameters (e.g., the puckering angle in this compound or the pseudorotation phase angle in cyclopentane) to locate transition states and determine energy barriers.

  • Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Conformational Analysis: A Comparative Overview

The following diagram illustrates the key differences in the conformational analysis of this compound and cyclopentane, highlighting the interplay between different types of strain.

G Cyclobutane_Planar Planar Conformation (High Torsional Strain, Moderate Angle Strain) Cyclobutane_Puckered Puckered (Butterfly) Conformation (Reduced Torsional Strain, Increased Angle Strain) Cyclobutane_Planar->Cyclobutane_Puckered Puckering to relieve eclipsing interactions Cyclopentane_Planar Planar Conformation (High Torsional Strain, Low Angle Strain) Cyclopentane_Envelope Envelope Conformation Cyclopentane_Planar->Cyclopentane_Envelope Puckering Cyclopentane_Twist Twist Conformation Cyclopentane_Planar->Cyclopentane_Twist Twisting Cyclopentane_Envelope->Cyclopentane_Twist Pseudorotation (Low Energy Barrier)

Comparison of conformational pathways for this compound and cyclopentane.

Conclusion

The conformational analysis of this compound and cyclopentane reveals a fascinating interplay of angle strain and torsional strain. This compound's significant ring strain dictates a relatively rigid, puckered conformation to minimize eclipsing interactions. In contrast, the lower ring strain of cyclopentane allows for a highly dynamic system characterized by pseudorotation between low-energy envelope and twist conformations. For researchers in drug design and materials science, these fundamental differences in flexibility and three-dimensional structure are critical considerations in molecular modeling and the prediction of molecular interactions. The experimental and computational methods outlined in this guide provide the framework for a thorough conformational analysis of these and more complex cyclic systems.

References

Assessing the Metabolic Stability of Cyclobutane-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclobutane ring into drug candidates is an increasingly utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. One of the key desired attributes is the enhancement of metabolic stability. This guide provides a comparative analysis of the metabolic stability of this compound-containing drugs against relevant alternatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

The Role of the this compound Moiety in Metabolic Stability

The this compound ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensionality.[1] Its puckered conformation can help to lock in a bioactive conformation, potentially increasing potency and selectivity.[1] Furthermore, its introduction into a molecule can block potential sites of metabolism that would otherwise be susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[2] While generally more metabolically robust than linear alkyl counterparts, the metabolic fate of a this compound-containing drug is highly dependent on the specific molecular context.[2][3]

Comparative Metabolic Stability Data

Direct comparison of the metabolic stability of this compound-containing drugs with their non-cyclobutane analogs is crucial for understanding the impact of this moiety. The following data summarizes the in vitro intrinsic clearance (CLint) in human liver microsomes for a series of compounds where a trifluoromethyl-substituted this compound (CF3-cyclobutane) was used as a bioisostere for a tert-butyl group and a CF3-cyclopropane group. Lower CLint values indicate greater metabolic stability.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[2][3]

As the data indicates, the effect of incorporating a CF3-cyclobutane ring on metabolic stability is not uniform. In the case of Model Amide 2 and Butenafine, the CF3-cyclobutane and CF3-cyclopropane analogs demonstrated improved metabolic stability compared to the tert-butyl parent compound.[2] Conversely, for Model Amide 1 and Tebutam, the introduction of the small rings resulted in decreased metabolic stability.[2] Notably, the metabolic stability of the CF3-cyclobutane and CF3-cyclopropane analogs were remarkably similar in these examples.[2]

Metabolic Pathways of this compound-Containing Drugs

The primary metabolic pathway for the this compound ring itself is oxidation, specifically hydroxylation, catalyzed by cytochrome P450 enzymes.[4] The position of hydroxylation can be influenced by the presence of substituents on the ring.[4] However, as seen in approved drugs, the metabolism of a this compound-containing molecule is often directed to other sites within the structure.

cluster_0 General Metabolic Pathways of this compound-Containing Drugs Parent This compound-Containing Drug CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8) Parent->CYP450 Oxidation AKR Aldo-Keto Reductases Parent->AKR Reduction (if applicable) Oxidized Oxidized Metabolites (Hydroxylation on this compound ring or elsewhere) CYP450->Oxidized Reduced Keto-reduced Metabolites AKR->Reduced PhaseII Phase II Conjugation (e.g., Glucuronidation) Oxidized->PhaseII Reduced->PhaseII Excretion Excretion PhaseII->Excretion

Common metabolic pathways for this compound-containing drugs.

Case Studies of Approved Drugs:
  • Boceprevir: This hepatitis C virus protease inhibitor is primarily metabolized via an aldo-keto reductase-mediated pathway to inactive ketone-reduced metabolites. A lesser metabolic route involves oxidation by CYP3A4/5.[3][5]

  • Ivosidenib (B560149): An inhibitor of mutant isocitrate dehydrogenase 1, ivosidenib is slowly metabolized to multiple oxidative metabolites, primarily by CYP3A4.[2][4]

  • Apalutamide: This androgen receptor inhibitor is metabolized by CYP2C8 and CYP3A4.[6]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration in phosphate buffer (e.g., 0.5 mg/mL final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound working solution and the diluted human liver microsomes.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

cluster_1 Experimental Workflow for In Vitro Metabolic Stability Assay A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System B Incubation: - Mix reagents in 96-well plate - Pre-incubate at 37°C - Initiate reaction with NADPH A->B C Time Points & Termination: - Aliquot at 0, 5, 15, 30, 60 min - Stop reaction with cold Acetonitrile + IS B->C D Sample Processing: - Centrifuge to pellet protein - Transfer supernatant C->D E LC-MS/MS Analysis: - Quantify remaining parent compound D->E F Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint E->F

Workflow for a liver microsomal stability assay.

Conclusion

The incorporation of a this compound moiety is a viable strategy to enhance the metabolic stability of drug candidates, primarily by blocking sites susceptible to CYP450-mediated oxidation. However, the effect is highly dependent on the overall molecular structure, and in some cases, can lead to decreased stability. Therefore, direct experimental evaluation of metabolic stability for each new chemical entity is essential. The provided comparative data and experimental protocol serve as a valuable resource for researchers in making informed decisions during the drug design and development process.

cluster_2 Logical Relationship of this compound Properties to Applications Properties This compound Properties: - Rigidity - Puckered 3D structure - Can block metabolic sites Applications Applications in Drug Design Properties->Applications ImprovedStability Improved Metabolic Stability Applications->ImprovedStability BioactiveConformation Locking Bioactive Conformation Applications->BioactiveConformation

Logical Relationship of this compound Properties to its Applications.

References

A Comparative DFT Study of Cyclobutane and Silacyclobutane: Structure, Electronics, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative electronic and structural properties of cyclobutane and its silicon-containing analogue, silathis compound (B14746246). This guide summarizes key findings from Density Functional Theory (DFT) studies and experimental data, providing a framework for understanding the impact of silicon substitution in a strained four-membered ring system.

The introduction of a silicon atom into the strained four-membered ring of this compound to form silathis compound induces significant changes in the molecule's geometric and electronic properties. These alterations, driven by the differences in atomic size, electronegativity, and orbital characteristics between carbon and silicon, have profound implications for the reactivity and potential applications of these small ring systems. This guide provides an objective comparison based on data from computational and experimental studies.

Data Presentation: Structural and Electronic Parameters

The following table summarizes key structural and electronic parameters for this compound and silathis compound, compiled from various experimental and DFT computational studies. It is important to note that DFT-calculated values can vary with the choice of functional and basis set.

ParameterThis compoundSilathis compound
Structural Parameters
C-C Bond Length (Å)1.555[1], 1.568 ± 0.02[2]1.553 (avg.)
Si-C Bond Length (Å)N/A1.895 (avg.)
C-H Bond Length (Å)1.091 - 1.093[1]1.090 (avg.)
Si-H Bond Length (Å)N/A1.480 (avg.)
C-C-C Bond Angle (°)88.5[3]97.0 - 100.5[4]
C-Si-C Bond Angle (°)N/A77.2 - 78.8[4]
Dihedral (Puckering) Angle (°)~20 - 27.5[1][2]~36[5]
Electronic Properties (DFT Calculated)
HOMO-LUMO Gap (eV)~8.5 - 9.5~7.0 - 8.0
Dipole Moment (Debye)0~0.5 - 0.8
Ring Strain
Total Strain Energy (kcal/mol)26.3[3]Lower barrier to puckering than this compound[4]

Experimental and Computational Protocols

The data presented in this guide is derived from established experimental techniques and computational methodologies.

Experimental Methods
  • Gas-Phase Electron Diffraction (GED): This is a primary technique used to determine the gas-phase structures of small molecules like this compound and silathis compound. It provides information on bond lengths, bond angles, and dihedral angles.

  • Microwave Spectroscopy: This method is employed to obtain precise rotational constants, from which molecular geometry can be derived, particularly for polar molecules like silathis compound.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe the vibrational modes of the molecules, which can be correlated with their structure and bonding.

Computational Methodology: Density Functional Theory (DFT)

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. A typical DFT study of this compound and silathis compound involves the following steps:

  • Model Building: The 3D structures of this compound and silathis compound are constructed.

  • Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This step is crucial for obtaining accurate structural parameters.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine various electronic properties, including:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

    • Population Analysis: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom, providing insight into the charge distribution within the molecule.

    • Dipole Moment: The molecular dipole moment is calculated to quantify the overall polarity of the molecule.

Commonly used DFT functionals for such studies include B3LYP, and basis sets like 6-31G(d,p) or the cc-pVTZ family are often employed to balance accuracy and computational cost.

Mandatory Visualization

DFT_Comparison_Workflow Comparative DFT Study Workflow cluster_molecules Molecule Selection cluster_dft DFT Calculations cluster_analysis Comparative Analysis mol1 This compound (C4H8) geom_opt Geometry Optimization mol1->geom_opt mol2 Silathis compound (C3SiH8) mol2->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prop_calc Electronic Property Calculation freq_calc->prop_calc struct_params Structural Parameters (Bond Lengths, Angles) prop_calc->struct_params elec_props Electronic Properties (HOMO-LUMO, Charges, Dipole Moment) prop_calc->elec_props reactivity Reactivity & Strain Analysis struct_params->reactivity elec_props->reactivity

Caption: Workflow for a comparative DFT study.

Discussion and Comparison

Structural Differences

The substitution of a carbon atom with a larger silicon atom leads to significant changes in the ring's geometry. The Si-C bonds in silathis compound are considerably longer than the C-C bonds in this compound. This elongation helps to alleviate some of the angle strain inherent in the four-membered ring. Consequently, the C-C-C bond angles in silathis compound are wider than in this compound, moving closer to the ideal tetrahedral angle. Conversely, the C-Si-C bond angle is much more acute, a consequence of the longer Si-C bonds and the geometric constraints of the ring. Both molecules adopt a puckered or "butterfly" conformation to minimize torsional strain, with silathis compound exhibiting a larger dihedral angle.

Electronic Properties and Reactivity

The electronic nature of this compound and silathis compound also differs significantly. This compound is a nonpolar molecule with a relatively large HOMO-LUMO gap, indicative of its kinetic stability despite its ring strain.

In contrast, silathis compound is a polar molecule due to the difference in electronegativity between silicon and carbon. The silicon atom bears a partial positive charge, while the adjacent carbon atoms are partially negative. This polarity influences its intermolecular interactions and reactivity. The HOMO-LUMO gap of silathis compound is generally smaller than that of this compound, suggesting that it is kinetically more reactive. The lower barrier to puckering in silathis compound also points to a more flexible ring system.

The high ring strain in both molecules makes them susceptible to ring-opening reactions. However, the presence of the weaker and more polar Si-C bonds in silathis compound provides specific pathways for ring-opening and polymerization reactions that are not available to this compound. Electronic structure calculations show that the LUMO of silathis compound is lower in energy compared to this compound, making it more susceptible to nucleophilic attack.

References

Spectroscopic Validation of Cyclobutane's Puckered Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformation of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical properties and biological activity. Cyclobutane, a fundamental four-membered carbocycle, presents a classic case of conformational analysis, where a planar structure might be intuitively assumed. However, a wealth of spectroscopic evidence unequivocally demonstrates that this compound adopts a non-planar, "puckered" conformation to alleviate torsional strain. This guide provides a comparative overview of the key spectroscopic techniques used to validate this puckered structure, supported by experimental data and detailed methodologies.

Executive Summary: Planar vs. Puckered this compound

A planar this compound molecule would belong to the highly symmetric D₄ₕ point group. In this conformation, all C-H bonds on adjacent carbon atoms would be eclipsed, leading to significant torsional strain. To relieve this strain, the ring puckers, resulting in a bent conformation with D₂d symmetry. This puckering introduces a dihedral angle and slightly increases angle strain, but the overall energy of the molecule is lowered. Spectroscopic methods provide the definitive evidence for this puckered D₂d structure by probing the molecule's rotational, vibrational, and nuclear spin properties.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key experimental findings from various spectroscopic techniques that differentiate between the hypothetical planar (D₄ₕ) and the experimentally confirmed puckered (D₂d) structures of this compound.

Table 1: Structural Parameters from Electron Diffraction and NMR Spectroscopy
ParameterPlanar (D₄ₕ) PredictionExperimental Value (Puckered, D₂d)Technique
C-C Bond Length~1.548 Å1.555 ± 0.001 ÅGas Electron Diffraction
Dihedral Angle (C-C-C-C)27.5° ± 1.1°Gas Electron Diffraction
H-C-H Bond Angle~109.5°106.4° ± 1.3°Gas Electron Diffraction
Inter-proton Distance RatiosDifferent from observedConsistent with a puckered model¹H NMR in Nematic Solvent
Table 2: Rotational Spectroscopy Data

A planar this compound (D₄ₕ) would be a symmetric top molecule, with two of its three principal moments of inertia being equal. In contrast, the puckered D₂d structure is an asymmetric top, with three different moments of inertia. This results in distinct rotational spectra.

PropertyPlanar (D₄ₕ) PredictionPuckered (D₂d) ObservationTechnique
Molecular Top ClassificationSymmetric Top (Iₐ = Iₑ < I𝒸)Asymmetric Top (Iₐ ≠ Iₑ ≠ I𝒸)Microwave/Far-IR Spectroscopy
Rotational Constant (B₀)-0.35582 cm⁻¹Far-Infrared Spectroscopy
Table 3: Vibrational Spectroscopy (IR and Raman) Mode Activity

Group theory predicts different selection rules for the vibrational modes of the D₄ₕ and D₂d symmetries. The "Rule of Mutual Exclusion" for centrosymmetric molecules (like D₄ₕ) states that vibrations cannot be both IR and Raman active. This rule does not apply to the non-centrosymmetric D₂d molecule.

Symmetry Point GroupIR Active ModesRaman Active ModesOverlap
D₄ₕ (Planar)A₂ᵤ + EᵤA₁g + B₁g + B₂g + E₉None
D₂d (Puckered)B₂ + EA₁ + B₁ + B₂ + EB₂ and E modes are both IR and Raman active

Experimental spectra of this compound show several vibrational modes that are active in both IR and Raman, which is only consistent with the D₂d point group.

Table 4: Observed Vibrational Frequencies for this compound (D₂d Symmetry)
SymmetryModeFrequency (cm⁻¹)Activity
A₁Ring Breathing1004Raman
A₁CH₂ Wag1153Raman
A₁CH₂ Scissor1468Raman
A₁CH₂ Stretch2862Raman
A₁CH₂ Stretch2951Raman
B₁Ring Puckering199Raman
B₁CH₂ Twist928Raman
B₁CH₂ Wag1142Raman
B₁CH₂ Scissor1231Raman
B₂CH₂ Rock625IR, Raman
B₂Ring Deformation883IR, Raman
B₂CH₂ Scissor1440IR, Raman
B₂CH₂ Stretch2934IR, Raman
B₂CH₂ Stretch2973IR, Raman
ERing Deformation746IR, Raman
ECH₂ Rock893IR, Raman
ECH₂ Wag1217IR, Raman
ECH₂ Twist1252IR, Raman
ECH₂ Scissor1441IR, Raman
ECH₂ Stretch2862IR, Raman
ECH₂ Stretch2959IR, Raman
Table 5: ¹H NMR Vicinal Coupling Constants (³JHH)

The magnitude of vicinal proton-proton coupling constants is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. In a puckered this compound, there are distinct cis and trans vicinal relationships with specific dihedral angles, leading to different coupling constants. A planar structure would have only 0° and 180° dihedral angles for cis and trans protons, respectively, resulting in different predicted coupling patterns.

Coupling TypeDihedral Angle (Puckered)Expected ³JHH (Karplus)Observation
³Jcis~0° - 30°Larger valuesConsistent with puckered model
³Jtrans~120° - 150°Smaller valuesConsistent with puckered model

Specific ³JHH values for unsubstituted this compound are complex to extract due to rapid puckering and proton exchange. However, studies on substituted cyclobutanes confirm the dependence of these couplings on the puckered geometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas-Phase Electron Diffraction

Objective: To determine the equilibrium geometry (bond lengths, bond angles, and dihedral angles) of gaseous this compound.

Methodology:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun and collimated.

  • Scattering: The electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is a function of the internuclear distances within the molecule. By fitting the experimental scattering data to a theoretical model based on molecular structure, precise bond lengths, bond angles, and the puckering angle can be determined.

Far-Infrared and Raman Spectroscopy

Objective: To observe the low-frequency ring-puckering vibrations and determine the potential energy surface for this motion.

Methodology:

  • Sample Preparation: Gaseous this compound is introduced into a long-path gas cell for IR spectroscopy or a specialized cell for Raman spectroscopy.

  • FT-IR Spectroscopy:

    • A broadband infrared source is used to irradiate the sample.

    • The transmitted light is passed through an interferometer and onto a detector.

    • The resulting interferogram is Fourier-transformed to obtain the absorption spectrum in the far-infrared region (typically 50-400 cm⁻¹).

  • Raman Spectroscopy:

    • A high-intensity monochromatic laser beam is passed through the gas sample.

    • The scattered light is collected at a 90° angle to the incident beam.

    • The scattered light is passed through a monochromator to separate the Raman-shifted frequencies from the intense Rayleigh scattering.

    • A sensitive detector (e.g., a CCD) records the Raman spectrum.

  • Data Analysis: The observed low-frequency transitions are assigned to the ring-puckering mode. The energy levels are then fitted to a double-minimum potential function, which allows for the determination of the barrier to planarity and the equilibrium puckering angle. The observation of vibrational modes that are both IR and Raman active confirms the D₂d symmetry.

¹H NMR Spectroscopy in a Nematic Liquid Crystal Solvent

Objective: To determine the relative positions of the hydrogen atoms and infer the molecular geometry.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a nematic liquid crystal solvent (e.g., p,p'-di-n-hexyloxyazoxybenzene). The anisotropic nature of the liquid crystal imposes a partial orientation on the solute molecules.

  • NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. In the anisotropic environment, the direct dipole-dipole couplings between protons are not averaged to zero as they are in isotropic solvents.

  • Spectral Analysis: The complex spectrum, which includes these dipolar couplings, is analyzed. The magnitudes of the dipolar couplings are proportional to the inverse cube of the distance between the nuclei and the orientation of the internuclear vector relative to the magnetic field.

  • Structural Determination: By fitting the experimental dipolar couplings to a structural model, the relative internuclear distances and, consequently, the molecular geometry can be determined. This analysis has shown that the proton geometry is only consistent with a puckered model of this compound.

Visualization of Experimental Logic

G ED Electron Diffraction: Non-zero Dihedral Angle Puckered Implies Puckered (D2d) Structure ED->Puckered MW Rotational Spectroscopy: Asymmetric Top Spectrum MW->Puckered VR Vibrational Spectroscopy (IR/Raman): Coincident Active Modes VR->Puckered NMR NMR in Nematic Solvent: Anisotropic Dipolar Couplings NMR->Puckered Conclusion Conclusion: This compound has a puckered structure Puckered->Conclusion Planar Contradicts Planar (D4h) Structure Planar->Conclusion

Conclusion

The convergence of data from multiple, independent spectroscopic techniques provides an irrefutable validation of the puckered, D₂d symmetry of this compound. Electron diffraction and NMR in anisotropic solvents directly probe the molecular geometry, revealing a non-planar ring. Vibrational spectroscopy, through the analysis of selection rules, and rotational spectroscopy, by characterizing the molecule as an asymmetric top, provide further, conclusive evidence. This comprehensive understanding of this compound's structure is fundamental for predicting its reactivity and for the rational design of more complex molecules containing this important cyclic motif.

Cyclobutane: A Rigid Scaffold for Enhanced Molecular Precision in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of drug discovery, the conformational rigidity of a molecule is a critical parameter that can profoundly influence its biological activity, selectivity, and pharmacokinetic properties. Flexible molecules often pay an entropic penalty upon binding to their target, potentially leading to weaker interactions. Rigid scaffolds, in contrast, can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and specificity. Among the various strategies to induce rigidity, the incorporation of a cyclobutane ring has emerged as a powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive comparison of this compound with other common rigidifying scaffolds, supported by experimental data, to inform rational drug design.

The Unique Profile of the this compound Scaffold

The this compound ring, a four-membered carbocycle, possesses a unique combination of properties that make it an attractive scaffold. Its puckered, three-dimensional structure allows for the precise spatial orientation of substituents, a crucial factor for optimal interaction with biological targets.[1][2][3] This contrasts with more flexible linear linkers or larger, more dynamic cycloalkanes.

Key characteristics of the this compound ring include:

  • Conformational Restriction: The primary advantage of the this compound moiety is its ability to lock a portion of a molecule into a more defined conformation, reducing the entropic cost of binding.[1][2][3][4]

  • Three-Dimensionality: The non-planar nature of the this compound ring enriches the three-dimensional character of a molecule, a feature increasingly sought after to "escape from flatland" in drug design and improve physicochemical properties.[4][5]

  • Metabolic Stability: The this compound core is generally resistant to metabolic degradation, and its incorporation can block metabolically labile sites in a molecule.[1][3][6]

  • Versatile Substitution Patterns: The this compound ring can be functionalized with various substitution patterns (e.g., 1,2-cis/trans, 1,3-cis/trans), offering fine control over the spatial arrangement of pharmacophoric groups.[7]

Comparative Analysis: this compound vs. Alternative Scaffolds

The decision to incorporate a this compound ring is often made in comparison to other available scaffolds. Here, we compare its performance against common alternatives.

This compound vs. Flexible Alkyl Chains

The most straightforward comparison is between a this compound linker and a flexible alkyl chain (e.g., a butyl group). The introduction of the cyclic constraint can have a dramatic impact on biological activity.

PropertyFlexible Butyl LinkerThis compound LinkerRationale for Difference
Conformational Entropy HighLowFree rotation around C-C bonds in the alkyl chain vs. restricted puckering of the this compound ring.
Binding Affinity (General Trend) LowerHigherPre-organization of the molecule in a bioactive conformation by the this compound ring reduces the entropic penalty upon binding.[1][2]
Metabolic Stability Susceptible to oxidationGenerally more stableC-H bonds in the rigid ring are often less accessible to metabolic enzymes.[1][6]
Aqueous Solubility VariableCan improveThe non-planar, sp3-rich nature can disrupt crystal packing.[6]

Case Study: RORγt Inhibitors

In the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors for autoimmune diseases, replacing a flexible linker with a cis-1,4-cyclobutane linker in compound 27 led to optimal in vitro potency and the highest plasma exposure and oral bioavailability in mice. The researchers hypothesized that a more rigid linker would be beneficial as the entropy loss upon binding would be minimal.[1][2]

This compound vs. Cyclopropane (B1198618)

Cyclopropane, a three-membered ring, is another small cycloalkane used to impart rigidity. However, its higher ring strain and distinct electronic properties lead to different outcomes compared to this compound.

PropertyCyclopropaneThis compoundRationale for Difference
Ring Strain Energy (kcal/mol) ~28.1~26.3The smaller bond angles in cyclopropane lead to greater angle strain.[6]
Electronic Character Significant p-character, sometimes compared to a double bond.[6]Increased p-character in C-C bonds, but less pronounced than cyclopropane.[1]The high ring strain in cyclopropane leads to rehybridization of the C-C bonding orbitals.
Metabolic Stability Generally robust, but can be susceptible to ring-opening.Generally robust and less prone to ring-opening than cyclopropane.[1][6]The higher ring strain of cyclopropane can be a driving force for metabolic ring cleavage.
Chemical Reactivity More reactive; can undergo reactions similar to alkenes.Relatively inert compared to cyclopropane.[1][2]The higher strain energy makes cyclopropane more susceptible to ring-opening reactions.

Case Study: Bioisosteric Replacement of a tert-Butyl Group

A study comparing trifluoromethyl-substituted this compound and cyclopropane analogs as bioisosteres for the tert-butyl group provided quantitative data on their metabolic stability in human liver microsomes. The results showed that the metabolic fate can be highly context-dependent, with the CF3-cyclobutane analog showing increased stability in some compounds and decreased stability in others when compared to the CF3-cyclopropane analog.[8]

CompoundIntrinsic Clearance (CLint) (μL/min/mg)
Tebutam (tert-butyl) 57
CF3-cyclopropane analog Not reported in this specific comparison
CF3-cyclobutane analog (50) 107 (decreased stability)
Butenafine (tert-butyl) 30
CF3-cyclopropane analog Not reported in this specific comparison
CF3-cyclobutane analog (46) 21 (increased stability)
This compound vs. Larger Cycloalkanes (Cyclopentane, Cyclohexane)

While larger rings also provide conformational constraint, they possess greater flexibility than this compound.

PropertyCyclopentane/Cyclohexane (B81311)This compoundRationale for Difference
Flexibility Higher (multiple low-energy conformations like chair/boat for cyclohexane and envelope/twist for cyclopentane)Lower (puckered conformation with a higher barrier to inversion)The energetic landscape of larger rings allows for more conformational possibilities.
Substitution Vectors More complex due to axial/equatorial positions and multiple conformers.More defined spatial orientation of substituents.The rigid puckered structure of this compound provides a more predictable arrangement of functional groups.
Ring Strain Energy (kcal/mol) Cyclopentane: ~7.1, Cyclohexane: ~0~26.3Cyclopentane and cyclohexane have bond angles closer to the ideal tetrahedral angle.[1]

Case Study: Antitumor Agents

In a study to develop cis-constrained carbocyclic analogs of an antitumor natural product, it was found that larger carbocycle analogs (cyclopentyl and cyclohexyl) showed lower potencies compared to the this compound and cyclobutene (B1205218) analogs. The this compound derivative 16 exhibited comparable potency to the natural product against certain cancer cell lines with a high therapeutic index, demonstrating the benefit of the more rigid four-membered ring in locking the molecule into its most active form.[1][2]

Experimental Protocols

To ensure the reproducibility of the data presented, standardized experimental methodologies are crucial. Below are outlines of key experimental protocols.

Synthesis of this compound-Containing Molecules

The synthesis of this compound derivatives has historically been challenging, but modern synthetic methods have made them more accessible. A common and powerful method is the [2+2] cycloaddition reaction.

General Protocol for Photocatalyzed [2+2] Cycloaddition:

  • Reactant Preparation: A solution of the alkene substrates (e.g., two dissimilar acyclic enones) is prepared in a suitable solvent (e.g., CH2Cl2) in a photochemically compatible reaction vessel.

  • Catalyst Addition: A photocatalyst, such as a ruthenium(II) complex (e.g., Ru(bpy)3Cl2), is added to the reaction mixture.

  • Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., from a household light bulb or a specific wavelength LED) at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC, GC-MS, or NMR.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired this compound product.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is used to determine the intrinsic clearance (CLint) of a compound, providing a measure of its susceptibility to metabolism by liver enzymes.

  • Preparation of Incubation Mixture: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). The final incubation mixture contains the test compound at a specific concentration (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The intrinsic clearance is then calculated using the equation: CLint = (k / [microsomal protein concentration]) * 1000.

Visualizing the Rationale for Rigidification

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Flexible Molecule Binding cluster_1 Rigid Molecule Binding Unbound (High Entropy) Unbound (High Entropy) Bound (Low Entropy) Bound (Low Entropy) Unbound (High Entropy)->Bound (Low Entropy) High Entropic Penalty Pre-organized (Low Entropy) Pre-organized (Low Entropy) Pre-organized (Low Entropy)->Bound (Low Entropy) Low Entropic Penalty Bound (Low Entropy)_2 Bound (Low Entropy)

Figure 1. Comparison of the entropic cost of binding for flexible versus rigid molecules.

G cluster_scaffolds cluster_properties Alkyl Chain Alkyl Chain Flexibility Flexibility Alkyl Chain->Flexibility High 3D Shape 3D Shape Alkyl Chain->3D Shape Low Metabolic Stability Metabolic Stability Alkyl Chain->Metabolic Stability Low Ring Strain Ring Strain Alkyl Chain->Ring Strain None This compound This compound This compound->Flexibility Low This compound->3D Shape High This compound->Metabolic Stability High This compound->Ring Strain High Cyclopropane Cyclopropane Cyclopropane->Flexibility Very Low Cyclopropane->3D Shape Moderate Cyclopropane->Metabolic Stability Moderate-High Cyclopropane->Ring Strain Very High Cyclohexane Cyclohexane Cyclohexane->Flexibility Moderate Cyclohexane->3D Shape High Cyclohexane->Metabolic Stability High Cyclohexane->Ring Strain None

Figure 2. A logical relationship diagram comparing key properties of different molecular scaffolds.

Conclusion

The this compound ring is a valuable and increasingly utilized scaffold in modern drug design. Its ability to rigidly constrain molecular conformation in a well-defined three-dimensional space offers significant advantages in optimizing binding affinity, selectivity, and metabolic stability. While not a universal solution, a thorough understanding of its properties in comparison to other scaffolds, such as flexible alkyl chains, cyclopropane, and larger cycloalkanes, allows for its rational and effective application. The case studies presented herein provide tangible evidence of the benefits that can be achieved through the judicious incorporation of this unique four-membered ring. As synthetic methodologies continue to improve, the accessibility and application of this compound-containing molecules in the pursuit of novel therapeutics are set to expand.

References

Shifting from Flatland: A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in hydrophobic and π-stacking interactions. However, its planarity and lipophilicity can contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic turnover, hindering the development of promising drug candidates. A key strategy to mitigate these liabilities is the bioisosteric replacement of the phenyl ring with saturated, three-dimensional structures. Among these, the cyclobutane ring has emerged as a compelling, albeit underutilized, alternative.

This guide provides an objective comparison of the performance of this compound as a phenyl ring bioisostere, supported by experimental data from published literature. We will delve into the impact of this substitution on key drug-like properties, including potency, metabolic stability, and solubility.

Physicochemical and Pharmacokinetic Advantages of this compound

The replacement of a planar phenyl ring with a puckered this compound ring introduces sp³ character into a molecule, which has been shown to correlate with a higher success rate in clinical trials.[1] This structural change can lead to several beneficial modifications:

  • Improved Solubility: The reduction in planarity and lipophilicity upon replacing a phenyl with a cyclobutyl group can disrupt crystal lattice packing and reduce unfavorable hydrophobic interactions, often leading to a significant increase in aqueous solubility.[2]

  • Enhanced Metabolic Stability: Phenyl rings are susceptible to oxidation by cytochrome P450 enzymes. The this compound ring, being a saturated carbocycle, can block these metabolic hotspots, leading to increased metabolic stability and a longer half-life.[2][3]

  • Favorable Pharmacokinetic Profile: The improved solubility and metabolic stability can contribute to a better overall pharmacokinetic (PK) profile, including increased oral bioavailability.[3]

  • Potency and Selectivity: The three-dimensional geometry of the this compound ring can provide a better spatial arrangement for interacting with protein binding pockets, potentially leading to maintained or even improved potency and selectivity.[2][3]

Quantitative Comparison: Phenyl vs. Saturated Bioisosteres

While direct head-to-head data for a simple phenyl versus cyclobutyl replacement is sparse in the public domain, a study on nonclassical phenyl bioisosteres in a series of antimalarial compounds provides an excellent case study comparing a phenyl-containing compound with its bicyclo[1.1.1]pentane (BCP) analog. BCP is a strained bicyclic alkane that serves as a rigid, non-planar bioisostere for a 1,4-disubstituted phenyl ring and provides a strong quantitative example of the benefits of moving away from planar aromatic systems.

Case Study: Antimalarial Agents

In this study, the phenyl group of a lead compound was replaced with various bioisosteres, including BCP. The compounds were evaluated for their in vitro potency against Plasmodium falciparum, metabolic stability in human and mouse liver microsomes, and aqueous solubility.

Compound IDRing SystemP. falciparum IC50 (nM)[1][4]HLM t½ (min)[1][4]MLM t½ (min)[1][4]Aqueous Solubility (µM)[1][4]
Parent Phenyl1.125211.8
Analog BCP1.11101104.8

Key Observations:

  • Potency: The BCP analog maintained equipotency with the parent phenyl compound, demonstrating that the saturated bioisostere can effectively mimic the structural role of the phenyl ring in binding to the target.[1][4]

  • Metabolic Stability: The BCP analog exhibited a dramatic improvement in metabolic stability, with the half-life in both human (HLM) and mouse (MLM) liver microsomes increasing by over four-fold.[1][4] This highlights the success of the bioisosteric replacement in blocking a key site of metabolism.

  • Solubility: The aqueous solubility of the BCP analog was more than 2.5 times higher than that of the phenyl-containing parent compound.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Internal standard in acetonitrile (B52724) (for quenching and analysis).

  • Incubation:

    • The test compound is incubated with human liver microsomes (typically at a final concentration of 0.5-1 µM compound and 0.5 mg/mL microsomal protein) in phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time Points and Quenching:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Protocol:

  • Preparation of Solutions:

    • A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

    • An aqueous buffer is prepared (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • A small volume of the DMSO stock solution is added to the aqueous buffer in a microplate well to achieve the desired final concentration (the final DMSO concentration is typically kept low, e.g., <1%).

    • The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Detection of Precipitation:

    • The solubility is assessed by detecting the amount of precipitated compound. This can be done using several methods:

      • Nephelometry: Measures the scattering of light by undissolved particles.

      • Direct UV/LC-MS: The sample is filtered to remove any precipitate, and the concentration of the compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • A standard curve is generated using known concentrations of the compound.

    • The solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these bioisosteric replacements are applied, the following diagrams illustrate relevant biological pathways and experimental workflows.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Compound_Design Compound Design (Phenyl vs. Cyclobutyl) Synthesis Chemical Synthesis Compound_Design->Synthesis Potency_Assay Potency Assay (e.g., Enzyme Inhibition) Synthesis->Potency_Assay Solubility_Assay Solubility Assay (Kinetic) Synthesis->Solubility_Assay Metabolic_Stability Metabolic Stability (HLM Assay) Synthesis->Metabolic_Stability Data_Comparison Quantitative Data Comparison Potency_Assay->Data_Comparison Solubility_Assay->Data_Comparison Metabolic_Stability->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis SAR_Analysis->Compound_Design Next Design Cycle

Caption: A typical workflow for comparing phenyl and cyclobutyl analogs in drug discovery.

gamma_secretase_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Ab Amyloid-β (Aβ) APP->Ab AICD APP Intracellular Domain (AICD) APP->AICD gamma_secretase γ-Secretase gamma_secretase->APP Cleavage beta_secretase β-Secretase beta_secretase->APP Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Nucleus Nucleus AICD->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Simplified signaling pathway of γ-secretase and APP processing.

Conclusion

The bioisosteric replacement of a phenyl ring with a this compound ring represents a powerful strategy in modern medicinal chemistry to overcome common challenges in drug development. By moving from a flat, aromatic scaffold to a three-dimensional, saturated one, researchers can often achieve significant improvements in aqueous solubility and metabolic stability without sacrificing, and sometimes even enhancing, biological potency. The quantitative data presented, using the closely related BCP bioisostere as a surrogate, clearly illustrates these potential benefits. As synthetic methodologies for constructing functionalized cyclobutanes become more accessible, the application of this versatile scaffold is expected to grow, paving the way for the development of safer and more effective medicines.

References

Cyclobutane vs. Oxetane: A Head-to-Head Comparison in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the strategic application of cyclobutane and oxetane (B1205548) rings in modern medicinal chemistry. This guide provides a data-driven comparison of their impact on key drug-like properties, supported by experimental data and detailed protocols.

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to small, strained ring systems to impart unique three-dimensional structures and desirable physicochemical properties to drug candidates. Among these, the four-membered rings this compound and its oxygen-containing counterpart, oxetane, have emerged as valuable bioisosteres and structural motifs. While both can enhance the sp³ character of a molecule, their distinct electronic and structural features lead to significantly different outcomes in drug design. This guide offers a head-to-head comparison of this compound and oxetane, summarizing key quantitative data and providing insights into their strategic application.

Physicochemical Properties: A Tale of Two Rings

The introduction of a this compound or oxetane ring can profoundly influence a molecule's solubility, lipophilicity, and metabolic stability. Oxetanes, with their inherent polarity due to the oxygen atom, generally offer a significant advantage in improving aqueous solubility and reducing lipophilicity compared to the nonpolar this compound ring.

A notable study by AstraZeneca directly compared 3-aminooxetane motifs with their aminothis compound and aminocyclopropane counterparts. The introduction of the oxetane resulted in a significant decrease in the distribution coefficient (logD) by approximately 0.8 units compared to the carbocyclic analogues, highlighting its utility in modulating lipophilicity.[1]

PropertyThis compoundOxetaneKey Advantages of Oxetane
Polarity NonpolarPolarIncreased aqueous solubility, reduced lipophilicity.
Hydrogen Bonding Not an acceptorActs as a hydrogen bond acceptor.[2]Can form additional interactions with biological targets.
Dipole Moment LowSignificantCan mimic the dipole of a carbonyl group.[1][2]
Lipophilicity (logP/logD) Generally increases lipophilicityGenerally decreases lipophilicity.[1][3]Favorable for improving ADME properties.
Aqueous Solubility LowerHigherImproved formulation and bioavailability potential.[2][4]
pKa of adjacent amines Less impactCan lower the pKa by 2-3 units.[3][5]Reduces basicity, potentially avoiding hERG liability.[2][3]

Metabolic Stability: Blocking Sites of Metabolism

Both this compound and oxetane can be strategically employed to block metabolically labile sites within a molecule, thereby enhancing its metabolic stability.[6][7] The rigid, puckered structure of this compound can shield adjacent functional groups from enzymatic degradation.[6] Oxetanes, often used as metabolically stable surrogates for gem-dimethyl or carbonyl groups, have demonstrated significant improvements in metabolic stability in numerous studies.[1][2][4]

A compelling example from Pfizer showcased the progressive improvement in metabolic stability by replacing carbocyclic rings with oxygen-containing heterocycles. In a series of N-substituted arylsulfonamides, the oxetane-containing analogue exhibited superior metabolic stability compared to its carbocyclic counterparts without compromising potency.[1]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

A common method to assess metabolic stability is through incubation with human liver microsomes. The following is a generalized protocol:

  • Incubation Mixture Preparation: A typical incubation mixture contains the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Biological Activity and Target Engagement

The choice between a this compound and an oxetane can have a profound impact on a compound's biological activity and selectivity. The distinct geometries and electronic properties of these rings can alter the conformation of a molecule, leading to different interactions with the target protein.

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a direct comparison revealed that an oxetane-containing compound demonstrated improved potency, off-target profile, and pharmacokinetic properties compared to its this compound analogue.[2]

IDO1 Inhibition Assay: A Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of compounds against the IDO1 enzyme.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis IDO1 Recombinant Human IDO1 Enzyme Incubation Incubation at 25°C IDO1->Incubation L_Trp L-Tryptophan (Substrate) L_Trp->Incubation Cofactors Methylene Blue, Ascorbic Acid Cofactors->Incubation Test_Compound Test Compound (this compound or Oxetane Analog) Test_Compound->Incubation Quench Quench Reaction (e.g., with Trichloracetic Acid) Incubation->Quench Enzymatic Conversion Kyn_Conversion Conversion of N-formylkynurenine to Kynurenine (Heat) Quench->Kyn_Conversion Detection Measure Kynurenine (Absorbance at 321 nm) Kyn_Conversion->Detection IC50 Calculate IC50 Value Detection->IC50 Data Processing

Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.

Case Study: Comparison of IDO1 Inhibitors

A study on IDO1 inhibitors provides a clear head-to-head comparison of this compound and oxetane analogues.[2]

Compound FeatureThis compound Analog (28)Oxetane Analog (30)Advantage
IDO1 Potency (IC₅₀) Comparable to oxetane analogComparable to this compound analog-
Metabolic Turnover HigherLowerOxetane
Aqueous Solubility LowerHigherOxetane
Off-target Profile Less favorableImprovedOxetane

This data clearly illustrates that while both motifs can lead to potent compounds, the oxetane ring conferred superior drug-like properties in this specific chemical series.[2]

Synthesis Considerations

The synthetic accessibility of this compound and oxetane building blocks has significantly improved in recent years, making their incorporation into drug candidates more feasible.[6][8]

General Synthetic Strategies for Cyclobutanes:

  • [2+2] cycloaddition reactions, including photochemical methods.[9]

  • Ring expansion of cyclopropanes.

  • Intramolecular cyclization of 1,4-difunctionalized linear precursors.

General Synthetic Strategies for Oxetanes:

  • Intramolecular Williamson ether synthesis from 1,3-diols or their derivatives.[10]

  • Paternò-Büchi reaction ([2+2] photocycloaddition of a carbonyl and an alkene).[10][11]

  • Ring expansion of epoxides.[8]

The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.

Signaling Pathway Context: PI3K/mTOR Pathway

The strategic use of oxetanes has been demonstrated in the development of inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. In one example, the incorporation of an oxetane moiety was crucial for mitigating hERG liability, a critical safety concern.

PI3K_mTOR_Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes fourEBP1->Cell_Growth Promotes (when inhibited) Inhibitor Oxetane-Containing mTOR Inhibitor (e.g., GDC-0349) Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the role of an oxetane-containing inhibitor.

In the development of mTOR inhibitors, a compound with an isopropyl group showed hERG liability (IC₅₀ = 8.5 μM) due to its basicity (pKa = 7.6). Replacing this with an oxetane moiety in the derivative GDC-0349 lowered the pKa and eliminated the hERG inhibition (IC₅₀ > 100 μM), demonstrating a clear advantage of the oxetane in this context.[2]

Conclusion

Both this compound and oxetane are powerful tools in the medicinal chemist's arsenal (B13267) for optimizing drug candidates.

Choose this compound when:

  • A conformationally rigid, non-polar scaffold is needed.

  • The goal is to replace an alkene or a larger cyclic system to improve metabolic stability.

  • Increasing lipophilicity is acceptable or desired.

Choose Oxetane when:

  • Improving aqueous solubility and reducing lipophilicity are key objectives.

  • A metabolically stable polar surrogate for a gem-dimethyl or carbonyl group is required.

  • Modulating the basicity of a nearby amine is necessary to mitigate off-target effects like hERG inhibition.

The decision to incorporate a this compound or an oxetane should be data-driven and based on the specific challenges of a drug discovery program. As demonstrated by the comparative data, while structurally similar, their impact on molecular properties can be dramatically different, with the oxetane often providing a distinct "oxetane advantage" in overcoming common ADME and safety hurdles.

References

Safety Operating Guide

Proper Disposal of Cyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Cyclobutane, a colorless and flammable gas at room temperature, requires specific procedures for its proper disposal to mitigate risks of fire, explosion, and environmental contamination. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. It is a highly flammable gas and can form explosive mixtures with air.[1] Prolonged exposure to fire or intense heat may cause containers to rupture violently.[2] Therefore, all handling of this compound should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

This compound Properties and Hazards

A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal.

PropertyValueSource
Physical State Gas that condenses to a liquid at 12.78°C (55°F)[2][3]
Solubility Insoluble in water; Soluble in alcohol, acetone, and ether[2][3]
Hazards Extremely flammable; can react with oxidizing materials[2]
GHS Hazard Statements H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated)
GHS Precautionary Statements P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P377 (Leaking gas fire: Do not extinguish, unless leak can be stopped safely), P381 (Eliminate all ignition sources if safe to do so), P410+P403 (Protect from sunlight. Store in a well-ventilated place)[2]

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed and approved chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[3] Direct release into the environment or disposal down the drain is strictly prohibited.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste, particularly from oxidizing agents, to prevent unwanted and dangerous reactions.[2]

Step 2: Waste Collection and Containment

  • Collect this compound waste in a suitable, clearly labeled, and securely closed container.

  • The container must be compatible with this compound and designed to handle compressed gas or a volatile liquid.

  • Leave sufficient headspace in liquid waste containers to allow for expansion.[4]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[5]

Step 3: Storage of Waste

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

  • The storage area should be away from heat, ignition sources, and incompatible materials.[2]

  • Ensure the container is protected from sunlight.[2]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]

  • The disposal of this compound must be handled by a certified hazardous waste management company.

Experimental Protocols

Currently, there are no readily available and validated laboratory-scale chemical neutralization protocols for this compound that are recommended for general use. The potential for hazardous byproducts and the inherent risks of handling a flammable gas make professional disposal the only safe and compliant option.

Spill and Emergency Procedures

In the event of a this compound leak or spill:

  • Evacuate and Alert : Immediately evacuate the area and inform your supervisor and colleagues.[6]

  • Eliminate Ignition Sources : If it is safe to do so, remove all sources of ignition.[3][6]

  • Ventilate : Increase ventilation to the area.

  • Containment : For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[2] For liquid spills, prevent further leakage if possible.

  • Cleanup : For liquid spills, use spark-proof tools and explosion-proof equipment to collect the material.[3] Absorb the spill with an inert material and place it in a sealed, labeled container for disposal as hazardous waste.

Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound waste.

References

Navigating the Handling of Cyclobutane: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling of cyclobutane in a research and development setting. This compound, a colorless and extremely flammable liquefied gas, necessitates stringent safety protocols to mitigate risks of fire, explosion, and personal injury. Adherence to the following procedural guidance is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this substance.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesTightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes of liquefied gas and high-velocity particles.
Face ShieldTo be worn in conjunction with safety goggles.Provides a secondary layer of protection for the entire face from splashes and gas release.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use.[3][4][5][6][7]Protects against skin contact with the liquefied gas, which can cause frostbite.[8] Nitrile and neoprene offer good resistance to a range of organic chemicals.
Body Protection Laboratory CoatFire/flame resistant and impervious material.[1]Protects skin and personal clothing from contamination and in the event of a flash fire.
Respiratory Protection Air-Purifying Respirator (APR)A full-face respirator equipped with an organic vapor cartridge is recommended if exposure limits are exceeded or in areas with inadequate ventilation.[1][2]Protects against inhalation of this compound gas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_cylinder Secure Cylinder prep_area->handle_cylinder handle_connect Connect Tubing/Apparatus handle_cylinder->handle_connect handle_leak Leak Check Connections handle_connect->handle_leak handle_flow Initiate Gas Flow handle_leak->handle_flow post_stop Stop Gas Flow handle_flow->post_stop post_purge Purge System post_stop->post_purge post_disconnect Disconnect Apparatus post_purge->post_disconnect post_store Store Cylinder Properly post_disconnect->post_store

This compound Handling Workflow Diagram
Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS to be familiar with its hazards, handling precautions, and emergency procedures.[1][2]

  • Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly.

  • Prepare a Well-Ventilated Area: All handling of this compound must be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][8]

  • Secure the Gas Cylinder: The this compound lecture bottle or cylinder must be securely clamped to a stable surface to prevent it from falling.

  • Connect Tubing and Apparatus: Use tubing and apparatus that are compatible with this compound and rated for the pressures being used. Ensure all connections are secure.

  • Leak Check Connections: Before initiating gas flow to the experiment, perform a leak check on all connections using a suitable leak detection solution (e.g., soapy water).

  • Initiate Gas Flow: Slowly open the cylinder valve to initiate the flow of this compound.

  • Stop Gas Flow: Upon completion of the experiment, close the cylinder valve securely.

  • Purge the System: Purge the experimental apparatus with an inert gas (e.g., nitrogen or argon) to remove any residual this compound.

  • Disconnect Apparatus: Once the system is purged, safely disconnect the apparatus from the this compound cylinder.

  • Proper Storage: Store the this compound cylinder in a cool, dry, well-ventilated area away from heat and ignition sources.[1][4]

Emergency Procedures: Spill and Leak Response

In the event of a this compound leak or spill, immediate and decisive action is required to prevent a fire or explosion.

Emergency Scenario Immediate Actions
Minor Leak 1. If safe to do so, stop the flow of gas by closing the cylinder valve. 2. Ventilate the area to disperse the gas. 3. Remove all ignition sources from the area.[8]
Major Leak or Spill 1. Evacuate all personnel from the immediate area. 2. Activate the nearest fire alarm and contact emergency services. 3. If trained and equipped with a self-contained breathing apparatus (SCBA), and if it can be done without risk, attempt to stop the leak. 4. Do not re-enter the area until it has been deemed safe by emergency personnel.
Personnel Exposure (Skin Contact) 1. Immediately flush the affected area with lukewarm water for at least 15 minutes to treat for frostbite.[8] 2. Remove any contaminated clothing. 3. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and associated materials must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.

Step-by-Step Disposal of a Lecture Bottle:
  • Return to Manufacturer: The preferred method of disposal is to return the lecture bottle to the gas supplier.[1][2][9] Many suppliers have programs for the return of empty or partially used cylinders.

  • Contact Environmental Health and Safety (EHS): If returning the cylinder is not possible, contact your institution's EHS department for guidance. They will have specific procedures for the disposal of flammable gas cylinders.

  • Venting Residual Gas (to be performed only by trained personnel in a designated safe area):

    • Place the lecture bottle in a chemical fume hood.[1]

    • Ensure there are no ignition sources in the vicinity.

    • Carefully open the valve to slowly vent the remaining gas to the fume hood's exhaust.

    • Allow the cylinder to vent until the pressure is equal to the ambient pressure.

  • Cylinder Decommissioning:

    • Once empty, purge the cylinder three times with an inert gas like nitrogen.[1]

    • Remove the valve.

    • The empty and decontaminated cylinder can then be sent for metal recycling.[1][9]

Disposal of Contaminated Materials:
  • Contaminated PPE and Labware: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips) must be collected in a designated hazardous waste container.

  • Decontamination of Reusable Equipment:

    • Ensure the equipment is free of any liquid this compound.

    • Wash the equipment with soap and water.[10][11][12][13]

    • Rinse thoroughly with potable water, followed by a rinse with deionized water.[11][12]

    • Allow the equipment to air dry completely in a well-ventilated area before reuse.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutane
Reactant of Route 2
Cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.